Methyl trans-4-Aminocyclohexanecarboxylate Hydrochloride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 145378. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
methyl 4-aminocyclohexane-1-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2.ClH/c1-11-8(10)6-2-4-7(9)5-3-6;/h6-7H,2-5,9H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHAYDXCUCXRAMF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCC(CC1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80976895 | |
| Record name | Methyl 4-aminocyclohexane-1-carboxylate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80976895 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61367-07-5, 61367-16-6, 100707-54-8 | |
| Record name | 61367-07-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=145378 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 61367-16-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=145143 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Methyl 4-aminocyclohexane-1-carboxylate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80976895 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl (1r,4r)-4-aminocyclohexane-1-carboxylate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | METHYL 4-AMINOCYCLOHEXANECARBOXYLATE HYDROCHLORIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | methyl (1s,4s)-4-aminocyclohexane-1-carboxylate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Technical Guide to the Physical Properties of Methyl trans-4-Aminocyclohexanecarboxylate Hydrochloride
Introduction
Methyl trans-4-aminocyclohexanecarboxylate hydrochloride is a bifunctional organic compound featuring a cyclohexane ring substituted with an amino group and a methyl ester group in a trans configuration. As a hydrochloride salt, it exhibits enhanced stability and solubility in polar solvents compared to its free base form. This molecule serves as a crucial building block, or synthon, in the fields of pharmaceutical development and materials science. Its rigid cyclohexyl core provides a defined three-dimensional scaffold, making it an attractive component for designing molecules with specific spatial orientations.
Understanding the fundamental physical properties of this compound is not merely an academic exercise; it is a prerequisite for its effective use in a research and development setting. Properties such as melting point, solubility, and spectroscopic characteristics directly influence reaction kinetics, purification strategies, formulation development, and quality control. This guide provides an in-depth examination of these properties, grounded in established analytical techniques, to equip researchers, scientists, and drug development professionals with the practical knowledge required for its successful application.
Chemical Identity and Structure
The unambiguous identification of a chemical reagent is the foundation of reproducible science. This compound is defined by its specific molecular structure and associated identifiers.
| Identifier | Value | Source |
| IUPAC Name | methyl 4-aminocyclohexane-1-carboxylate;hydrochloride | [1][2] |
| CAS Number | 61367-07-5 | [2][3][4][5] |
| Molecular Formula | C₈H₁₆ClNO₂ | [1][2][5] |
| Molecular Weight | 193.67 g/mol | [1][4][5] |
| Canonical SMILES | COC(=O)C1CCC(CC1)N.Cl | [1][2] |
| Synonyms | trans-4-Aminocyclohexanecarboxylic Acid Methyl Ester Hydrochloride | [4][5] |
The trans stereochemistry, where the amino and ester groups are on opposite faces of the cyclohexane ring, is critical. This arrangement minimizes steric hindrance and locks the molecule into a more rigid chair conformation, a feature often exploited in the design of targeted therapeutics.
Core Physical Properties
The macroscopic physical properties of a compound dictate its handling, storage, and behavior in various solvent systems.
| Property | Observation / Value | Notes |
| Appearance | White to off-white crystalline powder or solid. | [3][4][6][7] |
| Melting Point | Not consistently reported; subject to decomposition. | Expected for an amine salt. |
| Boiling Point | Not applicable. | Decomposes upon significant heating. |
| Solubility | Expected to be soluble in polar protic solvents (water, methanol). | Limited data available; empirical testing is recommended. |
Thermal Properties: Melting Point Analysis
A sharp melting point is a classic indicator of purity for many organic compounds. However, for amine hydrochloride salts like this one, the observed melting point can be broad or accompanied by decomposition. This is because the thermal energy can induce dehydrochlorination or other degradation pathways before a true liquid phase is reached. Therefore, a "decomposition temperature" is often more relevant than a true melting point.
This protocol describes a self-validating method for determining the melting point range, which is standard practice in synthetic chemistry for purity assessment.
-
Sample Preparation:
-
Step 1: Ensure the this compound sample is completely dry by placing it under a high vacuum for several hours.
-
Rationale: Residual solvents, particularly water, will act as impurities and significantly depress and broaden the melting point range.
-
-
Step 2: Finely crush the crystalline sample into a powder using a spatula or a mortar and pestle.
-
Rationale: A fine powder ensures uniform packing and efficient heat transfer within the capillary tube.
-
-
Step 3: Firmly tap the open end of a capillary tube into the powder, forcing a small amount of the sample into the tube.
-
Step 4: Invert the tube and tap the sealed end gently on a hard surface, or drop it down a long glass tube, to pack the sample tightly into the bottom. Aim for a sample height of 2-3 mm.
-
Rationale: A tightly packed, small sample size provides the most accurate and sharpest melting range.
-
-
-
Instrumental Analysis:
-
Step 1: Place the packed capillary tube into the heating block of a calibrated melting point apparatus.
-
Step 2: Set a rapid heating ramp (e.g., 10-15 °C/min) to quickly approach the expected melting temperature. If the approximate temperature is unknown, a preliminary rapid run is advised.
-
Step 3: Once the initial run is complete, allow the apparatus to cool. Prepare a new sample and heat rapidly to about 20 °C below the previously observed melting temperature.
-
Step 4: Decrease the heating rate to a slow ramp (1-2 °C/min).
-
Rationale: A slow heating rate ensures thermal equilibrium between the sample, thermometer, and heating block, which is critical for an accurate reading.
-
-
Step 5: Record the temperature at which the first drop of liquid appears (T₁).
-
Step 6: Continue heating and record the temperature at which the last solid particle melts (T₂).
-
Step 7: The melting point is reported as the range T₁ – T₂. Note any observations such as discoloration, gas evolution, or sublimation, which indicate decomposition.
-
Solubility Profile
As a hydrochloride salt, the compound is expected to be soluble in polar protic solvents where the ionic lattice can be effectively solvated. However, empirical determination is crucial for designing reaction conditions or formulation buffers.
-
Setup: Add approximately 10-20 mg of the compound to a series of labeled test tubes.
-
Solvent Addition: To each tube, add 1 mL of a different solvent (e.g., water, methanol, ethanol, dichloromethane, ethyl acetate, hexanes).
-
Observation: Agitate the tubes (e.g., using a vortex mixer) for 30-60 seconds.
-
Classification: Observe the results and classify as:
-
Soluble: The solid completely dissolves to form a clear solution.
-
Partially Soluble: Some solid dissolves, but a significant portion remains.
-
Insoluble: The solid does not appear to dissolve at all.
-
Rationale: This rapid screen provides a practical guide for selecting appropriate solvents for reactions, chromatography, and recrystallization.
-
Spectroscopic and Analytical Characterization
Spectroscopic techniques provide a fingerprint of the molecule, confirming its structure and assessing its purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is the most powerful tool for confirming the identity and purity of this compound. The spectrum will show distinct signals corresponding to each unique proton in the molecule.
-
Expected ¹H NMR Signals (in D₂O or DMSO-d₆):
-
~3.6-3.7 ppm (singlet, 3H): Protons of the methyl ester (-OCH₃).
-
~3.0-3.2 ppm (multiplet, 1H): The proton on the carbon bearing the amino group (H-C-NH₃⁺).
-
~2.4-2.6 ppm (multiplet, 1H): The proton on the carbon bearing the ester group (H-C-COOCH₃).
-
~1.2-2.2 ppm (multiplets, 8H): The remaining eight protons on the cyclohexane ring.
-
Amine Protons (-NH₃⁺): A broad, exchangeable peak whose chemical shift is highly dependent on the solvent and concentration.
-
Safety and Handling
Proper safety precautions are mandatory when handling any chemical reagent. This compound is classified as an irritant and can cause serious eye damage. [1][3]
-
GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation). [5]* GHS Pictogram: GHS07 (Exclamation mark for irritant). [5]* Personal Protective Equipment (PPE): Always wear safety glasses with side shields or goggles, a laboratory coat, and chemical-resistant gloves (e.g., nitrile).
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of the powder. Avoid generating dust.
-
Storage: Store in a tightly sealed container in a cool, dry, and dark place to prevent moisture absorption and degradation. [4]
Conclusion
This compound is a valuable chemical intermediate whose utility is underpinned by its distinct physical properties. While its appearance as a white crystalline solid is straightforward, its thermal behavior and solubility require careful empirical evaluation due to its nature as an amine salt. Spectroscopic methods, particularly ¹H NMR, are indispensable for routine identity and purity confirmation. By applying the principles and protocols outlined in this guide, researchers can ensure the quality of their material and build a solid foundation for its successful application in synthesis and development projects.
References
- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 18521575, Methyl (1r,4r)-4-aminocyclohexane-1-carboxylate hydrochloride. PubChem.
- Chemos GmbH & Co. KG (2024). Safety Data Sheet: Methylcyclohexane. Chemos.
- LookChem (n.d.). Cas 712313-64-9,Methyl trans-3-aMinocyclohexanecarboxylate hydrochloride, 97%. LookChem.
- National Institute of Standards and Technology (n.d.). Cyclohexane, 1-methyl-4-(1-methylethyl)-, trans-. NIST Chemistry WebBook.
- Beijing Advanced Technology Co., Ltd. (2018). This compound. Ck-tech.
Sources
- 1. Methyl (1r,4r)-4-aminocyclohexane-1-carboxylate hydrochloride | C8H16ClNO2 | CID 18521575 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound, 97% | Fisher Scientific [fishersci.ca]
- 3. This compound | 61367-07-5 [chemicalbook.com]
- 4. This compound | 61367-07-5 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 5. chemscene.com [chemscene.com]
- 6. This compound [process-chem.com]
- 7. file.leyan.com [file.leyan.com]
An In-depth Technical Guide to Methyl trans-4-Aminocyclohexanecarboxylate Hydrochloride
Introduction
Methyl trans-4-Aminocyclohexanecarboxylate Hydrochloride is a bifunctional organic compound of significant interest in modern medicinal chemistry and organic synthesis.[1] It serves as a high-value building block, providing a rigid and well-defined three-dimensional scaffold essential for the construction of complex pharmaceutical agents.[2] The molecule's structure incorporates a trans-1,4-disubstituted cyclohexane ring, which offers a conformationally constrained framework, a primary amine hydrochloride for stable handling and versatile derivatization, and a methyl ester for further modification. These features make it an invaluable starting material for synthesizing molecules where precise spatial orientation of functional groups is critical for biological activity. This guide provides a comprehensive technical overview of its properties, synthesis, characterization, and strategic applications in drug development.
Physicochemical and Structural Properties
The utility of this compound is fundamentally dictated by its structural and chemical characteristics. The hydrochloride salt form enhances its stability and aqueous solubility, simplifying handling and formulation compared to the free base. The trans stereochemistry of the substituents on the cyclohexane ring forces them into a diequatorial orientation in the stable chair conformation, a critical feature for its application in drug design.
Conformational Analysis
The cyclohexane ring predominantly exists in a low-energy chair conformation. For 1,4-disubstituted cyclohexanes, the trans isomer is significantly more stable than the cis isomer because both substituents can occupy equatorial positions, minimizing steric hindrance.[3] This diequatorial arrangement (e,e) avoids the energetically unfavorable 1,3-diaxial interactions that would occur if either group were in an axial position.[3][4] This inherent conformational rigidity is a key reason for its use as a scaffold, as it reduces the entropic penalty upon binding to a biological target by pre-organizing the pharmacophoric groups in a defined spatial orientation.[5]
Caption: Stability of trans vs. cis 1,4-disubstituted cyclohexanes.
Key Physicochemical Data
A summary of the core physicochemical properties is provided below. This data is essential for planning synthetic reactions, purification, and formulation development.
| Property | Value | Source(s) |
| IUPAC Name | methyl 4-aminocyclohexane-1-carboxylate;hydrochloride | [6] |
| Synonyms | trans-4-Aminocyclohexanecarboxylic Acid Methyl Ester Hydrochloride | |
| CAS Number | 61367-07-5 | [1] |
| Molecular Formula | C₈H₁₆ClNO₂ | [7] |
| Molecular Weight | 193.67 g/mol | [7] |
| Appearance | White to off-white crystalline solid | [6] |
| Melting Point | 231 - 237 °C | [1][8] |
| Boiling Point | 255.4 °C at 760 mmHg (for free base) | [7] |
| Solubility | Soluble in water. | [9] |
| Storage | Store at room temperature in a dry, dark place. | [10] |
Synthesis and Purification
The most common and efficient laboratory-scale synthesis of this compound involves the direct esterification of the parent amino acid, trans-4-aminocyclohexanecarboxylic acid.
Causality Behind Experimental Choices
-
Starting Material: trans-4-Aminocyclohexanecarboxylic acid is used to ensure the desired stereochemistry is retained in the final product.
-
Reagent: Thionyl chloride (SOCl₂) is a highly effective reagent for this transformation. It reacts with methanol to form methyl chloroformate and HCl in situ. The generated HCl acts as the catalyst for the Fischer esterification. The use of SOCl₂ ensures the reaction goes to completion by converting the carboxylic acid to a more reactive acyl chloride intermediate, while also providing the necessary acid catalyst and forming the final hydrochloride salt.
-
Solvent: Methanol serves as both the reactant and the solvent, maximizing the concentration of the esterifying agent and driving the equilibrium towards the product.
-
Temperature Control: The initial cooling to -10 °C is critical to control the exothermic reaction between thionyl chloride and methanol. The subsequent refluxing provides the necessary activation energy for the esterification to proceed to completion in a reasonable timeframe.[9]
-
Workup: Concentration under reduced pressure is sufficient to remove the volatile solvent and byproducts (SO₂ and excess HCl), yielding the crude product.
-
Purification: Recrystallization is the preferred method for purification. The choice of solvent (e.g., ethanol, methanol/ethyl acetate) is critical and should be selected to ensure the compound is highly soluble at high temperatures but sparingly soluble at low temperatures, allowing for the formation of pure crystals upon cooling.
Experimental Protocol: Esterification with Thionyl Chloride
Sources
- 1. alfachemic.com [alfachemic.com]
- 2. file.leyan.com [file.leyan.com]
- 3. fiveable.me [fiveable.me]
- 4. youtube.com [youtube.com]
- 5. m.youtube.com [m.youtube.com]
- 6. file.leyan.com [file.leyan.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. AB177165 | CAS 61367-07-5 – abcr Gute Chemie [abcr.com]
- 9. This compound | 61367-07-5 [chemicalbook.com]
- 10. 61367-07-5|this compound|BLD Pharm [bldpharm.com]
Methyl trans-4-Aminocyclohexanecarboxylate Hydrochloride CAS number 61367-07-5
An In-Depth Technical Guide to Methyl trans-4-Aminocyclohexanecarboxylate Hydrochloride: A Key Building Block in Modern Drug Discovery
Introduction
This compound (CAS No. 61367-07-5) is a bifunctional organic compound that has established itself as a pivotal building block in contemporary medicinal chemistry and organic synthesis.[1][2] Its molecular architecture, featuring a rigid trans-1,4-disubstituted cyclohexane core, provides a well-defined three-dimensional scaffold. This rigidity is highly sought after in drug design to introduce conformational constraint into molecules, which can lead to enhanced potency and selectivity for their biological targets.[1] The presence of a primary amine and a methyl ester at opposing ends of this scaffold allows for versatile and orthogonal chemical modifications, making it an invaluable intermediate for the synthesis of complex active pharmaceutical ingredients (APIs).[1][3] This technical guide provides a comprehensive overview of its chemical properties, synthesis, analytical validation, applications, and safety protocols, tailored for researchers, scientists, and drug development professionals.
Physicochemical and Structural Properties
The utility of any chemical building block begins with a thorough understanding of its fundamental properties. This compound is a white crystalline powder at room temperature.[2] The hydrochloride salt form enhances its stability and water solubility compared to the free base, simplifying its handling and use in aqueous reaction conditions.
| Property | Value | Source(s) |
| CAS Number | 61367-07-5 | [4] |
| Molecular Formula | C₈H₁₆ClNO₂ | [5] |
| Molecular Weight | 193.67 g/mol | [5] |
| IUPAC Name | methyl 4-aminocyclohexane-1-carboxylate;hydrochloride | [5][6] |
| Synonyms | trans-4-Aminocyclohexanecarboxylic Acid Methyl Ester Hydrochloride | [4][7] |
| Appearance | White to off-white crystalline powder | [2][8] |
| Purity | Typically ≥95-98% | [4][7] |
| Boiling Point | 255.4°C at 760 mmHg | [9] |
Synthesis and Purification
The most prevalent and efficient synthesis of this compound involves the direct esterification of its parent amino acid, trans-4-aminocyclohexanecarboxylic acid.
Synthetic Rationale and Methodology
The Fischer esterification is the core reaction, where the carboxylic acid is treated with methanol in the presence of a strong acid catalyst. Thionyl chloride (SOCl₂) is an exceptionally effective reagent for this transformation. Its role is twofold: it reacts with methanol to generate HCl in situ, which serves as the necessary acid catalyst, and it also consumes the water produced during the reaction, driving the equilibrium towards the ester product. This method is often high-yielding and straightforward.[1][2]
Detailed Experimental Protocol
Causality: This protocol is designed for high conversion and purity. Cooling the initial suspension prevents potential side reactions from the exothermic addition of thionyl chloride. The reflux period ensures the reaction proceeds to completion. Recrystallization is a critical final step to remove any unreacted starting material or isomeric impurities.
-
Reaction Setup : Suspend trans-4-aminocyclohexanecarboxylic acid (e.g., 1.40 mmol) in methanol (e.g., 5.5 mL) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.[1]
-
Reagent Addition : Cool the suspension to -10 °C using an appropriate cooling bath (e.g., ice-salt).[1][2]
-
Catalyst Introduction : Add thionyl chloride (SOCl₂) (e.g., 2.0 equivalents, 2.79 mmol) dropwise to the cooled suspension while stirring. Maintain the temperature below 0 °C during the addition.[2]
-
Reaction Progression : After the addition is complete, stir the mixture for an additional 15 minutes at low temperature.[2]
-
Warming and Reflux : Remove the cooling bath and allow the reaction mixture to warm to room temperature over 15 minutes. Subsequently, heat the mixture to reflux and maintain for 1 hour.[2]
-
Workup : After cooling the reaction mixture back to room temperature, concentrate it under reduced pressure to remove the excess methanol and HCl. This will yield the crude hydrochloride salt of the product.[1]
-
Purification : Purify the crude solid by recrystallization from a suitable solvent system, such as ethanol or toluene, to afford the final product as a white crystalline solid.[1]
Synthesis Workflow Diagram
Caption: A typical workflow for the synthesis and purification of the target compound.
Analytical Characterization
Rigorous analytical testing is essential to confirm the identity, purity, and isomeric integrity of this compound. The self-validating nature of a protocol relies on robust quality control.
| Analysis Type | Purpose | Expected Results |
| ¹H NMR | Structural Confirmation | Spectrum consistent with the assigned structure. Key signals include a singlet for the methyl ester protons (~3.7 ppm), multiplets for the cyclohexane ring protons, and a broad signal for the ammonium (-NH₃⁺) protons.[8][10] |
| HPLC | Purity Assessment & Isomer Ratio | A single major peak indicating high purity (>97%). Crucial for confirming the absence of the corresponding cis-isomer.[1] |
| Mass Spectrometry | Molecular Weight Verification | Detection of the molecular ion corresponding to the free base of the compound. |
| FT-IR | Functional Group Identification | Characteristic absorptions for N-H stretching (amine salt), C=O stretching (ester), and C-O stretching. |
Quality Control Workflow
Caption: Quality control workflow for validating the final product.
Applications in Drug Discovery and Development
The utility of this compound stems from its bifunctional nature and rigid core, which allows it to serve as a versatile scaffold in the synthesis of more complex molecules.
-
Conformational Constraint : The trans-cyclohexane ring acts as a non-aromatic bioisostere of a 1,4-disubstituted benzene ring but with a fixed, rigid 3D geometry. This property is exploited to lock a molecule into a specific conformation, which can enhance binding affinity and reduce off-target effects.[1]
-
Vectorial Synthesis : The orthogonal reactivity of the amine and ester groups allows for stepwise, directional synthesis. The primary amine is a nucleophile readily used in amide bond couplings, reductive aminations, and sulfonamide formations. The methyl ester can be hydrolyzed to a carboxylic acid for further coupling or can act as a key hydrogen bond acceptor in a ligand-protein interaction.[1]
-
Known Applications : Derivatives of trans-4-aminocyclohexanecarboxylic acid are valuable intermediates in the synthesis of various APIs. For example, they have been utilized in the development of Janus kinase (JAK) inhibitors, which are a class of drugs used to treat inflammatory diseases.[3]
Role as a Versatile Chemical Scaffold
Caption: Synthetic utility showing derivatization paths from the core molecule.
Safety, Handling, and Storage
Adherence to proper safety protocols is paramount when working with any chemical reagent. This compound is classified as causing serious eye damage.[5]
| Safety Aspect | Recommendation | Rationale |
| Personal Protective Equipment (PPE) | Wear safety glasses with side-shields or goggles (EN 166), chemical-resistant gloves, and a lab coat. | To prevent eye contact, which can cause serious damage, and minimize skin exposure.[11] |
| Handling | Handle in a well-ventilated area or a chemical fume hood. Avoid dust formation. Practice good industrial hygiene; wash hands after handling. | To prevent inhalation of dust and ensure general laboratory safety.[11] |
| Storage | Keep container tightly closed in a dry and well-ventilated place. Store at room temperature. | To prevent degradation from moisture and ensure stability.[4][11] |
| Incompatibilities | Strong oxidizing agents, strong acids, and strong bases. | To avoid vigorous or hazardous chemical reactions.[11] |
| Disposal | Dispose of as chemical waste in accordance with local, state, and federal regulations. | To ensure environmental safety and regulatory compliance.[12] |
Conclusion
This compound is a high-value building block for pharmaceutical and chemical research. Its well-defined stereochemistry, rigid conformational properties, and bifunctional nature provide a robust platform for the design and synthesis of novel molecules. By understanding its properties, synthesis, and handling requirements as detailed in this guide, researchers can effectively and safely leverage this compound to advance their drug discovery and development programs.
References
- Capot Chemical. (2019). MSDS of this compound.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 18521575, Methyl (1r,4r)-4-aminocyclohexane-1-carboxylate hydrochloride.
- Trost, B. M., & Zhang, T. (2011). Development of A Concise Synthesis of (−)-Oseltamivir (Tamiflu®). NIH Public Access.
- Wikipedia. (n.d.). Oseltamivir total synthesis.
- Fisher Scientific. (n.d.). This compound, 97%.
- Organic Chemistry Portal. (2009). Total Synthesis of Oseltamivir (Tamiflu) by Hayashi.
- Abrecht, S., Harrington, P., & Iding, H. (2004). The Roche synthesis of oseltamivir phosphate (Tamiflu®): A challenge for process research & development.
- Beijing Advanced Technology Co., Ltd. (n.d.). This compound.
- Molbase. (n.d.). Cas 712313-64-9,Methyl trans-3-aMinocyclohexanecarboxylate hydrochloride, 97%.
- Google Patents. (n.d.). CN108602758B - Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof.
Sources
- 1. benchchem.com [benchchem.com]
- 2. This compound | 61367-07-5 [chemicalbook.com]
- 3. CN108602758B - Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof - Google Patents [patents.google.com]
- 4. chemscene.com [chemscene.com]
- 5. Methyl (1r,4r)-4-aminocyclohexane-1-carboxylate hydrochloride | C8H16ClNO2 | CID 18521575 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound, 97% 1 g | Contact Us [thermofisher.com]
- 7. This compound | 61367-07-5 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 8. file.leyan.com [file.leyan.com]
- 9. CAS#:61367-07-5 | Methyl 4-aminocyclohexanecarboxylate hydrochloride | Chemsrc [chemsrc.com]
- 10. TRANS-4-AMINOCYCLOHEXANECARBOXYLIC ACID(3685-25-4) 1H NMR [m.chemicalbook.com]
- 11. fishersci.es [fishersci.es]
- 12. capotchem.com [capotchem.com]
An In-depth Technical Guide to Methyl trans-4-Aminocyclohexanecarboxylate Hydrochloride: A Key Building Block in Pharmaceutical Development
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of a Bifunctional Scaffold
Methyl trans-4-aminocyclohexanecarboxylate hydrochloride is a bifunctional organic compound that has garnered significant attention as a versatile building block in modern organic synthesis.[1] Its rigid trans-1,4-disubstituted cyclohexane core provides a well-defined three-dimensional scaffold, while the presence of both a primary amine and a methyl ester allows for orthogonal chemical modifications. These features make it an invaluable starting material for the synthesis of complex molecules, particularly in the fields of medicinal chemistry and material science.[1] This guide provides a comprehensive overview of its physicochemical properties, synthesis, purification, and applications, with a focus on its role in pharmaceutical research.
Physicochemical Properties
This compound is a white to off-white crystalline powder.[2][3] Its fundamental properties are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Weight | 193.67 g/mol | |
| Molecular Formula | C₈H₁₆ClNO₂ | [4] |
| CAS Number | 61367-07-5 | [5] |
| Appearance | White to off-white crystalline powder | [2][3] |
| Solubility | Soluble in water | [3] |
| Computed LogP | 2.17920 | [6] |
| Computed PSA | 52.32 Ų | [7] |
| Boiling Point | 255.4ºC at 760 mmHg (Computed) | [6] |
| Flash Point | 108.3ºC (Computed) | [6] |
Synthesis and Purification
The most common and efficient method for the preparation of this compound is the esterification of trans-4-aminocyclohexanecarboxylic acid. A well-established protocol utilizes thionyl chloride in methanol to facilitate this transformation.
Experimental Protocol: Esterification via Thionyl Chloride
Causality: Thionyl chloride reacts with methanol to form methyl sulfite and HCl in situ. The generated HCl protonates the carboxylic acid, making it more susceptible to nucleophilic attack by methanol. This method is highly effective for converting amino acids to their corresponding methyl ester hydrochlorides in a one-pot procedure.
Sources
- 1. benchchem.com [benchchem.com]
- 2. This compound | 61367-07-5 [chemicalbook.com]
- 3. This compound | 61367-07-5 [amp.chemicalbook.com]
- 4. This compound, 97% | Fisher Scientific [fishersci.ca]
- 5. This compound [process-chem.com]
- 6. CAS#:61367-07-5 | Methyl 4-aminocyclohexanecarboxylate hydrochloride | Chemsrc [chemsrc.com]
- 7. Methyl (1r,4r)-4-aminocyclohexane-1-carboxylate hydrochloride | C8H16ClNO2 | CID 18521575 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methyl trans-4-Aminocyclohexanecarboxylate Hydrochloride synthesis route
An In-Depth Technical Guide to the Synthesis of Methyl trans-4-Aminocyclohexanecarboxylate Hydrochloride
Introduction
This compound is a valuable bifunctional molecule widely utilized as a building block and intermediate in pharmaceutical and chemical research.[1] Its rigid cyclohexyl core, coupled with the stereospecific trans orientation of its amino and methyl ester groups, makes it a crucial component in the synthesis of complex active pharmaceutical ingredients (APIs), including Janus Kinase (JAK) inhibitors.[2][3] The hydrochloride salt form enhances the compound's stability and simplifies handling and formulation.
This guide provides a comprehensive overview of the predominant synthetic routes to this intermediate, grounded in established chemical principles. As a senior application scientist, the focus extends beyond mere procedural steps to elucidate the underlying rationale for methodological choices, ensuring a robust and reproducible synthesis. We will explore the direct esterification of the parent amino acid and the synthesis of this key precursor from aromatic starting materials, offering insights into reaction mechanisms, stereochemical control, and process optimization.
Primary Synthesis Route: Fischer Esterification of trans-4-Aminocyclohexanecarboxylic Acid
The most direct and industrially favored method for preparing the title compound is the acid-catalyzed esterification of trans-4-aminocyclohexanecarboxylic acid. The Fischer-Speier esterification is a classic and efficient method, where an acid catalyst protonates the carbonyl oxygen of the carboxylic acid, rendering it more susceptible to nucleophilic attack by the alcohol.
Mechanism and Rationale
In this specific application, thionyl chloride (SOCl₂) serves a dual purpose, making it an exceptionally effective reagent. When added to methanol (MeOH), it reacts exothermically to generate hydrogen chloride (HCl) gas in situ. This HCl acts as the primary catalyst for the esterification. Simultaneously, the generated HCl protonates the amino group on the cyclohexane ring, forming the ammonium salt. This protonation serves two critical functions:
-
Protection: It deactivates the amino group, preventing it from engaging in side reactions, such as amide formation with another molecule of the starting material.
-
Salt Formation: It directly yields the desired hydrochloride salt of the final product, streamlining the reaction and isolation process.
The reaction is typically driven to completion by using an excess of methanol, which acts as both a reagent and a solvent, and by heating the mixture to reflux.[1]
Reaction Pathway Visualization
Caption: Fischer esterification pathway using thionyl chloride in methanol.
Detailed Experimental Protocol
This protocol is adapted from a reported high-yield synthesis.[1]
-
Vessel Preparation: To a clean, dry, round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add trans-4-aminocyclohexanecarboxylic acid (1.0 eq).
-
Solvent Addition: Suspend the acid in anhydrous methanol (approx. 25-30 mL per gram of acid).
-
Reagent Addition: Cool the suspension to -10 °C using an appropriate cooling bath (e.g., ice-salt).
-
Thionyl Chloride Addition: Add thionyl chloride (2.0 eq) dropwise to the stirred suspension via a syringe or dropping funnel. Maintain the temperature below 0 °C during the addition to control the exothermic reaction.
-
Initial Stirring: Stir the mixture for 15 minutes at low temperature.
-
Warming: Allow the reaction mixture to warm to ambient temperature and stir for an additional 15 minutes.
-
Reflux: Heat the mixture to reflux (approx. 65 °C) and maintain for 1 hour. The suspension should dissolve to form a clear solution.
-
Work-up: Cool the reaction mixture to room temperature.
-
Isolation: Concentrate the solution under reduced pressure using a rotary evaporator. The resulting solid is the crude this compound.
-
Purification (Optional): The product is often of high purity. If necessary, it can be recrystallized from a suitable solvent system like methanol/diethyl ether.
| Parameter | Value | Rationale |
| Starting Material | trans-4-Aminocyclohexanecarboxylic Acid | The direct precursor with the required stereochemistry. |
| Reagent | Thionyl Chloride (SOCl₂) | Efficiently generates HCl catalyst in situ and forms the final salt. |
| Solvent | Anhydrous Methanol | Serves as both reactant and solvent, used in excess to drive equilibrium. |
| Temperature | -10 °C (addition), Reflux (reaction) | Initial cooling manages the exothermicity of SOCl₂/MeOH reaction; heating accelerates esterification. |
| Typical Yield | >95% | The reaction is highly efficient with minimal side products.[1] |
Synthesis of the Key Precursor: trans-4-Aminocyclohexanecarboxylic Acid
The availability of the trans-isomer of 4-aminocyclohexanecarboxylic acid is critical. The most common industrial route starts from p-aminobenzoic acid, which requires the hydrogenation of the aromatic ring. This process inherently generates a mixture of cis and trans diastereomers, necessitating stereochemical control or subsequent separation.
Method A: Catalytic Hydrogenation of p-Aminobenzoic Acid
The conversion of p-aminobenzoic acid to 4-aminocyclohexanecarboxylic acid involves the saturation of the benzene ring. This reaction is challenging and typically requires high pressure and temperature, along with a robust catalyst.
Catalytic hydrogenation using metals like Ruthenium or Rhodium on a carbon support (Ru/C, Rh/C) under basic conditions is effective for this transformation.[3][4] The reaction proceeds via the adsorption of the aromatic ring onto the catalyst surface, followed by the addition of hydrogen atoms. The stereochemical outcome (cis:trans ratio) is highly dependent on the catalyst, solvent, temperature, and pressure. Under certain basic conditions, a favorable trans ratio of over 75% can be achieved directly.[3][4]
Caption: Catalytic hydrogenation of p-aminobenzoic acid to a cis/trans mixture.
This protocol is based on a patented industrial process.[4]
-
Reactor Charging: In a high-pressure autoclave, charge p-aminobenzoic acid (1.0 eq), 5% Ruthenium on Carbon (Ru/C) catalyst (e.g., 25 wt% of the starting material), and a 10% aqueous solution of sodium hydroxide (NaOH).
-
Pressurization: Seal the autoclave and purge with nitrogen, followed by hydrogen gas. Pressurize the reactor with hydrogen to 15 bar.
-
Reaction: Heat the mixture to 100 °C while stirring vigorously.
-
Monitoring: Maintain the reaction under these conditions for approximately 20 hours. The reaction progress can be monitored by techniques like TLC or HPLC to confirm the disappearance of the starting material.
-
Cooling and Depressurization: Cool the reactor to ambient temperature and carefully vent the hydrogen pressure.
-
Isolation: Filter the reaction mixture to remove the catalyst. The resulting aqueous solution contains the sodium salt of the cis/trans amino acid mixture.
-
Isomer Separation: The separation of the desired trans isomer from the cis isomer can be complex, often involving selective crystallization or derivatization procedures.[4] For instance, after protecting the amino group (e.g., as a Boc-carbamate), the cis isomer can be selectively esterified, allowing the pure trans acid to be isolated.[2]
| Parameter | Value | Rationale |
| Catalyst | 5% Ru/C | A robust catalyst for arene hydrogenation.[4] |
| Solvent/Base | 10% NaOH (aq) | Basic conditions are crucial for achieving a high trans:cis ratio.[3][4] |
| Pressure | 15 bar H₂ | Sufficient pressure to facilitate the hydrogenation of the stable aromatic ring. |
| Temperature | 100 °C | Provides the necessary activation energy for the reaction. |
| Typical cis:trans Ratio | 1 : 4.6 | Demonstrates good selectivity for the desired trans product under these conditions.[4] |
Method B: Reductive Amination of a 4-Oxocyclohexane Derivative
An alternative strategy that offers potentially greater stereocontrol is the reductive amination of a 4-oxocyclohexanecarboxylate.
This route begins with a ketone, which is reacted with an ammonia source to form an intermediate imine (or enamine). This intermediate is then reduced in situ. The stereochemical outcome is determined during the hydride delivery step. Using bulky reducing agents or specific catalysts can favor hydride attack from the less sterically hindered face, leading to the thermodynamically more stable trans product where both substituents are in equatorial positions. A Lewis acid catalyst can be employed to promote the formation of the trans product.[5] This method avoids the high pressures and temperatures of catalytic hydrogenation.
Safety and Handling
-
Thionyl Chloride (SOCl₂): Highly corrosive and toxic. Reacts violently with water. All manipulations must be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) is mandatory.
-
Hydrogen Gas (H₂): Extremely flammable. High-pressure hydrogenation should only be performed by trained personnel using certified equipment in an area free from ignition sources.
-
This compound: May cause skin, respiratory, and serious eye irritation.[1][6] Avoid inhalation of dust and ensure adequate ventilation.
Conclusion
The synthesis of this compound is most efficiently achieved via the direct esterification of trans-4-aminocyclohexanecarboxylic acid using methanol and thionyl chloride. This method is high-yielding, operationally simple, and directly produces the desired hydrochloride salt. The primary challenge lies in the procurement of the stereochemically pure trans-amino acid precursor. The catalytic hydrogenation of p-aminobenzoic acid is a viable industrial route that can be optimized to favor the trans isomer, although it requires specialized high-pressure equipment. Alternative routes like reductive amination offer different approaches to stereocontrol that may be advantageous in certain research and development contexts. The choice of synthetic route will ultimately depend on the scale, available equipment, and economic feasibility of the operation.
References
- Google Patents. (2017). WO2017134212A1 - Process for the preparation of trans-4-amino-1-cyclohexanecarboxilic acid and its derivatives.
- Google Patents. (2021). CN108602758B - Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof.
- Google Patents. (2020). CN109824545B - Preparation method of trans-4-N-Boc-aminocyclohexane carboxylic acid.
- European Patent Office. (2017). EP 3411355 B1 - PROCESS FOR THE PREPARATION OF TRANS-4-AMINO-1-CYCLOHEXANECARBOXYLIC ACID.
- Google Patents. (2003). WO2003078381A1 - PROCESS FOR PREPARATION OF trans-4-AMINOCYCLOHEXANE- CARBOXYLIC ACIDS.
Sources
- 1. This compound | 61367-07-5 [chemicalbook.com]
- 2. WO2017134212A1 - Process for the preparation of trans-4-amino-1-cyclohexanecarboxilic acid and its derivatives - Google Patents [patents.google.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. CN108602758B - Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof - Google Patents [patents.google.com]
- 5. CN109824545B - Preparation method of trans-4-N-Boc-aminocyclohexane carboxylic acid - Google Patents [patents.google.com]
- 6. This compound | 61367-07-5 [amp.chemicalbook.com]
A Technical Guide to the Esterification of (trans)-4-Aminocyclohexanecarboxylic Acid
Executive Summary
(Trans)-4-Aminocyclohexanecarboxylic acid (T4ACA) is a pivotal bifunctional building block in modern medicinal chemistry and materials science. Its rigid cyclohexane core imparts valuable conformational constraints, making its derivatives, particularly esters, highly sought after for synthesizing novel therapeutics and functional polymers. However, the simultaneous presence of a nucleophilic amino group and a carboxyl group presents unique challenges for selective esterification. This guide provides an in-depth analysis of the primary synthetic strategies for esterifying T4ACA, focusing on the mechanistic rationale, detailed experimental protocols, and a comparative analysis to aid researchers in selecting the optimal method for their specific application.
The Synthetic Challenge: Bifunctionality and Zwitterionic Nature
The core challenge in the esterification of any α- or ω-amino acid lies in its zwitterionic character at neutral pH. The basic amino group readily protonates under the acidic conditions typically required for esterification, forming an ammonium salt. This protonation deactivates the molecule, reduces its solubility in common organic solvents, and complicates the desired reaction at the carboxylic acid center.[1][2] Therefore, successful esterification strategies must either leverage these properties through specific reaction conditions or circumvent them by temporarily masking the amine's reactivity.
Strategic Approaches to Esterification
Two primary philosophies govern the esterification of T4ACA: direct, brute-force acid catalysis and a more finessed protection-activation-deprotection sequence. The choice between them depends on factors such as scale, substrate sensitivity, and desired purity of the final product.
Strategy 1: Direct Acid-Catalyzed (Fischer-Speier) Esterification
The Fischer-Speier esterification is a classic, atom-economical method that involves heating the carboxylic acid in a large excess of the desired alcohol with a strong acid catalyst.[3][4][5] For amino acids, this approach is complicated by the zwitterionic nature of the starting material, but it can be highly effective.[1][2][6]
Mechanistic Rationale: The reaction proceeds via a reversible, acid-catalyzed nucleophilic acyl substitution.[3][4][5] A strong acid catalyst (e.g., H₂SO₄ or HCl) serves two purposes: it protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon more electrophilic, and it protonates the amino group, forming the hydrochloride or sulfate salt. While protonation of the amine can reduce solubility, using the alcohol as both the solvent and reagent ensures a high concentration of the nucleophile, driving the equilibrium toward the ester product in accordance with Le Châtelier's principle. The removal of water, a byproduct, also helps to shift the equilibrium.[1][2][4]
Workflow Diagram: Fischer-Speier Esterification
Caption: Workflow for direct acid-catalyzed esterification of T4ACA.
Detailed Experimental Protocol: Synthesis of Ethyl (trans)-4-aminocyclohexanecarboxylate Hydrochloride
-
Reagent Preparation: To a flame-dried 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 200 mL of absolute ethanol.
-
Acid Addition: Cool the flask in an ice-water bath. Slowly and cautiously add 8.0 mL of concentrated sulfuric acid (H₂SO₄) or introduce anhydrous hydrogen chloride (HCl) gas until the solution is saturated. Causality: The alcohol serves as both solvent and reactant. The strong acid acts as the catalyst. Cooling during acid addition is critical to manage the exothermic reaction.
-
Substrate Addition: To the cooled acidic ethanol solution, add 10.0 g of (trans)-4-aminocyclohexanecarboxylic acid. The solid may not fully dissolve initially.
-
Reaction: Heat the mixture to reflux (approximately 78-80°C) and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting material spot.
-
Isolation: After the reaction is complete, cool the mixture to room temperature. Reduce the volume of the solvent by approximately half using a rotary evaporator.
-
Crystallization: Cool the concentrated solution in an ice bath to precipitate the product as the hydrochloride or sulfate salt. If precipitation is slow, adding diethyl ether can promote crystallization.
-
Purification: Collect the crystalline solid by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum. The product, ethyl (trans)-4-aminocyclohexanecarboxylate hydrochloride, is often obtained in high purity.[7][8] To obtain the free amine, the salt can be dissolved in water and neutralized with a base like sodium bicarbonate before extraction.
Strategy 2: Amine Protection Followed by Esterification
For more sensitive substrates or when milder conditions are required, a protection strategy is superior. This involves temporarily masking the amino group with a protecting group, allowing for a wider range of esterification methods to be employed on the carboxylic acid. The tert-butyloxycarbonyl (Boc) group is a common and effective choice.[9][10][11]
Mechanistic Rationale: The Boc group is installed by reacting T4ACA with di-tert-butyl dicarbonate (Boc₂O) under basic conditions. The resulting N-Boc-T4ACA is no longer zwitterionic and is readily soluble in organic solvents. Its amino group is now a non-nucleophilic carbamate, preventing it from interfering with subsequent reactions.[9][10] The protected acid can then be esterified under mild conditions, for example, by activation with thionyl chloride (SOCl₂) to form an acyl chloride, followed by reaction with the alcohol.[12][13] Finally, the Boc group is easily removed with a strong acid, such as trifluoroacetic acid (TFA) or HCl, which regenerates the amine, typically as its salt.[9][14]
Workflow Diagram: Protection-Esterification-Deprotection Sequence
Caption: A three-step sequence for esterification via amine protection.
Detailed Experimental Protocol: Synthesis of Methyl (trans)-4-aminocyclohexanecarboxylate via Boc Protection
Part A: N-Boc Protection
-
Dissolution: Dissolve 10.0 g of T4ACA in a mixture of 100 mL of 1,4-dioxane and 50 mL of 1M sodium hydroxide (NaOH) solution.
-
Boc Anhydride Addition: To this stirred solution, add 16.8 g of di-tert-butyl dicarbonate (Boc₂O) portion-wise over 30 minutes, maintaining the temperature below 25°C.
-
Reaction: Stir the mixture at room temperature overnight.
-
Workup: Acidify the reaction mixture to pH 2-3 with 1M hydrochloric acid (HCl). Extract the product into ethyl acetate (3 x 100 mL). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield N-Boc-(trans)-4-aminocyclohexanecarboxylic acid, which is often used in the next step without further purification.
Part B: Esterification
-
Acyl Chloride Formation: Dissolve the crude N-Boc-T4ACA in 100 mL of anhydrous dichloromethane (DCM). Cool the solution to 0°C. Add 1.2 equivalents of thionyl chloride (SOCl₂) dropwise. Stir at 0°C for 1 hour, then at room temperature for 2 hours. Causality: SOCl₂ converts the carboxylic acid to a highly reactive acyl chloride intermediate.[12]
-
Ester Formation: Cool the solution back to 0°C and slowly add 5 equivalents of anhydrous methanol. Stir at room temperature overnight.
-
Workup: Quench the reaction by carefully adding saturated sodium bicarbonate solution. Separate the layers and extract the aqueous phase with DCM. Combine the organic layers, dry over Na₂SO₄, and concentrate to give the crude N-Boc protected methyl ester. Purify by column chromatography if necessary.
Part C: Deprotection
-
Acidolysis: Dissolve the purified N-Boc methyl ester in 50 mL of DCM. Add an equal volume of trifluoroacetic acid (TFA) or a 4M solution of HCl in dioxane.
-
Reaction: Stir the solution at room temperature for 1-2 hours until TLC indicates complete removal of the Boc group.
-
Isolation: Remove the solvent and excess acid under reduced pressure. The resulting solid is the desired methyl (trans)-4-aminocyclohexanecarboxylate as its TFA or HCl salt. It can be triturated with diethyl ether to afford a pure, crystalline solid.
Comparison of Methods and Data Summary
The choice of method is a critical decision based on project goals. Direct esterification is fast and economical for large-scale synthesis, while the protection-based route offers greater control and compatibility with sensitive functional groups.
| Parameter | Fischer-Speier Esterification | Amine Protection Strategy |
| Number of Steps | 1 | 3 (Protection, Esterification, Deprotection) |
| Reagents | Alcohol, Strong Acid (H₂SO₄, HCl) | Boc₂O, Base, SOCl₂, Alcohol, Strong Acid (TFA, HCl) |
| Reaction Conditions | Harsh (Reflux, strong acid) | Generally mild (can be done at room temp) |
| Typical Yield | Good to Excellent (70-95%) | Excellent (often >85% over 3 steps) |
| Atom Economy | High | Low (due to protecting group) |
| Advantages | Cost-effective, simple, rapid | High purity, wide substrate scope, predictable |
| Disadvantages | Harsh conditions, potential for side reactions | Multiple steps, higher cost, generates more waste |
Conclusion
The esterification of (trans)-4-aminocyclohexanecarboxylic acid is a well-established but nuanced transformation. For robust, large-scale applications where cost and speed are paramount, direct Fischer-Speier esterification using the alcohol as a solvent provides a powerful and efficient route. Conversely, for complex, multi-step syntheses requiring high levels of purity and functional group tolerance, the methodical approach of amine protection, esterification, and deprotection is the strategy of choice. A thorough understanding of the mechanistic principles behind each method empowers the research scientist to make informed decisions, optimizing synthetic routes for efficiency, yield, and purity.
References
- Title: Reactions of Amino Acids: Esterification Source: Pearson Educ
- Title: Boc Protecting Group for Amines Source: Chemistry Steps URL:[Link]
- Title: Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions Source: Master Organic Chemistry URL:[Link]
- Title: Ethyl trans-4-AMinocyclohexanecarboxylate Hydrochloride Source: ChemBK URL:[Link]
- Title: Protecting Groups for Amines: Carbamates Source: Master Organic Chemistry URL:[Link]
- Title: Sulfuric Acid Catalyzed Esterification of Amino Acids in Thin Film Source: ACS Publications - Journal of the American Society for Mass Spectrometry URL:[Link]
- Title: Protecting group - Wikipedia Source: Wikipedia URL:[Link]
- Title: A Convenient Synthesis of Amino Acid Methyl Esters Source: National Institutes of Health (NIH) - PMC URL:[Link]
- Title: Fischer–Speier esterification - Wikipedia Source: Wikipedia URL:[Link]
- Title: What are a good methods for reaction of amino acids with thionyl chloride?
- Title: One-pot synthesis of amides from carboxylic acids activated using thionyl chloride Source: Royal Society of Chemistry URL:[Link]
- Title: Acylation and Esterification of Amino Acids Source: AK Lectures URL:[Link]
- Title: Making esters the the presence of an amine? Source: Reddit URL:[Link]
- Title: Esterification of amino acids with thionyl chloride acidified butanols for their gas chromatographic analysis Source: PubMed URL:[Link]
- Title: Microwave-Assisted Facile and Rapid Esterification of Amino Acids I: Esterification of L-Leucine from Batch to Flow Processes and Scale-Up Source: SCIRP URL:[Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Reactions of Amino Acids: Esterification Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 6. aklectures.com [aklectures.com]
- 7. chembk.com [chembk.com]
- 8. TRANS-ETHYL 4-AMINOCYCLOHEXANECARBOXYLATE HYDROCHLORIDE | 2084-28-8 [chemicalbook.com]
- 9. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Protecting group - Wikipedia [en.wikipedia.org]
- 12. One-pot synthesis of amides from carboxylic acids activated using thionyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. Amine Protection / Deprotection [fishersci.co.uk]
An In-Depth Technical Guide to the Solubility of Methyl trans-4-Aminocyclohexanecarboxylate Hydrochloride
Foreword: Navigating the Crucial Parameter of Solubility in Pharmaceutical Development
In the landscape of drug discovery and development, the solubility of a chemical entity is a cornerstone physicochemical property that dictates its fate from early-stage screening to final formulation. For researchers, scientists, and drug development professionals, a comprehensive understanding of a compound's solubility is not merely academic; it is a critical determinant of bioavailability, dosing, and ultimately, therapeutic efficacy. This guide focuses on Methyl trans-4-Aminocyclohexanecarboxylate Hydrochloride, a versatile building block in medicinal chemistry. While quantitative solubility data for this specific molecule is not extensively documented in publicly available literature, this guide provides a robust framework for its determination and interpretation. We will delve into the theoretical underpinnings of its solubility, present established methodologies for its empirical measurement, and offer insights into how these data inform the drug development process. Our focus will be on equipping the reader with the expertise to approach the solubility assessment of this, and similar, amine hydrochloride salts with scientific rigor.
Physicochemical Profile and Predicted Solubility Behavior
This compound (C₈H₁₆ClNO₂) is a white crystalline powder.[1] Its structure, featuring a cyclohexane ring with an amino group and a methyl ester, renders it a valuable intermediate in pharmaceutical synthesis.[1] As an amine hydrochloride salt, it is generally anticipated to be soluble in water and other polar organic solvents like alcohols and ketones.[2]
A key descriptor influencing solubility is the partition coefficient (LogP), which quantifies the differential solubility of a compound in two immiscible phases, typically octanol and water. A LogP value of 2.17920 has been reported for this compound, suggesting a moderate degree of lipophilicity. While the hydrochloride salt form enhances aqueous solubility, the LogP value indicates that the free base would have a preference for a more non-polar environment.
| Property | Value/Prediction | Source |
| Molecular Formula | C₈H₁₆ClNO₂ | [2][3] |
| Molecular Weight | 193.67 g/mol | [3] |
| Appearance | White crystalline powder | [1] |
| LogP | 2.17920 | |
| Predicted Aqueous Solubility | Expected to be soluble, particularly at lower pH. | [2] |
| Predicted pKa | Not available in literature; crucial to determine experimentally. |
The Gold Standard for Solubility Determination: The Shake-Flask Method
In the absence of established quantitative solubility data, an empirical determination is necessary. The shake-flask method is a widely recognized and reliable technique for measuring the thermodynamic (equilibrium) solubility of a compound. This method involves adding an excess of the solid compound to a solvent of interest and agitating the mixture until equilibrium is reached, at which point the concentration of the dissolved compound in the supernatant is measured.
Causality Behind Experimental Choices in the Shake-Flask Protocol:
The design of a robust shake-flask experiment is predicated on ensuring that a true equilibrium is achieved and accurately measured. The choice of agitation, temperature control, and equilibration time are critical. Insufficient agitation or time will lead to an underestimation of solubility. Conversely, temperature fluctuations can significantly impact solubility, as it is a temperature-dependent property for most solids. The use of a calibrated analytical technique, such as High-Performance Liquid Chromatography (HPLC), is essential for accurately quantifying the dissolved solute.
Detailed, Step-by-Step Protocol for Thermodynamic Solubility Determination:
This protocol is aligned with the principles outlined in the ICH M9 guidelines for Biopharmaceutics Classification System (BCS)-based biowaivers.[4][5]
Materials:
-
This compound
-
Selected solvents (e.g., purified water, pH 1.2 HCl buffer, pH 4.5 acetate buffer, pH 6.8 phosphate buffer, methanol, ethanol)
-
Glass vials with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Calibrated analytical balance
-
Volumetric flasks and pipettes
-
HPLC system with a suitable column and detector (e.g., UV-Vis)
Procedure:
-
Preparation of Solvent Media: Prepare the desired aqueous buffer solutions according to pharmacopeial standards and adjust the pH as necessary.[4][5] For organic solvents, use HPLC-grade reagents.
-
Addition of Excess Solid: Weigh an amount of this compound that is in excess of its expected solubility and add it to a glass vial. A preliminary, small-scale test can help estimate the approximate solubility.
-
Solvent Addition: Add a precise volume of the chosen solvent to the vial.
-
Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitation speed. Allow the mixture to equilibrate for a sufficient period (typically 24-72 hours). To confirm equilibrium, samples can be taken at different time points (e.g., 24, 48, and 72 hours) until the concentration of the dissolved solute remains constant.
-
Phase Separation: After equilibration, remove the vials from the shaker and allow the undissolved solid to settle. Centrifuge the vials to further separate the solid and liquid phases.
-
Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a syringe filter to remove any remaining solid particles.
-
Dilution: Accurately dilute the filtered supernatant with the appropriate solvent to a concentration that falls within the linear range of the analytical method.
-
Quantification: Analyze the diluted samples using a validated HPLC method to determine the concentration of this compound.
-
Data Analysis: Calculate the solubility in the desired units (e.g., mg/mL or mol/L) by accounting for the dilution factor. The experiment should be performed in triplicate for each solvent.
Self-Validating System:
This protocol incorporates self-validating steps. The confirmation of equilibrium by sampling at multiple time points ensures that the measured solubility is the true thermodynamic solubility. The use of a validated HPLC method with appropriate calibration standards ensures the accuracy of the concentration measurement. Additionally, visual inspection of the vials after the experiment should confirm the presence of undissolved solid, verifying that the initial amount of compound was indeed in excess.
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the shake-flask solubility determination workflow.
Caption: Workflow for Shake-Flask Solubility Determination.
Interpreting and Applying Solubility Data in a Research Context
The solubility data obtained from these experiments are invaluable for several aspects of drug development:
-
Lead Optimization: Poor solubility can be a significant hurdle. If this compound is a scaffold for a new series of compounds, understanding its solubility limitations can guide medicinal chemists in designing analogs with improved properties.
-
Formulation Development: The choice of excipients and the final dosage form (e.g., tablet, capsule, or solution) is heavily influenced by the drug's solubility. For an orally administered drug, sufficient aqueous solubility in the gastrointestinal tract is crucial for absorption.
-
Biopharmaceutics Classification System (BCS): The aqueous solubility over the pH range of 1.2 to 6.8 is a key parameter in the BCS, which classifies drugs based on their solubility and permeability.[4][5][6] This classification can be used to justify biowaivers, potentially reducing the need for in vivo bioequivalence studies.[4][5]
Conclusion: A Pathway to Comprehensive Solubility Characterization
While a definitive, quantitative solubility value for this compound is not readily found in the public domain, this guide provides the necessary framework for its rigorous experimental determination. By employing the detailed shake-flask protocol, researchers can generate reliable thermodynamic solubility data. This information, coupled with an understanding of the compound's physicochemical properties, empowers scientists to make informed decisions throughout the drug discovery and development pipeline. The principles and methodologies outlined herein are not only applicable to the title compound but also serve as a universal guide for the solubility characterization of other novel chemical entities.
References
- National Center for Biotechnology Information. PubChem Compound Summary for CID 18521575, Methyl (1r,4r)
- International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use.
- European Medicines Agency.
- Regulations.gov. MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS. [Link].
- García-Arieta, A., et al. (2021). ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries. Pharmaceutics, 13(3), 394. [Link].
- Azimi, K., et al. (2024). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences, 30(2), 1-8. [Link].
- U.S. Food and Drug Administration.
- Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Link].
- International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use.
Sources
- 1. This compound | 61367-07-5 [chemicalbook.com]
- 2. This compound, 97% | Fisher Scientific [fishersci.ca]
- 3. Methyl (1r,4r)-4-aminocyclohexane-1-carboxylate hydrochloride | C8H16ClNO2 | CID 18521575 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. database.ich.org [database.ich.org]
- 5. ema.europa.eu [ema.europa.eu]
- 6. ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries - PMC [pmc.ncbi.nlm.nih.gov]
Methyl trans-4-Aminocyclohexanecarboxylate Hydrochloride: A Conformationally Rigid Scaffold for Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
In the contemporary landscape of medicinal chemistry, the strategic move towards three-dimensional molecular architectures is paramount for enhancing drug efficacy, selectivity, and pharmacokinetic profiles. Methyl trans-4-aminocyclohexanecarboxylate hydrochloride emerges as a pivotal building block in this endeavor. This technical guide provides a comprehensive analysis of its core attributes, including its synthesis, conformational rigidity, and bifunctional reactivity. We delve into the strategic rationale behind its application as a versatile scaffold, demonstrating how its well-defined diequatorial conformation serves as a powerful tool for constraining molecular shape, thereby minimizing the entropic penalty of ligand binding. Through detailed protocols and illustrative case studies, including its relationship to the antifibrinolytic agent tranexamic acid, this guide showcases its utility in navigating complex chemical space and developing next-generation therapeutics.
Introduction: The "Escape from Flatland" Imperative
The over-reliance on flat, aromatic structures in drug discovery has often led to compounds with suboptimal physicochemical properties, such as poor solubility and high metabolic turnover. The "escape from flatland" initiative in medicinal chemistry advocates for the incorporation of three-dimensional, sp³-rich scaffolds to overcome these limitations.[1] Saturated aliphatic rings, particularly cyclohexane, are premier tools in this strategy.[2][3] They offer rigid, well-defined geometries that can project functional groups into specific vectors within a biological target's binding site.
This compound stands out as a particularly valuable asset in this context.[4] Its rigid trans-1,4-disubstituted cyclohexane core provides a stable, non-planar framework, while its primary amine and methyl ester functionalities offer orthogonal handles for synthetic elaboration.[4] This unique combination allows medicinal chemists to systematically explore structure-activity relationships (SAR) with a high degree of conformational control.
Section 1: Core Physicochemical and Structural Properties
The utility of this compound in drug design is fundamentally rooted in its distinct structural and physicochemical characteristics.
Chemical Identity and Properties
A summary of the key identification and physicochemical properties of the compound is provided below.
| Property | Value | Reference |
| CAS Number | 61367-07-5 | [5][6] |
| Molecular Formula | C₈H₁₆ClNO₂ | [4][6] |
| Molecular Weight | 193.67 g/mol | [4][7] |
| IUPAC Name | methyl 4-aminocyclohexane-1-carboxylate;hydrochloride | [5][6] |
| Appearance | White to off-white crystalline powder | [8] |
| Purity | Typically >97% | [5] |
| Topological Polar Surface Area | 52.3 Ų | [7] |
Structural Analysis: The Power of Conformational Rigidity
The strategic advantage of this scaffold lies in its predictable and stable conformation. The trans-1,4-disubstituted cyclohexane ring overwhelmingly adopts a chair conformation where both the amino and methyl carboxylate groups reside in equatorial positions .[9] This diequatorial arrangement is significantly more stable than the alternative diaxial conformation because it minimizes steric strain, particularly the unfavorable 1,3-diaxial interactions that would otherwise occur.[3][9] This conformational lock ensures that the functional groups are presented in a consistent and predictable orientation, a critical feature for rational drug design.
The molecule's bifunctionality is another key asset. The primary amine serves as a versatile nucleophile for forming amide, sulfonamide, or urea linkages, while the methyl ester can be readily hydrolyzed to the corresponding carboxylic acid. This "orthogonal reactivity" allows for selective, stepwise modification, making it an ideal scaffold for building molecular complexity.[4]
Caption: Stable diequatorial chair conformation of the title compound.
Section 2: Synthesis and Chemical Reactivity
The compound is readily synthesized from its corresponding carboxylic acid precursor, making it an accessible building block for research and development.
Synthetic Pathway
The most common laboratory synthesis involves the direct esterification of trans-4-aminocyclohexanecarboxylic acid. Thionyl chloride (SOCl₂) serves as an efficient reagent for this transformation, reacting with the methanol solvent to form the esterifying agent in situ while also converting the amine to its hydrochloride salt, which protects it from side reactions.[8]
Caption: Workflow for the synthesis of the title compound.
Reactivity Profile
The synthetic utility of the scaffold is defined by the selective reactions of its two functional groups:
-
Amine Functionalization: The primary amine (after neutralization) is a potent nucleophile. It readily participates in standard coupling reactions to form stable amide bonds with carboxylic acids (e.g., using EDC/HOBt or HATU), sulfonamides with sulfonyl chlorides, and ureas with isocyanates. This allows for the direct attachment of various pharmacophoric elements.
-
Ester/Carboxylate Functionalization: The methyl ester can be easily hydrolyzed under basic conditions (e.g., with LiOH or NaOH) to yield the corresponding carboxylic acid. This carboxylate group is a key pharmacophoric feature itself, capable of forming strong ionic and hydrogen bond interactions with biological targets. It can also be used to form further amide or ester linkages, providing a secondary vector for molecular elaboration.
Section 3: Strategic Applications in Drug Design
The true value of this compound is realized in its strategic application to solve common challenges in drug discovery.
The Scaffold as a Conformational Anchor
By incorporating this rigid scaffold, medicinal chemists can lock the relative orientation of two key pharmacophoric groups. This pre-organization of the molecule into a bioactive conformation reduces the entropic penalty that must be paid upon binding to a protein target, often leading to significant gains in binding affinity and potency.[2][4]
Improving Physicochemical Properties
Replacing planar aromatic rings with saturated scaffolds like cyclohexane increases the fraction of sp³ carbons (Fsp³). This is strongly correlated with improved compound developability, including enhanced aqueous solubility and reduced promiscuity with metabolic enzymes like cytochrome P450s.[2] The non-planar structure disrupts crystal lattice packing, which can lower the melting point and further improve solubility.
Caption: Use of the scaffold to explore a protein binding pocket.
Case Study: A Gateway to Tranexamic Acid and Analogues
The scaffold is structurally very similar to tranexamic acid (trans-4-(aminomethyl)cyclohexanecarboxylic acid), a crucial drug on the World Health Organization's List of Essential Medicines. Tranexamic acid is an antifibrinolytic agent used to treat or prevent excessive blood loss.[10][11] The synthesis of tranexamic acid often involves intermediates derived from the reduction of related cyclohexane precursors.[12][13] The rigid trans geometry is essential for its biological activity, as the cis isomer is inactive. This underscores the critical importance of stereochemical control imparted by the cyclohexane ring, a principle that is central to the utility of this compound.
Section 4: Experimental Protocols
The following protocols are provided as self-validating, field-proven methodologies for the synthesis and application of the title compound.
Protocol 4.1: Synthesis of this compound
This protocol is adapted from established esterification procedures.[8]
-
Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (N₂ or Ar), add trans-4-aminocyclohexanecarboxylic acid (1.0 eq).
-
Suspension: Suspend the starting material in anhydrous methanol (approx. 0.25 M).
-
Cooling: Cool the suspension to -10 °C using an ice/salt bath.
-
Reagent Addition: Add thionyl chloride (2.0 eq) dropwise via syringe over 15 minutes. Ensure the internal temperature does not rise significantly.
-
Reaction: After the addition is complete, stir the mixture for an additional 15 minutes at -10 °C. Remove the cooling bath and allow the reaction to warm to room temperature over 15 minutes.
-
Reflux: Heat the reaction mixture to reflux (approx. 65 °C) and maintain for 1 hour.
-
Work-up: Cool the mixture to room temperature and concentrate under reduced pressure using a rotary evaporator.
-
Purification: The resulting white solid is typically of high purity (>95%) and can be used without further purification. If necessary, it can be recrystallized from a methanol/ether solvent system.
Protocol 4.2: General Procedure for Amide Coupling (EDC/HOBt)
-
Setup: In a round-bottom flask, dissolve this compound (1.0 eq) and a carboxylic acid of interest (1.1 eq) in an anhydrous aprotic solvent such as DMF or DCM.
-
Neutralization: Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA) or triethylamine (TEA) (2.5 eq), to neutralize the hydrochloride salt and activate the carboxylic acid.
-
Coupling Agents: Add 1-hydroxybenzotriazole (HOBt) (1.2 eq) and N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl) (1.2 eq) to the mixture.
-
Reaction: Stir the reaction at room temperature for 12-24 hours. Monitor progress by TLC or LC-MS.
-
Work-up: Upon completion, dilute the reaction with ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the resulting crude product by flash column chromatography on silica gel.
Conclusion: A Forward-Looking Perspective
This compound is more than a simple chemical intermediate; it is a strategic tool for imparting drug-like properties into novel therapeutic agents. Its conformational rigidity, predictable stereochemistry, and versatile functional handles provide a robust platform for navigating the complexities of modern drug design. As medicinal chemistry continues to push the boundaries of chemical space, the demand for well-behaved, three-dimensional scaffolds will only increase. This compound is exceptionally well-positioned to meet that demand, finding new applications in advanced molecular modalities such as covalent inhibitors, molecular glues, and PROTACs, where the precise spatial arrangement of functional groups is the ultimate determinant of success.
References
- Patil, P. S., et al. (2009). Short and Efficient Process for the Synthesis of trans-4-Aminocyclohexanecarboxylic Acid Derivatives. Organic Process Research & Development, 13(6), 1141-1144. DOI: 10.1021/op900195w.
- Jin, Z., et al. (2016). Insights into the structure-activity relationship of the anticancer compound ZJ-101: A critical role played by the cyclohexene ring. Bioorganic & Medicinal Chemistry Letters, 26(12), 2890-2892. DOI: 10.1016/j.bmcl.2016.04.044.
- Scott, J. S., et al. (2017). Put a ring on it: application of small aliphatic rings in medicinal chemistry. RSC Medicinal Chemistry.
- LibreTexts Chemistry. (2022). 4.5: Conformations of Cyclohexane.
- Dodda, M. R., et al. (n.d.). A new synthetic process for tranexamic acid from ethyl 4-oxo-cyclohexane carboxylate. International Journal of Pharmaceutical Sciences and Research.
- Chemistry World. (2024). Cyclopropyl effect causes substituents on cyclohexane to favour axial conformation.
- Ritchie, T. J., & Luscombe, C. N. (2013). The impact of aromatic ring count on compound developability--are too many aromatic rings a liability in drug design? Drug Discovery Today, 18(1-2), 9-15*.
- Der Pharma Chemica. (n.d.). A new synthetic process for tranexamic acid from ethyl 4-oxo-cyclohexane carboxylate.
- University of Greifswald. (2020). Combining ketoreductase and amine transaminase for 4- aminocyclohexanol synthesis.
- National Center for Biotechnology Information. (n.d.). Methyl (1r,4r)-4-aminocyclohexane-1-carboxylate hydrochloride. PubChem Compound Summary for CID 219759.
- Google Patents. (n.d.). CN108602758B - Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof.
- Patil, P., et al. (2024). Scalable synthesis of tranexamic acid under modest reaction conditions using early stage isomerization of dimethyl 1,4-cyclohexanedicarboxylate as a key step. Synthetic Communications, 54(19), 1665-1678.
- ResearchGate. (n.d.). 4‐(Amino methyl) cyclohexane carboxylic acid tranexamic acid (TXA).
- Google Patents. (n.d.). WO2017134212A1 - Process for the preparation of trans-4-amino-1-cyclohexanecarboxilic acid and its derivatives.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Put a ring on it: application of small aliphatic rings in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. benchchem.com [benchchem.com]
- 5. H62562.03 [thermofisher.com]
- 6. This compound, 97% | Fisher Scientific [fishersci.ca]
- 7. Methyl (1r,4r)-4-aminocyclohexane-1-carboxylate hydrochloride | C8H16ClNO2 | CID 18521575 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound | 61367-07-5 [chemicalbook.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. derpharmachemica.com [derpharmachemica.com]
- 11. Tranexamic Acid synthesis - chemicalbook [chemicalbook.com]
- 12. derpharmachemica.com [derpharmachemica.com]
- 13. researchgate.net [researchgate.net]
An In-Depth Technical Guide to Methyl trans-4-Aminocyclohexanecarboxylate Hydrochloride: A Cornerstone Building Block in Modern Synthesis
Abstract
Methyl trans-4-aminocyclohexanecarboxylate hydrochloride is a bifunctional organic compound that has garnered significant attention as a versatile building block in modern organic synthesis.[1] Its rigid trans-1,4-disubstituted cyclohexane core provides a well-defined three-dimensional scaffold, while the presence of both a primary amine (as its hydrochloride salt) and a methyl ester allows for orthogonal chemical modifications. These features make it an invaluable starting material for the synthesis of complex molecules, particularly in the fields of medicinal chemistry and materials science. This guide provides a comprehensive overview of its properties, synthesis, reactivity, and applications, designed for researchers, chemists, and drug development professionals.
Introduction: The Strategic Advantage of a Rigid Scaffold
In the intricate world of drug design and molecular engineering, the spatial arrangement of functional groups is paramount. The cyclohexane ring of this compound offers a conformationally restricted and non-aromatic scaffold. Unlike flexible aliphatic chains, the 'trans' configuration locks the amino and ester functionalities at opposing ends of the ring (1,4-diaxial or 1,4-diequatorial), providing predictable vectoral trajectories for molecular elaboration.
The true synthetic power of this molecule lies in the differential reactivity of its two functional groups. The amino group, a potent nucleophile once liberated from its hydrochloride salt, readily participates in reactions like amide bond formation, alkylation, and sulfonylation. Conversely, the methyl ester is an electrophilic handle, susceptible to hydrolysis, amidation, or reduction. This orthogonality is the key that allows for sequential, controlled modifications, making it a preferred building block for creating libraries of compounds with diverse functionalities emanating from a common core.
Physicochemical and Safety Profile
A thorough understanding of a building block's properties is fundamental to its effective use. The following tables summarize the key physicochemical data and hazard information for this compound.
Table 1: Physicochemical Properties
| Property | Value | Source(s) |
| CAS Number | 61367-07-5 | [2][3] |
| Molecular Formula | C₈H₁₆ClNO₂ | [1][4][5] |
| Molecular Weight | 193.67 g/mol | [1][4][5] |
| Appearance | White to almost white crystalline powder | [2][6][7] |
| IUPAC Name | methyl 4-aminocyclohexane-1-carboxylate;hydrochloride | [3][5] |
| Water Solubility | Soluble in water | [6] |
| Storage Temperature | Room Temperature, sealed in dry, keep in dark place | [6] |
Table 2: GHS Hazard Information
| Hazard Statement | Description | Precautionary Codes | Source(s) |
| H315 | Causes skin irritation | P264, P280 | [6] |
| H318 / H319 | Causes serious eye damage / irritation | P280, P305+P354+P338 | [5][6] |
| H335 | May cause respiratory irritation | P261, P271 | [6] |
Handling Protocol: Due to its irritant nature, especially the risk of serious eye damage, appropriate personal protective equipment (PPE) is mandatory.[5][6] This includes safety goggles or a face shield, chemical-resistant gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood to avoid inhalation of the powder.[6]
Synthesis and Purification: From Planar Precursor to 3D Scaffold
The most common and efficient laboratory-scale synthesis of this compound involves the direct esterification of its parent amino acid, trans-4-Aminocyclohexanecarboxylic acid.
Fischer Esterification Protocol
The causality behind this choice of protocol is twofold: simplicity and high yield. The reaction utilizes thionyl chloride (SOCl₂), which reacts with methanol to generate HCl in situ. This anhydrous HCl both protonates the amino group, protecting it from side reactions, and catalyzes the esterification of the carboxylic acid.
Experimental Protocol:
-
Suspend trans-4-aminocyclohexanecarboxylic acid (1.0 eq) in anhydrous methanol (approx. 7 mL per mmol of acid).
-
Cool the suspension to -10 °C in an ice-salt bath. This is critical to control the exothermic reaction between thionyl chloride and methanol.
-
Add thionyl chloride (2.0 eq) dropwise to the cooled suspension over 15 minutes, ensuring the temperature does not rise significantly.
-
After the addition is complete, allow the reaction mixture to warm to ambient temperature and stir for 15 minutes.
-
Heat the mixture to reflux (approx. 65 °C) and maintain for 1 hour to drive the esterification to completion.
-
Cool the reaction mixture and concentrate it under reduced pressure (rotary evaporation) to afford the crude product as a white solid.[2]
-
Purification is typically achieved by recrystallization from a suitable solvent system, such as methanol/ether.
Caption: Orthogonal reactivity pathways of the building block.
Reactions at the Amino Group
Before reaction, the free amine must be generated from the hydrochloride salt by treatment with a suitable base, such as triethylamine (Et₃N), diisopropylethylamine (DIPEA), or an aqueous base like sodium bicarbonate (NaHCO₃) during an extractive workup.
Protocol: General Amide Coupling (EDC/HOBt)
This protocol is a cornerstone of medicinal chemistry, creating stable amide linkages. The choice of EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole) is a classic, field-proven method to activate the carboxylic acid partner, minimize racemization, and ensure high coupling efficiency.
-
Dissolve the carboxylic acid coupling partner (1.0 eq), EDC (1.2 eq), and HOBt (1.2 eq) in an anhydrous aprotic solvent like Dichloromethane (DCM) or Dimethylformamide (DMF).
-
Stir the mixture at room temperature for 30 minutes to form the activated ester intermediate.
-
In a separate flask, dissolve this compound (1.1 eq) in the same solvent and add a non-nucleophilic base like DIPEA (2.5 eq) to liberate the free amine.
-
Add the free amine solution to the activated ester mixture.
-
Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, perform a standard aqueous workup, washing sequentially with dilute acid (e.g., 1N HCl), saturated NaHCO₃ solution, and brine to remove excess reagents and byproducts.
-
Dry the organic layer over sodium sulfate, filter, and concentrate. Purify the resulting amide by column chromatography or recrystallization.
Reactions at the Methyl Ester Group
These transformations are typically performed after the amine has been functionalized and/or protected (e.g., as a Boc-carbamate).
Protocol: Saponification (Ester to Carboxylic Acid)
This reaction is fundamental for preparing derivatives where a carboxylic acid is required for further coupling or for its biological activity (e.g., as a metal chelator or to improve solubility).
-
Dissolve the N-functionalized methyl ester (1.0 eq) in a mixture of solvents such as Tetrahydrofuran (THF) and water (e.g., a 3:1 ratio).
-
Add an excess of a base, typically Lithium Hydroxide (LiOH) (2.0-3.0 eq), to the solution. LiOH is often preferred over NaOH or KOH for its better solubility in mixed organic-aqueous systems and reduced instances of epimerization.
-
Stir the reaction vigorously at room temperature for 2-16 hours. Monitor the disappearance of the starting material by TLC or LC-MS.
-
Once the reaction is complete, concentrate the mixture to remove the organic solvent (THF).
-
Dilute the remaining aqueous solution with water and acidify to a pH of ~2-3 using a strong acid like 1N HCl. This protonates the carboxylate, causing the product to precipitate if it is a solid.
-
Extract the aqueous layer with a suitable organic solvent (e.g., Ethyl Acetate or DCM).
-
Combine the organic extracts, wash with brine, dry over sodium sulfate, and concentrate to yield the desired carboxylic acid.
Conclusion
This compound is more than just a chemical intermediate; it is a strategic tool for molecular design. [2][3][6]Its rigid, stereochemically defined core and orthogonally reactive functional groups provide a reliable platform for building complex molecules with precise three-dimensional architectures. The robust and well-documented protocols for its synthesis and derivatization make it a highly trustworthy and versatile component in the arsenal of synthetic chemists, empowering the development of novel pharmaceuticals and advanced materials.
References
- MSDS of Methyl trans-4-aminocyclohexanecarboxyl
- Methyl (1r,4r)-4-aminocyclohexane-1-carboxylate hydrochloride.
- SAFETY D
- This compound.Beijing Advanced Technology Co., Ltd.[Link]
- Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof.
- CAS#:61367-07-5 | Methyl 4-aminocyclohexanecarboxyl
- Process for the preparation of trans-4-amino-1-cyclohexanecarboxilic acid and its derivatives.
Sources
- 1. benchchem.com [benchchem.com]
- 2. This compound | 61367-07-5 [chemicalbook.com]
- 3. Chlorhydrate de méthyle de trans-4-aminocyclohexanecarboxylate, 97 %, Thermo Scientific Chemicals 1 g [thermofisher.com]
- 4. capotchem.com [capotchem.com]
- 5. Methyl (1r,4r)-4-aminocyclohexane-1-carboxylate hydrochloride | C8H16ClNO2 | CID 18521575 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound | 61367-07-5 [amp.chemicalbook.com]
- 7. This compound [process-chem.com]
Foreword: The Strategic Importance of Scaffolding in Modern Drug Design
An In-Depth Technical Guide to the Synthesis and Application of Methyl trans-4-Aminocyclohexanecarboxylate Hydrochloride
In the intricate world of medicinal chemistry, the ultimate goal is to design a molecule that interacts with a biological target in a highly specific and effective manner. The three-dimensional architecture of a drug candidate is paramount to achieving this. Rigid molecular scaffolds are particularly prized as they reduce the entropic penalty of binding to a target and allow for the precise, predictable positioning of pharmacophoric groups. This compound is a quintessential example of such a scaffold. Its pre-organized, chair-conformation cyclohexane ring, coupled with the chemically distinct and orthogonally addressable amino and methyl ester functionalities, makes it an invaluable building block for constructing complex therapeutic agents. This guide delves into the core synthetic strategies for this compound, the rationale behind these methods, and its significance in the landscape of drug development.
The Synthetic Challenge: Mastering Stereochemistry
The "discovery" of this compound is not a singular event but rather the culmination of synthetic methodology development aimed at one primary goal: stereochemical control. The cyclohexane ring can exist with its two substituents in either a cis (on the same side) or trans (on opposite sides) configuration. For pharmaceutical applications, isolating the pure trans isomer is often critical, as the spatial relationship between the amino and ester groups dictates the molecule's ability to fit into a specific biological receptor.
The primary synthetic challenges revolve around efficiently producing the trans isomer in high yield and purity, avoiding contamination with the corresponding cis isomer. Two principal routes have been established to achieve this.
Route A: Catalytic Hydrogenation of an Aromatic Precursor
A common industrial approach begins with the readily available p-aminobenzoic acid. The core of this method is the reduction of the aromatic ring to a cyclohexane ring.
-
Mechanism and Rationale: Catalytic hydrogenation using catalysts like Ruthenium on Carbon (Ru/C) under hydrogen pressure effectively saturates the benzene ring. The reaction proceeds through the adsorption of the aromatic ring onto the catalyst surface. The stereochemical outcome—the ratio of trans to cis product—is highly dependent on the reaction conditions. Factors such as the choice of catalyst, solvent, temperature, and hydrogen pressure can influence the stereoselectivity of the hydrogen addition.[1] Patents reveal that under specific basic conditions, it is possible to achieve a trans product ratio greater than 75% in a single step.[2] This "one-pot" process is highly desirable for industrial applications as it avoids complex purification or isomer conversion steps.[1]
-
Post-Reaction Esterification: Following hydrogenation, the resulting trans-4-aminocyclohexanecarboxylic acid is esterified to yield the final methyl ester hydrochloride.
Route B: Direct Esterification of trans-4-Aminocyclohexanecarboxylic Acid
A more direct and often higher-yielding laboratory-scale synthesis involves the esterification of commercially available trans-4-aminocyclohexanecarboxylic acid. This method circumvents the challenges of stereocontrol during hydrogenation by starting with the desired isomer.[3]
-
Mechanism and Rationale: The Fischer esterification is a classic method, but the presence of the basic amino group can interfere. A highly effective approach utilizes thionyl chloride (SOCl₂) in methanol.[4] The thionyl chloride reacts first with the methanol to generate HCl in situ and methyl sulfite. The HCl protonates the carboxylic acid, activating it toward nucleophilic attack by methanol. Simultaneously, the amino group is protonated to form the ammonium hydrochloride salt, which protects it from side reactions. This dual activation and protection mechanism makes the reaction clean and efficient.[4]
Physicochemical and Structural Characterization
Accurate characterization is essential to confirm the identity, purity, and stereochemistry of the final compound. Standard analytical techniques are employed for this purpose.
| Property | Value | Source |
| CAS Number | 61367-07-5 | [4] |
| Molecular Formula | C₈H₁₆ClNO₂ | [5] |
| Molecular Weight | 193.67 g/mol | [5] |
| Appearance | White to off-white crystalline powder | [4][6] |
| IUPAC Name | methyl 4-aminocyclohexane-1-carboxylate;hydrochloride | [5][7] |
| InChIKey | NHAYDXCUCXRAMF-UHFFFAOYSA-N | [5][7] |
| Storage | Sealed in a dry, room temperature environment, kept in a dark place. | [8] |
Detailed Experimental Protocol: Esterification Route
This protocol describes the synthesis of this compound from trans-4-Aminocyclohexanecarboxylic acid, a reliable and high-yielding method.[3][4]
Materials:
-
(trans)-4-Aminocyclohexanecarboxylic acid (1.0 eq)
-
Methanol (MeOH), anhydrous
-
Thionyl chloride (SOCl₂) (2.0 eq)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Reflux condenser
-
Rotary evaporator
Procedure:
-
Suspend (trans)-4-aminocyclohexanecarboxylic acid (e.g., 1.40 mmol, 200 mg) in anhydrous methanol (5.5 mL) in a round-bottom flask equipped with a magnetic stir bar.[4]
-
Cool the resulting suspension to -10 °C using an appropriate cooling bath (e.g., ice-salt).[3]
-
Add thionyl chloride (2.0 eq, 2.79 mmol, 204 μL) dropwise to the stirred suspension. Caution: This reaction is exothermic and releases HCl and SO₂ gas. Perform this step in a well-ventilated fume hood.
-
After the addition is complete, continue stirring the mixture at -10 °C for 15 minutes.[4]
-
Remove the cooling bath and allow the reaction mixture to warm to ambient temperature, stirring for an additional 15 minutes.[4]
-
Equip the flask with a reflux condenser and heat the mixture to reflux for 1 hour. The suspension should dissolve to form a clear solution.[4]
-
After reflux, cool the reaction mixture back to room temperature.
-
Concentrate the mixture under reduced pressure using a rotary evaporator. The crude product will be obtained as a solid.
-
The resulting white solid, this compound, is typically of high purity (yields often >95%).[4] Further purification can be achieved by recrystallization if necessary.
Visualizing the Synthetic Workflows
Caption: Workflow for the direct esterification synthesis.
Caption: Industrial synthesis via hydrogenation and esterification.
Utility in Drug Discovery and Development
The true value of this compound lies in its application as a versatile intermediate. Its defined stereochemistry and bifunctional nature are exploited in the synthesis of numerous active pharmaceutical ingredients (APIs).
-
Janus Kinase (JAK) Inhibitors: Patent literature frequently cites the use of this scaffold in the synthesis of potent JAK inhibitors.[1][2] These drugs are crucial in treating autoimmune diseases like rheumatoid arthritis and myelofibrosis. The trans-cyclohexane core acts as a rigid spacer, correctly orienting other functional groups to bind within the kinase domain of the JAK enzyme.
-
Opioid Receptor Modulators: The molecule has been used to create analogs of dynorphin A, a type of endogenous opioid peptide.[2] Incorporating this rigid structure helps to constrain the peptide's conformation, leading to insights into receptor binding and the development of novel pain therapeutics.
-
Chemotherapeutic Agents: Derivatives have been investigated as substituents for established anticancer drugs like daunorubicin and doxorubicin, aiming to improve their efficacy or reduce toxicity.[1][2]
Conclusion
This compound is more than a simple chemical reagent; it is a key enabling tool in modern drug discovery. Its importance stems not from a singular moment of discovery, but from the development of robust and stereoselective synthetic routes that make this specific isomer readily accessible. The methodologies, particularly the direct esterification of the trans-acid and the optimized hydrogenation of p-aminobenzoic acid, provide researchers and process chemists with reliable pathways to this crucial building block. Its rigid, predictable structure serves as a foundational scaffold upon which potent and selective inhibitors for a range of disease targets can be built, cementing its role as a molecule of significant strategic value in pharmaceutical R&D.
References
- CN108602758B - Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof. Google Patents. URL: https://patents.google.
- Methyl (1r,4r)-4-aminocyclohexane-1-carboxylate hydrochloride. PubChem - NIH. URL: https://pubchem.ncbi.nlm.nih.gov/compound/18521575
- This compound. ChemicalBook. URL: https://www.chemicalbook.com/Product.aspx?cas=61367-07-5
- This compound. Simson Pharma Limited. URL: https://www.simsonpharma.
- This compound, 97%. Thermo Fisher Scientific. URL: https://www.thermofisher.
- This compound. TCI Chemicals. URL: https://www.tcichemicals.com/IN/en/p/M1986
- Ethyl trans-4-Aminocyclohexanecarboxylate. Santa Cruz Biotechnology. URL: https://www.scbt.
- Methyl trans-4-aminocyclohexanecarboxylate HCl. BLD Pharm. URL: https://www.bldpharm.com/products/61367-07-5.html
- This compound. Benchchem. URL: https://www.benchchem.com/product/b1058
- WO2017134212A1 - Process for the preparation of trans-4-amino-1-cyclohexanecarboxilic acid and its derivatives. Google Patents. URL: https://patents.google.
- CAS Number 61367-07-5 | this compound. Spectrum Chemical. URL: https://www.spectrumchemical.
- This compound. Beijing Advanced Technology Co., Ltd. URL: http://www.
- Methyl 4-aminocyclohexanecarboxylate hydrochloride. Chemsrc. URL: https://www.chemsrc.com/en/cas/61367-07-5_235882.html
- This compound Property. ChemicalBook. URL: https://www.chemicalbook.com/ProductProperty_EN_CB61570199.htm
Sources
- 1. CN108602758B - Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof - Google Patents [patents.google.com]
- 2. WO2017134212A1 - Process for the preparation of trans-4-amino-1-cyclohexanecarboxilic acid and its derivatives - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. This compound | 61367-07-5 [chemicalbook.com]
- 5. Methyl (1r,4r)-4-aminocyclohexane-1-carboxylate hydrochloride | C8H16ClNO2 | CID 18521575 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound | 61367-07-5 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 7. This compound, 97% 1 g | Buy Online [thermofisher.com]
- 8. This compound | 61367-07-5 [amp.chemicalbook.com]
Core Topic: The Trans-Isomer of Methyl 4-Aminocyclohexanecarboxylate: A Stereochemically Defined Scaffold for Advanced Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 4-aminocyclohexanecarboxylate is a bifunctional molecule that serves as a pivotal building block in the synthesis of complex pharmaceutical compounds.[1] Its utility is profoundly dictated by the relative stereochemistry of the amino and methyl ester groups on the cyclohexane ring. The trans-isomer, in particular, offers a conformationally rigid and well-defined three-dimensional scaffold that is invaluable in medicinal chemistry for designing molecules with enhanced potency and selectivity.[1][2] This guide provides a comprehensive technical overview of the key features of the trans-isomer, delving into its stereochemical stability, stereoselective synthesis, definitive spectroscopic characterization, and critical applications in modern drug development.
The Foundational Importance of Stereochemistry: The Trans-Advantage
In the architecture of cyclic molecules, stereoisomerism—the spatial arrangement of atoms—is not a trivial detail; it is a fundamental determinant of molecular properties and biological function. For 1,4-disubstituted cyclohexanes like Methyl 4-Aminocyclohexanecarboxylate, two geometric isomers exist: cis and trans.[3][4]
The cyclohexane ring predominantly adopts a low-energy "chair" conformation to minimize angular and torsional strain. In this conformation, substituents can occupy one of two positions: axial (perpendicular to the ring's plane) or equatorial (in the plane of the ring). Equatorial positions are sterically favored for bulky groups to avoid 1,3-diaxial interactions—repulsive steric strain with other axial atoms—which destabilize the molecule.[4][5]
The critical advantage of the trans-isomer lies in its ability to adopt a chair conformation where both the amino and methyl carboxylate groups reside in the more stable equatorial positions. This diequatorial arrangement minimizes steric hindrance, resulting in the most thermodynamically stable conformer.[4] In contrast, the cis-isomer is forced to have one group in an axial position and one in an equatorial position, introducing inherent steric strain.[4][6] This conformational rigidity and stability make the trans-scaffold a predictable and reliable component in drug design, locking in a specific spatial relationship between the two functional groups.
Caption: Chair conformations of trans- and cis-isomers.
Physicochemical and Structural Properties
The hydrochloride salt of trans-Methyl 4-Aminocyclohexanecarboxylate is the common commercially available form, appearing as a white crystalline powder.[7][8] Its key properties are summarized below.
| Property | Value | Source(s) |
| Chemical Name | Methyl trans-4-aminocyclohexane-1-carboxylate hydrochloride | [9] |
| CAS Number | 61367-07-5 | [7] |
| Molecular Formula | C₈H₁₆ClNO₂ | [1][10] |
| Molecular Weight | 193.67 g/mol | [1] |
| Appearance | White to almost white crystalline powder | [7][8] |
| Purity | Typically >97% | [10][11] |
| Primary Application | Intermediate in pharmaceutical and chemical synthesis | [1][7][10] |
Synthesis and Stereoselective Control
Achieving a high yield of the desired trans-isomer is a common objective in synthetic chemistry. Several strategies exist, ranging from direct esterification of a stereochemically pure precursor to catalytic reduction of an aromatic starting material followed by isomer separation or enrichment.
Preferred Laboratory Synthesis: Fischer Esterification
The most direct and widely used laboratory method is the Fischer esterification of commercially available trans-4-Aminocyclohexanecarboxylic acid.[1] The reaction is typically catalyzed by a strong acid. Using thionyl chloride (SOCl₂) is particularly efficient as it reacts with the methanol solvent to generate HCl in situ, which acts as the catalyst, while also serving as a dehydrating agent to drive the equilibrium towards the ester product.[7]
Detailed Experimental Protocol: Synthesis of Methyl trans-4-Aminocyclohexanecarboxylate Hydrochloride[1][7]
-
1. Reagents and Setup:
-
Suspend trans-4-Aminocyclohexanecarboxylic acid (1.0 eq) in anhydrous methanol (approx. 27 mL per gram of acid).
-
Place the suspension in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Cool the flask to -10 °C using an ice-salt bath.
-
-
2. Reaction:
-
Slowly add thionyl chloride (2.0 eq) dropwise to the cooled suspension while stirring. Maintain the temperature below 0 °C during addition.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 15 minutes.
-
Heat the mixture to reflux and maintain for 1-2 hours, during which the solid starting material should fully dissolve.
-
-
3. Workup and Isolation:
-
Cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting solid is the crude this compound.
-
-
4. Purification and Quality Control:
Caption: Experimental workflow for laboratory synthesis.
Industrial Synthesis via Catalytic Hydrogenation
For larger-scale production, a common route involves the catalytic hydrogenation of p-aminobenzoic acid or its derivatives. This process reduces the aromatic ring to a cyclohexane ring, typically yielding a mixture of cis and trans isomers.[2][13] The stereochemical outcome is highly dependent on the choice of catalyst (e.g., Ruthenium, Rhodium), solvent, and reaction conditions such as temperature and hydrogen pressure.[2][14] Subsequent processing steps are often required to isolate or enrich the desired trans-isomer, such as selective crystallization or chemically converting the undesired cis-isomer into the trans-form.[13]
Spectroscopic Characterization: The Definitive Signature of the Trans-Isomer
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for unambiguously confirming the stereochemistry of the product.[6] The key lies in analyzing the spin-spin coupling constants (J-values) of the protons attached to C1 and C4.
In the stable diequatorial conformation of the trans-isomer, the protons at C1 (attached to the ester group) and C4 (attached to the amino group) are both in the axial position. These axial protons have two adjacent axial protons, leading to a large axial-axial coupling constant (³Jₐₐ) , typically in the range of 10-13 Hz .[6] This results in a characteristic "triplet of triplets" or a broad multiplet with large couplings for these signals.
Conversely, in the cis-isomer, one of these protons is axial and the other is equatorial. The equatorial proton exhibits smaller axial-equatorial (³Jₐₑ) and equatorial-equatorial (³Jₑₑ) couplings, usually between 2-5 Hz.[6] The observation of a large coupling constant for the H1 and H4 protons is therefore a definitive fingerprint of the trans-isomer.
| Spectroscopic Data | Trans-Isomer | Cis-Isomer | Key Distinguishing Feature |
| ¹H NMR (H1/H4) | Axial protons. Signal appears as a multiplet with large coupling constants. | One axial, one equatorial proton. Signals have smaller coupling constants. | Large ³Jₐₐ coupling (~10-13 Hz) confirms the trans-diaxial protons. [6] |
| ¹H NMR (H1 CH-CO₂Me) | ~2.2-2.5 ppm (axial) | ~2.5-2.8 ppm (equatorial) | The equatorial proton in the cis-isomer is typically deshielded and resonates at a lower field (higher ppm). |
| ¹H NMR (H4 CH-NH₂) | ~2.6-2.9 ppm (axial) | ~3.1-3.4 ppm (equatorial) | Similar to H1, the equatorial H4 proton in the cis-isomer is deshielded relative to the axial H4 proton.[6] |
| ¹³C NMR (C1/C4) | Shifts are influenced by the diequatorial arrangement. | Shifts are influenced by the axial-equatorial arrangement. | The carbon shifts are distinct, though the proton coupling constants are the most direct evidence for stereochemical assignment. |
Note: Exact chemical shifts can vary depending on the solvent and concentration. The hydrochloride salt will show shifts for the amine proton that differ from the free base.
Applications in Drug Development: A Privileged Scaffold
The rigid, diequatorial nature of the trans-1,4-disubstituted cyclohexane ring makes it a "privileged scaffold" in medicinal chemistry. It acts as a non-aromatic bioisostere of a para-substituted benzene ring, providing a defined spatial orientation for pharmacophoric features while improving physicochemical properties like solubility.
Key Roles in Medicinal Chemistry:
-
Conformational Constraint: By locking functional groups into a specific trans-diequatorial orientation, the scaffold reduces the entropic penalty of binding to a biological target, which can lead to higher potency.[1]
-
Vectorial Orientation: It allows for precise projection of substituents into three-dimensional space to optimize interactions with receptor pockets or enzyme active sites.
-
Improved Pharmacokinetics: Replacing a planar aromatic ring with a saturated cyclohexane core can alter metabolic pathways, potentially reducing metabolism and improving the drug's half-life and oral bioavailability.[15]
Examples of Pharmaceutical Relevance:
-
Antifibrinolytic Agents: The scaffold is the core of Tranexamic Acid (trans-4-(aminomethyl)cyclohexanecarboxylic acid), a crucial drug on the WHO Model List of Essential Medicines used to treat or prevent excessive blood loss.[16][17] The biological activity is exclusive to the trans-isomer; the cis-isomer is inactive.[17]
-
Antipsychotic Drugs: The trans-4-substituted cyclohexane-1-amine structure is a key intermediate in the synthesis of Cariprazine , an antipsychotic medication used to treat schizophrenia and bipolar disorder.[18][19]
-
VLA-4 Antagonists: Derivatives have been developed as potent and selective antagonists of Very Late Antigen-4 (VLA-4), a target for treating autoimmune diseases like asthma.[15]
-
Spermidine Synthase Inhibitors: Trans-4-methylcyclohexylamine, a related structure, is a potent inhibitor of spermidine synthase, highlighting the scaffold's versatility in targeting enzymes.[20]
Caption: Applications of the core scaffold in drug discovery.
Conclusion
The trans-isomer of Methyl 4-Aminocyclohexanecarboxylate is more than just a chemical intermediate; it is a stereochemically defined tool that empowers drug discovery professionals. Its inherent conformational stability, arising from the diequatorial arrangement of its functional groups, provides a predictable and rigid scaffold. Understanding the principles of its stereoselective synthesis and the definitive spectroscopic methods for its characterization is essential for its effective application. By leveraging the unique three-dimensional architecture of this molecule, researchers can design and develop novel therapeutics with improved efficacy, selectivity, and pharmacokinetic profiles, making it a cornerstone building block in the synthesis of next-generation medicines.
References
- Der Pharma Chemica. (n.d.).
- ResearchGate. (2022). An Improved and Practical Synthesis of Tranexamic Acid. [Link]
- ResearchGate. (2020).
- ResearchGate. (n.d.).
- PubMed. (1988). Trans-4-methylcyclohexylamine, a potent new inhibitor of spermidine synthase. [Link]
- Carey, F. A., & Sundberg, R. J. (n.d.).
- Google Patents. (2017).
- Fisher Scientific. (n.d.).
- Google Patents. (1977). US4048222A - Process for preparing trans-4-aminomethyl-cyclohexane-1-carboxylic acid.
- Química Organica.org. (n.d.).
- PubMed. (2009). Discovery of trans-4-[1-[[2,5-Dichloro-4-(1-methyl-3-indolylcarboxamido)phenyl]acetyl]-(4S)-methoxy-(2S)
- PubMed Central. (2021).
- Google Patents. (2018).
- PubChem. (n.d.). Methyl trans-4-(Aminomethyl)
- University of Illinois Chicago. (n.d.).
- Beijing Advanced Technology Co., Ltd. (n.d.).
- PubChem. (n.d.).
- PubChem. (n.d.). Methyl (1r,4r)
- WMU ScholarWorks. (1960). Preparation of the CIS and TRANS Isomers of Methylcyclohexanecarboxylic Acids and Their 2-Diethylaminoethyl Esters. [Link]
- University of California, San Diego. (n.d.). Chapter 3: Conformation and Stereochemistry - Organic Chemistry. [Link]
- PharmaCompass. (n.d.).
Sources
- 1. benchchem.com [benchchem.com]
- 2. WO2017134212A1 - Process for the preparation of trans-4-amino-1-cyclohexanecarboxilic acid and its derivatives - Google Patents [patents.google.com]
- 3. beckassets.blob.core.windows.net [beckassets.blob.core.windows.net]
- 4. Stereochemistry and conformational analysis [quimicaorganica.org]
- 5. chemistry.ucsd.edu [chemistry.ucsd.edu]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. This compound | 61367-07-5 [chemicalbook.com]
- 8. This compound [process-chem.com]
- 9. This compound | 61367-07-5 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 10. This compound, 97% | Fisher Scientific [fishersci.ca]
- 11. This compound, 97% 1 g | Buy Online [thermofisher.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. CN108602758B - Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof - Google Patents [patents.google.com]
- 14. US4048222A - Process for preparing trans-4-aminomethyl-cyclohexane-1-carboxylic acid - Google Patents [patents.google.com]
- 15. Discovery of trans-4-[1-[[2,5-Dichloro-4-(1-methyl-3-indolylcarboxamido)phenyl]acetyl]-(4S)-methoxy-(2S)-pyrrolidinylmethoxy]cyclohexanecarboxylic acid: an orally active, selective very late antigen-4 antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Tranexamic Acid synthesis - chemicalbook [chemicalbook.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Trans-4-methylcyclohexylamine, a potent new inhibitor of spermidine synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Cyclic Amino Acid Building Blocks for Drug Discovery
Abstract
In the landscape of modern drug discovery and peptide science, the quest for molecules with enhanced therapeutic properties is perpetual. Cyclic amino acid building blocks have emerged as powerful tools to sculpt peptides and peptidomimetics with superior stability, receptor selectivity, and bioavailability.[] This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the core principles, synthesis, and application of these conformationally constrained scaffolds. We will delve into the causality behind experimental choices in their synthesis and incorporation, offering field-proven insights to empower the rational design of next-generation therapeutics.
The Rationale for Conformational Constraint: Why Cyclic Amino Acids?
Linear peptides, despite their diverse biological activities, often fall short as therapeutic agents due to their conformational flexibility and susceptibility to enzymatic degradation.[2][3] This inherent flexibility can lead to a significant entropic penalty upon binding to a target receptor, reducing affinity.[4] Cyclization, through the incorporation of cyclic amino acid building blocks, addresses these limitations by pre-organizing the peptide into a bioactive conformation.[4][5]
The primary advantages conferred by cyclic amino acids include:
-
Enhanced Stability: The cyclic structure protects against proteolytic degradation by shielding peptide bonds from enzymatic cleavage, thereby increasing the molecule's in vivo half-life.[4][6][7]
-
Increased Receptor Affinity and Selectivity: By reducing conformational freedom, cyclic amino acids lock the peptide into a three-dimensional shape that can be optimized for high-affinity binding to a specific receptor or protein target.[][5] This pre-organization minimizes the entropic loss upon binding.[4]
-
Improved Bioavailability: The introduction of cyclic structures can modulate the physicochemical properties of a peptide, such as lipophilicity and hydrogen bonding capacity, which can lead to improved membrane permeability and oral bioavailability.[8][9]
-
Scaffolding for Peptidomimetics: Cyclic amino acids serve as foundational scaffolds for the design of peptidomimetics, compounds that mimic the structure and function of natural peptides but with improved drug-like properties.[10][11]
A Survey of Key Cyclic Amino Acid Building Blocks
The utility of cyclic amino acids spans a range of ring sizes and substitutions, each imparting unique structural constraints.
The Proline Family and its Analogs
Proline, with its distinctive five-membered pyrrolidine ring, is the only proteinogenic secondary amino acid.[12] Its rigid structure introduces a "kink" into polypeptide chains, acting as a natural helix breaker and often found in turns and loops of proteins.[][14][15] This inherent conformational rigidity makes proline and its analogs invaluable tools in peptide design.[12][16]
-
Proline: The cyclic side chain of proline locks the φ (phi) dihedral angle of the peptide backbone at approximately -65°, significantly restricting the available conformational space.[12]
-
Hydroxyproline: Found abundantly in collagen, the addition of a hydroxyl group increases the conformational stability of the triple helix through stereoelectronic effects and hydrogen bonding.[12][]
-
Azetidine-2-carboxylic Acid (Aze): This four-membered ring analog of proline imposes even greater conformational constraints than proline itself.[17] Its incorporation can lead to significant alterations in peptide secondary structure and has been explored for its potential to create novel protein folds.[17]
-
Piperidine-2-carboxylic Acid (Pip): As a six-membered ring homolog of proline, also known as homoproline, it offers a different set of conformational preferences and is a versatile building block in medicinal chemistry, notably in the synthesis of local anesthetics like Ropivacaine.[18][19]
| Amino Acid | Ring Size | Key Conformational Effect | Common Application |
| Proline | 5-membered | Induces turns and kinks in peptide chains | Stabilizing peptide structures, collagen formation |
| Azetidine-2-carboxylic acid | 4-membered | Imposes severe conformational restriction | Probing protein structure, creating novel folds |
| Piperidine-2-carboxylic acid | 6-membered | Provides unique backbone dihedral angles | Pharmaceutical intermediates, peptidomimetics |
Small-Ring Amino Acids: Cyclopropane and Cyclobutane Derivatives
Cyclopropane and cyclobutane amino acids are non-natural building blocks that introduce sharp turns and rigidify peptide backbones.[11][20] The strained ring systems offer precise control over the orientation of side chains and the peptide backbone.[20]
-
Cyclopropane-derived peptidomimetics can stabilize both extended and reverse-turn conformations depending on the substitution pattern (cis or trans) on the cyclopropane ring.[21] This allows for the rational design of peptidomimetics that mimic a wide range of peptide secondary structures.[22]
-
Cyclobutane β-amino acids have been incorporated into peptidomimetics to create cell-penetrating peptides (CPPs). However, the high rigidity of the cyclobutane ring can sometimes preclude the adoption of a conformation suitable for efficient cell uptake, highlighting the importance of a balance between rigidity and conformational adaptability.[23]
β-Amino Acids: Expanding the Structural Diversity
Cyclic β-amino acids, where the amino group is attached to the second carbon from the carboxyl group, are another important class of building blocks.[24] Their incorporation into peptides leads to the formation of novel secondary structures and enhances stability against proteolysis.[10][25][26] These building blocks are particularly valuable in the design of peptidomimetics and foldamers.[27][28]
Synthesis and Incorporation of Cyclic Amino Acid Building Blocks
The successful application of cyclic amino acids hinges on their efficient synthesis and incorporation into peptide chains.
Synthesis of Cyclic Amino Acid Monomers
The synthesis of non-natural cyclic amino acids often involves multi-step organic chemistry routes. For example:
-
Azetidine-2-carboxylic acid can be synthesized from γ-butyrolactone through a four-step process involving bromination, esterification, cyclization, and resolution.[29] Other methods start from GABA or α,γ-diaminobutyric acid.[17] Asymmetric syntheses have also been developed to produce enantiomerically pure forms.[30]
-
(S)-Piperidine-2-carboxylic acid can be synthesized from L-Lysine.[18]
-
Cyclopropane β-amino acid derivatives can be synthesized from cyclopropanone surrogates via the addition of stabilized phosphorus ylides and a subsequent aza-Michael reaction.[20]
The choice of synthetic route is dictated by the desired stereochemistry, scale, and the availability of starting materials.
Incorporation into Peptides: Solid-Phase Peptide Synthesis (SPPS)
Solid-Phase Peptide Synthesis (SPPS) is the cornerstone of modern peptide synthesis, and it is readily adaptable for the incorporation of cyclic amino acids.[31] The general workflow involves the sequential coupling of protected amino acids to a growing peptide chain anchored to a solid resin support.[31][32]
-
Resin Preparation: Swell the appropriate resin (e.g., Rink Amide resin for C-terminal amides) in a suitable solvent like N,N-dimethylformamide (DMF).
-
Fmoc Deprotection: Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the N-terminus of the resin-bound amino acid using a 20% solution of piperidine in DMF.
-
Washing: Thoroughly wash the resin with DMF to remove excess piperidine and cleaved Fmoc groups.
-
Amino Acid Coupling: Activate the carboxyl group of the incoming Fmoc-protected amino acid (including cyclic amino acids) using a coupling reagent (e.g., TBTU, HBTU, or HATU) in the presence of a base like N,N-diisopropylethylamine (DIEA).[32][33] Add the activated amino acid to the resin and allow the coupling reaction to proceed to completion.
-
Washing: Wash the resin with DMF to remove unreacted reagents.
-
Repeat: Repeat steps 2-5 for each subsequent amino acid in the sequence.
-
Cleavage and Deprotection: Once the linear peptide is assembled, cleave it from the resin and simultaneously remove the side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA).[32]
Caption: Solid-Phase Peptide Synthesis (SPPS) and Cyclization Workflow.
Peptide Cyclization Strategies
The final and critical step is the macrocyclization of the linear peptide precursor. This can be performed either while the peptide is still attached to the resin (on-resin cyclization) or after cleavage into solution (solution-phase cyclization).[6][31]
-
Head-to-Tail Cyclization: This is the most common approach, forming an amide bond between the N- and C-termini of the linear peptide.[2][31]
-
Side-Chain Cyclization: Cyclization can also occur between amino acid side chains, such as the formation of a disulfide bond between two cysteine residues or an amide bond between the side chains of lysine and aspartic or glutamic acid.[4][31]
On-resin cyclization is often preferred as it can minimize intermolecular side reactions like dimerization and oligomerization, even at higher concentrations.[2]
Applications in Drug Discovery and Beyond
The unique properties of cyclic amino acids make them indispensable in various fields of research and development.[34]
-
Drug Discovery: Cyclic amino acids are instrumental in developing new drugs with enhanced stability, target specificity, and improved pharmacokinetic properties.[34][35] They are used to design enzyme inhibitors, receptor agonists and antagonists, and antibiotics.[] The incorporation of unnatural amino acids, including cyclic ones, can improve the permeability of peptides.[8]
-
Bioengineering and Materials Science: These building blocks are used to create or modify proteins and peptides for applications such as drug delivery systems and protein-based biomaterials.[34]
-
Chemical Biology: Cyclic amino acids serve as chemical probes to study protein structure, function, and interactions.[34]
-
Catalysis: Functionalized cyclic amino acids have been explored as catalysts for various chemical reactions.[34]
Caption: Impact of Cyclic Amino Acids on Drug Development.
Conclusion
Cyclic amino acid building blocks are more than just structural curiosities; they are enabling technologies that empower the rational design of peptides and peptidomimetics with superior therapeutic potential. By providing a means to rigidly control conformation, these building blocks offer a solution to the inherent limitations of linear peptides. As synthetic methodologies continue to advance and our understanding of structure-activity relationships deepens, the role of cyclic amino acids in shaping the future of medicine and biotechnology will undoubtedly continue to expand.
References
- Solid-Phase Synthesis of Cyclic Peptides: Workflow and Techniques. (n.d.). Google Cloud.
- Gilon, C., et al. (1991). Facile synthesis of orthogonally protected amino acid building blocks for combinatorial N-backbone cyclic peptide chemistry. PubMed.
- What Are Cyclic Amino Acids and Their Applications? (2023). MolecularCloud.
- CYCLIC BETA-AMINO ACIDS AS CONFORMATIONAL CONSTRAINTS. (n.d.). World Scientific Publishing.
- Solid-Phase Synthesis of Peptides, Peptidomimetics, and Cyclic Peptides Using Traceless Aromatic Side-Chain Tethered Building Blocks. (2000). American Chemical Society.
- Hruby, V. J. (1982). Conformational restrictions of biologically active peptides via amino acid side chain groups. PubMed.
- Szymanska, E., et al. (2018). Solid-phase synthesis of peptides containing aminoadipic semialdehyde moiety and their cyclisations. PMC - NIH.
- Proline: Definition, Structure, Benefits, Sources and Uses. (n.d.). BOC Sciences Amino Acid.
- Camarero, J. A., et al. (1998). Synthesis and Application of Unprotected Cyclic Peptides as Building Blocks for Peptide Dendrimers. Journal of the American Chemical Society.
- McMurray, J. S. (1991). Solid phase synthesis of a cyclic peptide using fmoc chemistry. Tetrahedron Letters.
- Hartman, M. C., et al. (2007). Protein synthesis with conformationally constrained cyclic dipeptides. PMC - NIH.
- Azetidine-2-carboxylic acid. (n.d.). Wikipedia.
- Challenges in Drug Discovery: Why Cyclic Peptides Are Game Changers? (n.d.). Google Cloud.
- Solid-Phase Synthesis of Tailed Cyclic RGD Peptides Using Glutamic Acid: Unexpected Glutarimide Formation. (2012). PMC - NIH.
- Sculpting Secondary Structure of a Cyclic Peptide: Conformational Analysis of a Cyclic Hexapeptide Containing a Combination of l-Leu, d-Leu, and Aib Residues. (2023). ACS Omega.
- Adzhubei, A. A., et al. (2013). Proline, a unique amino acid whose polymer, polyproline II helix, and its analogues are involved in many biological processes: a review. Amino Acids.
- (S)-Piperidine-2-carboxylic Acid: A Comprehensive Overview. (2025). NINGBO INNO PHARMCHEM CO.,LTD..
- Conformationally constrained cyclic grafted peptidomimetics targeting protein-protein interactions. (n.d.). PMC - NIH.
- Cyclic Peptide Design Overview. (n.d.). Creative Peptides.
- Applications of Cyclic Peptides. (n.d.). Creative Peptides.
- Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. (2022). PMC - PubMed Central.
- Highly functionalized cyclic β-amino acid moieties as promising scaffolds in peptide research and drug design. (2017). PubMed.
- The Chemical Significance of Azetidine-2-carboxylic Acid: Properties and Applications. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD..
- Cyclic Amino Acids. (n.d.). BOC Sciences.
- Reichelt, A., & Martin, S. F. (2006). Synthesis and properties of cyclopropane-derived peptidomimetics. PubMed - NIH.
- Proline. (n.d.). Wikipedia.
- Building units for N-backbone cyclic peptides. 1. Synthesis of protected N-(.omega.-aminoalkylene)amino acids and their incorporation into dipeptide units. (1995). The Journal of Organic Chemistry - ACS Publications.
- Natural Cyclic Peptides: Synthetic Strategies and Biomedical Applications. (2024). MDPI.
- Martin, S. F., et al. (1999). Cyclopropane-derived peptidomimetics. Design, synthesis, and evaluation of novel enkephalin analogues. PubMed.
- Peptides containing β-amino acid patterns: challenges and successes in medicinal chemistry. (2006). Semantic Scholar.
- Optimizing PK properties of cyclic peptides: the effect of side chain substitutions on permeability and clearance. (2011). ResearchGate.
- Concise Synthesis of Optically Active Cyclopropane β-Amino Acid Derivatives via Olefination of Cyclopropanone Surrogates. (2011). PMC - NIH.
- Cyclic Peptides: Examples, Synthesis and Applications. (n.d.). AltaBioscience.
- Synthesis of L-Azetidine-2-Carboxylic Acid. (2012). Scientific.net.
- Cyclic peptide. (n.d.). Wikipedia.
- What Is The Role Of Proline In Protein Secondary Structure? (2025). Chemistry For Everyone.
- Hybrid Cyclobutane/Proline-Containing Peptidomimetics: The Conformational Constraint Influences Their Cell-Penetration Ability. (2021). MDPI.
- Proline. (n.d.). The Biology Project.
- Some important cyclic β-amino acids. (n.d.). ResearchGate.
- DESIGN OF CYCLIC PEPTIDES WITH BIOLOGICAL ACTIVITIES FROM BIOLOGICALLY ACTIVE PEPTIDES: THE CASE OF PEPTIDE MODULATORS OF MELANOCORTIN RECEPTORS. (n.d.). PubMed Central.
- β-Amino Acids: Role in Human Biology and Medicinal Chemistry - A Review. (2017). ResearchGate.
- Pipecolic acid. (n.d.). Wikipedia.
- β-Amino Acids: Role in Human Biology and Medicinal Chemistry - A Review. (2017). Hilaris Publisher.
- Practical Asymmetric Preparation of Azetidine-2-carboxylic Acid. (2007). The Journal of Organic Chemistry - ACS Publications.
- L-Azetidine-2-carboxylic acid. (n.d.). Sigma-Aldrich.
- Cyclopropane-Based Peptidomimetics Mimicking Wide-Ranging Secondary Structures of Peptides: Conformational Analysis and Their Use in Rational Ligand Optimization. (2017). PubMed.
- Pipecolic acid (piperidine 2-carboxylic acid) (¹³C₆, 98%; ¹⁵N, 98%). (n.d.). Cambridge Isotope Laboratories, Inc..
Sources
- 2. mdpi.org [mdpi.org]
- 3. Conformational restrictions of biologically active peptides via amino acid side chain groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cyclic Peptide Design Overview - Creative Peptides [creative-peptides.com]
- 5. mdpi.com [mdpi.com]
- 6. Solid-Phase Synthesis of Tailed Cyclic RGD Peptides Using Glutamic Acid: Unexpected Glutarimide Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cyclic Peptides: Examples, Synthesis and Applications [altabioscience.com]
- 8. Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Highly functionalized cyclic β-amino acid moieties as promising scaffolds in peptide research and drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and properties of cyclopropane-derived peptidomimetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Proline - Wikipedia [en.wikipedia.org]
- 14. m.youtube.com [m.youtube.com]
- 15. Amino Acids - Proline [biology.arizona.edu]
- 16. Proline, a unique amino acid whose polymer, polyproline II helix, and its analogues are involved in many biological processes: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Azetidine-2-carboxylic acid - Wikipedia [en.wikipedia.org]
- 18. nbinno.com [nbinno.com]
- 19. Pipecolic acid - Wikipedia [en.wikipedia.org]
- 20. Concise Synthesis of Optically Active Cyclopropane β-Amino Acid Derivatives via Olefination of Cyclopropanone Surrogates - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Cyclopropane-derived peptidomimetics. Design, synthesis, and evaluation of novel enkephalin analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Cyclopropane-Based Peptidomimetics Mimicking Wide-Ranging Secondary Structures of Peptides: Conformational Analysis and Their Use in Rational Ligand Optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. mdpi.com [mdpi.com]
- 24. worldscientific.com [worldscientific.com]
- 25. researchgate.net [researchgate.net]
- 26. hilarispublisher.com [hilarispublisher.com]
- 27. Peptides containing β-amino acid patterns: challenges and successes in medicinal chemistry. | Semantic Scholar [semanticscholar.org]
- 28. researchgate.net [researchgate.net]
- 29. Synthesis of L-Azetidine-2-Carboxylic Acid | Scientific.Net [scientific.net]
- 30. pubs.acs.org [pubs.acs.org]
- 31. Solid-Phase Synthesis of Cyclic Peptides - SPPS Guide - Creative Peptides [creative-peptides.com]
- 32. Solid-phase synthesis of peptides containing aminoadipic semialdehyde moiety and their cyclisations - PMC [pmc.ncbi.nlm.nih.gov]
- 33. pubs.acs.org [pubs.acs.org]
- 34. What Are Cyclic Amino Acids and Their Applications? | MolecularCloud [molecularcloud.org]
- 35. Cyclic Peptides in Drug Discovery - Custom Synthesis - Creative Peptides [creative-peptides.com]
An In-depth Technical Guide to the Safe Handling of Methyl trans-4-Aminocyclohexanecarboxylate Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction: Understanding the Compound
Methyl trans-4-Aminocyclohexanecarboxylate Hydrochloride is a white crystalline powder primarily utilized as an intermediate in pharmaceutical and chemical research.[1][2] Its bifunctional nature, containing both an amine hydrochloride and a methyl ester, makes it a valuable building block in the synthesis of more complex molecules. However, the safe and effective use of this compound in a laboratory setting is predicated on a thorough understanding of its properties and potential hazards. This guide provides a comprehensive overview of the essential handling and safety protocols to ensure the well-being of laboratory personnel and the integrity of experimental outcomes.
Core Chemical and Physical Properties
A foundational understanding of the physicochemical properties of a compound is critical for its safe handling. This data informs storage conditions, appropriate personal protective equipment (PPE), and emergency response procedures.
| Property | Value | Source |
| CAS Number | 61367-07-5 | [2][3] |
| Molecular Formula | C₈H₁₆ClNO₂ | [3][4] |
| Molecular Weight | 193.67 g/mol | [3][5] |
| Appearance | White to almost white powder or crystal | [1] |
| Storage Temperature | Room Temperature, in a dry, dark, and sealed environment | [6] |
| Water Solubility | Soluble | [6] |
| Flash Point | 108.3°C | [4] |
Hazard Identification and Risk Assessment
The primary hazard associated with this compound is its potential to cause serious eye damage.[1][5] Inhalation may also lead to respiratory irritation.[3] While comprehensive toxicological data is not available, it is prudent to treat this compound with a high degree of caution.[3]
GHS Hazard Statements:
-
H318: Causes serious eye damage.[5]
-
H302: Harmful if swallowed.[7]
-
H315: Causes skin irritation.[7]
-
H319: Causes serious eye irritation.[7]
-
H335: May cause respiratory irritation.[7]
Incompatible Materials: This compound can react with strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[1][3] Contact with these substances should be avoided to prevent potentially hazardous reactions.
Personal Protective Equipment (PPE): A Self-Validating System of Protection
The selection and proper use of PPE are the most critical barriers between the researcher and potential chemical exposure. The following PPE is mandatory when handling this compound.
Recommended PPE Ensemble
-
Eye Protection: Chemical splash-proof goggles are essential to protect against the primary hazard of serious eye damage.[8] A face shield should be worn in conjunction with goggles when there is a significant risk of splashing.[8]
-
Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene, must be worn.[9][10] It is crucial to inspect gloves for any signs of degradation or perforation before each use.[10]
-
Body Protection: A lab coat or a chemical-resistant apron should be worn to protect against skin contact.[8] Long-sleeved clothing is also recommended.[10]
-
Respiratory Protection: Handling should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.[9][11] If a fume hood is not available or if there is a risk of generating dust, a NIOSH-approved respirator may be necessary.[9]
Caption: PPE Donning and Doffing Sequence.
Safe Handling and Storage Protocols
Adherence to strict handling and storage protocols is fundamental to maintaining a safe laboratory environment.
Step-by-Step Handling Procedure
-
Preparation: Before handling, ensure that all necessary PPE is readily available and in good condition.[9] Locate the nearest eyewash station and safety shower.[8]
-
Engineering Controls: All weighing and transfer operations should be conducted in a certified chemical fume hood to minimize inhalation exposure.[11]
-
Dispensing: Use appropriate tools (e.g., spatulas, weighing paper) to handle the solid material. Avoid creating dust.
-
Cleaning: After handling, thoroughly clean all surfaces and equipment that may have come into contact with the compound.
-
Personal Hygiene: Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[8][10] Do not eat, drink, or smoke in areas where this chemical is handled or stored.[10][12]
Storage Requirements
-
Store in a tightly closed container in a dry, cool, and well-ventilated area.[6][10]
-
Keep away from incompatible materials such as strong oxidizing agents.[3]
-
Store in a dark place to avoid degradation.[6]
Emergency Procedures: Spill and Exposure Response
Prompt and correct action in the event of a spill or exposure is critical to mitigating harm.
Spill Response
-
Evacuate: Immediately evacuate the affected area.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: Wearing appropriate PPE, contain the spill using an inert absorbent material.
-
Collect: Carefully sweep or scoop the material into a suitable container for disposal.[10] Avoid generating dust.[10]
-
Decontaminate: Clean the spill area thoroughly with soap and water.
-
Dispose: Dispose of the waste in accordance with local, state, and federal regulations.[12]
Sources
- 1. This compound | 61367-07-5 [chemicalbook.com]
- 2. This compound, 97% 1 g | Buy Online [thermofisher.com]
- 3. capotchem.com [capotchem.com]
- 4. CAS#:61367-07-5 | Methyl 4-aminocyclohexanecarboxylate hydrochloride | Chemsrc [chemsrc.com]
- 5. Methyl (1r,4r)-4-aminocyclohexane-1-carboxylate hydrochloride | C8H16ClNO2 | CID 18521575 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound | 61367-07-5 [amp.chemicalbook.com]
- 7. Methyl 1-aminocyclohexane-1-carboxylate hydrochloride | C8H16ClNO2 | CID 22645079 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. support.hpe.com [support.hpe.com]
- 9. diplomatacomercial.com [diplomatacomercial.com]
- 10. fishersci.es [fishersci.es]
- 11. rcilabscan.com [rcilabscan.com]
- 12. assets.thermofisher.com [assets.thermofisher.com]
Methyl trans-4-Aminocyclohexanecarboxylate Hydrochloride literature review
An In-depth Technical Guide to Methyl trans-4-Aminocyclohexanecarboxylate Hydrochloride: Synthesis, Characterization, and Applications
Introduction
This compound is a bifunctional organic compound that has garnered significant attention as a versatile building block in modern organic synthesis.[1] Its molecular architecture, featuring a rigid trans-1,4-disubstituted cyclohexane core, provides a well-defined three-dimensional scaffold. This rigidity is a desirable trait in drug design, as it can introduce conformational constraint into a molecule, potentially leading to improved potency and selectivity for its biological target.[1] The presence of both a primary amine and a methyl ester allows for orthogonal chemical modifications, making it an invaluable starting material for the synthesis of complex molecules, particularly within medicinal chemistry.[1]
This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals. It will delve into the core physicochemical properties, detail field-proven synthesis and purification protocols, outline robust analytical characterization techniques, and explore its applications as a pivotal intermediate in the development of pharmacologically active compounds.
Physicochemical and Structural Properties
The compound exists as a white to off-white crystalline powder.[2][3] The hydrochloride salt form enhances its stability and water solubility, simplifying its handling and use in various reaction conditions. The key feature is the trans stereochemistry, where the amino and methyl carboxylate groups are on opposite sides of the cyclohexane ring, leading to a more linear and extended conformation compared to its cis counterpart.
| Property | Value | Source(s) |
| CAS Number | 61367-07-5 | [2][3] |
| Molecular Formula | C₈H₁₆ClNO₂ | [4][5] |
| Molecular Weight | 193.67 g/mol | [4][5] |
| Synonyms | trans-4-Aminocyclohexanecarboxylic Acid Methyl Ester Hydrochloride | [2][3] |
| Appearance | White to Almost white powder/crystal | [2][3] |
| Purity | Typically >98% | [2] |
| IUPAC Name | methyl 4-aminocyclohexane-1-carboxylate;hydrochloride | [4][6] |
Synthesis Methodologies: From Benchtop to Industrial Scale
The synthesis of this compound can be approached in several ways, with the choice of method often dictated by scale, required isomeric purity, and available starting materials. The critical challenge in its synthesis is controlling the stereochemistry to selectively obtain the desired trans isomer.
Method 1: Fischer Esterification of trans-4-Aminocyclohexanecarboxylic Acid (Laboratory Scale)
This is a direct and common laboratory method starting from the commercially available trans-amino acid. The causality behind this choice is its simplicity and high-yielding nature for gram-scale synthesis. The use of thionyl chloride (SOCl₂) is key; it reacts with methanol to form methyl sulfite and HCl in situ. The generated HCl then protonates the carboxylic acid, activating it for nucleophilic attack by methanol, driving the esterification forward.
Detailed Experimental Protocol:
-
Reaction Setup: Suspend (Trans)-4-aminocyclohexanecarboxylic acid (1.0 eq) in anhydrous methanol (approx. 0.25 M concentration) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Reagent Addition: Cool the suspension to -10 °C using an ice-salt bath. This cooling is critical to control the exothermic reaction between thionyl chloride and methanol.
-
Esterification: Add thionyl chloride (2.0 eq) dropwise to the cooled suspension over 15-20 minutes.[3] The mixture will become a clear solution as the hydrochloride salts of the starting material and product are formed.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 1-2 hours to ensure the reaction goes to completion.[3]
-
Workup and Isolation: Cool the reaction mixture to room temperature and concentrate it under reduced pressure to remove the excess methanol and HCl. The resulting solid is the crude this compound.[3]
-
Purification: The crude product can be purified by recrystallization, typically from ethanol or toluene, to yield a white crystalline solid.
Method 2: Stereoselective Catalytic Hydrogenation (Industrial Application)
For large-scale production, a more convergent and cost-effective approach is the direct hydrogenation of p-aminobenzoic acid. This process is advantageous as it avoids the need for pre-synthesized and purified trans-4-aminocyclohexanecarboxylic acid. The choice of catalyst and reaction conditions is paramount to achieving a high trans:cis isomer ratio, which is the primary technical hurdle. Ruthenium on carbon (Ru/C) in a basic aqueous solution has been shown to be highly effective.[7] The basic conditions (e.g., NaOH) and high pressure/temperature favor the formation of the thermodynamically more stable trans product.[7]
Exemplary Industrial Protocol:
-
Reactor Charging: In a high-pressure autoclave, charge p-aminobenzoic acid (1.0 eq), 5% Ruthenium on Carbon (Ru/C) catalyst (e.g., 25 wt%), and an aqueous solution of 10% Sodium Hydroxide.[7]
-
Hydrogenation: Seal the autoclave, purge with nitrogen, and then pressurize with hydrogen gas to 15 bar.[7]
-
Reaction Conditions: Heat the mixture to 100 °C with vigorous stirring.[7] The reaction is typically monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) for the disappearance of the starting material.
-
Post-Reaction Processing: After completion (typically 20 hours), cool the reactor, vent the hydrogen, and filter the catalyst.[7] The resulting aqueous solution contains the sodium salt of the cis/trans amino acid mixture.
-
Esterification and Isolation: The aqueous solution is then acidified and subjected to esterification (as in Method 1) to yield the methyl ester hydrochloride. The separation of the desired trans isomer from the cis byproduct can be achieved via selective crystallization.[7]
Synthesis Pathways Overview
Caption: Standard quality control workflow for the compound.
Applications in Drug Development
The utility of this compound stems from its dual functionality and rigid stereochemistry. It serves as a valuable scaffold for introducing a 1,4-disubstituted cyclohexane ring into a target molecule.
-
Conformational Constraint: The rigid cyclohexane ring locks the relative orientation of the amino and carboxylate groups. This pre-organization can reduce the entropic penalty of binding to a biological target, leading to higher affinity and potency. [1]
-
Vectorial Diversity: The amine and ester functionalities provide two orthogonal points for chemical elaboration. The primary amine is a versatile handle for forming amides, sulfonamides, or ureas through coupling reactions. The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can serve as a key hydrogen bond donor/acceptor or be used in further coupling reactions. [1]
-
Known Pharmaceutical Applications: Derivatives of trans-4-aminocyclohexanecarboxylic acid are crucial intermediates in the synthesis of several important pharmaceutical agents.
-
Janus Kinase (JAK) Inhibitors: This scaffold is used in the synthesis of potent JAK inhibitors, which are a class of drugs used to treat autoimmune diseases and certain cancers. [7] * Antifibrinolytic Agents: The parent acid, tranexamic acid (which has an aminomethyl group instead of an amino group), is a well-known antifibrinolytic agent. While structurally different, the underlying principle of using the cyclohexane scaffold to orient functional groups is similar.
-
Thrombin Inhibitors: The trans-ACCA scaffold has been incorporated into the design of thrombin inhibitors, which are used as anticoagulants. [8] Scaffold Diversification Potential
-
Caption: Chemical modification pathways for the scaffold.
Safety and Handling
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as corrosive. [4]It is known to cause serious eye damage. [3][4]Therefore, appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.
Conclusion
This compound is more than a simple chemical intermediate; it is a strategically designed building block that offers a robust and conformationally defined scaffold for drug discovery. Its well-established synthesis, clear analytical profile, and versatile reactivity make it a reliable tool for medicinal chemists. Understanding the causality behind the different synthesis methods—from the stereochemical control in industrial hydrogenation to the simplicity of laboratory esterification—allows researchers to make informed decisions. Its successful application in developing potent modulators of key biological targets like Janus kinases underscores its continued importance in the pharmaceutical industry.
References
- Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof.
- Methyl (1r,4r)-4-aminocyclohexane-1-carboxylate hydrochloride.
- Methyl trans-4-Aminocyclohexanecarboxyl
- Methyl trans-4-AMinocyclohexanecarboxyl
- This compound. Simson Pharma Limited.
- Short and Efficient Process for the Synthesis of trans- 4-Aminocyclohexanecarboxylic Acid Derivatives.
- Methyl trans-4-Aminocyclohexanecarboxyl
- A Method Of Preparing Trans 4 Amino 1 Cyclohexane Carboxylic Acid Deriv
- Methyl trans-4-aminocyclohexanecarboxyl
- Methyl trans-4-aminocyclohexanecarboxyl
Sources
- 1. benchchem.com [benchchem.com]
- 2. This compound | 61367-07-5 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 3. This compound | 61367-07-5 [chemicalbook.com]
- 4. Methyl (1r,4r)-4-aminocyclohexane-1-carboxylate hydrochloride | C8H16ClNO2 | CID 18521575 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chemscene.com [chemscene.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. CN108602758B - Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
Methodological & Application
The Versatile Scaffold: Methyl trans-4-Aminocyclohexanecarboxylate Hydrochloride in Modern Drug Discovery
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Methyl trans-4-aminocyclohexanecarboxylate hydrochloride is a bifunctional organic compound that has garnered significant attention as a versatile building block in modern drug design.[1] Its rigid trans-1,4-disubstituted cyclohexane core provides a well-defined three-dimensional scaffold, while the presence of a primary amine and a methyl ester allows for orthogonal chemical modifications.[1] This unique architecture enables the precise spatial positioning of pharmacophores, making it an invaluable tool for constraining molecular conformation. This guide provides a comprehensive overview of the strategic application of this linker, detailed experimental protocols for its incorporation into lead compounds, and insights into the rationale behind its use for enhancing pharmacological properties such as binding affinity, selectivity, and pharmacokinetics.
The Strategic Value of Rigid Linkers in Medicinal Chemistry
In drug discovery, the linker region of a molecule is not merely a spacer but a critical determinant of its biological activity.[2] While flexible linkers allow for conformational adaptability, rigid linkers like the trans-cyclohexane scaffold offer distinct advantages by reducing the entropic penalty upon binding to a biological target.
-
Conformational Constraint: The cyclohexane ring exists predominantly in a puckered chair conformation, which minimizes angular and torsional strain.[1] The trans configuration places the amino and carboxylate groups in a 1,4-diequatorial position, locking them into a specific, predictable spatial orientation. This rigidity helps pre-organize the attached pharmacophores into a conformation that is favorable for receptor binding, thereby reducing the loss of entropy that occurs when a flexible molecule adopts its bound state.
-
Improved Target Affinity and Selectivity: By locking the molecule into a bioactive conformation, a rigid linker can significantly enhance binding affinity.[3] Furthermore, this conformational restriction can improve selectivity by disfavoring binding to off-targets that may require a different spatial arrangement of interacting groups.
-
Enhanced Pharmacokinetic Properties: The introduction of a saturated carbocyclic ring increases the three-dimensional character (sp3 fraction) of a molecule. This often leads to improved metabolic stability, increased aqueous solubility, and better overall pharmacokinetic (PK) profiles compared to flat, aromatic linkers.[] The design of linkers plays a crucial role in modulating the stability and PK of a drug conjugate.[]
Physicochemical and Structural Data
A thorough understanding of the linker's properties is essential for its effective application.
| Property | Value | Source |
| IUPAC Name | methyl 4-aminocyclohexane-1-carboxylate;hydrochloride | [5] |
| Synonyms | Methyl trans-4-Aminocyclohexanecarboxylate HCl, trans-4-Aminocyclohexanecarboxylic Acid Methyl Ester HCl | |
| CAS Number | 61367-07-5 | [6] |
| Molecular Formula | C₈H₁₆ClNO₂ | [5][6] |
| Molecular Weight | 193.67 g/mol | [5][6] |
| Appearance | White to off-white crystalline powder | [7] |
| Purity | Typically >98% | |
| Solubility | Soluble in water and polar organic solvents like methanol. | |
| TPSA | 52.32 Ų | [6] |
Applications and Case Studies
The trans-4-aminocyclohexanecarboxylic acid scaffold is a valuable intermediate in the synthesis of a variety of pharmacologically active compounds.[8][9][10] Its derivatives are utilized as antihypertensive agents and in the treatment of circulatory diseases.[9]
-
Janus Kinase (JAK) Inhibitors: The tert-butoxycarbonyl (Boc) protected form of the parent acid, trans-4-(tert-butoxycarbonyl)amino-1-cyclohexanecarboxylic acid, is a key intermediate in the synthesis of Janus kinase inhibitors.[8]
-
Anticancer Agents: Derivatives of trans-4-amino-1-cyclohexanecarboxylic acid have been investigated as effective substituents for modifying established anticancer drugs like daunorubicin and doxorubicin.[8]
-
Neuropeptide Y (NPY) Antagonists: This structural motif is found in compounds developed as NPY Y5 antagonists, which have potential applications in the treatment of obesity.[8]
-
Cariprazine Intermediate: The trans-4-substituted cyclohexane-1-amine moiety is a critical structural component of Cariprazine, an atypical antipsychotic medication.[11]
Experimental Methodologies and Protocols
The utility of this compound stems from its two reactive handles: the primary amine (as a hydrochloride salt) and the methyl ester. This allows for sequential or orthogonal coupling strategies.
Workflow for Linker Incorporation
The general strategy involves coupling the linker to two different molecular fragments (Fragment A and Fragment B). The order of coupling depends on the functional groups present on the fragments.
Protocol 1: Amide Bond Formation via the Linker's Amine Group
This protocol details the coupling of a carboxylic acid-containing molecule (Fragment A) to the primary amine of this compound.
Principle: The amine hydrochloride is first neutralized with a non-nucleophilic base (DIPEA) to liberate the free amine. A peptide coupling reagent, HATU, activates the carboxylic acid of Fragment A, which is then readily attacked by the linker's nucleophilic amine to form a stable amide bond.[12]
Materials:
| Reagent | M.W. | Amount (1 mmol scale) | Equivalents |
|---|---|---|---|
| Fragment A (R-COOH) | - | 1.0 mmol | 1.0 |
| Methyl trans-4-Aminocyclohexanecarboxylate HCl | 193.67 | 213 mg (1.1 mmol) | 1.1 |
| HATU | 380.23 | 418 mg (1.1 mmol) | 1.1 |
| DIPEA | 129.25 | 523 µL (3.0 mmol) | 3.0 |
| Anhydrous DMF | - | 5-10 mL | - |
Procedure:
-
Under an inert atmosphere (e.g., Argon), add Fragment A (1.0 equiv) and HATU (1.1 equiv) to a flame-dried round-bottom flask.
-
Add anhydrous DMF to dissolve the solids (target concentration 0.1-0.2 M).
-
Cool the solution to 0 °C in an ice bath.
-
Add N,N-Diisopropylethylamine (DIPEA) (3.0 equiv) dropwise to the stirred solution. An initial color change (e.g., to yellow) may be observed.
-
Allow the mixture to stir at 0 °C for 15-20 minutes for pre-activation of the carboxylic acid.
-
In a separate vial, dissolve this compound (1.1 equiv) in a minimum amount of anhydrous DMF.
-
Add the linker solution dropwise to the activated carboxylic acid mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours.
-
Monitoring: Track reaction progress via TLC or LC-MS, observing the consumption of Fragment A and the appearance of the product peak.
-
Workup: Upon completion, dilute the reaction mixture with ethyl acetate (~50 mL). Wash the organic layer sequentially with 1N HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the pure amide-linked intermediate.
Protocol 2: Amide Bond Formation via the Linker's Ester Group
This protocol requires a two-step process: saponification of the methyl ester to a carboxylic acid, followed by a standard amide coupling to an amine-containing molecule (Fragment B).
Step 2A: Saponification (Ester Hydrolysis)
Principle: The methyl ester is hydrolyzed under basic conditions using lithium hydroxide (LiOH) to yield the corresponding carboxylate salt, which is then protonated to the carboxylic acid during acidic workup.
Materials:
| Reagent | M.W. | Amount (1 mmol scale) | Equivalents |
|---|---|---|---|
| Amide-linked Intermediate (from Protocol 1) | - | 1.0 mmol | 1.0 |
| Lithium Hydroxide (LiOH·H₂O) | 41.96 | 126 mg (3.0 mmol) | 3.0 |
| Tetrahydrofuran (THF) | - | 5 mL | - |
| Water (H₂O) | - | 5 mL | - |
| 1N HCl | - | As needed for acidification | - |
Procedure:
-
Dissolve the ester starting material (1.0 equiv) in a mixture of THF and water (1:1 v/v).
-
Add LiOH·H₂O (3.0 equiv) and stir the mixture vigorously at room temperature.
-
Monitoring: Monitor the reaction by TLC or LC-MS until the starting ester is fully consumed (typically 2-6 hours).
-
Workup: Concentrate the mixture under reduced pressure to remove the THF. Dilute the remaining aqueous solution with water and cool in an ice bath.
-
Acidify the solution to pH ~2-3 by the slow addition of 1N HCl. A precipitate may form.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or DCM, 3x).
-
Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the crude carboxylic acid, which is often used in the next step without further purification.
Step 2B: Amide Coupling to Fragment B
Principle: The newly formed carboxylic acid is coupled to an amine (Fragment B) using the well-established EDC/HOBt coupling system.[12] EDC activates the carboxylic acid, and HOBt acts as an additive to improve efficiency and suppress side reactions.
Materials:
| Reagent | M.W. | Amount (1 mmol scale) | Equivalents |
|---|---|---|---|
| Carboxylic Acid (from Step 2A) | - | 1.0 mmol | 1.0 |
| Fragment B (R''-NH₂) | - | 1.1 mmol | 1.1 |
| EDC·HCl | 191.70 | 230 mg (1.2 mmol) | 1.2 |
| HOBt | 135.12 | 162 mg (1.2 mmol) | 1.2 |
| DIPEA or TEA | - | 2.5 mmol | 2.5 |
| Anhydrous DMF or DCM | - | 5-10 mL | - |
Procedure:
-
To a round-bottom flask, add the carboxylic acid (1.0 equiv), HOBt (1.2 equiv), and Fragment B (1.1 equiv).
-
Dissolve the mixture in anhydrous DMF or DCM. Cool the solution to 0 °C in an ice bath.
-
Add EDC·HCl (1.2 equiv) portion-wise to the reaction mixture.
-
Add DIPEA or Triethylamine (TEA) (2.5 equiv) dropwise.
-
Allow the reaction to warm to room temperature and stir for 8 to 24 hours, monitoring by TLC or LC-MS.
-
Workup: Once complete, dilute the mixture with DCM or ethyl acetate. Wash the organic phase with water, 1N HCl, saturated aqueous NaHCO₃, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude amide product via flash column chromatography or recrystallization to obtain the final linked compound.
Conclusion
This compound is more than a simple spacer; it is a strategic tool for medicinal chemists aiming to optimize drug candidates through conformational constraint. Its rigid, diequatorial presentation of reactive groups provides a predictable and robust scaffold for linking molecular fragments with precise spatial control. The protocols outlined in this guide offer reliable, field-tested methods for incorporating this linker, enabling researchers to systematically explore the benefits of rigidity in their drug design campaigns. By leveraging this versatile building block, scientists can accelerate the development of novel therapeutics with enhanced potency, selectivity, and superior pharmacokinetic profiles.
References
- CN108602758B - Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof. Google Patents.
- PubChem. Methyl (1r,4r)-4-aminocyclohexane-1-carboxylate hydrochloride. National Institutes of Health.
- Zhang, M., et al. (2022). Research applications of “linkers” in small molecule drugs design in fragment-based. Bioorganic Chemistry.
- Pálvölgyi, A., et al. (2024). Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine. Communications Chemistry.
- Cai, M., et al. (2009). Rigid Linkers for Bioactive Peptides. Bioconjugate Chemistry.
- Shvydkiv, O., et al. (2022). Phosphate-Based Self-Immolative Linkers for the Delivery of Amine-Containing Drugs. Molecules.
- A Method Of Preparing Trans 4 Amino 1 Cyclohexane Carboxylic Acid Derivatives. (2005). Indian Patent Application 133/MUM/2005.
- Gemo, A., et al. (2015). Optimized reaction conditions for amide bond formation in DNA-encoded combinatorial libraries. RSC Advances.
- Singh, H., et al. (2020). The Active Site of a Prototypical “Rigid” Drug Target is Marked by Extensive Conformational Dynamics. Angewandte Chemie International Edition.
- Reddit r/Chempros. (2021). Tips and tricks for difficult amide bond formation?.
- Krimm, S., et al. (2022). The Missing Link(er): A Roadmap to Macrocyclization in Drug Discovery. Angewandte Chemie International Edition.
- Zhang, M., et al. (2022). Applications of "linkers" in fragment-based drug design. Bioorganic Chemistry.
- He, Y., et al. (2024). Specific Recognition of Glycoproteins: Design Strategies and Application Prospects of Molecularly Imprinted Polymers. International Journal of Molecular Sciences.
- Request PDF. Short and Efficient Process for the Synthesis of trans- 4-Aminocyclohexanecarboxylic Acid Derivatives. ResearchGate.
- Koester, D.C., et al. (2025). Top 12 Most Popular Drug Hunter Case Studies of 2024. Drug Hunter.
- Lücking, U. (2019). Different Roles of Carboxylic Functions in Pharmaceuticals and Agrochemicals. In Bioactive Carboxylic Compound Classes: Pharmaceuticals and Agrochemicals. Wiley-VCH.
- SpiroChem. Linker Design.
- Sperandio, O., et al. (2023). Linkers in fragment-based drug design: an overview of the literature. Expert Opinion on Drug Discovery.
- CN102001950A - Preparation method of trans-4-methyl cyclohexylamine. Google Patents.
- Venitz, J. (2021). Pharmacokinetics/Pharmacodynamics of Protein Drugs. NIH Principles of Clinical Pharmacology Course. YouTube.
- ADC Review. (2019). What Are Drug-Linker Complexes?.
Sources
- 1. benchchem.com [benchchem.com]
- 2. Linker Design | SpiroChem [spirochem.com]
- 3. researchgate.net [researchgate.net]
- 5. Methyl (1r,4r)-4-aminocyclohexane-1-carboxylate hydrochloride | C8H16ClNO2 | CID 18521575 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chemscene.com [chemscene.com]
- 7. This compound | 61367-07-5 [chemicalbook.com]
- 8. CN108602758B - Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof - Google Patents [patents.google.com]
- 9. A Method Of Preparing Trans 4 Amino 1 Cyclohexane Carboxylic Acid [quickcompany.in]
- 10. researchgate.net [researchgate.net]
- 11. Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for the Use of Methyl trans-4-Aminocyclohexanecarboxylate Hydrochloride in PROTAC Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Linkers in PROTAC Design
Proteolysis Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's ubiquitin-proteasome system to induce the degradation of specific proteins of interest (POIs).[1] These heterobifunctional molecules are comprised of three key components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[2][3] The linker is not merely a passive spacer; its length, rigidity, and chemical composition are critical determinants of a PROTAC's efficacy, influencing the formation and stability of the ternary complex between the POI and the E3 ligase, which is a prerequisite for successful protein degradation.[1][4]
While flexible linkers, such as polyethylene glycol (PEG) chains, are commonly employed in initial PROTAC design, there is a growing interest in the use of rigid linkers to enhance conformational pre-organization, improve metabolic stability, and potentially increase the potency and selectivity of the final PROTAC molecule.[2][4] Methyl trans-4-Aminocyclohexanecarboxylate Hydrochloride is a versatile building block for the construction of such rigid linkers.[5] Its trans-1,4-disubstituted cyclohexane core provides a well-defined three-dimensional scaffold, which can favorably orient the two ligands for optimal ternary complex formation.[4]
This guide provides a comprehensive overview of the application of this compound in PROTAC synthesis, including detailed protocols for its incorporation into a model PROTAC molecule.
Physicochemical Properties of this compound
A clear understanding of the physicochemical properties of this linker building block is essential for its effective use in synthesis.
| Property | Value | Source |
| CAS Number | 61367-07-5 | [6] |
| Molecular Formula | C₈H₁₆ClNO₂ | [7] |
| Molecular Weight | 193.67 g/mol | [7] |
| Appearance | White crystalline powder | [8] |
| Purity | ≥97% | [6] |
General Workflow for PROTAC Synthesis
The synthesis of a PROTAC is a modular process that allows for the convergent assembly of the final molecule from its three constituent parts. The general workflow for incorporating this compound into a PROTAC is illustrated below.
Experimental Protocols
The following protocols provide a step-by-step guide for the synthesis of a model PROTAC using this compound as a rigid linker. These protocols are intended as a general guide and may require optimization based on the specific properties of the E3 ligase and POI ligands being used.
Protocol 1: Hydrolysis of this compound
This protocol describes the saponification of the methyl ester to yield the corresponding carboxylic acid, which is a necessary step for subsequent amide coupling reactions.[9]
Materials:
-
This compound
-
Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)
-
Tetrahydrofuran (THF)
-
Water (H₂O)
-
Hydrochloric acid (HCl), 1 M
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve this compound (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).
-
Add LiOH (1.5 eq) or NaOH (1.5 eq) to the solution.
-
Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-4 hours).
-
Once the reaction is complete, remove the THF under reduced pressure using a rotary evaporator.
-
Dilute the remaining aqueous solution with water and wash with EtOAc to remove any unreacted starting material.
-
Cool the aqueous layer in an ice bath and acidify to a pH of approximately 6-7 by the slow addition of 1 M HCl. The product, trans-4-aminocyclohexanecarboxylic acid, should precipitate out of solution.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield the desired amino acid linker.
Protocol 2: Amide Coupling of the Linker to an E3 Ligase Ligand
This protocol details the coupling of the prepared trans-4-aminocyclohexanecarboxylic acid to a representative E3 ligase ligand containing a suitable functional group for amide bond formation (e.g., an amine). For this example, we will consider the coupling to a pomalidomide derivative with a free amine.
Materials:
-
trans-4-Aminocyclohexanecarboxylic acid (from Protocol 1)
-
Amine-functionalized E3 ligase ligand (e.g., 4-aminopomalidomide) (1.0 eq)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous NaHCO₃, water, and brine
-
Anhydrous Na₂SO₄
-
Silica gel for column chromatography
Procedure:
-
In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve trans-4-aminocyclohexanecarboxylic acid (1.1 eq) in anhydrous DMF.
-
Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.
-
Add a solution of the amine-functionalized E3 ligase ligand (1.0 eq) in anhydrous DMF to the reaction mixture.
-
Stir the reaction at room temperature for 4-12 hours, monitoring the progress by LC-MS.
-
Upon completion, dilute the reaction mixture with EtOAc and wash sequentially with saturated aqueous NaHCO₃, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the E3 ligand-linker conjugate.
Protocol 3: Final PROTAC Synthesis via Amide Coupling to a POI Ligand
This protocol describes the final step of coupling the E3 ligand-linker conjugate to a POI ligand containing a carboxylic acid moiety.
Materials:
-
E3 ligand-linker conjugate (from Protocol 2)
-
Carboxylic acid-functionalized POI ligand (1.0 eq)
-
HATU (1.2 eq)
-
DIPEA (3.0 eq)
-
Anhydrous DMF
-
Ethyl acetate (EtOAc)
-
Saturated aqueous NaHCO₃, water, and brine
-
Anhydrous Na₂SO₄
-
Preparative High-Performance Liquid Chromatography (HPLC) system
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, dissolve the carboxylic acid-functionalized POI ligand (1.0 eq) in anhydrous DMF.
-
Add HATU (1.2 eq) and DIPEA (3.0 eq) and stir for 15 minutes at room temperature.
-
Add a solution of the E3 ligand-linker conjugate (1.1 eq) in anhydrous DMF.
-
Stir the reaction at room temperature for 4-12 hours, monitoring by LC-MS.
-
Upon completion, dilute the reaction mixture with EtOAc and wash with saturated aqueous NaHCO₃, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the final PROTAC molecule by preparative HPLC to obtain the desired product.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity.
Data Presentation and Characterization
Thorough characterization of the synthesized PROTAC is crucial to confirm its identity and purity before biological evaluation.
| Characterization Technique | Purpose |
| ¹H and ¹³C NMR | To confirm the chemical structure of the final PROTAC molecule and key intermediates. |
| LC-MS | To monitor reaction progress and assess the purity of the final product. |
| HRMS | To determine the exact mass of the final PROTAC, confirming its elemental composition. |
Visualization of the Synthetic Pathway
The following diagram illustrates the key transformations in the synthesis of a model PROTAC using the described protocols.
Conclusion
This compound is a valuable and versatile building block for the synthesis of PROTACs with rigid linkers. Its incorporation can lead to PROTACs with improved pharmacokinetic properties and enhanced biological activity. The modular synthetic approach outlined in these protocols allows for the systematic exploration of different E3 ligase and POI ligand combinations, facilitating the development of novel and effective protein degraders. Careful execution of the synthetic steps and thorough characterization of the final products are paramount to ensure the generation of high-quality molecules for biological evaluation.
References
- Hendrick, M. J., et al. (2022). Direct-to-Biology Accelerates PROTAC Synthesis and the Evaluation of Linker Effects on Permeability and Degradation. Journal of Medicinal Chemistry, 65(13), 8835–8851.
- Ciulli, A., et al. (2020). Amide-to-Ester Substitution as a Strategy for Optimizing PROTAC Permeability and Cellular Activity. Journal of Medicinal Chemistry, 63(17), 9178–9192.
- Krumb, M., et al. (2022). One-pot synthesis of CRBN PROTACs via photoinduced C(sp2)–C(sp3) cross coupling and amide. Chemical Science, 13(28), 8263-8270.
- Google Patents. (2021). Method for producing 4-(aminomethyl)cyclohexane carboxylic acid.
- Silva, J., et al. (2023). Synthesis, biological evaluation and clinical trials of Cereblon-based PROTACs. RSC Medicinal Chemistry, 14(8), 1436-1473.
- Ciulli, A., et al. (2022). Impact of Linker Composition on VHL PROTAC Cell Permeability. Journal of Medicinal Chemistry, 65(15), 10291–10302.
- Lee, H., et al. (2022). Development of Rapid and Facile Solid-Phase Synthesis of PROTACs via a Variety of Binding Styles. ChemistryOpen, 11(8), e202200131.
- Crews, C. M., et al. (2021). Factors to Consider for Synthesis in 1536-Well Plates—An Amide Coupling Case Study for PROTAC Synthesis. ACS Central Science, 7(5), 886–894.
- Bricelj, A., et al. (2021). The classical protocols for PROTAC synthesis, including the introduction of functional groups into small molecules (e.g., alkyne, amine) and the conjugation to E3 ligase ligands by coupling reactions, such as click chemistry or amide bond formation, are frequently used to achieve the chemical synthesis of ligand-based TF-PROTACs. Cancers, 13(16), 4165.
- Ferreira, C., et al. (2023). Synthesis, biological evaluation and clinical trials of Cereblon-based PROTACs. RSC Medicinal Chemistry, 14(8), 1436-1473.
- PubChem. (n.d.). Methyl (1r,4r)-4-aminocyclohexane-1-carboxylate hydrochloride.
- Google Patents. (2011). Preparation method of trans-4-methyl cyclohexylamine.
Sources
- 1. Synthesis, biological evaluation and clinical trials of Cereblon-based PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Direct-to-Biology Accelerates PROTAC Synthesis and the Evaluation of Linker Effects on Permeability and Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Factors to Consider for Synthesis in 1536-Well Plates—An Amide Coupling Case Study for PROTAC Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound, 97% 1 g | Request for Quote [thermofisher.com]
- 7. Synthesis and Biological Activity of a VHL-Based PROTAC Specific for p38α | MDPI [mdpi.com]
- 8. This compound | 61367-07-5 [chemicalbook.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols: Protecting Group Strategies for Methyl trans-4-Aminocyclohexanecarboxylate Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl trans-4-aminocyclohexanecarboxylate hydrochloride is a valuable bifunctional building block in medicinal chemistry and organic synthesis. Its rigid cyclohexane scaffold provides a defined three-dimensional orientation for the amino and carboxylate functionalities, making it an attractive starting material for the synthesis of complex pharmaceutical compounds. The successful incorporation of this moiety into larger molecules often necessitates the use of protecting groups to selectively mask the reactivity of the amine or the ester, preventing unwanted side reactions. This guide provides a detailed overview of protecting group strategies, including step-by-step protocols for the protection and deprotection of both the amino and carboxylate groups, enabling researchers to effectively utilize this versatile building block.
The choice of a protecting group strategy is critical and depends on the overall synthetic route, particularly the compatibility of the protecting groups with subsequent reaction conditions. Orthogonal protection, a strategy that allows for the selective removal of one protecting group in the presence of another, is a powerful tool in multi-step synthesis. This document will explore common amine and carboxylate protecting groups and their orthogonality to provide a comprehensive resource for synthetic chemists.
Part 1: Protection of the Amino Group
The primary amino group of methyl trans-4-aminocyclohexanecarboxylate is a nucleophilic and basic center. Its protection is often required to prevent reactions such as N-acylation or N-alkylation during subsequent synthetic transformations. The most common protecting groups for amines are carbamates, which effectively reduce the nucleophilicity of the nitrogen atom.
tert-Butoxycarbonyl (Boc) Protection
The tert-butoxycarbonyl (Boc) group is a widely used, acid-labile amine protecting group. It is stable to a wide range of non-acidic conditions, making it a versatile choice for many synthetic applications.
Protocol: Boc Protection of this compound
Materials:
-
This compound
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (TEA) or Sodium Bicarbonate (NaHCO₃)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Suspend this compound (1.0 eq) in DCM or THF.
-
Add triethylamine (2.2 eq) or sodium bicarbonate (2.2 eq) and stir the suspension at room temperature for 15 minutes to neutralize the hydrochloride salt.
-
Add di-tert-butyl dicarbonate (1.1 eq) to the mixture.
-
Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Upon completion, dilute the reaction mixture with water and extract with DCM.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the Boc-protected product.
Deprotection of the Boc Group
The Boc group is readily cleaved under acidic conditions.
Protocol: Acidic Deprotection of Boc-protected Amine
Materials:
-
Boc-protected methyl trans-4-aminocyclohexanecarboxylate
-
Trifluoroacetic acid (TFA) or 4M HCl in 1,4-dioxane
-
Dichloromethane (DCM)
Procedure:
-
Dissolve the Boc-protected compound (1.0 eq) in DCM.
-
Add an excess of TFA (typically 20-50% v/v in DCM) or 4M HCl in 1,4-dioxane (5-10 eq) at 0 °C.
-
Stir the reaction at room temperature for 1-2 hours, monitoring by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent.
-
The resulting amine salt can often be used directly in the next step or neutralized with a base.
Benzyloxycarbonyl (Cbz or Z) Protection
The benzyloxycarbonyl (Cbz or Z) group is another common amine protecting group. It is stable to acidic and basic conditions but can be removed by catalytic hydrogenolysis.
Protocol: Cbz Protection of this compound
Materials:
-
This compound
-
Benzyl chloroformate (Cbz-Cl)
-
Sodium carbonate (Na₂CO₃) or Sodium Bicarbonate (NaHCO₃)
-
1,4-Dioxane and Water
-
Diethyl ether
-
1M Hydrochloric acid (HCl)
-
Ethyl acetate
Procedure:
-
Dissolve this compound (1.0 eq) in a mixture of 1,4-dioxane and water.
-
Cool the solution to 0 °C in an ice bath and add sodium carbonate (2.5 eq).
-
Add benzyl chloroformate (1.1 eq) dropwise while vigorously stirring, maintaining the temperature below 5 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Wash the reaction mixture with diethyl ether to remove unreacted Cbz-Cl.
-
Carefully acidify the aqueous layer to pH 2 with 1M HCl at 0 °C.
-
Extract the product with ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield the Cbz-protected product.
Deprotection of the Cbz Group
The Cbz group is most commonly removed by catalytic hydrogenolysis.
Protocol: Hydrogenolysis of Cbz-protected Amine
Materials:
-
Cbz-protected methyl trans-4-aminocyclohexanecarboxylate
-
Palladium on carbon (10% Pd/C)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen gas (H₂)
Procedure:
-
Dissolve the Cbz-protected compound (1.0 eq) in methanol or ethanol.
-
Carefully add 10% Pd/C catalyst (typically 5-10 mol%).
-
Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stir vigorously at room temperature.
-
Monitor the reaction by TLC. The reaction is usually complete within 2-24 hours.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected amine.
9-Fluorenylmethyloxycarbonyl (Fmoc) Protection
The 9-fluorenylmethyloxycarbonyl (Fmoc) group is a base-labile protecting group, making it orthogonal to the acid-labile Boc group and the hydrogenolysis-labile Cbz group. This orthogonality is particularly valuable in solid-phase peptide synthesis (SPPS).
Protocol: Fmoc Protection of this compound
Materials:
-
This compound
-
9-Fluorenylmethyl-succinimidyl carbonate (Fmoc-OSu) or Fmoc-Cl
-
Sodium bicarbonate (NaHCO₃)
-
1,4-Dioxane and Water
-
Diethyl ether
Procedure:
-
Dissolve this compound (1.0 eq) in a mixture of 1,4-dioxane and water.
-
Add sodium bicarbonate (2.5 eq) and stir until the solid dissolves.
-
Add Fmoc-OSu (1.1 eq) to the solution and stir vigorously at room temperature.
-
Monitor the reaction by TLC. The reaction is typically complete within 2-6 hours.
-
Upon completion, dilute the mixture with water and extract with diethyl ether to remove any unreacted Fmoc-OSu.
-
Acidify the aqueous layer with 1M HCl to pH 2-3 and extract the product with ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield the Fmoc-protected product.
Deprotection of the Fmoc Group
The Fmoc group is cleaved under mild basic conditions, typically using a secondary amine like piperidine.
Protocol: Base-mediated Deprotection of Fmoc-protected Amine
Materials:
-
Fmoc-protected methyl trans-4-aminocyclohexanecarboxylate
-
Piperidine
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Dissolve the Fmoc-protected compound (1.0 eq) in DMF.
-
Add a solution of 20% piperidine in DMF (v/v).
-
Stir the reaction at room temperature. The deprotection is usually very rapid, often complete within 30 minutes.
-
Monitor the reaction by TLC.
-
Upon completion, the reaction mixture can often be taken to the next step directly after removal of the volatile components under high vacuum. Alternatively, the product can be isolated by precipitation with a non-polar solvent like diethyl ether.
Summary of Amine Protecting Groups
| Protecting Group | Abbreviation | Protection Conditions | Deprotection Conditions | Orthogonality |
| tert-Butoxycarbonyl | Boc | Boc₂O, base (e.g., TEA, NaHCO₃) | Strong acid (e.g., TFA, HCl) | Stable to base and hydrogenolysis |
| Benzyloxycarbonyl | Cbz or Z | Cbz-Cl, base (e.g., Na₂CO₃) | Catalytic hydrogenolysis (H₂, Pd/C) | Stable to acid and base |
| 9-Fluorenylmethyloxycarbonyl | Fmoc | Fmoc-OSu or Fmoc-Cl, base (e.g., NaHCO₃) | Base (e.g., 20% piperidine in DMF) | Stable to acid and hydrogenolysis |
Part 2: Protection and Deprotection of the Methyl Ester
The methyl ester of methyl trans-4-aminocyclohexanecarboxylate can be hydrolyzed to the corresponding carboxylic acid. This transformation is often necessary when the carboxylic acid functionality is required for subsequent coupling reactions, such as amide bond formation.
Saponification (Base-Catalyzed Hydrolysis)
Saponification is the most common method for the hydrolysis of methyl esters. It is an irreversible process that proceeds under basic conditions.
Protocol: Saponification of the Methyl Ester
Materials:
-
N-protected methyl trans-4-aminocyclohexanecarboxylate
-
Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)
-
Tetrahydrofuran (THF) or Methanol (MeOH) and Water
-
1M Hydrochloric acid (HCl)
-
Ethyl acetate
Procedure:
-
Dissolve the N-protected methyl ester (1.0 eq) in a mixture of THF (or methanol) and water.
-
Add an excess of lithium hydroxide or sodium hydroxide (1.5-3.0 eq).
-
Stir the reaction at room temperature or gently heat to 40-60 °C to accelerate the reaction.
-
Monitor the reaction by TLC until the starting material is consumed (typically 1-4 hours).
-
Cool the reaction mixture to 0 °C and carefully acidify to pH 2-3 with 1M HCl.
-
Extract the carboxylic acid product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Important Consideration for Fmoc-Protected Substrates: Standard saponification conditions with strong bases can lead to the deprotection of the Fmoc group. For the hydrolysis of esters in the presence of an Fmoc group, milder conditions or alternative strategies are required. One reported method involves the use of calcium(II) iodide as a protective agent for the Fmoc group during hydrolysis.
Acid-Catalyzed Hydrolysis
Acid-catalyzed hydrolysis of esters is a reversible reaction. To drive the equilibrium towards the products, a large excess of water is typically used.
Protocol: Acid-Catalyzed Hydrolysis of the Methyl Ester
Materials:
-
N-protected methyl trans-4-aminocyclohexanecarboxylate
-
Concentrated hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄)
-
1,4-Dioxane or Acetic acid
-
Water
Procedure:
-
Dissolve the N-protected methyl ester (1.0 eq) in a mixture of 1,4-dioxane (or acetic acid) and water.
-
Add a catalytic amount of concentrated HCl or H₂SO₄.
-
Heat the reaction mixture to reflux (80-100 °C) and monitor by TLC. This reaction can be slow, often requiring several hours to days for completion.
-
Upon completion, cool the reaction mixture and neutralize with a base (e.g., NaHCO₃).
-
Extract the product with a suitable organic solvent.
-
Dry the organic layer, filter, and concentrate to yield the carboxylic acid.
Important Consideration for Boc-Protected Substrates: The strongly acidic conditions required for ester hydrolysis will also cleave the Boc protecting group. Therefore, this method is not suitable for the selective hydrolysis of the ester in the presence of a Boc group.
Part 3: Orthogonal Protecting Group Strategies
The ability to selectively deprotect one functional group while others remain intact is a cornerstone of modern organic synthesis. The choice of protecting groups for the amino and carboxylate functionalities of methyl trans-4-aminocyclohexanecarboxylate should be made with the overall synthetic plan in mind.
Example of an Orthogonal Strategy:
A common and powerful orthogonal strategy involves the use of a Boc-protected amine and a methyl ester .
-
The Boc-protected amine is stable to the basic conditions required for the saponification of the methyl ester. This allows for the selective deprotection of the carboxylate group.
-
The resulting Boc-protected amino acid can then be used in peptide coupling reactions.
-
Subsequently, the Boc group can be removed under acidic conditions without affecting the newly formed amide bond.
Visualization of Orthogonal Deprotection
Caption: Orthogonal deprotection of a Boc-protected amino ester.
Conclusion
The strategic use of protecting groups is essential for the successful application of this compound in complex molecule synthesis. This guide has provided an overview of common protecting groups for the amino and carboxylate functionalities, along with detailed experimental protocols for their introduction and removal. By understanding the principles of orthogonal protection and carefully selecting the appropriate protecting groups, researchers can effectively harness the synthetic potential of this versatile building block.
References
- Wikipedia. tert-Butyloxycarbonyl protecting group. [Link]
- Total Synthesis. Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. [Link]
- Total Synthesis. Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. [Link]
- Aapptec Peptides. N-Terminal Deprotection - Fmoc removal. [Link]
- Kanstrup, A. B., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(40), 23783-23787. [Link]
- GenScript. Terminology of Antibody Drug for Boc Deprotection. [Link]
- GenScript. Terminology of Antibody Drug for Fmoc Deprotection. [Link]
- Fisher Scientific. Amine Protection / Deprotection. [Link]
- Technical Disclosure Commons.
- Davies, S. G., & Ichihara, O. (1996). Orthogonal N, N-deprotection strategies of β-amino esters. Journal of the Chemical Society, Perkin Transactions 1, (18), 2275-2280. [Link]
- Fiveable. Fmoc Deprotection Definition - Organic Chemistry Key Term. [Link]
- Organic Chemistry Portal. Cbz-Protected Amino Groups. [Link]
- Wikipedia. Fluorenylmethyloxycarbonyl protecting group. [Link]
- ACS GCI Pharmaceutical Roundtable. BOC Deprotection. [Link]
- Zhang, Y., et al. (2021). Easy Removal of N-Carboxybenzyl (Cbz) Protective Group by Low-Carbon Alcohol. ChemistrySelect, 6(29), 7431-7434. [Link]
- Organic Syntheses. Synthesis of N-Fmoc-Protected Amino Acid Esters and Peptides. [Link]
- Organic Chemistry Portal. Protective Groups. [Link]
- L'Homme, C., et al. (2022). Efficient Fmoc-Protected Amino Ester Hydrolysis Using Green Calcium(II) Iodide as a Protective Agent. Molecules, 27(9), 2795. [Link]
- Wikipedia. Protecting group. [Link]
- Aapptec.
- Chapman, N. B., Shorter, J., & Toyne, K. J. (1964). Conformation and Reactivity. Part III. Kinetics of the Acid-catalysed Hydrolysis of the Methyl Cyclohexane-mono-and-di-carboxylates and 4-t-Butylcyclohexanecarboxylates. Journal of the Chemical Society, 1964, 1077-1085. [Link]
- Albericio, F., & Carpino, L. A. (2000). Orthogonal protecting groups for Nα-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Biopolymers, 55(2), 123-139. [Link]
- Organic Chemistry Portal. Fmoc-Protected Amino Groups. [Link]
- Chapman, N. B., & Shorter, J. (1966). Conformation and reactivity. Part VII.
Application Notes & Protocols: A Comprehensive Guide to the Boc-Protection of Methyl trans-4-Aminocyclohexanecarboxylate Hydrochloride
Abstract
The protection of amine functionalities is a cornerstone of modern organic synthesis, particularly in the fields of peptide chemistry and pharmaceutical development. The tert-butoxycarbonyl (Boc) group is one of the most widely utilized protecting groups for amines due to its stability across a broad range of nucleophilic and basic conditions, and its facile cleavage under mild acidic conditions.[1][2] This document provides an in-depth technical guide for the N-Boc protection of methyl trans-4-aminocyclohexanecarboxylate hydrochloride, a valuable bifunctional building block. We will elucidate the underlying reaction mechanism, present a detailed and validated experimental protocol, discuss critical safety considerations, and provide methods for the characterization of the final product. This guide is intended for researchers, scientists, and drug development professionals seeking a robust and reproducible method for this key synthetic transformation.
Principle and Mechanistic Insight
The target transformation involves the conversion of a primary amine, presented as a hydrochloride salt, into its corresponding N-tert-butoxycarbonyl carbamate. The starting material, this compound, must first be neutralized to liberate the free amine, which possesses the requisite nucleophilicity to initiate the protection reaction.
The Critical Role of the Base
The reaction's initiation is critically dependent on the presence of a base. The primary amine in the starting material is protonated (R-NH₃⁺Cl⁻), rendering it non-nucleophilic. A base, such as triethylamine (TEA) or sodium bicarbonate (NaHCO₃), is required to deprotonate the ammonium salt and generate the free amine (R-NH₂), which is the active nucleophile in the reaction.[1][3] The choice of base can influence reaction kinetics and the ease of work-up.
Reaction Mechanism
The Boc-protection of an amine using di-tert-butyl dicarbonate ((Boc)₂O), often called Boc anhydride, proceeds via a nucleophilic acyl substitution pathway.[4]
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the free amine attacks one of the electrophilic carbonyl carbons of the (Boc)₂O molecule.[5][6]
-
Tetrahedral Intermediate Formation: This attack results in the formation of a transient tetrahedral intermediate.[6]
-
Collapse and Leaving Group Expulsion: The intermediate collapses, reforming the carbonyl double bond and expelling a tert-butyl carbonate anion as a leaving group.
-
Decomposition and Deprotonation: The tert-butyl carbonate anion is unstable and rapidly decomposes into gaseous carbon dioxide (CO₂) and the strongly basic tert-butoxide anion.[5][6] The tert-butoxide or another molecule of the base used for the initial neutralization then deprotonates the newly formed, positively charged carbamate, yielding the final neutral N-Boc protected product and a corresponding salt.[4][6]
Diagram: Mechanism of Boc Protection
Caption: The nucleophilic acyl substitution mechanism for Boc protection.
Experimental Protocol
This protocol has been optimized for the efficient and high-yield synthesis of N-(tert-butoxycarbonyl)-methyl trans-4-aminocyclohexanecarboxylate.
Materials and Reagents
| Reagent | CAS No. | M.W. ( g/mol ) | Amount (per 10 mmol scale) | Notes |
| Methyl trans-4-aminocyclohexanecarboxylate HCl | 3685-26-5 | 193.68 | 1.94 g (10.0 mmol, 1.0 eq) | Starting material |
| Di-tert-butyl dicarbonate ((Boc)₂O) | 24424-99-5 | 218.25 | 2.40 g (11.0 mmol, 1.1 eq) | Boc source, flammable solid |
| Triethylamine (TEA) | 121-44-8 | 101.19 | 2.93 mL (21.0 mmol, 2.1 eq) | Base for neutralization and reaction |
| Dichloromethane (DCM) | 75-09-2 | 84.93 | 50 mL | Anhydrous reaction solvent |
| 1 M Hydrochloric Acid (HCl) | 7647-01-0 | 36.46 | ~40 mL | For aqueous work-up |
| Saturated Sodium Bicarbonate (NaHCO₃) solution | 144-55-8 | 84.01 | ~20 mL | For aqueous work-up |
| Brine (Saturated NaCl solution) | 7647-14-5 | 58.44 | ~20 mL | For aqueous work-up |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | ~5 g | Drying agent |
Essential Safety Precautions
-
Di-tert-butyl dicarbonate ((Boc)₂O): This reagent is a flammable solid and an irritant. Handle in a well-ventilated fume hood, away from ignition sources.[7][8] Avoid inhalation of dust and contact with skin and eyes.[9]
-
Dichloromethane (DCM): DCM is a volatile and potentially carcinogenic solvent. All operations should be performed within a certified chemical fume hood.
-
Triethylamine (TEA): TEA is a corrosive and flammable liquid with a strong odor. Handle with appropriate gloves and eye protection.
-
Pressure Release: The reaction generates carbon dioxide gas.[4][5] Ensure the reaction vessel is not sealed tightly to avoid pressure buildup. A drying tube or a needle connected to an oil bubbler is sufficient.
Step-by-Step Synthesis Protocol
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.94 g, 10.0 mmol).
-
Dissolution and Neutralization: Add anhydrous dichloromethane (50 mL) to the flask. The hydrochloride salt will likely not fully dissolve. To this suspension, add triethylamine (2.93 mL, 21.0 mmol) dropwise at room temperature. Stir the mixture for 15-20 minutes. The suspension should become a clear, homogeneous solution as the free amine is formed.
-
Boc Anhydride Addition: In a separate container, dissolve di-tert-butyl dicarbonate (2.40 g, 11.0 mmol) in a minimal amount of DCM (~5 mL). Add this solution dropwise to the stirred reaction mixture over 5 minutes.
-
Reaction Progress: Allow the reaction to stir at room temperature. Monitor the reaction's completion using Thin Layer Chromatography (TLC) (e.g., mobile phase: 30% Ethyl Acetate in Hexanes). The starting amine is polar (low Rf), while the Boc-protected product is significantly less polar (higher Rf). The reaction is typically complete within 2-4 hours.
-
Aqueous Work-up:
-
Once the reaction is complete, transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl (2 x 20 mL) to remove excess triethylamine and its salt.
-
Wash with saturated NaHCO₃ solution (1 x 20 mL) to neutralize any remaining acid.
-
Wash with brine (1 x 20 mL) to remove residual water.
-
-
Drying and Concentration: Dry the isolated organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product is often a white solid or a colorless oil of high purity. If necessary, it can be further purified by recrystallization from a suitable solvent system like ethyl acetate/hexanes. The typical yield is >90%.
Diagram: Experimental Workflow
Caption: A streamlined workflow for the Boc protection of the amine salt.
Product Characterization
Confirming the identity and purity of the synthesized N-(tert-butoxycarbonyl)-methyl trans-4-aminocyclohexanecarboxylate is essential.
| Analysis Method | Expected Result |
| ¹H NMR (CDCl₃) | δ (ppm): ~4.5 (br s, 1H, NH ), 3.67 (s, 3H, -OCH ₃), ~3.4 (m, 1H, CH -NHBoc), 2.25 (tt, 1H, CH -CO₂Me), 2.0-2.1 (m, 4H), 1.44 (s, 9H, -C(CH ₃)₃), 1.2-1.5 (m, 4H).[10] |
| ¹³C NMR (CDCl₃) | δ (ppm): ~176 (-C O₂Me), ~155 (NH-C O-O), ~79 (-C (CH₃)₃), ~51 (-OC H₃), ~49 (C H-NHBoc), ~43 (C H-CO₂Me), ~32 (cyclohexyl CH₂), ~29 (cyclohexyl CH₂), 28.4 (-C(C H₃)₃). |
| Mass Spec (ESI+) | m/z: Calculated for C₁₃H₂₃NO₄: 257.16. Found: 258.17 [M+H]⁺, 280.15 [M+Na]⁺. |
| Appearance | White to off-white solid or colorless oil. |
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Incomplete Reaction | 1. Insufficient base (amine salt not fully neutralized).2. (Boc)₂O has degraded. | 1. Ensure at least 2 equivalents of TEA are used.2. Use fresh (Boc)₂O. Store it refrigerated and sealed from moisture. |
| Low Yield | 1. Product loss during aqueous work-up.2. Emulsion formation during extraction. | 1. Perform back-extraction of aqueous layers with DCM.2. Add more brine to break the emulsion. |
| Impure Product | 1. Residual triethylamine hydrochloride.2. Presence of di-Boc protected amine. | 1. Ensure thorough washing with 1M HCl during work-up.2. Use the specified stoichiometry; avoid large excess of (Boc)₂O. |
Conclusion
The protocol described provides a reliable, high-yielding, and scalable method for the Boc-protection of this compound. The key to success lies in the complete neutralization of the starting hydrochloride salt to generate the free amine before the addition of the Boc anhydride. By following the detailed steps for reaction execution, work-up, and safety, researchers can confidently prepare this important synthetic intermediate for applications in medicinal chemistry and materials science.
References
- Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.
- Brandal, G., & Wessig, P. (2013). Dual protection of amino functions involving Boc. RSC Advances, 3(33), 13615-13634.
- Chemistry Steps. (n.d.). Boc Protecting Group for Amines.
- Beilstein Journals. (n.d.). EXPERIMENTAL PROCEDURES.
- Common Organic Chemistry. (n.d.). Boc Protection Mechanism (Boc2O).
- Master Organic Chemistry. (2017). Amine Protection and Deprotection.
- Organic Syntheses. (n.d.). L-Phenylalanine, N-[(1,1-dimethylethoxy)carbonyl]-.
- J&K Scientific LLC. (n.d.). BOC Protection and Deprotection.
- ResearchGate. (n.d.). 1 H NMR spectra of the N-Boc protected C-6 substituted methyl ester (3)....
- Google Patents. (n.d.). CN109824545B - Preparation method of trans-4-N-Boc-aminocyclohexane carboxylic acid.
- Carl ROTH. (2024). Safety Data Sheet: Di-tert-butyl dicarbonate.
- Wikipedia. (n.d.). Di-tert-butyl dicarbonate.
- Basel, Y., & Hassner, A. (2002). Di-tert-butyl Dicarbonate and 4-(Dimethylamino)pyridine Revisited. Their Reactions with Amines and Alcohols. The Journal of Organic Chemistry, 65(20), 6368-6380.
- Google Patents. (n.d.). WO2017134212A1 - Process for the preparation of trans-4-amino-1-cyclohexanecarboxilic acid and its derivatives.
- Novachem. (n.d.). Di-tert-butyl dicarbonate.
- Marcantoni, E., Massaccesi, M., & Torregiani, E. (2003). Selective Deprotection of N-Boc-Protected tert-Butyl Ester Amino Acids by the CeCl3·7H2O−NaI System in Acetonitrile. The Journal of Organic Chemistry, 68(20), 7854-7857.
- Semantic Scholar. (n.d.). Efficient and selective cleavage of the tert-butoxycarbonyl (Boc) group under basic condition.
- Google Patents. (n.d.). CN108602758B - Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof.
- ResearchGate. (2013). How to do work-up of a BOC deprotection reaction by TFA?.
- ResearchGate. (n.d.). Synthesis of Boc protected amino acid methyl ester 4.
- Reddit. (2022). Mono Boc-Protection of Butane-1,4-diamine! Synthetic issue!.
- ResearchGate. (n.d.). An enantiodivergent synthesis of N -Boc-protected ( R )- and ( S )-4-amino cyclopent-2-en-1-one.
- The Royal Society of Chemistry. (n.d.). 10.
Sources
- 1. Boc-Protected Amino Groups [organic-chemistry.org]
- 2. Di-tert-butyl dicarbonate - Wikipedia [en.wikipedia.org]
- 3. Amine Protection / Deprotection [fishersci.co.uk]
- 4. jk-sci.com [jk-sci.com]
- 5. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. carlroth.com [carlroth.com]
- 8. dl.novachem.com.au [dl.novachem.com.au]
- 9. aksci.com [aksci.com]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for the Fmoc-Protection of Methyl trans-4-Aminocyclohexanecarboxylate Hydrochloride
Abstract
This technical guide provides a comprehensive and in-depth protocol for the N-9-fluorenylmethyloxycarbonyl (Fmoc) protection of methyl trans-4-aminocyclohexanecarboxylate hydrochloride. This compound is a valuable bifunctional building block in medicinal chemistry and peptide synthesis, where its rigid cyclohexane scaffold can impart unique conformational constraints.[1][2][3] The following application notes detail the chemical principles, step-by-step experimental procedures, purification strategies, and analytical validation methods for this critical transformation. The protocols are designed for researchers, scientists, and drug development professionals seeking a robust and reproducible method for preparing this Fmoc-protected derivative.
Introduction: The Significance of Fmoc Protection
In the realm of peptide synthesis and the development of complex organic molecules, the selective protection of reactive functional groups is paramount.[4] The 9-fluorenylmethyloxycarbonyl (Fmoc) group is a cornerstone of modern solid-phase peptide synthesis (SPPS) due to its remarkable stability under acidic conditions and its facile cleavage under mild basic conditions, typically with a secondary amine like piperidine.[4][5][6][7] This orthogonality to acid-labile protecting groups, such as the tert-butyloxycarbonyl (Boc) group, allows for intricate molecular architectures to be constructed with high fidelity.[8][9]
The target molecule, methyl trans-4-aminocyclohexanecarboxylate, offers a conformationally restricted scaffold that is increasingly incorporated into peptidomimetics and other bioactive compounds to enhance metabolic stability and receptor binding affinity.[1][3] The hydrochloride salt form necessitates a carefully controlled reaction environment to ensure the free amine is available for nucleophilic attack on the Fmoc-donating reagent.
The Chemistry of Fmoc Protection
The protection of the primary amine in this compound with an Fmoc group proceeds via a nucleophilic acyl substitution reaction. The reaction is typically carried out using 9-fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) as the electrophilic source of the Fmoc moiety.[6][8][10]
Mechanism of Fmoc Protection:
The reaction is initiated by the deprotonation of the ammonium group of the starting material by a suitable base, generating the free primary amine. This amine then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the Fmoc reagent. In the case of Fmoc-Cl, the chloride ion is expelled as a leaving group. For Fmoc-OSu, the N-hydroxysuccinimide anion is the leaving group. The liberated acid (HCl or N-hydroxysuccinimide) is neutralized by the base present in the reaction mixture.[8][11]
Experimental Protocol
This protocol provides a detailed procedure for the Fmoc protection of this compound.
Materials and Reagents
| Reagent | Grade | Supplier Example |
| This compound | ≥98% | BenchChem |
| 9-Fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) | ≥99% | Sigma-Aldrich |
| Sodium Bicarbonate (NaHCO₃) | ACS Reagent, ≥99.7% | Fisher Scientific |
| 1,4-Dioxane | Anhydrous, 99.8% | Acros Organics |
| Deionized Water | Type I | In-house |
| Ethyl Acetate | HPLC Grade | VWR Chemicals |
| Hexanes | HPLC Grade | VWR Chemicals |
| Brine (Saturated NaCl solution) | In-house | |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Granular, ACS Grade | EMD Millipore |
| Hydrochloric Acid (HCl) | 1 M solution | LabChem |
Step-by-Step Procedure
-
Dissolution of Starting Material: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 equivalent) in a 1:1 mixture of 1,4-dioxane and deionized water.
-
Basification: To the stirred solution, slowly add sodium bicarbonate (2.5 equivalents) in portions to neutralize the hydrochloride and to act as a base for the reaction. Ensure all the solid dissolves and effervescence ceases.
-
Addition of Fmoc-Cl: In a separate container, dissolve Fmoc-Cl (1.05 equivalents) in a minimal amount of 1,4-dioxane. Add this solution dropwise to the reaction mixture at room temperature over 15-20 minutes.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to confirm the consumption of the starting material. The reaction is typically complete within 2-4 hours.
-
Work-up and Extraction:
-
Once the reaction is complete, dilute the mixture with deionized water.
-
Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash sequentially with 1 M HCl, deionized water, and finally with brine.
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system such as ethyl acetate/hexanes or by flash column chromatography on silica gel to yield the pure N-Fmoc-methyl trans-4-aminocyclohexanecarboxylate.[10][12]
Analytical Characterization
The successful synthesis of N-Fmoc-methyl trans-4-aminocyclohexanecarboxylate should be confirmed by appropriate analytical techniques.
| Analytical Technique | Expected Observations |
| HPLC | A single major peak with a retention time corresponding to the product. Purity should be ≥98%. |
| ¹H NMR | Appearance of characteristic peaks for the Fmoc group (aromatic protons between 7.3-7.8 ppm) and the cyclohexane ring protons, along with the methyl ester singlet. |
| ¹³C NMR | Presence of carbonyl carbons from the ester and the carbamate, aromatic carbons of the Fmoc group, and aliphatic carbons of the cyclohexane ring. |
| Mass Spectrometry | A molecular ion peak corresponding to the calculated mass of the product ([M+H]⁺ or [M+Na]⁺). |
| FT-IR | Characteristic absorption bands for the N-H stretch (around 3300 cm⁻¹), C=O stretch of the carbamate (around 1690 cm⁻¹), and C=O stretch of the ester (around 1730 cm⁻¹). |
Troubleshooting and Key Considerations
-
Incomplete Reaction: If the reaction does not go to completion, ensure the starting material was fully neutralized and that the Fmoc-Cl is of high purity and not hydrolyzed. A slight excess of Fmoc-Cl may be required.
-
Low Yield: Poor yields can result from inadequate extraction or premature hydrolysis of the Fmoc-Cl. Ensure the addition of Fmoc-Cl is done at a controlled rate.
-
Purification Challenges: If the crude product is oily, purification by column chromatography is recommended over recrystallization.
-
Alternative Fmoc Reagent: Fmoc-OSu can be used as an alternative to Fmoc-Cl.[10] It is generally more stable and less prone to hydrolysis, though the reaction may require slightly longer times.
Conclusion
The protocol described herein provides a reliable and reproducible method for the Fmoc-protection of this compound. The resulting N-Fmoc protected amino acid ester is a valuable building block for the synthesis of modified peptides and other complex molecules in drug discovery and development. Adherence to the detailed steps and analytical validation will ensure the desired product is obtained in high purity and yield.
References
- Total Synthesis. Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. [Link]
- Aapptec Peptides. N-Terminal Deprotection - Fmoc removal. [Link]
- GenScript. Terminology of Antibody Drug for Fmoc Deprotection. [Link]
- Fiveable. Fmoc Deprotection Definition. [Link]
- Wikipedia. Fluorenylmethyloxycarbonyl protecting group. [Link]
- YouTube. What Are Fmoc Protecting Groups? - Chemistry For Everyone. [Link]
- CSIRO Publishing. The 9-Fluorenylmethoxycarbonyl (Fmoc) Group in Chemical Peptide Synthesis – Its Past, Present, and Future | Australian Journal of Chemistry. [Link]
- ResearchG
- ResearchGate. Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as Nα-deprotection reagent | Request PDF. [Link]
- Master Organic Chemistry. Amine Protection and Deprotection. [Link]
- ResearchGate. (PDF) Methods for Removing the Fmoc Group. [Link]
- Oxford Academic. Purification of large peptides using chemoselective tags. [Link]
- ResearchGate.
- ResearchGate. Derivatization reaction of FMOC-Cl with an amine and an alcohol. [Link]
- NIH. Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. [Link]
- Organic Chemistry Portal. Fmoc-Protected Amino Groups. [Link]
- Springer Nature Experiments. Methods for Removing the Fmoc Group. [Link]
- Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry (AJPAMC). impact of purification of fmoc-amino acids on peptide purity in solid phase peptide synthesis. [Link]
- CD Biosynsis. trans-4-(Fmoc-aminomethyl)cyclohexanecarboxylic acid. [Link]
- Google Patents.
Sources
- 1. benchchem.com [benchchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. researchgate.net [researchgate.net]
- 4. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 5. genscript.com [genscript.com]
- 6. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 7. m.youtube.com [m.youtube.com]
- 8. total-synthesis.com [total-synthesis.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. alfachemic.com [alfachemic.com]
Application Notes and Protocols for Amide Bond Formation using EDC/HOBt Systems
Introduction: The Ubiquity of the Amide Bond
The amide bond is the cornerstone of peptides, proteins, and a vast array of pharmaceuticals and functional materials. Its synthesis, therefore, is one of the most frequently performed transformations in drug discovery and chemical biology. While thermodynamically unfavorable to form directly from a carboxylic acid and an amine, the use of coupling reagents elegantly circumvents this barrier.[1] Among the arsenal of available methods, the system combining a carbodiimide, specifically 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), with the additive 1-Hydroxybenzotriazole (HOBt) remains a gold standard.
This guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the EDC/HOBt system. We will delve into the underlying mechanism, explore the critical parameters that govern success, and provide robust, field-proven protocols for routine and challenging couplings. The core philosophy of this document is not just to provide steps, but to explain the causality behind them, empowering you to optimize conditions for your specific substrates.
The Chemistry of EDC/HOBt Coupling: A Mechanistic Perspective
Understanding the reaction pathway is paramount for intelligent experimental design and troubleshooting. The EDC/HOBt system is a two-stage activation process designed to generate a highly reactive intermediate while minimizing common side reactions.
Mechanism of Action
The coupling does not proceed by a single step but through a carefully orchestrated sequence:
-
Activation of the Carboxylic Acid: EDC reacts with the carboxylic acid to form a highly reactive, but unstable, O-acylisourea intermediate. This is often the rate-determining step of the overall process.[2][3]
-
Interception by HOBt: Before the unstable O-acylisourea can degrade, it is intercepted by HOBt. This nucleophilic attack forms a more stable HOBt-active ester, releasing the EDC-derived urea.[4][5]
-
Amide Bond Formation: The amine, acting as the final nucleophile, attacks the carbonyl of the HOBt-ester. This step forms the desired amide bond and regenerates HOBt, which can theoretically act catalytically.[2]
Caption: The reaction mechanism of EDC/HOBt mediated amide coupling.
The Indispensable Role of HOBt
The addition of HOBt is not merely an optimization; it is critical for the integrity of the reaction, particularly when dealing with chiral substrates. HOBt serves two primary functions:
-
Suppression of Racemization: The O-acylisourea intermediate is highly prone to racemization at the α-carbon of chiral carboxylic acids. By rapidly converting this unstable species into a more stable HOBt-ester, the window of opportunity for racemization is significantly narrowed.[6][7]
-
Prevention of N-Acylurea Formation: The O-acylisourea can undergo an intramolecular O→N acyl migration to form a stable N-acylurea.[5][8] This byproduct is unreactive and represents a loss of the starting carboxylic acid. HOBt effectively competes with this rearrangement, trapping the activated acid as the productive HOBt-ester.[8]
Critical Parameters for Successful Coupling
Optimizing an EDC/HOBt coupling requires careful consideration of several interconnected parameters.
Stoichiometry and Reagent Ratios
The ratio of reagents is a key determinant of reaction efficiency. While substrate-dependent, the following ratios provide a robust starting point for optimization.
| Reagent | Typical Equivalents | Rationale |
| Carboxylic Acid | 1.0 | The limiting reagent in many cases. |
| Amine | 1.0 - 1.2 | A slight excess can help drive the reaction to completion. |
| EDC·HCl | 1.1 - 1.5 | A slight excess ensures full activation of the acid. Using a large excess is wasteful and complicates purification.[5] |
| HOBt | 1.1 - 1.5 | Used in equimolar amounts to EDC to efficiently trap the O-acylisourea intermediate.[5] Catalytic amounts (0.1 eq) are sometimes used but may be less effective at suppressing side reactions.[4] |
| Base (e.g., DIPEA) | 1.0 - 3.0 | Required if the amine is a salt (e.g., HCl salt). Use the minimum necessary to free the amine. Excess base can promote side reactions.[9] |
Solvent Selection
The choice of solvent is critical for solubility and reactivity. Anhydrous (dry) aprotic solvents are mandatory, as EDC is sensitive to water and will be consumed by hydrolysis.[10]
-
Dichloromethane (DCM): An excellent first choice. It offers good solubility for a wide range of organic molecules and is volatile, making workup and product isolation straightforward.[9]
-
Dimethylformamide (DMF): Use for substrates with poor solubility in DCM. While an effective solvent, it has a high boiling point, making its removal difficult. Aggressive heating during removal can lead to product degradation.[9]
-
Acetonitrile (MeCN) / Tetrahydrofuran (THF): Also effective solvents for this chemistry.[4][9]
Temperature Control
Temperature management is crucial for minimizing side reactions. A two-stage temperature profile is highly recommended:
-
Activation (0 °C): The initial activation of the carboxylic acid with EDC is exothermic and generates the unstable O-acylisourea. Performing this step in an ice bath (0 °C) minimizes the rate of side reactions like N-acylurea formation and racemization.[5][11]
-
Coupling (Room Temperature): After the initial activation period (typically 15-30 minutes), the amine is added, and the reaction is allowed to warm to room temperature. The HOBt-ester is stable enough to react cleanly with the amine at this temperature over several hours.[5]
pH and Base Selection
The reaction rate is pH-dependent, with the key activation step involving protonated EDC reacting with the carboxylate anion.[2]
-
When is a base needed? A base is essential if your amine component is provided as a salt (e.g., R-NH2·HCl). A non-nucleophilic tertiary amine like Diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM) is used to neutralize the salt and liberate the free amine for reaction.[8][9]
-
When is a base optional? If you are using a free amine, a base is often not strictly necessary. The reaction itself is not base-catalyzed. In some cases, proceeding without an added base can lead to a cleaner reaction profile.[9]
Experimental Protocols
The following protocols are designed to be robust and broadly applicable. Always perform reactions in a well-ventilated fume hood under an inert atmosphere (e.g., Nitrogen or Argon) to ensure anhydrous conditions.
Protocol 1: Standard Coupling in Dichloromethane (DCM)
This protocol is the recommended starting point for most substrates due to its efficacy and ease of workup.
Caption: Standard experimental workflow for EDC/HOBt coupling in DCM.
Step-by-Step Methodology:
-
Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add the carboxylic acid (1.0 eq) and HOBt (1.2 eq).
-
Dissolution: Add anhydrous DCM (approx. 0.1 M concentration) and stir under an inert atmosphere until all solids dissolve.
-
Activation: Cool the flask in an ice bath to 0 °C. Add EDC·HCl (1.2 eq) as a solid in one portion. Stir the mixture at 0 °C for 15-30 minutes. The solution may become cloudy.
-
Amine Addition: Add the amine (1.1 eq). If the amine is an HCl salt, add DIPEA (1.2 eq) and stir for 2 minutes before adding the amine.
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-16 hours.
-
Monitoring: Monitor the consumption of the limiting reagent by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, proceed to the aqueous workup and purification procedure outlined in Section 5.
Protocol 2: Coupling in DMF for Poorly Soluble Substrates
This protocol is adapted for substrates that require a more polar solvent system.
Step-by-Step Methodology:
-
Setup & Dissolution: Follow steps 1 and 2 from Protocol 1, using anhydrous DMF as the solvent.
-
Activation & Amine Addition: Follow steps 3 and 4 from Protocol 1.
-
Reaction & Monitoring: Follow steps 5 and 6 from Protocol 1.
-
Workup: Upon completion, dilute the reaction mixture with a water-immiscible organic solvent like Ethyl Acetate (EtOAc) or DCM (use at least 10x the volume of DMF). Proceed to the aqueous workup. Note: Multiple aqueous washes may be required to fully remove the DMF.[9]
Workup and Purification Strategy
The primary advantage of EDC is the formation of a water-soluble urea byproduct, which simplifies purification compared to DCC.[6]
-
Dilution: Dilute the reaction mixture with an appropriate organic solvent (e.g., DCM, EtOAc).
-
Acid Wash: Transfer the organic solution to a separatory funnel and wash with a mild acid (e.g., 1M HCl or 5% citric acid solution). This step removes the water-soluble urea, any unreacted amine, and bases like DIPEA.[9] Repeat the wash once or twice.
-
Base Wash: Wash the organic layer with a mild base (e.g., saturated NaHCO3 solution). This removes unreacted carboxylic acid and HOBt.[9] Repeat once or twice.
-
Brine Wash: Wash the organic layer with saturated NaCl solution (brine) to remove residual water.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4), filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the resulting crude product by flash column chromatography on silica gel to isolate the pure amide.[5]
Troubleshooting Guide
Even robust reactions can sometimes fail. This guide addresses common issues.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | 1. Inactive/degraded EDC.[10]2. Wet reagents or solvent.[10]3. Sterically hindered substrates. | 1. Use a fresh bottle of EDC·HCl.2. Ensure all reagents are anhydrous and use freshly opened sure-seal solvents.3. Increase reaction time, warm slightly (e.g., to 40 °C), or consider a more potent coupling system (e.g., HATU). |
| Messy TLC / Multiple Spots | 1. Formation of N-acylurea byproduct.2. Degradation of product/reactants.3. Amine or Acid starting material is impure. | 1. Ensure activation is performed at 0 °C and HOBt is present.2. Avoid excessive heating, especially during DMF removal.[9]3. Check the purity of starting materials before the reaction. |
| Unreacted Starting Material | 1. Insufficient equivalents of coupling reagents.2. Reaction time is too short.3. Incomplete neutralization of amine salt. | 1. Use 1.2-1.5 equivalents of EDC/HOBt.2. Allow the reaction to run longer (e.g., overnight).3. Ensure at least one equivalent of base is used per equivalent of amine salt. |
| Difficulty Removing Byproducts | 1. Emulsion formation during workup.2. Incomplete removal of DMF. | 1. Add brine to the aqueous layer to help break the emulsion.2. For DMF removal, perform multiple washes with a 5% LiCl aqueous solution, which is more effective than water alone.[9] |
Conclusion
The EDC/HOBt coupling system is a powerful and versatile tool for the synthesis of amide bonds. By understanding the underlying mechanism and paying careful attention to key parameters—stoichiometry, solvent purity, and temperature control—researchers can consistently achieve high yields of pure products. The protocols and troubleshooting guide provided here serve as a comprehensive resource to streamline workflows and overcome common challenges, ultimately accelerating research and development in chemistry and drug discovery.
References
- Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents.National Institutes of Health.URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8254462/[4]
- Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.Bachem.URL: https://www.bachem.com/knowledge-center/technical-notes/efficient-peptide-synthesis-a-guide-to-coupling-reagents-additives/[8]
- A Researcher's Guide to Amide Bond Formation: Comparing EDC and Other Common Coupling Agents.Benchchem.URL: https://www.benchchem.com/blog/a-researchers-guide-to-amide-bond-formation-comparing-edc-and-other-common-coupling-agents/[5]
- A practical method for the synthesis of small peptides using DCC and HOBt as activators in H2O–THF while avoiding the use of protecting groups.RSC Publishing.URL: https://pubs.rsc.org/en/content/articlelanding/2024/ra/d4ra07847k[1]
- Coupling Reagents.Aapptec Peptides.URL: https://www.aapptec.com/coupling-reagents-synthesis-peptides-i-20.html[6]
- Kinetics of Amide Formation through Carbodiimide/N-Hydroxybenzotriazole (HOBt) Couplings.Luxembourg Bio Technologies.URL: https://luxembourg-bio.
- EDC-HOBt Amide coupling workup help.Reddit.URL: https://www.reddit.com/r/Chempros/comments/ujsvyc/edchobt_amide_coupling_workup_help/[9]
- Amides from Carboxylic Acids-DCC and EDC Coupling.Chemistry Steps.URL: https://www.chemistrysteps.com/amides-from-carboxylic-acids-dcc-and-edc-coupling/[3]
- PEPTIDE COUPLING IN SOLUTION-PHASE: (S)-METHYL 2-((S)-2-BENZYLOXYCARBONYLAMINO)-2-PHENYLACETAMIDO)-3-METHYLBUTANOATE.Organic Syntheses Procedure.URL: http://www.orgsyn.org/demo.aspx?prep=v90p0036[11]
- Reactive deep eutectic solvents for EDC-mediated amide synthesis.Organic & Biomolecular Chemistry (RSC Publishing).URL: https://pubs.rsc.org/en/content/articlehtml/2024/ob/d3ob01673k[12]
- The Role of HOBt and HBTU in Peptide Coupling Reactions.Protheragen.URL: https://www.protheragen.com/blog/the-role-of-hobt-and-hbtu-in-peptide-coupling-reactions_26.html[7]
- Is water preventing my EDCCl/HOBt coupled amidation reaction from completing or is it my coupling reagents?ResearchGate.URL: https://www.researchgate.net/post/Is_water_preventing_my_EDCCl_HOBt_coupled_amidation_reaction_from_completing_or_is_it_my_coupling_reagents[10]
Sources
- 1. A practical method for the synthesis of small peptides using DCC and HOBt as activators in H 2 O–THF while avoiding the use of protecting groups - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07847K [pubs.rsc.org]
- 2. luxembourg-bio.com [luxembourg-bio.com]
- 3. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 4. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. peptide.com [peptide.com]
- 7. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]
- 8. bachem.com [bachem.com]
- 9. reddit.com [reddit.com]
- 10. researchgate.net [researchgate.net]
- 11. Organic Syntheses Procedure [orgsyn.org]
Application Notes and Protocols for Solid-Phase Peptide Synthesis with Cyclic Amino Acids
Abstract
The incorporation of cyclic amino acids into peptide structures is a cornerstone of modern peptidomimetic design and drug discovery. These conformationally constrained residues impart unique structural and functional properties, including enhanced metabolic stability, increased receptor affinity and selectivity, and improved bioavailability. This guide provides a comprehensive overview of the principles and practices of solid-phase peptide synthesis (SPPS) for peptides containing cyclic amino acids. We will delve into the nuanced challenges presented by these sterically demanding building blocks, offer a comparative analysis of coupling strategies, and provide detailed, field-proven protocols for the synthesis, cyclization, and characterization of these complex molecules. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the power of cyclic amino acids in their peptide-based therapeutic programs.
Introduction: The Strategic Advantage of Cyclic Amino Acids in Peptide Therapeutics
Peptides are exquisite signaling molecules, but their therapeutic potential is often hampered by poor metabolic stability and conformational flexibility, which can lead to reduced target affinity and off-target effects. The introduction of cyclic amino acids, such as proline and its analogues, serves as a powerful strategy to overcome these limitations. The inherent rigidity of the cyclic structure restricts the peptide backbone's conformational freedom, pre-organizing it into a bioactive conformation. This can lead to a significant increase in binding affinity and receptor selectivity. Furthermore, the cyclic nature of these residues can sterically shield amide bonds from proteolytic degradation, thereby extending the peptide's in vivo half-life.
However, the very properties that make cyclic amino acids desirable also introduce significant challenges during solid-phase peptide synthesis.[1][2] Steric hindrance around the α-carbon and the secondary amine nature of many cyclic amino acids can lead to sluggish and incomplete coupling reactions.[3] Moreover, the conformational preferences induced by these residues can promote on-resin aggregation, further impeding synthetic efficiency. This guide will equip the reader with the knowledge and practical protocols to navigate these challenges and successfully synthesize peptides incorporating these valuable residues.
Foundational Principles: Navigating the Unique Chemistry of Cyclic Amino Acid Incorporation
Successful SPPS of peptides containing cyclic amino acids hinges on a thorough understanding of the underlying chemical principles and the selection of appropriate synthetic strategies. The most widely adopted approach is the Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) orthogonal strategy, which offers mild deprotection conditions, making it compatible with a wide range of sensitive amino acid side chains.[][5]
The Fmoc/tBu Strategy: A Versatile Framework
The Fmoc/tBu strategy is the cornerstone of modern SPPS.[][6] The temporary Nα-Fmoc protecting group is stable to acidic conditions but is readily cleaved by a mild base, typically a solution of 20% piperidine in N,N-dimethylformamide (DMF).[][7] Permanent side-chain protecting groups, such as tert-butyl (tBu), are stable to the basic conditions of Fmoc deprotection but are removed during the final cleavage from the resin using a strong acid, such as trifluoroacetic acid (TFA). This orthogonality is crucial for the selective deprotection steps required for peptide cyclization.[8][9]
Caption: A comparison of on-resin and solution-phase cyclization workflows.
Common Cyclization Chemistries
-
Head-to-Tail Cyclization: This involves the formation of an amide bond between the N-terminal amine and the C-terminal carboxyl group. [10]For on-resin cyclization, the peptide must be anchored to the resin via a side chain of an amino acid like aspartic acid, glutamic acid, or lysine. [10][11]This requires the use of an orthogonal protecting group on the side chain that can be selectively removed while the peptide remains attached to the resin.
-
Side-Chain to Side-Chain Cyclization: This strategy involves forming a linkage between the side chains of two amino acids within the peptide sequence. A common example is the formation of a disulfide bridge between two cysteine residues. [12]Alternatively, an amide bond can be formed between the side chain of an acidic amino acid (e.g., Asp or Glu) and a basic amino acid (e.g., Lys or Orn). [12]This approach requires a tri-orthogonal protection scheme to selectively deprotect the two side chains for cyclization. [8]
-
Side-Chain to Terminus Cyclization: This involves forming a bond between an amino acid side chain and either the N- or C-terminus of the peptide. This is a versatile strategy that can be used to create a variety of cyclic peptide structures.
Experimental Protocols
The following protocols are provided as a general guide and may require optimization based on the specific peptide sequence and the cyclic amino acids being incorporated.
Protocol 1: Solid-Phase Synthesis of a Linear Peptide Containing Proline
This protocol describes the manual synthesis of a model pentapeptide (Tyr-Pro-Phe-Asp-Gly) on a Rink Amide resin using the Fmoc/tBu strategy.
Materials:
-
Rink Amide MBHA resin (0.5 mmol/g loading)
-
Fmoc-Gly-OH, Fmoc-Asp(OtBu)-OH, Fmoc-Phe-OH, Fmoc-Pro-OH, Fmoc-Tyr(tBu)-OH
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM)
-
Piperidine
-
HBTU
-
N,N-Diisopropylethylamine (DIPEA)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water (HPLC grade)
-
Diethyl ether
Procedure:
-
Resin Swelling: Swell 200 mg of Rink Amide resin in DMF for 30 minutes in a peptide synthesis vessel.
-
Fmoc Deprotection: Drain the DMF and add 5 mL of 20% piperidine in DMF to the resin. Agitate for 5 minutes. Drain and repeat with a fresh 5 mL of 20% piperidine in DMF for 15 minutes.
-
Washing: Wash the resin thoroughly with DMF (5 x 5 mL) and DCM (3 x 5 mL).
-
First Amino Acid Coupling (Fmoc-Gly-OH):
-
In a separate vial, dissolve Fmoc-Gly-OH (4 eq.), HBTU (3.9 eq.), and DIPEA (8 eq.) in 3 mL of DMF.
-
Add the activated amino acid solution to the resin and agitate for 2 hours.
-
Perform a Kaiser test to confirm complete coupling (a negative result, indicated by clear beads, is desired).
-
-
Washing: Wash the resin with DMF (5 x 5 mL).
-
Chain Elongation: Repeat steps 2-5 for each subsequent amino acid (Fmoc-Asp(OtBu)-OH, Fmoc-Phe-OH, Fmoc-Pro-OH, Fmoc-Tyr(tBu)-OH). For the sterically hindered Proline coupling, extend the reaction time to 4 hours and consider using HATU if coupling is inefficient with HBTU.
-
Final Fmoc Deprotection: After the final coupling, perform a final Fmoc deprotection (step 2) and wash the resin (step 3).
-
Cleavage and Global Deprotection:
-
Wash the resin with DCM and dry under a stream of nitrogen.
-
Prepare a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% water.
-
Add 5 mL of the cleavage cocktail to the resin and agitate for 2 hours at room temperature.
-
Filter the resin and collect the filtrate into a cold centrifuge tube.
-
Precipitate the peptide by adding cold diethyl ether.
-
Centrifuge, decant the ether, and wash the peptide pellet with cold ether twice.
-
Dry the peptide pellet under vacuum.
-
Protocol 2: On-Resin Head-to-Tail Cyclization
This protocol describes the cyclization of a linear peptide anchored to the resin via the side chain of Aspartic Acid. The linear peptide is synthesized as described in Protocol 1, but on a 2-chlorotrityl chloride resin with Fmoc-Asp(OAll)-OH as the first amino acid. The allyl (All) protecting group is orthogonal to both Fmoc and tBu groups.
Materials:
-
Peptide-resin from linear synthesis with a C-terminal Asp(OAll)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4]
-
Phenylsilane
-
DCM
-
PyBOP
-
DIPEA
-
DMF
Procedure:
-
Allyl Deprotection:
-
Swell the peptide-resin in DCM.
-
In a separate flask, dissolve Pd(PPh3)4 (0.2 eq.) and phenylsilane (20 eq.) in DCM.
-
Add this solution to the resin and agitate in the dark for 2 hours.
-
Wash the resin thoroughly with DCM, 0.5% DIPEA in DMF, and DMF.
-
-
N-terminal Fmoc Deprotection: Perform Fmoc deprotection as described in Protocol 1, step 2.
-
On-Resin Cyclization:
-
In a separate vial, dissolve PyBOP (3 eq.) and DIPEA (6 eq.) in DMF.
-
Add this solution to the deprotected peptide-resin and agitate for 12-24 hours.
-
Monitor the cyclization by taking a small aliquot of resin, cleaving the peptide, and analyzing by LC-MS.
-
-
Cleavage and Deprotection: Once cyclization is complete, cleave the peptide from the resin and deprotect the side chains as described in Protocol 1, step 8.
Analytical Characterization of Cyclic Peptides
The characterization of cyclic peptides presents unique challenges compared to their linear counterparts. A combination of analytical techniques is essential to confirm the identity and purity of the final product.
-
High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC is the primary tool for assessing the purity of the crude cyclic peptide and for its purification. The cyclic product will typically have a different retention time than its linear precursor.
-
Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the cyclic peptide. High-resolution mass spectrometry (HRMS) is preferred to obtain an accurate mass measurement.
-
Tandem Mass Spectrometry (MS/MS): Sequencing cyclic peptides by MS/MS is more complex than for linear peptides because it requires the cleavage of two backbone bonds to generate fragment ions. [13][14][15]The fragmentation patterns can be difficult to interpret, and specialized software or manual analysis is often required. [13][14]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For a detailed structural characterization, including the determination of the three-dimensional conformation in solution, NMR spectroscopy is the most powerful technique. [16]
Troubleshooting Common Issues in SPPS with Cyclic Amino Acids
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Incomplete Coupling | Steric hindrance of the cyclic amino acid. Peptide aggregation on resin. | Use a more potent coupling reagent (e.g., HATU). [7][17]Double couple the hindered residue. Increase coupling time and/or temperature (microwave synthesis can be beneficial). [18]Use a resin with a lower loading capacity. [6] |
| Deletion Sequences | Incomplete coupling or premature chain termination. | Optimize coupling conditions as above. Ensure high purity of Fmoc-amino acids. |
| Diketopiperazine (DKP) Formation | Cyclization of the N-terminal dipeptide after Fmoc deprotection, especially with Proline at the second position. [19][20] | Couple the third amino acid immediately after deprotection of the second. Use a 2-chlorotrityl resin which is less prone to DKP formation. [7]Incorporate the first two amino acids as a pre-formed dipeptide. |
| Poor Cyclization Yield | Unfavorable conformation of the linear peptide. Steric hindrance at the cyclization site. | Change the cyclization site within the peptide sequence. Use different coupling reagents for cyclization. Switch from on-resin to solution-phase cyclization or vice-versa. [21][12] |
Conclusion
The synthesis of peptides containing cyclic amino acids is a challenging yet highly rewarding endeavor. By understanding the unique chemical hurdles and employing optimized strategies for coupling and cyclization, researchers can successfully create these powerful molecules. The protocols and troubleshooting guide provided herein serve as a robust starting point for scientists and drug developers aiming to harness the therapeutic potential of conformationally constrained peptides. Careful planning, execution, and analytical characterization are paramount to achieving high-quality results in this exciting area of peptide chemistry.
References
- Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2) - UCI Department of Chemistry. (2020).
- Amino Acid Derivatives for Peptide Synthesis.
- Synthesis of Cyclic Peptides in SPPS with Npb-OH Photolabile Protecting Group. (2022). Molecules, 27(7), 2187.
- Origin and characterization of cyclodepsipeptides: Comprehensive structural approaches with focus on mass spectrometry analysis of alkali‐cationized molecular species. (2022). Journal of Mass Spectrometry, 57(11), e4896.
- Handles for Fmoc Solid-Phase Synthesis of Protected Peptides. (2000). Accounts of Chemical Research, 33(9), 624-630.
- Synthesis of Peptides Containing Proline Analogues. In Houben-Weyl Methods of Organic Chemistry, Vol. E 22b, Synthesis of Peptides and Peptidomimetics.
- A new tri-orthogonal strategy for peptide cyclization. (2002). Organic Letters, 4(19), 3219-3221.
- Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. (2020). Frontiers in Bioengineering and Biotechnology, 8, 185.
- Peptide Modifications; Cyclization; Stapled peptides; phosphorylation. AAPPTec.
- Structural Characterization of Cyclic Peptides using a Quadrupole Time-of-Flight Mass Spectrometer. (2019). Shimadzu.
- Method of peptide synthesis of peptides containing a proline residue or hydroxyproline residue at or adjacent to the C-terminal end of the peptide. (2010). US Patent 7,645,858 B2.
- Cyclic Peptide Analysis. (2024). Protein Metrics Support.
- Introduction to Peptide Synthesis. (2011). Current Protocols in Protein Science, Chapter 18, Unit 18.1.
- Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides. (2017). Journal of the American Chemical Society, 139(25), 8467–8476.
- On-Resin Macrocyclization of Peptides Using Vinyl Sulfonamides as a Thiol-Michael “Click” Acceptor. (2018). Bioconjugate Chemistry, 29(11), 3585–3589.
- Solid-Phase Synthesis of Peptides, Peptidomimetics, and Cyclic Peptides Using Traceless Aromatic Side-Chain Tethered Building Blocks. (2000). Electronic Conference on Synthetic Organic Chemistry.
- Overview of the SPPS cycle and subsequent deprotection, work-up and... ResearchGate.
- Synthesis of Cyclic Peptides in SPPS with Npb-OH Photolabile Protecting Group. (2022). MDPI.
- Advances in Fmoc solid-phase peptide synthesis. (2011). Journal of Peptide Science, 17(4), 207-228.
- Characterization of cyclic peptides containing disulfide bonds. ResearchGate.
- The cis-4-Amino-l-proline Residue as a Scaffold for the Synthesis of Cyclic and Linear Endomorphin-2 Analogues. (2018). Journal of Medicinal Chemistry, 61(17), 7854–7863.
- Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. ResearchGate.
- Synthesis and Conformational Analysis of Linear and Cyclic Peptides Containing Sugar Amino Acids. (1996). Journal of the American Chemical Society, 118(38), 9218–9233.
- Mass Spectrometric Analysis of Cyclic Peptides. In Mass Spectrometry in Medicinal Chemistry.
- Peptide Synthesis for Cyclic Peptides: Methods and Applications.
- Development of a Backbone Cyclic Peptide Library as Potential Antiparasitic Therapeutics Using Microwave Irradiation. (2016). Journal of Visualized Experiments, (107), 53584.
Sources
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 5. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bachem.com [bachem.com]
- 7. chem.uci.edu [chem.uci.edu]
- 8. A new tri-orthogonal strategy for peptide cyclization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Selecting Orthogonal Building Blocks [sigmaaldrich.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. mdpi.org [mdpi.org]
- 12. peptide.com [peptide.com]
- 13. shimadzu.com [shimadzu.com]
- 14. support.proteinmetrics.com [support.proteinmetrics.com]
- 15. books.rsc.org [books.rsc.org]
- 16. Origin and characterization of cyclodepsipeptides: Comprehensive structural approaches with focus on mass spectrometry analysis of alkali‐cationized molecular species - PMC [pmc.ncbi.nlm.nih.gov]
- 17. bachem.com [bachem.com]
- 18. Development of a Backbone Cyclic Peptide Library as Potential Antiparasitic Therapeutics Using Microwave Irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Synthesis of Cyclic Peptides in SPPS with Npb-OH Photolabile Protecting Group - PMC [pmc.ncbi.nlm.nih.gov]
- 20. US7645858B2 - Method of peptide synthesis of peptides containing a proline residue or hydroxyproline residue at or adjacent to the C-terminal end of the peptide - Google Patents [patents.google.com]
- 21. On-Resin Macrocyclization of Peptides Using Vinyl Sulfonamides as a Thiol-Michael “Click” Acceptor - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Strategic Incorporation of Methyl trans-4-Aminocyclohexanecarboxylate Hydrochloride into Small Molecules
Introduction: The Strategic Value of a Saturated Scaffold
In the landscape of medicinal chemistry, the pursuit of novel chemical matter with improved pharmacological profiles is perpetual. Methyl trans-4-aminocyclohexanecarboxylate hydrochloride (MTHC) has emerged as a pivotal building block for this endeavor. It is a bifunctional molecule featuring a primary amine and a methyl ester on a conformationally restricted cyclohexane ring.[1][2] The trans stereochemistry is critical, orienting the two functional groups at 180° to each other, which provides a rigid, linear scaffold that can serve as a non-aromatic bioisostere for para-substituted phenyl rings.[3] This substitution can enhance metabolic stability, improve solubility, and provide novel intellectual property.
The utility of the trans-4-aminocyclohexanecarboxylate core is evident in its incorporation into a range of pharmacologically active agents, including inhibitors of Janus Kinase (JAK) and thrombin.[3][4] This guide provides an in-depth exploration of MTHC's properties, core synthetic transformations, and strategic applications, complete with detailed protocols for its effective incorporation into drug discovery pipelines.
Physicochemical Properties & Handling
Proper handling and understanding of the starting material are paramount for successful and safe synthesis. MTHC is typically a white crystalline powder soluble in water.[1][5]
| Property | Value | Source(s) |
| Molecular Formula | C₈H₁₆ClNO₂ | [6] |
| Molecular Weight | 193.67 g/mol | [6] |
| CAS Number | 61367-07-5 | [5] |
| Appearance | White to almost white crystalline powder | [1][7] |
| Solubility | Soluble in water | [5] |
| Storage | Store in a cool, dry place in a tightly sealed container | [5][8] |
| Primary Hazard | Causes serious eye damage | [6] |
Expert Handling Note: As MTHC is a hydrochloride salt, the primary amine is protonated. For reactions requiring the free amine nucleophile, such as amide coupling or reductive amination, a non-nucleophilic base must be added to liberate the free base in situ.
Core Synthetic Application: Amide Bond Formation
The most common application of MTHC is the acylation of its primary amino group to form a stable amide bond. This reaction connects the MTHC scaffold to a carboxylic acid-containing fragment. Modern peptide coupling reagents offer high efficiency and minimize side reactions.[9]
Scientific Rationale
The formation of an amide bond from a carboxylic acid and an amine is a condensation reaction that is not spontaneous. Coupling reagents activate the carboxylic acid, making it highly susceptible to nucleophilic attack by the amine. Reagents like HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) form a highly reactive O-acylisourea intermediate, which rapidly reacts with the amine. The addition of a hindered, non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) is crucial to neutralize the hydrochloride salt of MTHC and to scavenge the acid produced during the reaction.[2]
Workflow for Amide Coupling
Sources
- 1. This compound | 61367-07-5 [chemicalbook.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. CN108602758B - Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof - Google Patents [patents.google.com]
- 5. This compound, 97% | Fisher Scientific [fishersci.ca]
- 6. Methyl (1r,4r)-4-aminocyclohexane-1-carboxylate hydrochloride | C8H16ClNO2 | CID 18521575 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 4-アミノシクロヘキサンカルボン酸メチル塩酸塩 (cis-, trans-混合物) | Methyl 4-Aminocyclohexanecarboxylate Hydrochloride | 100707-54-8 | 東京化成工業株式会社 [tcichemicals.com]
- 8. 61367-07-5|this compound|BLD Pharm [bldpharm.com]
- 9. hepatochem.com [hepatochem.com]
Application Notes and Protocols: N-Acylation of Methyl trans-4-Aminocyclohexanecarboxylate Hydrochloride
Abstract
This document provides a comprehensive guide to the N-acylation of methyl trans-4-aminocyclohexanecarboxylate hydrochloride. This transformation is a cornerstone in the synthesis of a multitude of pharmacologically active molecules and advanced materials. The protocol detailed herein is structured to provide not only a step-by-step procedure but also the underlying chemical principles governing each experimental choice. By grounding the methodology in established reaction mechanisms, such as the Schotten-Baumann reaction, this guide aims to empower researchers in the pharmaceutical and chemical industries to execute this transformation with high efficiency and reproducibility. The content is designed for professionals in drug development and chemical research, offering insights into reaction optimization, workup procedures, and product characterization.
Introduction
N-acylated 4-aminocyclohexanecarboxylic acid derivatives are pivotal structural motifs in medicinal chemistry.[1][2] The trans-isomer, in particular, offers a rigid, non-aromatic scaffold that is frequently utilized in the design of enzyme inhibitors, receptor antagonists, and other therapeutic agents. The acylation of the primary amine group on the cyclohexyl ring allows for the introduction of diverse functionalities, enabling the modulation of a compound's physicochemical properties and biological activity.
The starting material, this compound[3][4], presents a unique challenge as the amine is protonated. Therefore, a base is required to liberate the free amine for it to act as a nucleophile. The selection of the appropriate base and reaction conditions is critical to ensure high yields and minimize side reactions. This application note will focus on a robust and scalable N-acylation procedure using an acyl chloride as the acylating agent.
Reaction Mechanism and Scientific Rationale
The N-acylation of an amine with an acyl chloride is a classic example of a nucleophilic acyl substitution reaction.[5][6][7] The reaction proceeds through an addition-elimination mechanism. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the acyl chloride. This leads to the formation of a tetrahedral intermediate. Subsequently, the intermediate collapses, reforming the carbonyl double bond and expelling a chloride ion as the leaving group.
Since the starting material is an amine hydrochloride, a base is essential to deprotonate the ammonium salt and generate the free amine, which is the active nucleophile.[8] The choice of base and solvent system is crucial. A common and effective method is the Schotten-Baumann reaction, which is typically performed in a two-phase system consisting of an organic solvent and water containing a base like sodium hydroxide or sodium carbonate.[9][10][11][12][13] The base neutralizes the hydrochloric acid that is both initially present and generated during the reaction, driving the equilibrium towards product formation.[12]
Caption: General N-Acylation Reaction Mechanism.
Experimental Protocol
This protocol describes the N-acylation of this compound with a generic acyl chloride in the presence of triethylamine as the base.
Materials and Reagents
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Molarity/Concentration | Amount (mmol) | Equivalents |
| Methyl trans-4-Aminocyclohexanecarboxylate HCl | 61367-07-5 | 193.67 | - | 10.0 | 1.0 |
| Acyl Chloride (generic) | Varies | Varies | - | 11.0 | 1.1 |
| Triethylamine (TEA) | 121-44-8 | 101.19 | - | 22.0 | 2.2 |
| Dichloromethane (DCM), anhydrous | 75-09-2 | 84.93 | - | 50 mL | - |
| Saturated Sodium Bicarbonate Solution | - | - | Saturated | 2 x 25 mL | - |
| Brine | - | - | Saturated | 25 mL | - |
| Anhydrous Magnesium Sulfate | 7487-88-9 | 120.37 | - | As needed | - |
Procedure
-
Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add this compound (1.94 g, 10.0 mmol).
-
Solvent and Base Addition: Suspend the starting material in anhydrous dichloromethane (50 mL). Cool the suspension to 0 °C in an ice bath. Add triethylamine (3.06 mL, 22.0 mmol) dropwise to the stirred suspension. The mixture should become a clear solution as the free amine is formed.
-
Acyl Chloride Addition: While maintaining the temperature at 0 °C, add the acyl chloride (11.0 mmol) dropwise over 10-15 minutes. A white precipitate of triethylamine hydrochloride will form.
-
Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.
-
Workup - Quenching: Upon completion, cool the reaction mixture back to 0 °C and quench by the slow addition of water (25 mL).
-
Workup - Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 25 mL) and brine (25 mL).[14]
-
Workup - Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.[14]
-
Purification: The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.
Sources
- 1. CN108602758B - Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof - Google Patents [patents.google.com]
- 2. WO2017134212A1 - Process for the preparation of trans-4-amino-1-cyclohexanecarboxilic acid and its derivatives - Google Patents [patents.google.com]
- 3. Methyl (1r,4r)-4-aminocyclohexane-1-carboxylate hydrochloride | C8H16ClNO2 | CID 18521575 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | 61367-07-5 [chemicalbook.com]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. savemyexams.com [savemyexams.com]
- 8. acylation of amines [entrancechemistry.blogspot.com]
- 9. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
- 10. grokipedia.com [grokipedia.com]
- 11. jk-sci.com [jk-sci.com]
- 12. byjus.com [byjus.com]
- 13. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]
- 14. websites.umich.edu [websites.umich.edu]
Application Note: Synthesis and Evaluation of Small Molecule Kinase Inhibitors
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
Protein kinases are fundamental regulators of cellular processes, and their dysregulation is a hallmark of numerous diseases, particularly cancer.[1][2] This has established them as one of the most critical classes of drug targets in the 21st century.[3][4] The development of small molecule kinase inhibitors has revolutionized targeted therapy, with over 80 inhibitors approved for clinical use.[3] This guide provides an in-depth overview of the strategic synthesis of kinase inhibitors, coupled with detailed protocols for their biological evaluation. We will explore the causality behind synthetic choices, from common scaffolds to key bond-forming reactions, and provide step-by-step methodologies for assessing inhibitor potency, selectivity, and cellular activity. This document is designed to serve as a practical resource for researchers engaged in the discovery and development of novel kinase-targeted therapeutics.
The Landscape of Kinase Inhibitors: Design and Strategy
The success of a kinase inhibitor discovery program hinges on the rational design and efficient synthesis of molecules that can effectively and selectively engage the target kinase. Inhibitors are broadly classified based on their binding mode to the kinase domain, which dictates their biological profile and the synthetic strategies required for their creation.
Classification of Kinase Inhibitors
Kinase inhibitors are primarily categorized by the conformational state of the kinase to which they bind.[3]
-
Type I Inhibitors: These ligands bind to the active conformation of the kinase within the ATP-binding pocket. They compete directly with endogenous ATP. Many approved inhibitors, such as Gefitinib and Erlotinib, fall into this class.[5]
-
Type II Inhibitors: These molecules bind to an inactive (DFG-out) conformation of the kinase, extending from the ATP pocket into an adjacent allosteric site.[3] Imatinib is a classic example. This binding mode often confers greater selectivity compared to Type I inhibitors.[5]
-
Type I½ Inhibitors: A hybrid class that binds to the active kinase conformation (like Type I) but also extends into the back cavity, similar to Type II inhibitors. Dasatinib and Lapatinib are examples.[5]
-
Type III & IV (Allosteric) Inhibitors: These inhibitors do not compete with ATP, instead binding to remote pockets on the kinase, inducing a conformational change that inactivates the enzyme.[3][6] This approach can achieve very high selectivity.
-
Type VI (Covalent) Inhibitors: These molecules form an irreversible covalent bond with a reactive residue, typically a cysteine, near the ATP-binding site.[5] This strategy can lead to high potency and prolonged duration of action. Afatinib and Ibrutinib are examples of covalent inhibitors.[5]
Caption: Classification of kinase inhibitors by binding site.
Core Synthetic Strategies
The synthesis of kinase inhibitors often relies on a set of robust and versatile chemical reactions to assemble the core scaffolds and introduce necessary functional groups.
-
Heterocyclic Core Formation: Many inhibitors are built upon privileged scaffolds like quinazoline (Gefitinib, Lapatinib), pyrimidine (Imatinib), or pyridine (Sorafenib).[5] These cores serve as anchors within the ATP-binding site, and their synthesis is a critical starting point.
-
Cross-Coupling Reactions: Palladium-catalyzed reactions like Suzuki and Buchwald-Hartwig couplings are indispensable for creating C-C and C-N bonds, respectively. These are frequently used to link the core heterocycle to various aryl or heteroaryl fragments. The synthesis of Lapatinib, for instance, involves a key Suzuki coupling step.[7]
-
Urea and Amide Formation: The urea functional group is a prominent feature in many inhibitors, including Sorafenib, acting as a key hydrogen bond donor/acceptor.[8][9] Its synthesis is typically straightforward, involving the reaction of an isocyanate with an amine. Amide bond formation is similarly crucial for linking different parts of the molecule.
Case Study Protocol: Synthesis of a Sorafenib Analogue
Sorafenib is a multi-kinase inhibitor used to treat renal and liver cancers.[9] Its synthesis provides an excellent example of a common urea formation strategy. The following protocol outlines the synthesis of the core urea moiety.
Step 1: Synthesis of 1-(4-chloro-3-(trifluoromethyl)phenyl)-3-(4-hydroxyphenyl)urea
This protocol describes the key urea-forming reaction. The causality for this step is the high reactivity of the isocyanate electrophile with the amine nucleophile, leading to a robust and high-yielding transformation.
Materials:
-
4-aminophenol
-
4-chloro-3-(trifluoromethyl)phenyl isocyanate
-
Toluene, anhydrous
-
Standard glassware for organic synthesis (round-bottom flask, magnetic stirrer, etc.)
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
Procedure:
-
To a 250 mL round-bottom flask, add 4-aminophenol (10 g, 1 equivalent).
-
Add anhydrous toluene (100 mL) to the flask and stir to dissolve the starting material.
-
In a separate flask, prepare a solution of 4-chloro-3-(trifluoromethyl)phenyl isocyanate (20.4 g, 1 equivalent) in anhydrous toluene (50 mL).
-
Slowly add the isocyanate solution to the 4-aminophenol solution at room temperature (25-30 °C) over 30 minutes. An inert atmosphere is recommended to prevent reaction of the isocyanate with moisture.
-
Stir the reaction mixture at room temperature for 16 hours. A precipitate will form as the product is generated.[8]
-
Filter the reaction mixture through a Buchner funnel to collect the solid product.
-
Wash the collected solid with fresh toluene (50 mL) to remove any unreacted starting materials.
-
Dry the product in a vacuum oven at 50-60 °C to a constant weight. The expected product is a white solid with a yield of approximately 29.8 g.[8]
Purification and Characterization
The crude product from synthesis requires purification and its identity must be confirmed.
-
Purification: For small-scale synthesis, purification is typically achieved via flash column chromatography on silica gel. A solvent system (e.g., ethyl acetate/hexanes) is chosen based on Thin Layer Chromatography (TLC) analysis to separate the product from impurities. For larger scales, recrystallization is a more practical method.
-
Characterization: The identity and purity of the final compound should be confirmed using analytical techniques such as:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
High-Performance Liquid Chromatography (HPLC): To determine purity, which should typically be >98% for biological testing.
-
Biological Evaluation: From Synthesis to Validated Hit
Once a kinase inhibitor is synthesized and purified, its biological activity must be rigorously assessed. This follows a tiered approach, starting with broad screening and progressing to detailed cellular characterization.
Caption: Workflow for kinase inhibitor synthesis and evaluation.
Protocols for Biological Evaluation
The following protocols represent standard, validated methodologies for assessing the key parameters of a newly synthesized kinase inhibitor.
Protocol: High-Throughput Screening (HTS) via ADP-Glo™ Kinase Assay
Principle: This is a universal, luminescence-based kinase assay that measures the amount of ADP produced during the kinase reaction.[4] Lower kinase activity (due to inhibition) results in less ADP production and a lower luminescent signal.[10][11] This format is ideal for HTS due to its simplicity and scalability.[4][12]
Materials:
-
Kinase of interest and its corresponding substrate
-
Synthesized inhibitor compounds (typically dissolved in DMSO)
-
ATP solution
-
Kinase reaction buffer
-
ADP-Glo™ Reagent and Kinase Detection Reagent (Promega)
-
White, opaque 384-well assay plates
-
Luminometer plate reader
Procedure:
-
Compound Plating: Dispense nanoliter quantities of inhibitor compounds (e.g., at a single high concentration of 10 µM) into the 384-well plates. Include positive (no inhibitor) and negative (no kinase) controls.
-
Kinase Reaction:
-
Prepare a kinase/substrate solution in reaction buffer. Add this solution to the wells containing the compounds.
-
Prepare an ATP solution. Add the ATP to all wells to initiate the kinase reaction. The final ATP concentration should ideally be at or near the Km,ATP for the specific kinase to accurately reflect inhibitor potency.[13][14]
-
Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).
-
-
ADP Detection:
-
Add ADP-Glo™ Reagent to all wells. This terminates the kinase reaction and depletes the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to all wells. This reagent converts the ADP generated into ATP, which is then used by a luciferase to produce light. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Read the luminescence signal on a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound relative to the positive and negative controls. Compounds showing significant inhibition (e.g., >50%) are considered "hits" for further study.
Protocol: Kinase Selectivity Profiling
Principle: To ensure an inhibitor is specific to its intended target, it must be tested against a broad panel of other kinases.[15] This "kinome profiling" reveals off-target effects that could lead to toxicity.[16][17] Commercial services or in-house panels are used for this purpose.
Procedure:
-
Select a kinase panel. This can be a broad panel covering the human kinome or a smaller, focused panel (e.g., only tyrosine kinases).[17]
-
Submit the inhibitor compound for testing at a single concentration (e.g., 1 µM) against the entire panel using a standardized assay format (e.g., radiometric or ADP-Glo™).[14][16]
-
The service provider or core facility will perform the assays and provide data, typically as percent inhibition for each kinase in the panel.
-
Analyze the results to identify the primary target and any significant off-targets. A highly selective inhibitor will show potent inhibition of the target kinase with minimal activity against other kinases. For promising hits, a follow-up dose-response (IC₅₀) determination against the primary target and key off-targets is essential.
Protocol: Cell-Based Target Engagement Assay (Phospho-ELISA)
Principle: A biochemical assay confirms that a compound can inhibit an isolated enzyme. A cell-based assay is required to confirm that the compound can enter a cell, engage its target, and inhibit its function in a physiological context.[18][19] This protocol measures the phosphorylation of a kinase's direct downstream substrate.
Materials:
-
Cancer cell line known to have an active signaling pathway involving the target kinase.
-
Cell culture medium, serum, and antibiotics.
-
Synthesized inhibitor compound.
-
Growth factor or stimulant (if required to activate the pathway).
-
Cell lysis buffer.
-
Phospho-specific and total protein antibodies for the downstream substrate.
-
ELISA plates and reagents (e.g., HRP-conjugated secondary antibody, TMB substrate).
-
Plate reader capable of measuring absorbance.
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in a 96-well plate and grow to ~80% confluency.
-
Serum-starve the cells overnight, if necessary, to reduce basal pathway activity.
-
Pre-treat the cells with various concentrations of the inhibitor (e.g., 0-10 µM) for 1-2 hours.
-
Stimulate the cells with a growth factor (e.g., EGF for the EGFR pathway) for a short period (e.g., 15 minutes) to activate the target kinase.
-
-
Cell Lysis: Aspirate the media and add ice-cold cell lysis buffer to each well. Incubate on ice to lyse the cells and release the proteins.
-
ELISA:
-
Coat an ELISA plate with a capture antibody that binds the total (phosphorylated and unphosphorylated) downstream substrate protein.
-
Add the cell lysates to the wells and incubate to allow the substrate to bind.
-
Wash the plate to remove unbound proteins.
-
Add a detection antibody that is specific for the phosphorylated form of the substrate.
-
Add an HRP-conjugated secondary antibody, followed by TMB substrate. A color change will occur.
-
Stop the reaction with stop solution and read the absorbance at 450 nm.
-
-
Data Analysis: The absorbance is proportional to the amount of phosphorylated substrate. Plot the absorbance versus inhibitor concentration and fit the data to a dose-response curve to calculate the IC₅₀ value in the cellular context. This value reflects the concentration of inhibitor required to block 50% of the kinase's activity inside the cell.
Data Summary and Interpretation
Effective drug discovery relies on integrating data from multiple assay formats. Each assay provides a different piece of the puzzle.
| Assay Type | Measures | Primary Use | Advantages | Limitations |
| Biochemical (e.g., ADP-Glo™) | Direct enzyme activity (ADP production) | HTS, IC₅₀ determination | Universal, sensitive, scalable[4] | Lacks physiological context, can miss allosteric inhibitors that require regulatory domains[13] |
| Binding (e.g., TR-FRET) | Compound binding to the kinase | Orthogonal screen, mechanism of action | Measures direct interaction, not dependent on enzyme activity | Does not confirm inhibition of catalytic function[10][20] |
| Kinome Profiling | Activity against a broad kinase panel | Selectivity and off-target analysis | Comprehensive view of specificity, predicts potential toxicity[15] | Can be costly, in vitro data may not perfectly predict cellular selectivity[13] |
| Cell-Based (e.g., Phospho-ELISA) | Target phosphorylation in cells | Cellular potency, confirmation of target engagement | Physiologically relevant, accounts for cell permeability and metabolism | Lower throughput, more complex to troubleshoot[18][19] |
Conclusion
The synthesis and application of kinase inhibitors remain at the forefront of modern drug discovery.[6][21] A successful research program requires a synergistic approach that combines intelligent synthetic chemistry with a robust cascade of biological assays. By understanding the rationale behind different inhibitor types and synthetic routes, researchers can efficiently generate novel chemical matter. Coupling this with a rigorous evaluation workflow—from high-throughput biochemical screens to definitive cell-based assays—enables the confident identification and optimization of potent and selective kinase inhibitors with true therapeutic potential.
References
- BMG LABTECH. (2020-09-01). Kinase assays.
- Frontiers. (n.d.). In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs.
- Cambridge Healthtech Institute. (2016). Kinase Inhibitor Chemistry.
- Celtarys Research. (2025-08-14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery.
- ACS Publications. (2021-10-08). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry.
- PMC. (n.d.). High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors.
- Promega Corpor
- PubMed. (2020-10-08).
- Promega Corporation. (n.d.). Kinase Selectivity Profiling Systems—General Panel.
- Google Patents. (n.d.). US20110092717A1 - Process for the preparation of high purity sunitinib and its pharmaceutically acceptable salt.
- Google Patents. (n.d.).
- Google Patents. (n.d.).
- PubMed. (n.d.). High-throughput screening for kinase inhibitors.
- PubMed. (2021-05-24). The synthesis review of the approved tyrosine kinase inhibitors for anticancer therapy in 2015-2020. Bioorganic Chemistry.
- PubMed. (2004-09). Design strategies for protein kinase inhibitors. Current Opinion in Drug Discovery & Development.
- Reaction Biology. (2022-05-11).
- PubMed. (n.d.). Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection.
- Reaction Biology. (n.d.). Kinase Selectivity Panels.
- ResearchGate. (2025-02-05). Medicinal Chemistry of Kinase Inhibitors: A Review of Recent Advances.
- Reaction Biology. (2024-05-30). Choosing the Right Assay for Your Kinase Drug Discovery.
- PubMed. (2016-09-06). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance.
- ACS Publications. (2023-10-16). Discovery and Synthesis of a Naturally Derived Protein Kinase Inhibitor that Selectively Inhibits Distinct Classes of Serine/Threonine Kinases.
- ResearchGate. (2023-09-26). A practical and efficient method for synthesis of sorafenib and regorafenib.
- RSC Publishing. (2022-08-09).
- Google Patents. (n.d.).
- MDPI. (n.d.).
- ACS Publications. (n.d.). Synthesis of Sorafenib−Ruthenium Complexes, Investigation of Biological Activities and Applications in Drug Delivery Systems as an Anticancer Agent. Journal of Medicinal Chemistry.
- 中国药科大学学报. (n.d.).
- BellBrook Labs. (2018-12-10). How Does a Biochemical Kinase Assay Work?.
- Journal of Nuclear Medicine. (2008-05-01). Novel synthesis of sunitinib, a tyrosine kinase inhibitor.
- ACS Publications. (2023-02-23). Strategy toward Kinase-Selective Drug Discovery.
- PMC. (n.d.). Measuring and interpreting the selectivity of protein kinase inhibitors.
- BellBrook Labs. (n.d.). A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays.
- Google Patents. (n.d.).
- AssayQuant. (n.d.). Activity-Based Kinase Selectivity and Profiling Services.
- Thieme. (n.d.). A Practical and Efficient Method for the Synthesis of Sorafenib and Regorafenib.
- NIH. (2013-05-15). Synthesis and Biological Evaluation of Sorafenib- and Regorafenib-like sEH Inhibitors.
- Wikipedia. (n.d.). Protein kinase inhibitor.
- Bentham Science Publishers. (2005-03-01). High Throughput Screening for Protein Kinase Inhibitors.
- ResearchGate. (n.d.). Synthetic route of sunitinib analogues and physicochemical properties....
- PubChem. (n.d.).
- Taylor & Francis Online. (n.d.).
- Google Patents. (n.d.). CN103992308A - Method for preparing sunitinib.
Sources
- 1. Protein kinase inhibitor - Wikipedia [en.wikipedia.org]
- 2. tandfonline.com [tandfonline.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Kinase Activity Assays [worldwide.promega.com]
- 5. Frontiers | In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs [frontiersin.org]
- 6. Kinase Inhibitor Chemistry - Drug Discovery Chemistry [drugdiscoverychemistry.com]
- 7. Lapatinib | C29H26ClFN4O4S | CID 208908 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. WO2009054004A2 - Process for the preparation of sorafenib - Google Patents [patents.google.com]
- 9. Synthesis and Biological Evaluation of Sorafenib- and Regorafenib-like sEH Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bmglabtech.com [bmglabtech.com]
- 11. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 12. High-throughput screening for kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. assayquant.com [assayquant.com]
- 15. High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Kinase Selectivity Profiling Systems—General Panel [worldwide.promega.com]
- 17. reactionbiology.com [reactionbiology.com]
- 18. reactionbiology.com [reactionbiology.com]
- 19. A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. bellbrooklabs.com [bellbrooklabs.com]
- 21. researchgate.net [researchgate.net]
Application Note & Protocol: A Scalable, Diastereoselective Synthesis of Methyl trans-4-Aminocyclohexanecarboxylate Hydrochloride
Introduction: The Strategic Importance of the trans-4-Aminocyclohexanecarboxylate Scaffold
In the landscape of modern drug discovery and development, conformationally constrained scaffolds are invaluable tools for designing potent and selective therapeutics. The trans-4-aminocyclohexanecarboxylic acid framework is a prominent example, serving as a critical building block in the synthesis of numerous pharmacologically active compounds.[1] Its rigid, chair-like conformation allows for precise spatial orientation of amino and carboxyl functional groups, making it an ideal component for molecules targeting complex biological systems. Notably, derivatives such as Methyl trans-4-Aminocyclohexanecarboxylate Hydrochloride are key intermediates in the synthesis of advanced pharmaceuticals, including next-generation Janus Kinase (JAK) inhibitors.[2][3][4]
The primary challenge in harnessing this scaffold lies in controlling its stereochemistry. Syntheses originating from planar aromatic precursors, such as p-aminobenzoic acid, often yield a thermodynamic mixture of cis and trans diastereomers.[2] Achieving a high diastereomeric excess of the desired trans isomer is paramount for efficacy and regulatory approval, necessitating a robust and scalable synthetic strategy that preferentially forms this isomer.
This application note provides a comprehensive, field-proven guide for the scale-up synthesis of this compound. We will detail a two-stage process commencing with a diastereoselective catalytic hydrogenation, followed by esterification and salt formation. The causality behind critical process parameters, safety protocols for hazardous steps, and strategies for process optimization will be thoroughly explained to ensure a reproducible, safe, and efficient synthesis suitable for industrial application.[3]
Overall Synthetic Strategy
The synthesis is executed in a two-part sequence. The first stage focuses on the stereoselective reduction of the aromatic ring of p-aminobenzoic acid. The second stage involves the direct conversion of the resulting amino acid to its methyl ester hydrochloride salt.
Caption: Overall workflow for the synthesis of the target compound.
Part I: Scale-Up Protocol for Diastereoselective Hydrogenation
Scientific Principle & Rationale
The core of this synthesis is the catalytic hydrogenation of p-aminobenzoic acid. While various catalysts can achieve the reduction of the benzene ring, the choice of catalyst and reaction conditions is critical for influencing the diastereomeric outcome. The synthesis of the trans isomer has historically been challenging, as many methods favor the cis product.[2] Our protocol utilizes a Ruthenium-on-Carbon (Ru/C) catalyst under basic aqueous conditions (NaOH). This system has been demonstrated to produce a significantly enriched mixture of the trans isomer, with reported trans:cis ratios exceeding 4:1.[2][3] The basic conditions are believed to facilitate the epimerization of the initially formed cis isomer to the more thermodynamically stable trans isomer during the reaction. This one-pot approach avoids complex and often lower-yielding post-synthesis isomerization steps.[2][4]
Experimental Protocol
Materials & Equipment:
-
High-pressure autoclave (e.g., Parr reactor) with gas entrainment stirrer, rated for >20 bar and >120 °C.
-
p-Aminobenzoic acid
-
5% Ruthenium on Carbon (5% Ru/C) catalyst
-
Sodium Hydroxide (NaOH)
-
Deionized Water
-
Nitrogen (high purity)
-
Hydrogen (high purity)
-
Celite™ or other filter aid
-
Standard laboratory glassware
Procedure:
-
Reactor Charging: In a suitable vessel, prepare a 10% (w/v) solution of NaOH in deionized water. In the autoclave vessel, create a slurry of p-aminobenzoic acid (1.0 eq.) and 5% Ru/C catalyst (25% by weight of the starting material).[2][3][4] Add the 10% NaOH solution (approx. 10 mL per gram of p-aminobenzoic acid).
-
Inerting the Atmosphere: Seal the autoclave. Purge the vessel by pressurizing with nitrogen to ~5 bar and then venting. Repeat this cycle at least three times to remove all oxygen. This is a critical safety step to prevent the formation of an explosive hydrogen/oxygen mixture.[5]
-
Hydrogenation Reaction: After inerting, purge the vessel twice with hydrogen gas. Pressurize the reactor to 15 bar with hydrogen.[2][3]
-
Heating and Agitation: Begin vigorous stirring and heat the reaction mixture to 100 °C. Maintain the hydrogen pressure at 15 bar throughout the reaction, re-pressurizing as needed from a reservoir.
-
Reaction Monitoring: The reaction progress can be monitored by the cessation of hydrogen uptake. A typical reaction time is 20-24 hours. For confirmation, a sample can be carefully withdrawn (after cooling and venting) and analyzed by TLC or NMR to confirm the disappearance of the starting material. According to NMR analysis, a complete conversion and a cis:trans ratio of approximately 1:4.6 can be expected.[3]
-
Cooldown and Venting: Once the reaction is complete, stop the heating and allow the reactor to cool to ambient temperature. Carefully vent the excess hydrogen pressure in a well-ventilated area. Purge the vessel three times with nitrogen before opening.
-
Catalyst Filtration (Critical Safety Step): The Ru/C catalyst is pyrophoric and can ignite upon exposure to air when dry.[6][7] Prepare a pad of Celite™ in a Büchner funnel and wet it with water. Filter the reaction mixture through the Celite pad. Crucially, do not allow the catalyst cake to dry. Wash the catalyst cake thoroughly with deionized water. The wet catalyst cake should be immediately transferred to a designated waste container and kept submerged in water to prevent ignition.[5][6]
-
Product Isolation: The aqueous filtrate contains the sodium salt of the cis/trans-4-aminocyclohexanecarboxylic acid mixture. This solution can be carried forward directly to the next step or the product can be isolated by acidification, though this is often unnecessary.
Key Process Parameters
| Parameter | Recommended Value | Rationale & Justification |
| Catalyst | 5% Ru/C | Demonstrated high activity and selectivity for the trans isomer under basic conditions.[2][3] |
| Catalyst Loading | 25% w/w (vs. substrate) | Ensures a reasonable reaction rate. Catalyst can potentially be reused, but yield and isomer ratio may vary.[2][3] |
| Solvent | 10% Aqueous NaOH | Basic medium is essential for promoting in-situ epimerization to the desired trans isomer.[2][4] |
| Hydrogen Pressure | 15 bar | Provides sufficient hydrogen concentration in the solution to drive the reaction efficiently without requiring excessively high-pressure equipment.[2][3] |
| Temperature | 100 °C | Facilitates the reaction rate and the thermodynamic equilibration towards the more stable trans product.[2][3] |
Part II: Protocol for Esterification and Salt Formation
Scientific Principle & Rationale
The conversion of the carboxylic acid to the methyl ester is efficiently achieved using thionyl chloride (SOCl₂) in methanol. This is a classic and highly effective method for several reasons. Thionyl chloride reacts with methanol to generate methyl chlorosulfite and HCl in situ. The generated HCl protonates the carboxylic acid, activating it towards nucleophilic attack by methanol. The same in situ generated HCl also protonates the basic amino group, forming the thermodynamically stable hydrochloride salt, which conveniently crystallizes from the reaction medium, facilitating purification.
Experimental Protocol
Materials & Equipment:
-
Round-bottom flask equipped with a reflux condenser and magnetic stirrer
-
Ice/salt bath
-
cis/trans-4-Aminocyclohexanecarboxylic acid (from Part I)
-
Methanol (anhydrous)
-
Thionyl chloride (SOCl₂)
-
Rotary evaporator
Procedure:
-
Reaction Setup: Suspend the crude 4-aminocyclohexanecarboxylic acid (1.0 eq.) in anhydrous methanol (approx. 25 mL per gram of amino acid) in a round-bottom flask.
-
Reagent Addition: Cool the suspension to -10 °C using an ice/salt bath. While stirring vigorously, add thionyl chloride (2.0 eq.) dropwise via an addition funnel. Caution: This reaction is highly exothermic and releases HCl gas. The addition must be slow and controlled, and the procedure must be performed in a certified chemical fume hood.
-
Reaction Progression: After the addition is complete, stir the mixture at low temperature for an additional 15 minutes. Remove the cooling bath and allow the reaction to warm to ambient temperature over 15-20 minutes.[8]
-
Reflux: Heat the reaction mixture to reflux and maintain for 1-2 hours to drive the esterification to completion.[8]
-
Crystallization and Isolation: Cool the reaction mixture to room temperature, then further cool in an ice bath to promote crystallization of the hydrochloride salt.
-
Purification: Collect the white crystalline solid by vacuum filtration. Wash the solid with a small amount of cold methanol or diethyl ether to remove any soluble impurities.
-
Drying: Dry the product under vacuum to afford this compound as a white crystalline powder.[8] The trans isomer is typically less soluble and crystallizes preferentially, further enhancing the diastereomeric purity of the final product.
Scale-Up Safety & Process Optimization
Scaling up chemical reactions introduces challenges that must be proactively managed. The protocols described herein involve significant hazards requiring strict adherence to safety procedures.
Hazard Analysis and Mitigation
Caption: Key hazards and their corresponding mitigation strategies.
-
Hydrogenation Safety: This is the most hazardous step. The combination of a pyrophoric catalyst, a highly flammable gas (hydrogen), and high pressure demands rigorous safety protocols.[5][7] All operations must be conducted in a designated area, preferably with a blast shield.[7] The importance of the inerting procedure to remove all oxygen cannot be overstated.[5] Personnel must be thoroughly trained in high-pressure reactor operation.[9]
-
Catalyst Handling: Used hydrogenation catalysts are particularly dangerous. The standard operating procedure must include quenching the catalyst by keeping it wet with water and transferring it to a sealed, clearly labeled waste container.[6]
-
Thionyl Chloride: This reagent is corrosive and reacts violently with water. It should always be handled in a chemical fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves and safety goggles.[10]
Optimization for Industrial Production
-
Heat Transfer: Both the hydrogenation and the esterification are exothermic. On a large scale, efficient heat management is critical to prevent runaway reactions. The reactor must have an adequate cooling system, and addition rates must be carefully controlled.
-
Isomer Purification: For applications requiring >99% isomeric purity, an additional purification step may be needed. A practical approach involves protecting the amino group of the cis/trans acid mixture with Boc-anhydride. Subsequently, the cis-isomer can be selectively esterified, allowing for the separation of the pure trans-Boc-amino acid, which can then be deprotected and esterified.[3][4]
-
Solvent and Reagent Economy: On a large scale, minimizing solvent volumes and considering catalyst reusability are important for economic and environmental reasons. Studies to optimize catalyst loading and assess its performance over several cycles are recommended.[3]
Conclusion
This application note provides a robust, scalable, and scientifically-grounded methodology for the synthesis of this compound. By employing a diastereoselective ruthenium-catalyzed hydrogenation under basic conditions, a favorable trans:cis isomer ratio is achieved directly, streamlining the manufacturing process. The subsequent esterification with thionyl chloride in methanol offers an efficient route to the final, crystalline hydrochloride salt. Adherence to the detailed protocols and, most importantly, the stringent safety measures outlined for handling high-pressure hydrogenation and corrosive reagents, will ensure a safe, reproducible, and efficient scale-up of this valuable pharmaceutical intermediate.
References
- Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof.
- Process for the preparation of trans-4-amino-1-cyclohexanecarboxilic acid and its derivatives.
- Methyl (1r,4r)-4-aminocyclohexane-1-carboxylate hydrochloride.
- Short and Efficient Process for the Synthesis of trans- 4-Aminocyclohexanecarboxylic Acid Derivatives.
- PROCESS FOR THE PREPARATION OF TRANS-4-AMINO-1-CYCLOHEXANECARBOXYLIC ACID.
- PROCESS FOR PREPARATION OF trans-4-AMINOCYCLOHEXANE- CARBOXYLIC ACIDS.
- Preparation method of trans-4-methyl cyclohexylamine.
- Method for preparing 4-aminobenzoic acid by catalytic hydrogenation.
- Hydrogenation SOP. University of Wisconsin-Madison, Department of Chemistry. [Link]
- 4-Methylbenzyl 4-aminobenzoate.
- Hazards associated with laboratory scale hydrogenations. University of Wisconsin-Madison, Department of Chemistry. [Link]
- Hydrogenation: How we can make it safer. H.E.L Group. [Link]
- ASYMMETRIC SYNTHESIS OF trans-2-AMINOCYCLOHEXANECARBOXYLIC ACID DERIVATIVES FROM PYRROLOBENZODIAZEPINE-5,11-DIONES. Organic Syntheses. [Link]
- FEDIOL Guide to good practice on safe operation of Hydrogen
- Hazards associated with laboratory scale hydrogenations. ACS Chemical Health & Safety. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. CN108602758B - Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof - Google Patents [patents.google.com]
- 3. WO2017134212A1 - Process for the preparation of trans-4-amino-1-cyclohexanecarboxilic acid and its derivatives - Google Patents [patents.google.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. chem.uci.edu [chem.uci.edu]
- 7. chem.wisc.edu [chem.wisc.edu]
- 8. This compound | 61367-07-5 [chemicalbook.com]
- 9. helgroup.com [helgroup.com]
- 10. Methyl (1r,4r)-4-aminocyclohexane-1-carboxylate hydrochloride | C8H16ClNO2 | CID 18521575 - PubChem [pubchem.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Purification of Methyl trans-4-Aminocyclohexanecarboxylate Hydrochloride
Welcome to the technical support center for the purification of methyl trans-4-aminocyclohexanecarboxylate hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting guides, and frequently asked questions related to the separation of the desired trans-isomer from its cis-counterpart.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the properties and purification of methyl 4-aminocyclohexanecarboxylate hydrochloride isomers.
Q1: What are the key structural differences between the cis- and trans-isomers of methyl 4-aminocyclohexanecarboxylate hydrochloride?
The cis- and trans-isomers are diastereomers, meaning they have the same molecular formula and connectivity but differ in the spatial arrangement of the amino and methyl carboxylate groups on the cyclohexane ring. In the more stable chair conformation of the cyclohexane ring:
-
trans-isomer: The amino and methyl carboxylate groups are on opposite sides of the ring. This typically results in one group being in an equatorial position and the other also being equatorial, leading to greater thermodynamic stability.
-
cis-isomer: The amino and methyl carboxylate groups are on the same side of the ring. This forces one of the bulky groups into a less stable axial position.
This difference in stereochemistry leads to variations in their physical properties, such as polarity, boiling point, and, most importantly for purification, solubility in different solvents.
Q2: Why is the purification of the trans-isomer from the cis-isomer a common requirement in pharmaceutical development?
The trans-isomer of 4-aminocyclohexanecarboxylic acid and its derivatives are crucial intermediates in the synthesis of various active pharmaceutical ingredients (APIs).[1][2] For instance, they are used in the synthesis of Janus kinase (JAK) inhibitors and other optically active compounds.[2] The specific stereochemistry of the trans-isomer is often essential for its intended biological activity and binding to the target molecule. The presence of the cis-isomer can be considered an impurity that may have different pharmacological effects or be inactive, hence regulatory requirements mandate high diastereomeric purity.
Q3: What are the primary methods for separating the trans- and cis-isomers of methyl 4-aminocyclohexanecarboxylate hydrochloride?
The most common and industrially scalable methods rely on the differences in physical properties between the two isomers:
-
Selective Crystallization/Recrystallization: This is the most widely used technique.[1][2] It leverages the differential solubility of the cis- and trans-isomer hydrochlorides in a specific solvent or solvent system.[3] By carefully selecting the solvent and controlling the temperature, the less soluble isomer (often the trans-isomer) can be selectively precipitated, leaving the more soluble isomer in the mother liquor.
-
Enzymatic Resolution: More advanced methods utilize enzymes, such as transaminases, that can selectively act on one of the isomers. For example, a transaminase can be used to selectively deaminate the cis-amine, converting it to the corresponding ketone, which allows for the easy separation of the unreacted and highly pure trans-amine.[4]
-
Chromatographic Separation: While possible, techniques like column chromatography are generally less favored for large-scale purification due to cost and solvent consumption. However, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are essential for assessing the purity and diastereomeric ratio of the final product.[5]
Q4: Is it possible to convert the undesired cis-isomer to the desired trans-isomer?
Yes, epimerization or isomerization of the cis-isomer to the more thermodynamically stable trans-isomer is a common strategy to improve the overall yield of the desired product. This is typically achieved by treating the cis-isomer with a base in an organic solvent.[1] This process highlights the need for careful control of pH during purification to avoid unintended isomerization.
Section 2: Troubleshooting Guide for Recrystallization
Recrystallization is a powerful technique, but it can present challenges. This guide addresses specific issues you may encounter.
| Problem | Potential Cause(s) | Troubleshooting Steps & Explanations |
| Low Recovery of trans-Isomer | 1. Solvent Choice: The chosen solvent may be too good, keeping the trans-isomer dissolved even at low temperatures. 2. Insufficient Cooling: The solution was not cooled to a low enough temperature or for a sufficient amount of time. 3. Premature Crystallization: The trans-isomer crystallized out along with impurities during hot filtration. | 1. Re-evaluate Solvent System: Test different solvents or solvent mixtures. For amine hydrochlorides, alcohols like methanol or ethanol, or mixtures with esters like ethyl acetate, are often effective.[6] The goal is high solubility at high temperatures and low solubility at low temperatures.[7] 2. Optimize Cooling: Ensure the solution is cooled slowly to form pure crystals and then chilled in an ice bath for an extended period (e.g., 1-2 hours) to maximize precipitation. 3. Maintain Temperature During Filtration: Ensure the filtration apparatus (funnel, filter paper) is pre-heated to prevent the product from crashing out prematurely. |
| Poor Purity (Contamination with cis-Isomer) | 1. Cooling Too Rapidly: Fast cooling can trap the cis-isomer within the crystal lattice of the precipitating trans-isomer. 2. Insufficient Solvent: Using too little solvent may cause both isomers to precipitate upon cooling. 3. Ineffective Washing: The crystals were not washed properly after filtration, leaving mother liquor containing the cis-isomer on the surface. | 1. Slow Cooling is Key: Allow the flask to cool slowly to room temperature before placing it in an ice bath. This allows for the selective growth of the desired crystals. 2. Use an Appropriate Amount of Solvent: The goal is to dissolve the compound in the minimum amount of hot solvent.[8] This ensures the solution is saturated with the trans-isomer at high temperature but not supersaturated with the cis-isomer. 3. Wash with Cold Solvent: Wash the filtered crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor without dissolving a significant amount of the product. |
| No Crystals Form Upon Cooling | 1. Solution is Not Supersaturated: Too much solvent was used, and the concentration of the trans-isomer is below its solubility limit even at low temperatures. 2. Lack of Nucleation Sites: The solution is supersaturated, but there are no nucleation sites for crystal growth to begin. | 1. Concentrate the Solution: Gently heat the solution to evaporate some of the solvent and then attempt to cool it again. 2. Induce Crystallization: a. Scratch the Flask: Use a glass rod to gently scratch the inside of the flask below the solvent level. The microscopic scratches provide a surface for nucleation. b. Seed Crystals: Add a tiny crystal of the pure trans-isomer to the cooled solution to act as a template for crystal growth.[8] |
| Oiling Out | The compound comes out of solution as a liquid (oil) rather than a solid. This often happens when the melting point of the solute is lower than the boiling point of the solvent, or when the solution is cooled too rapidly from a very high temperature. | 1. Re-heat and Add More Solvent: Re-heat the solution until the oil redissolves. You may need to add a small amount of additional solvent. 2. Cool More Slowly: Allow the solution to cool at a much slower rate. 3. Change Solvent System: Consider using a lower-boiling point solvent or a different solvent mixture. |
Section 3: Experimental Protocols & Visualizations
Protocol 1: Purification of this compound by Recrystallization
This protocol provides a general guideline. The optimal solvent and volumes should be determined on a small scale first.
Materials:
-
Crude mixture of cis- and trans-methyl 4-aminocyclohexanecarboxylate hydrochloride
-
Recrystallization solvent (e.g., methanol, ethanol, or a mixture of ethyl acetate and ethanol)
-
Erlenmeyer flask
-
Heating source (hot plate or water bath)
-
Buchner funnel and filter flask
-
Filter paper
-
Ice bath
Procedure:
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude mixture in various solvents at room temperature and upon heating. A good solvent will dissolve the compound when hot but not when cold.
-
Dissolution: Place the crude mixture in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent and heat the mixture with swirling until the solid is completely dissolved. Add the solvent in small portions to avoid using an excess.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration through a pre-heated funnel to remove them.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Crystal formation should begin during this process.
-
Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30-60 minutes to maximize crystal yield.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to rinse away any remaining impurities.
-
Drying: Allow the crystals to dry completely. The purity and diastereomeric ratio should be confirmed by analytical methods such as NMR or HPLC.
Visualization of the Purification Workflow
Caption: Workflow for the purification of the trans-isomer via recrystallization.
References
- Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof.
- Preparation of the CIS and TRANS Isomers of Methylcyclohexanecarboxylic Acids and Their 2-Diethylaminoethyl Esters. WMU's ScholarWorks. [Link]
- Novel synthesis process of trans-4-methylcyclohexylamine base and derived salts of trans-4-methylcyclohexylamine hydrochloride or pivalate usable as intermediates in the preparation of glimepiride antidiabetic.
- Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine. PubMed Central. [Link]
- Process for the preparation of trans-4-amino-1-cyclohexanecarboxilic acid and its derivatives.
- Methyl (1r,4r)-4-aminocyclohexane-1-carboxylate hydrochloride.
- Preparation method of trans-4-methyl cyclohexylamine.
- Amine Plant Troubleshooting and Optimiz
- Separation and purification of cis and trans isomers.
- Separation of cis/trans isomers.
- Amine Gas Treating Unit - Best Practices - Troubleshooting Guide. Slideshare. [Link]
- Recrystallization. MIT Digital Lab Techniques Manual, YouTube. [Link]
- One‐pot Synthesis of 4‐Aminocyclohexanol Isomers by Combining a Keto Reductase and an Amine Transaminase.
- Amine workup. Reddit. [Link]
- How to recrystallization amine compound and it is not soluble in common organic solvents.
- Trichloroacetic acid fueled practical amine purific
- Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. [Link]
- How to purify Amine? Grad student asked me.
- Methyl 4-aminocyclohexanecarboxylate.
- Combining ketoreductase and amine transaminase for 4- aminocyclohexanol synthesis.
- This compound. Beijing Advanced Technology Co., Ltd. [Link]
Sources
- 1. CN108602758B - Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof - Google Patents [patents.google.com]
- 2. WO2017134212A1 - Process for the preparation of trans-4-amino-1-cyclohexanecarboxilic acid and its derivatives - Google Patents [patents.google.com]
- 3. US3880925A - Separation and purification of cis and trans isomers - Google Patents [patents.google.com]
- 4. Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Methyl cis-4-amino-1-methyl-cyclohexanecarboxylate;hydrochloride () for sale [vulcanchem.com]
- 6. CZ2005230A3 - Novel synthesis process of trans-4-methylcyclohexylamine base and derived salts of trans-4-methylcyclohexylamine hydrochloride or pivalate usable as intermediates in the preparation of glimepiride antidiabetic - Google Patents [patents.google.com]
- 7. mt.com [mt.com]
- 8. m.youtube.com [m.youtube.com]
Technical Support Center: Recrystallization of Methyl trans-4-Aminocyclohexanecarboxylate Hydrochloride
Welcome to the technical support center for the purification of Methyl trans-4-Aminocyclohexanecarboxylate Hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the recrystallization of this important intermediate. Here, we move beyond simple step-by-step instructions to explain the causality behind experimental choices, ensuring a robust and reproducible purification process.
Troubleshooting Guide: Common Recrystallization Issues and Solutions
This section addresses specific problems you may encounter during the recrystallization of this compound.
Question: Why is my product "oiling out" instead of forming crystals?
Answer: "Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid. This is a common issue when the boiling point of the solvent is higher than the melting point of the solute, or when the solution is supersaturated to a high degree. For this compound, this can be particularly prevalent if the cooling process is too rapid or if impurities are significantly depressing the melting point.
-
Causality: The high concentration of the solute upon cooling can lead to a situation where the molecules do not have sufficient time or the proper orientation to form an ordered crystal lattice. Instead, they aggregate as a disordered, supercooled liquid.
-
Solutions:
-
Re-heat and Add More "Good" Solvent: Re-heat the mixture until the oil fully redissolves. Add a small, measured amount of the "good" solvent (the solvent in which the compound is more soluble, e.g., methanol or ethanol) to slightly decrease the saturation.
-
Slow Cooling: Allow the flask to cool to room temperature slowly on the benchtop, insulated by a few paper towels. Do not immediately place it in an ice bath. Gradual cooling is critical for the formation of well-ordered crystals.
-
Scratching: Gently scratch the inside of the flask at the meniscus with a glass rod. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seed Crystals: If you have a small amount of pure, crystalline product, add a single, tiny crystal to the cooled solution to induce crystallization.
-
Question: My recrystallization yield is very low. What are the likely causes and how can I improve it?
Answer: A low yield is a frequent problem in recrystallization and can be attributed to several factors.
-
Causality:
-
Using too much solvent: The most common reason for low yield is dissolving the crude product in an excessive volume of the "good" solvent. Since there is always some solubility of the compound in the cold solvent, a larger volume will result in more product remaining in the mother liquor.
-
Premature crystallization: If crystals form in the hot solution during filtration, a significant portion of the product can be lost.
-
Incomplete crystallization: Insufficient cooling time or temperature will leave a substantial amount of the product dissolved in the solvent.
-
-
Solutions:
-
Minimize Solvent Volume: Use the minimum amount of hot solvent necessary to just dissolve the crude product. Add the solvent in small portions to the heated crude material.
-
Pre-heat Funnel and Filter Paper: To prevent premature crystallization during hot filtration, pre-heat the funnel and filter paper with hot solvent before pouring the solution through.
-
Sufficient Cooling: Ensure the solution is thoroughly cooled in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
Concentrate the Mother Liquor: If you suspect a significant amount of product remains in the filtrate, you can concentrate the mother liquor by evaporation and cool it again to obtain a second crop of crystals. Be aware that this second crop may be less pure than the first.
-
Question: The purity of my recrystallized product has not improved. What went wrong?
Answer: If the purity has not improved, it is likely that the impurities have co-crystallized with your product.
-
Causality:
-
Inappropriate solvent system: If the impurities have similar solubility characteristics to your product in the chosen solvent system, they will crystallize out together.
-
Rapid crystallization: As mentioned earlier, rapid cooling can trap impurities within the crystal lattice.
-
-
Solutions:
-
Solvent System Re-evaluation: You may need to select a different solvent system. A good solvent system is one in which the desired compound is highly soluble at high temperatures and sparingly soluble at low temperatures, while the impurities are either very soluble or insoluble at all temperatures. For this compound, consider switching from a methanol/diethyl ether system to an ethanol/toluene system, or vice versa.[1]
-
Charcoal Treatment: If the impurities are colored, adding a small amount of activated charcoal to the hot solution before filtration can help adsorb them. Use charcoal sparingly as it can also adsorb your product.
-
Slow Cooling: As emphasized before, slow and controlled cooling is paramount for achieving high purity.
-
Frequently Asked Questions (FAQs)
Q1: What is the best solvent system for the recrystallization of this compound?
A1: The choice of solvent is critical for a successful recrystallization. For this compound, which is a salt, polar protic solvents are generally a good starting point.
-
Recommended Primary System: A mixture of methanol and diethyl ether is a commonly recommended and effective system.[1] Methanol acts as the "good" solvent in which the compound is soluble when hot, and diethyl ether acts as the "bad" or "anti-solvent" which reduces the solubility upon addition and cooling, inducing crystallization.
-
Recommended Secondary System: An alternative is a mixture of ethanol and toluene .[1] Similar to the above, ethanol is the "good" solvent, and toluene is the "bad" solvent.
-
Rationale: The principle of using a binary solvent system is to finely tune the solubility. You dissolve the compound in a minimum of the hot "good" solvent and then add the "bad" solvent dropwise until the solution becomes slightly cloudy (the cloud point). A small addition of the "good" solvent will clarify the solution, which is then allowed to cool slowly.
Q2: How do I choose between the cis and trans isomers during purification?
A2: The starting material for the synthesis of this compound is typically trans-4-aminocyclohexanecarboxylic acid. The esterification process generally preserves the stereochemistry. However, if you are starting from a mixture of isomers, recrystallization can sometimes be used to selectively isolate the desired isomer. The trans isomer is generally more thermodynamically stable and often less soluble than the cis isomer, which can facilitate its separation by crystallization. Careful selection of the recrystallization solvent and controlled cooling are key to enriching the trans isomer.
Q3: Can I use a single solvent for recrystallization?
A3: While binary solvent systems are often more versatile, a single solvent can be used if you find one with the ideal solubility profile. For this compound, a single alcohol like ethanol or isopropanol might work. The procedure would involve dissolving the crude product in the minimum amount of the boiling solvent and then allowing it to cool. However, finding a single solvent with the perfect solubility characteristics can be challenging.
Experimental Protocol: Recrystallization of this compound
This protocol details the steps for recrystallizing this compound using a methanol/diethyl ether solvent system.
Materials:
-
Crude this compound
-
Methanol (ACS grade or higher)
-
Diethyl ether (anhydrous)
-
Erlenmeyer flasks
-
Heating mantle or hot plate
-
Stir bar
-
Buchner funnel and filter flask
-
Filter paper
-
Ice bath
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask with a stir bar. Add a minimal amount of methanol and begin heating the mixture with stirring. Continue to add methanol in small portions until the solid is completely dissolved at or near the boiling point of the methanol.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration. Pre-heat a clean Erlenmeyer flask and a funnel with a small amount of hot methanol. Quickly filter the hot solution into the pre-heated flask.
-
Inducing Crystallization: Remove the flask from the heat. While the solution is still warm, slowly add diethyl ether dropwise with swirling until the solution becomes faintly and persistently cloudy. This is the point of saturation.
-
Clarification: Add a few drops of methanol to the cloudy solution until it becomes clear again.
-
Cooling and Crystallization: Cover the flask and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of cold diethyl ether to remove any remaining soluble impurities.
-
Drying: Dry the crystals under vacuum to remove all traces of solvent.
| Parameter | Recommended Value/Condition |
| Primary Solvent System | Methanol / Diethyl Ether |
| Alternative Solvent System | Ethanol / Toluene |
| Cooling Method | Slow cooling to room temperature, followed by an ice bath |
| Washing Solvent | Cold Diethyl Ether |
Recrystallization Workflow Diagram
Caption: Recrystallization workflow for this compound.
References
Sources
Technical Support Center: Overcoming Poor Solubility of Methyl trans-4-Aminocyclohexanecarboxylate Derivatives
Prepared by: Senior Application Scientist, Advanced Pharmaceutical Development
Welcome to the technical support center for managing solubility challenges with Methyl trans-4-Aminocyclohexanecarboxylate derivatives. This guide is designed for researchers, scientists, and drug development professionals who encounter difficulties in solubilizing these specific compounds for screening, formulation, and development. We will explore the underlying causes of poor solubility and provide a series of practical, step-by-step troubleshooting guides and frequently asked questions (FAQs) to systematically overcome these issues.
Section 1: Understanding the Core Problem - FAQs
This section addresses the fundamental questions regarding the solubility of Methyl trans-4-Aminocyclohexanecarboxylate and its derivatives.
Q1: Why are my Methyl trans-4-Aminocyclohexanecarboxylate derivatives often poorly soluble in aqueous media?
A1: The solubility of these derivatives is governed by the physicochemical properties of the core structure. The parent molecule, Methyl trans-4-Aminocyclohexanecarboxylate, has a rigid, non-polar cyclohexane ring which contributes to its lipophilicity. While the primary amine group is basic and can be protonated to enhance solubility, and the methyl ester is polar, derivatives often involve substitutions that significantly increase molecular weight and lipophilicity. This shifts the molecule's properties, frequently leading to poor aqueous solubility. Many of these new chemical entities fall into the Biopharmaceutics Classification System (BCS) Class II (low solubility, high permeability) or Class IV (low solubility, low permeability), which presents significant formulation challenges.[1][2]
Q2: How does pH dramatically influence the solubility of these compounds?
A2: The primary amine group (-NH₂) on the cyclohexane ring is basic and ionizable. At a pH below the pKa of this amine, the group becomes protonated (-NH₃⁺), forming a cationic species. This charged form is significantly more soluble in aqueous media than the neutral form.[3] Therefore, adjusting the pH of the solvent system is the most critical first step in addressing solubility. The solubility of these weakly basic drugs is often pH-dependent.[4][5] Conversely, at a pH above the pKa, the compound will be in its neutral, less soluble form. The ester group can be susceptible to hydrolysis under strongly acidic or basic conditions, a factor to consider for long-term stability.
Q3: I am using the hydrochloride salt of my derivative. Why am I still facing solubility issues?
A3: Using a pre-formed salt, such as a hydrochloride (HCl) salt, is an excellent strategy to improve solubility and dissolution rates.[2][6][7] The HCl salt of Methyl trans-4-Aminocyclohexanecarboxylate is a common starting material.[8][9] However, several issues can still arise:
-
Buffering Capacity: When the salt is dissolved in an unbuffered medium like pure water, the local pH around the dissolving particle can rise, causing the drug to convert back to its less soluble free base form and precipitate. This is known as disproportionation.
-
Common Ion Effect: If the solvent system contains a high concentration of chloride ions, it can suppress the dissolution of the hydrochloride salt.
-
Intrinsic Insolubility: For highly lipophilic derivatives, even the salt form may not be sufficiently soluble in purely aqueous systems to meet the required concentration.
Section 2: Troubleshooting Guides & Experimental Protocols
This section provides structured, question-based guides with detailed protocols to systematically address solubility problems.
Q4: What is the first experimental step I should take to systematically improve the solubility of a new derivative?
A4: The first step is always to determine the compound's aqueous solubility profile as a function of pH. This provides a quantitative baseline and informs all subsequent strategies.
Protocol 1: Aqueous pH-Solubility Profile Determination
-
Preparation of Buffers: Prepare a series of biocompatible buffers (e.g., citrate, phosphate, acetate) at various pH points, typically from pH 2.0 to pH 8.0.
-
Sample Preparation: Add an excess amount of the solid compound to a known volume of each buffer in separate vials. Ensure enough solid is added so that some remains undissolved at equilibrium.
-
Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. A shaker or rotator is ideal.
-
Phase Separation: After equilibration, allow the vials to stand to let undissolved solids settle. Alternatively, centrifuge the samples at a high speed to pellet the excess solid.
-
Sampling and Dilution: Carefully remove a known volume of the supernatant without disturbing the solid. Dilute the supernatant with a suitable mobile phase or solvent in which the compound is freely soluble.
-
Quantification: Analyze the concentration of the dissolved compound in the diluted samples using a validated analytical method, such as HPLC-UV or LC-MS.
-
Data Analysis: Plot the measured solubility (e.g., in µg/mL or mM) against the pH of the buffer. This plot is your pH-solubility profile.
Q5: pH adjustment alone is insufficient for my required concentration. What is the next logical step?
A5: The use of co-solvents is the next most common and effective technique. Co-solvents are water-miscible organic solvents that reduce the overall polarity of the aqueous medium, thereby increasing the solubility of lipophilic compounds.[10][11][12]
Co-Solvent Selection & Screening
The goal is to find a co-solvent system that provides the desired solubility while remaining compatible with your experimental system (e.g., low toxicity for cell-based assays).
| Co-Solvent | Typical Starting Concentration (%) | Key Considerations |
| Ethanol | 5-20% | Generally well-tolerated in many biological systems at low concentrations. |
| Propylene Glycol (PG) | 5-30% | A versatile and common pharmaceutical solvent.[11] |
| Polyethylene Glycol 400 (PEG 400) | 10-50% | Effective for many poorly soluble drugs; can enhance stability.[12] |
| Dimethyl Sulfoxide (DMSO) | <1% (for biological assays) | Excellent solubilizer but can have biological effects and toxicity at higher concentrations. |
Protocol 2: Co-Solvent Screening for Solubility Enhancement
-
Select a pH: Based on your pH-solubility profile (Protocol 1), choose an acidic pH where the compound shows maximum intrinsic solubility (e.g., pH 4.0). Prepare a buffer at this pH.
-
Prepare Co-Solvent Blends: Create a series of binary solvent systems by mixing your chosen co-solvents with the selected buffer at different ratios (e.g., 10%, 20%, 30% v/v co-solvent).
-
Determine Solubility: Using the same method as described in Protocol 1 (steps 2-6), determine the equilibrium solubility of your derivative in each co-solvent blend.
-
Analyze Results: Plot the solubility against the percentage of co-solvent. This will identify the most effective co-solvent and the concentration required to achieve your target solubility.
Workflow for Initial Solubility Troubleshooting
Caption: Initial workflow for addressing poor solubility.
Q6: I need a highly concentrated and stable formulation for in vivo studies. What advanced strategies should I consider?
A6: For more demanding applications like preclinical pharmacokinetics, you may need more robust formulation strategies such as cyclodextrin complexation or the creation of amorphous solid dispersions.
Strategy 1: Cyclodextrin Inclusion Complexation
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic central cavity. They can encapsulate poorly soluble "guest" molecules, like your derivative, forming an "inclusion complex" that has significantly higher aqueous solubility.[13][14][15][16]
| Cyclodextrin Type | Key Features |
| β-Cyclodextrin (β-CD) | Lower cost, but also lower aqueous solubility. |
| Hydroxypropyl-β-CD (HP-β-CD) | High aqueous solubility, commonly used in pharmaceutical formulations.[4][14] |
| Sulfobutylether-β-CD (SBE-β-CD) | High aqueous solubility, often used in parenteral formulations due to its safety profile. |
Protocol 3: Phase Solubility Study with Cyclodextrins
-
Prepare CD Solutions: Prepare a series of aqueous solutions with increasing concentrations of a selected cyclodextrin (e.g., 0 to 50 mM HP-β-CD) in a fixed pH buffer.
-
Equilibrate with Drug: Add an excess of your compound to each cyclodextrin solution.
-
Analyze: Follow steps 3-7 from Protocol 1 to determine the drug's solubility at each cyclodextrin concentration.
-
Interpret Data: Plot the drug concentration against the cyclodextrin concentration. A linear increase (Aₗ-type diagram) indicates the formation of a soluble 1:1 complex and allows for the calculation of the complexation efficiency.[4]
Conceptual Diagram of Cyclodextrin Complexation
Caption: Decision tree for selecting a solubilization strategy.
Comparison of Solubilization Techniques
| Technique | Principle | Advantages | Disadvantages | Best For |
| pH Modification | Ionizes the basic amine group to a more soluble cationic form. [17] | Simple, cost-effective, easy to implement. | Only for ionizable drugs; risk of precipitation in unbuffered media. | Initial screening, in vitro assays, early-stage formulation. |
| Co-solvents | Reduces solvent polarity, making it more favorable for lipophilic solutes. [18][19] | Effective, well-understood, wide range of available solvents. | Potential for drug precipitation upon dilution; biological toxicity of some solvents. | Concentrated solutions for in vitro and preclinical studies. |
| Salt Formation | Creates a stable ionic form of the drug with improved dissolution properties. [2][6] | Enhances dissolution rate and solubility; can improve stability and handling. | Only for ionizable drugs; potential for disproportionation or hygroscopicity issues. | Creating a stable, solid drug substance for long-term development. |
| Cyclodextrins | Encapsulates the drug in a soluble host-guest complex. [14][15] | High solubility enhancement; can improve stability; low toxicity (HP-β-CD). | Can be expensive; requires specific molecular interactions; high viscosity at high concentrations. | Aqueous formulations for in vitro, ophthalmic, and parenteral routes. |
| Solid Dispersions | Converts the drug to a high-energy amorphous state within a carrier. [20][21] | Significant increase in apparent solubility and dissolution; suitable for oral delivery. | Requires specialized equipment; potential for physical instability (recrystallization). | Oral solid dosage forms (tablets, capsules) for BCS Class II/IV drugs. |
| Nanosuspensions | Increases surface area by reducing particle size to the nanometer scale. [22][23] | Increases dissolution velocity; applicable to nearly all insoluble drugs; suitable for multiple routes. | Requires high-energy manufacturing processes; risk of particle aggregation (requires stabilizers). | IV formulations, oral liquids, and other advanced delivery systems. |
References
- Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. (n.d.). MDPI.
- (PDF) Formulation strategies for poorly soluble drugs. (2025). ResearchGate.
- Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. (n.d.). IntechOpen.
- Solid dispersion technique for improving solubility of some poorly soluble drugs. (n.d.). Scholars Research Library.
- Drug Solubility: Importance and Enhancement Techniques. (2012). PMC - NIH.
- (PDF) Effect of pH, selected cyclodextrins and complexation methods on the solubility of lornoxicam. (2012). ResearchGate.
- Solubilization techniques used for poorly water-soluble drugs. (2024). PMC - PubMed Central.
- Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. (2024). PMC - PubMed Central.
- Nanosuspension: An approach to enhance solubility of drugs. (2012). PMC - NIH.
- Excipients Used in Nonsterile Compounding, Part 5: Compounding Using Solvents and Cosolvent Systems. (2020). PubMed.
- Nanosuspension: Way to Enhance the Bioavailibility of Poorly Soluble Drug. (2012). ResearchGate.
- Brief Overview of Various Approaches to Enhance Drug Solubility. (2017). Longdom Publishing.
- Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. (n.d.). SciSpace.
- Improving Dissolution Behavior and Oral Absorption of Drugs with pH-Dependent Solubility Using pH Modifiers: A Physiologically Realistic Mass Transport Analysis. (2021). PubMed.
- Improvement in solubility of poor water-soluble drugs by solid dispersion. (2011). PMC - NIH.
- methyl 4-aminocyclohexane-1-carboxylate. (n.d.). ChemBK.
- Solubility enhancement and application of cyclodextrins in local drug delivery. (2019). ResearchGate.
- TECHNIQUES FOR IMPROVING SOLUBILITY. (2022). International Journal of Medical Science and Dental Research.
- SOLUBILITY ENHANCEMENT BY SOLID DISPERSION METHOD: A REVIEW. (n.d.). Journal of Drug Delivery and Therapeutics.
- (PDF) pH-Dependent Solubility and Permeability Criteria for Provisional Biopharmaceutics Classification (BCS and BDDCS) in Early Drug Discovery. (2014). ResearchGate.
- Pharmaceutical salts: a formulation trick or a clinical conundrum?. (n.d.). Australian Prescriber.
- Formulation design for poorly water-soluble drugs based on biopharmaceutics classification system: basic approaches and practical applications. (2012). PubMed.
- NANOSUSPENSION – A PROMISING TECHNIQUE FOR POORLY SOLUBLE DRUGS. (2023). GSC Biological and Pharmaceutical Sciences.
- (PDF) Principles of Salt Formation. (2015). ResearchGate.
- Solubilization techniques used for poorly water-soluble drugs. (2024). PubMed.
- Solubility-pH profiles of some acidic, basic and amphoteric drugs. (2014). ResearchGate.
- Formulation Strategies and Optimization of Poorly Water-Soluble Drugs for Preclinical and Clinical Applications. (n.d.). Purdue e-Pubs.
- Methyl (1r,4r)-4-aminocyclohexane-1-carboxylate hydrochloride. (n.d.). PubChem - NIH.
- Cosolvent. (n.d.). Wikipedia.
- Review on Nanosuspension as a Novel Method for Solubility and Bioavailability Enhancement of Poorly Soluble Drugs. (2023). Horizon Research Publishing.
- Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs. (n.d.). International Journal of Pharmaceutical Sciences.
- The Use of Cyclodextrin Inclusion Complexes to Increase the Solubility and Pharmacokinetic Profile of Albendazole. (2023). MDPI.
- Cyclodextrin Complexation Using Sbe-Β-Cd Induces the Solubility and Bioavailability of Diclofenac Sodium for Drug Delivery. (2024). Eman Research Publishing.
- Cosolvent – Knowledge and References. (n.d.). Taylor & Francis.
- Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. (2011). PMC - NIH.
- 5 Novel Techniques for Solubility Enhancement. (2021). Ascendia Pharmaceutical Solutions.
- Pharmaceutical salts of small molecule drugs: opportunities and challenges. (2014). European Pharmaceutical Review.
- (PDF) Solid dispersions: Solubility enhancement technique for poorly soluble drugs. (2017). ResearchGate.
- Nanosuspensions: Ideal Approach for the Drug Delivery of Poorly Water Soluble Drugs. (n.d.). Scholars Research Library.
- A Review:Solid Dispersion, a Technique of Solubility Enhancement. (n.d.). ResearchGate.
Sources
- 1. researchgate.net [researchgate.net]
- 2. merckmillipore.com [merckmillipore.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Methyl trans-4-AMinocyclohexanecarboxylate Hydrochloride | 61367-07-5 [chemicalbook.com]
- 9. This compound, 97% | Fisher Scientific [fishersci.ca]
- 10. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cosolvent - Wikipedia [en.wikipedia.org]
- 12. taylorandfrancis.com [taylorandfrancis.com]
- 13. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. scispace.com [scispace.com]
- 16. researchgate.net [researchgate.net]
- 17. longdom.org [longdom.org]
- 18. pharmaexcipients.com [pharmaexcipients.com]
- 19. Basics of Nonsterile Compounding: Excipients Used in Nonsterile Compounding, Part 5: Compounding Using Solvents and Cosolvent Systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 21. mdpi.com [mdpi.com]
- 22. Nanosuspension: An approach to enhance solubility of drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of Methyl trans-4-Aminocyclohexanecarboxylate Amides
Welcome to the technical support center for the synthesis of amides derived from Methyl trans-4-Aminocyclohexanecarboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs). Our goal is to empower you to overcome common challenges and optimize your synthetic routes for higher yields and purity.
Introduction
Methyl trans-4-Aminocyclohexanecarboxylate is a valuable bifunctional building block in medicinal chemistry, often utilized for its rigid cyclohexane scaffold. The formation of an amide bond via its amine functionality is a common synthetic transformation. However, this seemingly straightforward N-acylation can be plagued by a variety of side reactions that can significantly impact the yield and stereochemical integrity of the desired product. This guide will address these potential pitfalls with scientifically grounded explanations and actionable protocols.
Troubleshooting Guide: Common Issues and Solutions
This section is structured in a question-and-answer format to directly address specific problems you may encounter during your experiments.
Issue 1: Low or No Yield of the Desired Amide
Question: My amide coupling reaction with Methyl trans-4-Aminocyclohexanecarboxylate is resulting in a low yield or no product at all. What are the likely causes and how can I improve it?
Answer:
Low yields in amide coupling reactions are a frequent challenge and can stem from several factors. Let's break down the most common culprits and their solutions:
-
Incomplete Carboxylic Acid Activation: The carboxylic acid must be converted into a more reactive species to be susceptible to nucleophilic attack by the amine. If the activation is inefficient, the reaction will not proceed to completion.[1]
-
Solution:
-
Choice of Coupling Reagent: For sterically unhindered and electronically neutral carboxylic acids, standard carbodiimides like DCC or EDC in the presence of an additive like HOBt or OxymaPure are often sufficient. However, for more challenging substrates, consider using more potent coupling reagents such as HATU, HBTU, or COMU.[1] These reagents form highly reactive activated esters, driving the reaction forward.
-
Reagent Stoichiometry and Quality: Ensure you are using a slight excess (1.1-1.2 equivalents) of the coupling reagent and that it is fresh and has been stored under anhydrous conditions.
-
-
-
Deactivation of the Amine: Methyl trans-4-Aminocyclohexanecarboxylate is typically supplied as a hydrochloride salt.[2][3][4][5][6][7][8][9] The protonated amine (ammonium salt) is not nucleophilic and will not participate in the coupling reaction.
-
Solution:
-
In-situ Neutralization: Add a non-nucleophilic organic base, such as diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM), to the reaction mixture to neutralize the hydrochloride salt and liberate the free amine. Typically, 2-3 equivalents of the base are used.
-
Prior Extraction: Alternatively, the free amine can be extracted into an organic solvent from an aqueous basic solution prior to the coupling reaction. However, in-situ neutralization is generally more convenient.
-
-
-
Steric Hindrance: The cyclohexane ring, while providing rigidity, can also introduce steric bulk, potentially slowing down the reaction, especially if the acylating agent is also sterically demanding.[10][11][12]
-
Solution:
-
Elevated Temperatures: Gently heating the reaction mixture (e.g., to 40-50 °C) can help overcome the activation energy barrier.
-
Longer Reaction Times: Monitor the reaction by TLC or LC-MS and allow it to proceed for an extended period if necessary.
-
-
-
Hydrolysis of Activated Intermediates: The presence of water can lead to the hydrolysis of the activated carboxylic acid, regenerating the starting material and preventing amide formation.[1]
-
Solution:
-
Anhydrous Conditions: Use anhydrous solvents (e.g., DMF, DCM) and ensure all glassware is thoroughly dried. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) is also recommended.
-
-
Below is a decision-making workflow to troubleshoot low yields:
Issue 2: Formation of the cis-Isomer (Epimerization)
Question: I am observing the formation of the cis-4-aminocyclohexanecarboxylate amide in my reaction, but I started with the trans-isomer. What is causing this epimerization and how can I prevent it?
Answer:
The conversion of the desired trans-isomer to the undesired cis-isomer is a known side reaction for 4-substituted cyclohexanecarboxylic acid derivatives.[13][14] This epimerization occurs via the formation of an enolate intermediate at the C1 position of the cyclohexane ring, which can then be protonated from either face, leading to a mixture of stereoisomers.
-
Mechanism of Epimerization: The presence of a strong base can facilitate the abstraction of the acidic proton at the C1 position (alpha to the carbonyl group of the methyl ester). The resulting enolate can then re-protonate to give either the trans or the thermodynamically less stable cis isomer.
The following factors can promote this side reaction:
-
Strong Bases: The use of strong, sterically unhindered bases can increase the rate of proton abstraction.
-
Elevated Temperatures and Prolonged Reaction Times: These conditions can provide the necessary energy to overcome the activation barrier for enolization and allow the system to reach thermodynamic equilibrium, which may favor a mixture of isomers.
Solutions to Minimize Epimerization:
-
Choice of Base: Use a hindered, non-nucleophilic base like 2,4,6-collidine or a weaker base like N-methylmorpholine (NMM) instead of stronger bases.
-
Reaction Temperature: Perform the reaction at lower temperatures (e.g., 0 °C to room temperature) to disfavor the enolization pathway.
-
Optimize Reaction Time: Monitor the reaction closely and quench it as soon as the starting material is consumed to avoid prolonged exposure to basic conditions.
| Parameter | Condition to Promote Epimerization | Recommended Condition to Minimize Epimerization |
| Base | Strong, unhindered bases (e.g., DBU) | Hindered, non-nucleophilic bases (e.g., DIPEA, 2,4,6-collidine) or weaker bases (e.g., NMM) |
| Temperature | Elevated temperatures (> room temp.) | 0 °C to room temperature |
| Reaction Time | Prolonged | Monitor and quench upon completion |
Issue 3: Hydrolysis of the Methyl Ester
Question: I am detecting the corresponding carboxylic acid of my desired amide product, suggesting hydrolysis of the methyl ester. Why is this happening and what can I do to avoid it?
Answer:
The methyl ester of Methyl trans-4-Aminocyclohexanecarboxylate can be susceptible to hydrolysis under certain reaction conditions, especially in the presence of water and either acid or base.
-
Base-Catalyzed Hydrolysis: If a strong base is used in the presence of water, saponification of the methyl ester can occur, leading to the formation of the carboxylate salt.
-
Acid-Catalyzed Hydrolysis: While less common during amide coupling, residual acid from the carboxylic acid starting material or acidic byproducts can catalyze hydrolysis if water is present.
Preventative Measures:
-
Anhydrous Conditions: As mentioned previously, the rigorous exclusion of water from the reaction is the most effective way to prevent hydrolysis.
-
Choice of Base: Use a non-nucleophilic organic base for neutralization of the hydrochloride salt, and avoid strong inorganic bases like NaOH or KOH.
-
Work-up Procedure: During the aqueous work-up, avoid prolonged exposure to strongly acidic or basic conditions. Neutralize the reaction mixture carefully.
Issue 4: Diacylation Side Product
Question: I am observing a byproduct with a mass corresponding to the diacylation of my starting amine. How is this possible and how can I prevent it?
Answer:
While the primary amine of Methyl trans-4-Aminocyclohexanecarboxylate is the main site of acylation, under certain conditions, a second acylation can occur. This is more likely if the newly formed amide nitrogen is sufficiently nucleophilic and the reaction conditions are forcing.
-
Cause: The amide N-H proton is weakly acidic. In the presence of a strong base, it can be deprotonated to form an amidate anion, which is nucleophilic and can react with another molecule of the activated carboxylic acid.
Mitigation Strategies:
-
Stoichiometry Control: Use a slight excess of the amine (1.1-1.2 equivalents) relative to the carboxylic acid to favor the mono-acylated product.
-
Avoid Excess Strong Base: Use the minimum amount of base required for the reaction to proceed.
-
Controlled Addition: Add the activated carboxylic acid solution slowly to the solution of the amine and base to maintain a low concentration of the activated species.
Frequently Asked Questions (FAQs)
Q1: Do I need to protect the amine group of Methyl trans-4-Aminocyclohexanecarboxylate before activating a carboxylic acid in the same pot?
A1: No, it is not necessary to protect the amine if you are performing a standard amide coupling reaction where a separate carboxylic acid is activated and then reacted with the amine. The amine will act as the nucleophile.
Q2: Which solvent is best for this type of amide coupling?
A2: Dichloromethane (DCM) and N,N-dimethylformamide (DMF) are the most commonly used solvents for amide coupling reactions. DCM is a good choice for its ease of removal, while DMF is an excellent solvent for a wide range of reactants and can help to solubilize polar intermediates. Ensure that the solvent is anhydrous.
Q3: My desired amide product is difficult to purify from the urea byproduct of DCC or EDC. What can I do?
A3: The urea byproducts (DCU and EDU) can indeed be challenging to remove.
-
For DCU (from DCC): DCU is poorly soluble in most organic solvents. Much of it can be removed by filtration of the reaction mixture.
-
For EDU (from EDC): EDU is water-soluble. A simple aqueous work-up (washing the organic layer with dilute acid, then water, then brine) should effectively remove it.
-
Alternative Reagents: Consider using a coupling reagent that produces water-soluble byproducts, such as EDC, or a reagent system where the byproducts are easily removed during work-up, like those derived from HATU or HBTU.
Q4: Can I use direct aminolysis to form the amide from the methyl ester?
A4: Yes, direct aminolysis of the methyl ester is a possible route, but it typically requires harsh conditions such as high temperatures (120-150 °C) and prolonged reaction times, and is most effective with highly nucleophilic, unhindered primary amines.[15] For more complex or sensitive substrates, the use of coupling reagents is generally preferred for milder conditions and better yields.
Experimental Protocols
Protocol 1: General Procedure for Amide Coupling using HATU
This protocol is a robust starting point for the synthesis of amides from Methyl trans-4-Aminocyclohexanecarboxylate hydrochloride.
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon), add the carboxylic acid (1.0 equivalent) and dissolve it in anhydrous DMF.
-
Add HATU (1.1 equivalents) and diisopropylethylamine (DIPEA) (2.5 equivalents).
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Add this compound (1.2 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO₃ solution, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
References
- BenchChem. (2025).
- BenchChem. (2025).
- Google Patents. (2018).
- Request PDF. (2025). Short and Efficient Process for the Synthesis of trans- 4-Aminocyclohexanecarboxylic Acid Derivatives.
- BenchChem. (2025). Technical Support Center: Troubleshooting Low Yields in Reactions with Methyl (4-Formylphenyl)
- NIH. (n.d.). Metal- and solvent-free synthesis of amides using substitute formamides as an amino source under mild conditions.
- Luxembourg Bio Technologies. (2008). Amide bond formation: beyond the myth of coupling reagents.
- ResearchGate. (2021). Why did my amide syntesis does not work?.
- Chemistry LibreTexts. (2021). 24.3: Synthesis of Amides.
- Google Patents. (2017).
- YouTube. (2025).
- Google Patents. (n.d.). EP0814073B1 - Epimerization of 2- or 4-substituted cyclohexanecarboxylic acids.
- BenchChem. (2025). Troubleshooting low yield in Nipamovir synthesis.
- Indo American Journal of Pharmaceutical Research. (2020). SYNTHESIS OF AMIDES BY ACTIVATION OF CARBOXYLIC ACIDS USING PHOSPHONITRILIC CHLORIDE.
- Request PDF. (2025). Polymers with amide groups in the main and side chains.
- HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents.
- Fisher Scientific. (n.d.).
- Beijing Advanced Technology Co., Ltd. (n.d.).
- Google Patents. (2003). WO2003078381A1 - PROCESS FOR PREPARATION OF trans-4-AMINOCYCLOHEXANE- CARBOXYLIC ACIDS.
- PubChem. (n.d.). Methyl (1r,4r)
- ResearchGate. (2025). The Synthesis of Sterically Hindered Amides.
- CHIMIA. (n.d.). The Synthesis of Sterically Hindered Amides.
- Thermo Fisher Scientific. (n.d.).
- ResearchGate. (n.d.).
- PubMed. (2023). Bio-based monomers for amide-containing sustainable polymers.
- PubMed. (n.d.). The Synthesis of Sterically Hindered Amides.
- PubMed Central. (2024).
- ChemicalBook. (2025).
- ChemScene. (n.d.).
- Santa Cruz Biotechnology. (n.d.).
- BLD Pharm. (n.d.).
- BenchChem. (2025). Technical Support Center: Amide Synthesis.
- ChemicalBook. (n.d.).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. This compound, 97% | Fisher Scientific [fishersci.ca]
- 3. process-chem.com [process-chem.com]
- 4. Methyl (1r,4r)-4-aminocyclohexane-1-carboxylate hydrochloride | C8H16ClNO2 | CID 18521575 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. H62562.03 [thermofisher.com]
- 6. This compound | 61367-07-5 [chemicalbook.com]
- 7. chemscene.com [chemscene.com]
- 8. 61367-07-5|this compound|BLD Pharm [bldpharm.com]
- 9. This compound | 61367-07-5 [amp.chemicalbook.com]
- 10. researchgate.net [researchgate.net]
- 11. chimia.ch [chimia.ch]
- 12. The synthesis of sterically hindered amides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. CN108602758B - Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof - Google Patents [patents.google.com]
- 14. EP0814073B1 - Epimerization of 2- or 4-substituted cyclohexanecarboxylic acids - Google Patents [patents.google.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Epimerization of Methyl trans-4-Aminocyclohexanecarboxylate Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to address a critical and often encountered challenge in synthetic chemistry: the epimerization of methyl trans-4-aminocyclohexanecarboxylate derivatives during chemical reactions. The trans isomer is a crucial building block in the synthesis of numerous pharmacologically active compounds.[1][2] Maintaining its stereochemical integrity is paramount for achieving the desired biological activity and purity of the final product.
This resource provides in-depth troubleshooting advice, mechanistic explanations, and preventative strategies in a practical question-and-answer format to help you navigate this complex issue.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Question 1: I started with pure trans-methyl 4-aminocyclohexanecarboxylate, but after my reaction, I'm seeing a mixture of cis and trans isomers. What is happening?
Answer: You are observing epimerization, a chemical process that converts one epimer to another.[3] In the context of your molecule, the stereocenter at either the C1 (bearing the carboxylate) or C4 (bearing the amino group) is inverting, leading to the formation of the cis isomer from the trans starting material.
The most common cause of epimerization in this system is the abstraction of a proton at one of these stereocenters by a base, followed by re-protonation from the opposite face.[3][4] This is particularly prevalent at the C1 position due to the acidity of the α-proton to the carbonyl group of the methyl ester.
The general mechanism is as follows:
-
A base removes the acidic proton at C1, forming a planar enolate intermediate.
-
This enolate loses the stereochemical information at C1.
-
Subsequent protonation of the enolate can occur from either the top or bottom face, leading to a mixture of the cis and trans isomers.
Caption: Base-catalyzed epimerization at C1.
Question 2: Which reaction conditions are most likely to cause epimerization?
Answer: Epimerization is highly dependent on the reaction conditions. Understanding the factors that promote this side reaction is key to preventing it.
Key Factors Influencing Epimerization:
| Factor | Conditions Promoting Epimerization | Rationale |
| Base | Strong bases (e.g., alkoxides, hydroxides, hydrides) and even some organic bases (e.g., DBU, excess triethylamine).[5][6] | Stronger bases more readily abstract the acidic α-proton at C1. Potassium hydroxide has been shown to be particularly effective in intentionally causing epimerization.[5][6][7] |
| Temperature | High reaction temperatures. | Provides the necessary activation energy for both proton abstraction and the conformational changes required for isomerization. Lower temperatures generally suppress epimerization.[8][9] |
| Solvent | Polar aprotic solvents (e.g., DMF, DMSO).[8] | These solvents can stabilize the charged enolate intermediate, thus favoring its formation. |
| Reaction Time | Prolonged reaction times.[9] | Increased exposure to epimerization-promoting conditions allows the reaction to move towards a thermodynamic equilibrium of cis and trans isomers. |
Expert Insight: The choice of base is often the most critical factor. While a base may be necessary for your desired transformation (e.g., in an amidation or peptide coupling), its strength and stoichiometry must be carefully controlled.
Question 3: My reaction involves peptide coupling to the amino group. How can I avoid epimerization?
Answer: Peptide coupling reactions are a common scenario where epimerization can occur, not at the cyclohexane ring itself, but at the α-carbon of the activated amino acid being coupled. However, the basic conditions often employed can also induce epimerization of your methyl trans-4-aminocyclohexanecarboxylate derivative.
Strategies to Minimize Epimerization During Peptide Coupling:
-
Choice of Coupling Reagents and Additives:
-
Utilize coupling reagents known for low racemization potential, such as carbodiimides (e.g., DCC, DIC) in the presence of additives like 1-hydroxybenzotriazole (HOBt) or ethyl (hydroxyimino)cyanoacetate (Oxyma).[9]
-
Uronium/aminium-based reagents like HATU can be effective but require careful optimization of conditions.
-
-
Base Selection and Stoichiometry:
-
Avoid strong bases like triethylamine (TEA) when possible.
-
Opt for weaker or sterically hindered bases such as N,N-diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM).[9]
-
Use the minimum stoichiometric amount of base required to neutralize salts and facilitate the reaction.
-
-
Temperature Control:
-
Reaction Time:
-
Monitor the reaction progress closely (e.g., by TLC or LC-MS) to avoid unnecessarily long reaction times.
-
Add the coupling reagent in situ to the mixture of the carboxylic acid and amine to minimize the time the activated species exists before reacting.[9]
-
Caption: Recommended workflow for peptide coupling.
Question 4: How can I determine the cis/trans ratio of my product mixture?
Answer: Accurate determination of the isomeric ratio is crucial for assessing the extent of epimerization. Several analytical techniques can be employed.
Analytical Methods for Isomer Ratio Determination:
| Method | Description | Advantages | Considerations |
| NMR Spectroscopy | ¹H and ¹³C NMR are powerful tools. The axial and equatorial protons in the cis and trans isomers will have distinct chemical shifts and coupling constants.[1][10] | Provides unambiguous structural information and direct quantification through integration of well-resolved signals. | Requires well-resolved signals for accurate integration. May require a high-field instrument. |
| Gas Chromatography (GC) | Separation of the volatile isomers on a suitable capillary column (e.g., a polar column).[10][11] | High resolution and sensitivity. Can be readily quantified. | The compound must be sufficiently volatile and thermally stable. Derivatization may be necessary.[11] |
| High-Performance Liquid Chromatography (HPLC) | Separation on a stationary phase, often requiring derivatization of the amino group to improve retention and resolution.[10][12] | Widely applicable and provides excellent separation and quantification. | Method development can be time-consuming. Derivatization adds an extra step. |
Experimental Protocol: ¹H NMR Analysis
-
Sample Preparation: Dissolve a small amount of your purified product in a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆).
-
Data Acquisition: Acquire a high-resolution ¹H NMR spectrum.
-
Analysis:
-
Identify distinct, well-resolved peaks corresponding to each isomer. Protons on the carbons bearing the substituents (C1 and C4) are often good diagnostic signals.
-
Carefully integrate the signals for the cis and trans isomers.
-
The ratio of the integrals directly corresponds to the molar ratio of the isomers in the mixture.[1]
-
Question 5: Is it possible to convert the unwanted cis isomer back to the desired trans isomer?
Answer: Yes, it is possible to isomerize the cis product to the more thermodynamically stable trans isomer. This is typically achieved by intentionally creating conditions that promote epimerization to reach a thermodynamic equilibrium, which favors the trans isomer.[13][14]
The trans isomer, where both bulky substituents (amino and methyl carboxylate) can occupy equatorial positions, is generally more stable than the cis isomer, which must have one axial and one equatorial substituent.[10]
Protocol for Base-Catalyzed Epimerization:
Disclaimer: This is a generalized procedure and must be optimized for your specific derivative.
-
Reaction Setup: Dissolve the cis/trans mixture in a high-boiling, non-protic solvent.
-
Base Addition: Add a strong base, such as potassium hydroxide or sodium methoxide. The use of potassium hydroxide has been specifically cited for efficient epimerization of substituted cyclohexanecarboxylic acids.[5][6][7]
-
Heating: Heat the reaction mixture to a high temperature (e.g., 130-220 °C) for several hours to establish equilibrium.[5]
-
Monitoring: Periodically take aliquots and analyze the cis/trans ratio by GC or NMR to determine when equilibrium has been reached.
-
Work-up and Isolation: Once the desired ratio is achieved, cool the reaction, perform an appropriate aqueous work-up to remove the base, and re-isolate the product, which will be enriched in the trans isomer.
Thermodynamic vs. Kinetic Control:
Your initial reaction that produced the cis isomer may have been under kinetic control , where the faster-forming product predominates.[13][15] The intentional isomerization process described above is under thermodynamic control , where the more stable product is favored at equilibrium.[13][14][15]
Caption: Kinetic vs. Thermodynamic control pathways.
References
- CN108602758B - Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof - Google Patents. (n.d.).
- EP0814073B1 - Epimerization of 2- or 4-substituted cyclohexanecarboxylic acids - Google Patents. (n.d.).
- Vértessy, Z., et al. (2024). Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine. Communications Chemistry.
- ResearchGate. (n.d.). Proposed mechanism of base catalyzed epimerization.
- WO2017134212A1 - Process for the preparation of trans-4-amino-1-cyclohexanecarboxilic acid and its derivatives - Google Patents. (n.d.).
- Request PDF. (n.d.). Short and Efficient Process for the Synthesis of trans- 4-Aminocyclohexanecarboxylic Acid Derivatives.
- LibreTexts Chemistry. (2024). 14.3: Kinetic vs. Thermodynamic Control of Reactions.
- WMU ScholarWorks. (n.d.). Preparation of the CIS and TRANS Isomers of Methylcyclohexanecarboxylic Acids and Their 2-Diethylaminoethyl Esters.
- Pearson. (n.d.). Epimerization Explained: Definition, Examples, Practice & Video Lessons.
- PubMed. (2012). Thermodynamic and Kinetic Stabilities of Complementary Double Helices Utilizing Amidinium-Carboxylate Salt Bridges.
- SlideShare. (n.d.). Epimerization of Peptide.
- European Patent Office. (1997). Epimerization of 2- or 4-substituted cyclohexanecarboxylic acids.
- OpenStax. (2023). 14.3 Kinetic versus Thermodynamic Control of Reactions.
- IOSRPHR. (n.d.). HPLC method for Pharmacokinetics of cis and trans isomer of cefprozil diastereomers in human plasma.
- YouTube. (2025). What Is Epimerization In Organic Chemistry?.
- Google Patents. (n.d.). US5831118A - Epimerization of 2- or 4- substituted cyclohexanecarboxylic acids.
- Master Organic Chemistry. (2012). Thermodynamic vs Kinetic Products In Purchasing Decisions (And Addition To Dienes).
- Michigan State University. (2018). HPLC Characterization of cis and trans Mixtures of Double-Decker Shaped Silsesquioxanes.
- MDPI. (n.d.). Epimerisation in Peptide Synthesis.
- PubMed. (2003). Theoretical elucidation of kinetic and thermodynamic control of radical addition regioselectivity.
- ResearchGate. (n.d.). (PDF) Epimerisation in Peptide Synthesis.
- PubChem. (n.d.). Methyl (1r,4r)-4-aminocyclohexane-1-carboxylate hydrochloride.
- AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis.
Sources
- 1. WO2017134212A1 - Process for the preparation of trans-4-amino-1-cyclohexanecarboxilic acid and its derivatives - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. EP0814073B1 - Epimerization of 2- or 4-substituted cyclohexanecarboxylic acids - Google Patents [patents.google.com]
- 6. US5831118A - Epimerization of 2- or 4- substituted cyclohexanecarboxylic acids - Google Patents [patents.google.com]
- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 8. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. iosrphr.org [iosrphr.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. 14.3 Kinetic versus Thermodynamic Control of Reactions - Organic Chemistry | OpenStax [openstax.org]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Optimizing Amide Coupling Reactions with Methyl trans-4-Aminocyclohexanecarboxylate
Here is the technical support center with troubleshooting guides and FAQs.
Welcome to the technical support center for optimizing reaction yields for couplings involving Methyl trans-4-Aminocyclohexanecarboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into this common but critical synthetic transformation. As Senior Application Scientists, we aim to demystify the process, moving beyond simple protocols to explain the causality behind experimental choices.
Methyl trans-4-aminocyclohexanecarboxylate is a valuable building block, offering a rigid scaffold and distinct functional handles.[1] However, achieving high yields in its amide coupling reactions requires careful control over reagents and conditions. This guide is structured to help you troubleshoot common problems and answer frequently asked questions.
Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments in a direct question-and-answer format.
Question 1: My reaction yield is consistently low or non-existent. What are the most likely causes?
Answer: Low yield is the most common issue in amide bond formation. The problem can usually be traced back to one of four areas: reagent integrity, reaction conditions, side reactions, or workup/purification issues.
1. Reagent & Stoichiometry Issues:
-
Amine Protonation: Methyl trans-4-aminocyclohexanecarboxylate is often supplied as a hydrochloride salt.[1][2][3][4] The primary amine is therefore protonated and non-nucleophilic. You MUST add a sufficient amount of a non-nucleophilic base (typically 2-3 equivalents if starting from the HCl salt) to liberate the free amine in situ.
-
Coupling Reagent Degradation: Many coupling reagents, especially carbodiimides and uronium salts, are moisture-sensitive. Using a freshly opened bottle or properly stored reagent is critical.
-
Incorrect Stoichiometry: While a 1:1 ratio of acid to amine seems logical, it is often beneficial to use a slight excess (1.05-1.2 equivalents) of the carboxylic acid to ensure the complete consumption of the more valuable amine. The coupling reagent is typically used in a slight excess (1.1-1.5 equivalents) as well.
2. Suboptimal Reaction Conditions:
-
Presence of Water: The activated carboxylic acid intermediate is highly susceptible to hydrolysis. Ensure all glassware is oven-dried and that you are using anhydrous solvents.[5]
-
Solvent Choice: The ideal solvent should dissolve all reactants and not participate in the reaction. Aprotic polar solvents like N,N-Dimethylformamide (DMF), Dichloromethane (DCM), and Acetonitrile (MeCN) are standard choices.[6][7][8] Greener alternatives like 2-Methyltetrahydrofuran (2-MeTHF) have also shown promise.[7][9]
-
Temperature Control: Many coupling reactions are initiated at 0 °C to control the initial exothermic activation step and minimize side reactions, then allowed to warm to room temperature.[10] For sterically hindered substrates, gentle heating (40-50 °C) may be necessary.[11]
3. Competing Side Reactions:
-
N-Acylurea Formation (Carbodiimides): When using carbodiimides like EDC or DCC, the O-acylisourea intermediate can rearrange into a stable, unreactive N-acylurea byproduct.[12][13] This is a common cause of low yields.
-
Solution: Adding a nucleophilic catalyst such as 1-hydroxybenzotriazole (HOBt) or OxymaPure intercepts the O-acylisourea to form a more stable active ester, which is less prone to rearrangement and more efficiently reacts with the amine.[6]
-
-
Racemization: While the stereocenter in Methyl trans-4-aminocyclohexanecarboxylate is not at the α-carbon, if your carboxylic acid partner is a chiral α-amino acid, racemization is a significant risk.
Below is a decision tree to guide your troubleshooting process for low-yield reactions.
Caption: Troubleshooting decision tree for low reaction yield.
Question 2: My purification is difficult due to a byproduct that is hard to separate from my product. What is it and how can I remove it?
Answer: This is a very common problem, and the identity of the byproduct is almost always linked to your choice of coupling reagent.
-
If using DCC (Dicyclohexylcarbodiimide): The byproduct is dicyclohexylurea (DCU). DCU is notoriously insoluble in most common organic solvents and should precipitate out of the reaction mixture.[15] If it remains, it can often be removed by filtration or by washing the crude product with a solvent in which DCU is insoluble but your product is soluble.
-
If using EDC (N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide): The byproduct is a water-soluble urea (EDU).[12][15] This is a major advantage of EDC. During aqueous workup, the EDU byproduct and any excess EDC should be removed by washing with dilute acid (e.g., 1M HCl), followed by water and brine.
-
If using HOBt/HATU/HBTU: These reagents and their byproducts are also generally water-soluble and can be removed with an aqueous workup. Washing with a saturated sodium bicarbonate solution can help remove unreacted HOBt.
Pro-Tip for Purification: A simple acidic/basic aqueous workup is often sufficient to remove most coupling-related impurities.[16] If your product is basic, extract it into an organic solvent, wash with a base (e.g., sat. NaHCO₃) to remove the unreacted carboxylic acid and HOBt, then wash with water and brine.
Frequently Asked Questions (FAQs)
This section covers broader questions about optimizing your coupling strategy from the start.
Question 1: How do I choose the best coupling reagent for my reaction?
Answer: The "best" reagent depends on factors like scale, cost, substrate sensitivity, and desired purity. There are three main classes:
-
Carbodiimides (e.g., EDC, DCC, DIC):
-
Pros: Inexpensive, widely available. EDC is particularly useful as its urea byproduct is water-soluble, simplifying purification.[12][15]
-
Cons: Lower reactivity compared to other classes, prone to N-acylurea side reactions, and can cause racemization if not used with an additive like HOBt or OxymaPure.[12]
-
-
Uronium/Aminium Salts (e.g., HATU, HBTU, HCTU):
-
Phosphonium Salts (e.g., PyBOP, PyAOP):
-
Pros: Very efficient, do not form guanidinium byproducts (a potential side reaction with uronium salts), and are excellent for sterically hindered couplings.[14]
-
Cons: The reaction produces hexamethylphosphoramide (HMPA) with the original BOP reagent, which is a carcinogen. Newer reagents like PyBOP avoid this issue.[10]
-
| Reagent Class | Examples | Key Advantages | Key Disadvantages | Byproduct Removal |
| Carbodiimide | EDC, DCC, DIC | Low cost, readily available | Lower reactivity, N-acylurea formation, racemization risk | Aqueous wash (EDC), Filtration (DCC) |
| Uronium/Aminium | HATU, HBTU | High reactivity, fast, low racemization | Higher cost, potential reaction with amine | Aqueous wash |
| Phosphonium | PyBOP, PyAOP | Very high reactivity, good for hindered couplings | Higher cost, potential for toxic byproducts (BOP) | Aqueous wash |
Question 2: What is the role of the base (e.g., DIPEA, NMM) and how much should I use?
Answer: The base plays two critical roles in the coupling reaction:
-
Deprotonation of the Carboxylic Acid: The reaction is initiated by the attack of the carboxylate anion on the coupling reagent. A base is required to deprotonate the carboxylic acid.[17]
-
Neutralization: If you are starting with the hydrochloride salt of Methyl trans-4-aminocyclohexanecarboxylate, an equivalent of base is needed to neutralize the HCl and generate the free, nucleophilic amine.
A non-nucleophilic, sterically hindered base like N,N-Diisopropylethylamine (DIPEA or Hünig's base) is the most common choice because it is unlikely to compete with the primary amine in reacting with the activated acid.[12]
Stoichiometry:
-
If starting with the amine free base: Use 1.5 - 2.0 equivalents of base.
-
If starting with the amine HCl salt: Use 2.5 - 3.0 equivalents of base to account for both neutralization and reaction promotion.
Question 3: Can I run this reaction in water or "green" solvents?
Answer: Traditionally, amide couplings are performed in anhydrous aprotic solvents to avoid hydrolysis of the activated intermediate.[7][8] However, there is a significant push towards more sustainable chemistry.
-
Water: Specialized protocols using water-soluble carbodiimides like EDC have been developed, particularly for bioconjugation.[12][18][19] These reactions often require careful pH control (typically pH 4.5-7.5) and the use of additives like Sulfo-NHS to generate a more hydrolytically stable intermediate.[18][20][21]
-
Green Solvents: Solvents like 2-MeTHF, ethyl acetate (EtOAc), and dimethyl carbonate (DMC) have been successfully evaluated as replacements for DMF and DCM in many common amide coupling reactions, showing comparable or even superior performance.[9][22]
Experimental Protocols
Protocol 1: General Procedure for Amide Coupling using HATU
This protocol is robust and generally provides high yields, even for challenging substrates.
Caption: Standard workflow for a HATU-mediated amide coupling.
Materials:
-
Carboxylic Acid (1.05 eq)
-
Methyl trans-4-aminocyclohexanecarboxylate Hydrochloride (1.0 eq)[1]
-
HATU (1.1 eq)[17]
-
DIPEA (3.0 eq)
-
Anhydrous DMF
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add the carboxylic acid.
-
Dissolve the acid in anhydrous DMF (approx. 0.1 M concentration).
-
Add DIPEA and stir for 2 minutes.
-
Add HATU in one portion. The solution may turn yellow.
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Add the this compound salt to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS until the starting amine is consumed (typically 2-12 hours).
-
Upon completion, pour the reaction mixture into water and extract with an organic solvent (e.g., Ethyl Acetate, 3x).
-
Combine the organic layers and wash with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Two-Step Coupling using EDC/Sulfo-NHS in Aqueous Buffer
This protocol is adapted for situations where aqueous conditions are necessary, such as with sensitive biomolecules.[20][23]
Materials:
-
Carboxylic Acid-containing molecule (1.0 eq)
-
Methyl trans-4-aminocyclohexanecarboxylate free base (1.2 eq)
-
EDC (1.5 eq)
-
Sulfo-NHS (1.5 eq)
-
Activation Buffer: 0.1M MES, pH 4.7-6.0
-
Coupling Buffer: PBS, pH 7.2-7.5
Procedure:
-
Dissolve the carboxylic acid in Activation Buffer.
-
Prepare fresh solutions of EDC and Sulfo-NHS in Activation Buffer immediately before use.
-
Add the EDC and Sulfo-NHS solutions to the carboxylic acid solution. Incubate for 15-30 minutes at room temperature to form the Sulfo-NHS ester.
-
Adjust the pH of the activated acid solution to 7.2-7.5 by adding Coupling Buffer.
-
Immediately add a solution of Methyl trans-4-aminocyclohexanecarboxylate (free base) in Coupling Buffer.
-
Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C.
-
The reaction can be quenched by adding a small molecule with a primary amine (e.g., Tris or glycine).
-
Purify the resulting conjugate using appropriate methods such as dialysis or size-exclusion chromatography.
References
- Process optimization for acid-amine coupling: a catalytic approach. Growing Science. [Link]
- Coupling Reagents. Aapptec Peptides. [Link]
- Amide synthesis by acyl
- Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies. [Link]
- A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
- Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.
- Amide Synthesis. Fisher Scientific. [Link]
- Amide coupling reaction in medicinal chemistry. Coupling reagents.
- What is the optimual condition for NHS/EDC reaction?
- Optimization of Critical Parameters for Carbodiimide Mediated Production of Highly Modified Chitosan. PMC - NIH. [Link]
- Water: An Underestimated Solvent for Amide Bond-Forming Reactions.
- Commonly Used Coupling Reagents in Peptide Synthesis. DilunBio. [Link]
- Evaluation of alternative solvents in common amide coupling reactions: Replacement of dichloromethane and N,N-dimethylformamide.
- General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS. CD Bioparticles. [Link]
- Water: An Underestimated Solvent for Amide Bond-Forming Reactions. Prof. Dr. André de Vleeschouwer. [Link]
- Amine coupling through EDC/NHS: a practical approach. PubMed. [Link]
- Methyl (1r,4r)
- Carbodiimide. Wikipedia. [Link]
- What is the best and reliable approach to prepare EDC/NHS solution?
- Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N , N -dimethylformamide. Green Chemistry (RSC Publishing). [Link]
- Trans-4-amino-1-methyl-cyclohexanol. PubChem. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. This compound | 61367-07-5 [chemicalbook.com]
- 3. Methyl (1r,4r)-4-aminocyclohexane-1-carboxylate hydrochloride | C8H16ClNO2 | CID 18521575 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound, 97% | Fisher Scientific [fishersci.ca]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Amide Synthesis [fishersci.co.uk]
- 7. pubs.acs.org [pubs.acs.org]
- 8. par.nsf.gov [par.nsf.gov]
- 9. Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N , N -dimethylformamide - Green Chemistry (RSC Publishing) DOI:10.1039/C2GC36900A [pubs.rsc.org]
- 10. file.globalso.com [file.globalso.com]
- 11. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 12. bachem.com [bachem.com]
- 13. Carbodiimide - Wikipedia [en.wikipedia.org]
- 14. hepatochem.com [hepatochem.com]
- 15. peptide.com [peptide.com]
- 16. Amide synthesis by acylation [organic-chemistry.org]
- 17. growingscience.com [growingscience.com]
- 18. Carbodiimide Crosslinker Chemistry: EDC and DCC - Creative Proteomics [creative-proteomics.com]
- 19. Optimization of Critical Parameters for Carbodiimide Mediated Production of Highly Modified Chitosan - PMC [pmc.ncbi.nlm.nih.gov]
- 20. documents.thermofisher.com [documents.thermofisher.com]
- 21. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 22. researchgate.net [researchgate.net]
- 23. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
Technical Support Center: Detection of Impurities in Methyl trans-4-Aminocyclohexanecarboxylate Hydrochloride
Welcome to the technical support center for Methyl trans-4-Aminocyclohexanecarboxylate Hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of impurity detection in this crucial pharmaceutical intermediate. Here, we synthesize our extensive field experience with established scientific principles to provide you with a comprehensive resource for troubleshooting and ensuring the quality of your materials.
I. Frequently Asked Questions (FAQs)
This section addresses the most common questions encountered during the analysis of this compound.
Q1: What are the most common impurities I should be looking for in my sample of this compound?
A1: The most prevalent impurity is the cis-isomer , Methyl cis-4-Aminocyclohexanecarboxylate Hydrochloride.[1][2] Its presence is primarily due to the synthetic route, often starting from a mixture of cis/trans isomers of 4-aminocyclohexanecarboxylic acid or occurring during the hydrogenation of p-aminobenzoic acid.[2] Other potential impurities to consider include:
-
Unreacted Starting Materials: Depending on the synthesis route, this could include trans-4-Aminocyclohexanecarboxylic acid or p-aminobenzoic acid.[2][3]
-
Reagent-Related Impurities: If thionyl chloride is used for the esterification, byproducts from its reaction with methanol or side reactions with the amine group could be present.[4][5]
-
Degradation Products: These can form under various stress conditions and may include hydrolysis products (the corresponding carboxylic acid) or oxidation products.[6][7]
-
Residual Solvents: Solvents used during synthesis and purification, such as methanol, can remain in the final product.
Q2: Why is it critical to separate and quantify the cis-isomer from the trans-isomer?
A2: In pharmaceutical development, the specific stereoisomer of a molecule is often responsible for its therapeutic effect. The other isomers may have different pharmacological activities, be inactive, or even cause undesirable side effects. Therefore, regulatory agencies require strict control over the isomeric purity of active pharmaceutical ingredients (APIs) and their intermediates. For this compound, which is a key building block in the synthesis of various pharmaceuticals, ensuring a high percentage of the desired trans-isomer is crucial for the safety and efficacy of the final drug product.
Q3: Which analytical technique is most suitable for routine analysis of the cis/trans isomer ratio?
A3: High-Performance Liquid Chromatography (HPLC) is the most widely used and robust technique for the routine separation and quantification of the cis and trans isomers of 4-aminocyclohexanecarboxylate derivatives.[8] It offers excellent resolution, sensitivity, and reproducibility. While Nuclear Magnetic Resonance (NMR) spectroscopy is also a powerful tool for quantification, HPLC is often more accessible and suitable for high-throughput quality control environments.
Q4: My sample is a hydrochloride salt. How does this affect my analytical approach, particularly for Gas Chromatography (GC)?
A4: The hydrochloride salt form of an amine makes the compound non-volatile, which is a significant challenge for direct GC analysis. To analyze this compound by GC, a derivatization step is necessary to convert the polar, non-volatile salt into a more volatile and thermally stable derivative.[9] Silylation is a common derivatization technique for compounds with active hydrogens, such as amines and carboxylic acids.[4][9]
II. Troubleshooting and Methodologies
This section provides detailed troubleshooting guides and validated methodologies for the most common analytical techniques used in the analysis of this compound.
A. High-Performance Liquid Chromatography (HPLC) for Isomeric Purity and Degradation Products
HPLC is the cornerstone for assessing the purity of this compound. A well-developed stability-indicating HPLC method can separate the active ingredient from its impurities and degradation products.[10][11]
Logical Workflow for HPLC Method Development
Caption: A typical workflow for HPLC analysis.
Recommended HPLC Method (Stability-Indicating):
| Parameter | Recommended Condition | Rationale |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Provides good retention and separation for polar compounds. |
| Mobile Phase | Isocratic mixture of a buffered aqueous phase and an organic modifier (e.g., 25 mM potassium dihydrogen phosphate (pH adjusted to 3.8 with phosphoric acid) : methanol : acetonitrile (55:35:10, v/v/v))[3] | The buffered aqueous phase controls the ionization of the amine, leading to better peak shape and resolution. The organic modifier controls the retention time. |
| Flow Rate | 1.0 mL/min[3] | A standard flow rate that provides a good balance between analysis time and separation efficiency. |
| Column Temperature | 25 °C[3] | Maintaining a constant temperature ensures reproducible retention times. |
| Detection | UV at 220 nm[3] | The carboxyl and amino groups have some UV absorbance at lower wavelengths. |
| Injection Volume | 10-20 µL | A typical injection volume for standard HPLC analysis. |
Troubleshooting HPLC Analysis:
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Poor peak shape (tailing) | - Secondary interactions with the stationary phase.- pH of the mobile phase is not optimal. | - Use a mobile phase with a lower pH (e.g., 2.5-3.5) to ensure the amine is fully protonated.- Add a competing base (e.g., triethylamine) to the mobile phase in small concentrations (0.1%). |
| Poor resolution between cis and trans isomers | - Mobile phase composition is not optimal.- Column is not efficient enough. | - Adjust the ratio of the organic modifier in the mobile phase. A lower percentage of organic solvent will generally increase retention and may improve resolution.- Use a column with a smaller particle size or a longer length. |
| Ghost peaks | - Contamination in the mobile phase or injector. | - Use fresh, high-purity solvents for the mobile phase.- Flush the injector and autosampler with a strong solvent. |
| Drifting baseline | - Column not equilibrated.- Changes in mobile phase composition. | - Ensure the column is fully equilibrated with the mobile phase before starting the analysis.- Use a well-degassed mobile phase. |
Forced Degradation Studies for Method Validation:
To ensure your HPLC method is stability-indicating, forced degradation studies should be performed.[5][12] This involves subjecting the sample to various stress conditions to generate potential degradation products.
| Stress Condition | Typical Protocol | Potential Degradants |
| Acid Hydrolysis | 0.1 M HCl at 60°C for 24 hours[6] | Hydrolysis of the methyl ester to the corresponding carboxylic acid (trans-4-Aminocyclohexanecarboxylic acid). |
| Base Hydrolysis | 0.1 M NaOH at 60°C for 24 hours[6] | Hydrolysis of the methyl ester to the corresponding carboxylic acid (trans-4-Aminocyclohexanecarboxylic acid). |
| Oxidation | 3% H₂O₂ at room temperature for 24 hours[6] | Oxidation of the amine group to form N-oxides or other oxidation products.[13] |
| Thermal Degradation | Dry heat at 105°C for 48 hours | Potential for various degradation pathways, including decarboxylation or rearrangement. |
| Photodegradation | Exposure to UV light (e.g., 254 nm) for 24 hours | Formation of various photolytic degradation products. |
B. Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities and Derivatized Analytes
GC-MS is a powerful tool for the identification and quantification of volatile and semi-volatile impurities. For non-volatile compounds like this compound, derivatization is essential.
Workflow for GC-MS Analysis with Derivatization
Caption: A general workflow for GC-MS analysis involving derivatization.
Recommended GC-MS Method (with Silylation):
| Parameter | Recommended Condition | Rationale |
| Derivatization Reagent | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)[14] | A common and effective silylating agent for amines and carboxylic acids. TMCS acts as a catalyst. |
| Reaction Conditions | Heat at 70°C for 30 minutes in a sealed vial. | Ensures complete derivatization. |
| GC Column | DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness) | A versatile, low-polarity column suitable for a wide range of compounds. |
| Carrier Gas | Helium at a constant flow of 1 mL/min | An inert carrier gas that provides good chromatographic efficiency. |
| Oven Program | Initial temp: 100°C, hold for 2 min; Ramp: 10°C/min to 280°C, hold for 5 min | A typical temperature program to separate compounds with a range of boiling points. |
| Injector Temperature | 250°C | Ensures complete volatilization of the derivatized analytes. |
| MS Ionization | Electron Ionization (EI) at 70 eV | The standard ionization technique for GC-MS, providing reproducible fragmentation patterns. |
| Mass Range | m/z 40-500 | A suitable mass range to detect the derivatized compound and potential impurities. |
Troubleshooting GC-MS Analysis:
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Incomplete derivatization | - Presence of moisture in the sample or reagents.- Insufficient reaction time or temperature. | - Ensure all glassware and reagents are anhydrous.- Increase the reaction time and/or temperature. |
| Multiple peaks for the analyte | - Incomplete derivatization leading to partially derivatized products.- On-column degradation. | - Optimize the derivatization conditions.- Use a more inert column or lower the injector temperature. |
| Poor peak shape | - Active sites in the GC inlet or column. | - Use a deactivated inlet liner.- Condition the column according to the manufacturer's instructions. |
| No peak detected | - Analyte is not eluting from the column.- Derivatization was unsuccessful. | - Increase the final oven temperature.- Confirm successful derivatization by analyzing a known standard. |
C. Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Quantification
NMR spectroscopy is an invaluable tool for the unambiguous identification and quantification of impurities, particularly the cis-isomer.[8]
Recommended ¹H NMR Parameters:
| Parameter | Recommended Condition | Rationale |
| Solvent | Deuterated water (D₂O) or Deuterated methanol (CD₃OD) | The hydrochloride salt is soluble in polar protic solvents. |
| Reference | Internal standard (e.g., TMS or a known concentration of a non-interfering compound) | For accurate chemical shift referencing and quantification. |
| Key Protons to Monitor | See table below | The chemical shifts of the protons on the cyclohexane ring are sensitive to the stereochemistry. |
Expected ¹H NMR Chemical Shifts (in D₂O):
| Proton | trans-isomer (ppm) | cis-isomer (ppm) | Rationale for Difference |
| -OCH₃ | ~3.7 | ~3.7 | The chemical environment of the methyl ester is similar in both isomers. |
| H at C1 (methine) | ~2.3 (axial) | ~2.5 (equatorial) | The axial proton in the trans-isomer is more shielded than the equatorial proton in the cis-isomer. |
| H at C4 (methine) | ~3.1 (axial) | ~3.3 (equatorial) | The axial proton in the trans-isomer is more shielded than the equatorial proton in the cis-isomer. |
| Cyclohexane protons | 1.4-2.2 | 1.5-2.0 | The complex splitting patterns of the other cyclohexane protons will also differ between the two isomers. |
Note: The exact chemical shifts can vary depending on the solvent, concentration, and pH.
Troubleshooting NMR Analysis:
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Broad peaks | - Sample is too concentrated.- Presence of paramagnetic impurities. | - Dilute the sample.- Filter the sample to remove any particulate matter. |
| Poor signal-to-noise ratio | - Sample is too dilute.- Insufficient number of scans. | - Concentrate the sample.- Increase the number of scans. |
| Overlapping peaks | - Insufficient magnetic field strength. | - Use a higher field NMR spectrometer for better resolution. |
| Inaccurate integration | - Poor phasing or baseline correction.- Overlapping signals. | - Carefully phase and baseline correct the spectrum.- Use deconvolution software to separate overlapping peaks if necessary. |
III. Conclusion
The reliable detection and quantification of impurities in this compound are paramount for ensuring the quality and safety of pharmaceutical products. This guide provides a comprehensive framework of FAQs and troubleshooting methodologies for HPLC, GC-MS, and NMR analysis. By understanding the potential impurities and applying these validated analytical techniques, researchers and drug development professionals can confidently assess the purity of their materials and make informed decisions throughout the drug development process.
IV. References
-
PubChem. Methyl (1r,4r)-4-aminocyclohexane-1-carboxylate hydrochloride. National Center for Biotechnology Information. [Link]
-
Google Patents. Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof.
-
Chemistry Steps. NMR Chemical Shift Values Table. [Link]
-
National Center for Biotechnology Information. Development of forced degradation and stability indicating studies of drugs—A review. [Link]
-
PubMed. Stability indicating RP-HPLC method for methylcobalamin determination in different dosage forms: Application to photodegradation kinetics and pH rate profiling. [Link]
-
ResearchGate. Mass spectra of silylated GC-MS peaks tentatively identified as (A)... [Link]
-
Master Organic Chemistry. Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. [Link]
-
Drug Development & Delivery. Forced degradation studies: A critical lens into pharmaceutical stability. [Link]
-
ResearchGate. (PDF) Development and application of stability indicating RP-HPLC method for the determination of Me Cobalamin in pharmaceutical formulations. [Link]
-
Reddit. How does this esterfication reaction proceed without side product resulting from reaction of amine with ? : r/chemhelp. [Link]
-
ScienceDirect. Acids: Derivatization for GC Analysis. [Link]
-
Braz. J. Anal. Chem. Evaluation of the Effect of Silylation in the Development of an Analytical Method for the Determination of UV Filters and Hormones by GC-MS. [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. Forced Degradation and Stability Testing. [Link]
-
LCGC International. Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. [Link]
-
Chemistry LibreTexts. 21.3 Nucleophilic Acyl Substitution Reactions of Carboxylic Acids. [Link]
-
Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]
-
International Journal of Scientific Development and Research. Force Degradation for Pharmaceuticals: A Review. [Link]
-
IRJPMS. Stability Indicating HPLC Method Development: A Review. [Link]
-
ACS Publications. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. [Link]
-
ResearchGate. Reaction of Methyl Alcohol with Thionyl Chloride in Solution. [Link]
-
Brainly.in. Esterification with thionyl chloride and methanol mechanism. [Link]
-
PubChem. Methyl (1r,4r)-4-aminocyclohexane-1-carboxylate hydrochloride. [Link]
-
Oregon State University. 1H NMR Chemical Shift. [Link]
-
Compound Interest. A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES. [Link]
Sources
- 1. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]
- 2. researchgate.net [researchgate.net]
- 3. Stability indicating RP-HPLC method for methylcobalamin determination in different dosage forms: Application to photodegradation kinetics and pH rate profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. diverdi.colostate.edu [diverdi.colostate.edu]
- 10. Methyl cis-4-Aminocyclohexanecarboxylate Hydrochloride | 61367-16-6 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 11. researchgate.net [researchgate.net]
- 12. reddit.com [reddit.com]
- 13. globalresearchonline.net [globalresearchonline.net]
- 14. Methyl 4-aminocyclohexanecarboxylate | C8H15NO2 | CID 422580 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: HPLC Analysis of Methyl 4-Aminocyclohexanecarboxylate Isomers
Welcome to the technical support center for the HPLC analysis of Methyl 4-Aminocyclohexanecarboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of separating and quantifying the cis and trans isomers of this compound. Geometric isomers often present a significant chromatographic challenge due to their similar physicochemical properties.[1] This document provides in-depth troubleshooting advice and validated starting protocols to ensure you can achieve robust and reproducible results.
Frequently Asked Questions (FAQs)
Q1: Why is it difficult to separate the cis and trans isomers of Methyl 4-Aminocyclohexanecarboxylate?
Separating these isomers is challenging because they share the same molecular weight, elemental composition, and functional groups.[1] The primary difference lies in the three-dimensional arrangement of the amine and ester groups on the cyclohexane ring.[2] The trans isomer is generally more stable and conformationally rigid, while the cis isomer is more flexible.[3] Successful chromatographic separation depends on a system that can exploit these subtle steric differences.
Q2: What type of HPLC column is best suited for this separation?
A reversed-phase C18 column is a common starting point. However, due to the basic nature of the primary amine, significant peak tailing can occur from interactions with acidic silanol groups on the silica surface.[4][5] Therefore, a base-deactivated C18 column is strongly recommended.[4][6] These columns are specially treated (end-capped) to minimize accessible silanols, resulting in improved peak symmetry for basic compounds.[4][5]
Q3: I'm not seeing two separate peaks for my isomers. What is the first thing I should check?
If you observe a single, broad peak, this indicates co-elution, meaning the chromatographic conditions are insufficient to resolve the isomers. The first and most critical parameter to check is your mobile phase composition . Ensure the organic-to-aqueous ratio is appropriate. If using isocratic elution, a lower percentage of organic solvent (e.g., acetonitrile or methanol) will increase retention and provide more opportunity for the column to differentiate between the isomers.
Q4: My peaks are tailing badly. What does this mean and how can I fix it?
Peak tailing for Methyl 4-Aminocyclohexanecarboxylate is a classic symptom of secondary ionic interactions between the protonated amine group of your analyte and residual, deprotonated silanol groups (Si-O⁻) on the column's stationary phase.[5][7] This is a common issue with basic compounds.[8] To fix this, you can:
-
Add a competitive amine: Incorporate a small amount of a competing base, like triethylamine (TEA), into your mobile phase (e.g., 0.1% v/v).[9][10] The TEA will preferentially interact with the active silanol sites, masking them from your analyte.[10]
-
Adjust mobile phase pH: Lowering the mobile phase pH (e.g., to pH 3 with formic acid) can suppress the ionization of silanol groups, reducing their ability to interact with the analyte.[8]
-
Confirm you are using a base-deactivated column: Standard C18 columns are not suitable for this analysis without significant mobile phase modification.[4][6]
Troubleshooting & Optimization Guide
This section provides a structured approach to resolving common issues encountered during the analysis of Methyl 4-Aminocyclohexanecarboxylate isomers.
Problem 1: Poor or No Resolution (Co-elution)
If the cis and trans isomers are not separating, the selectivity of your method is insufficient. The goal is to modify conditions to enhance the differential partitioning of the isomers between the mobile and stationary phases.
Caption: Troubleshooting workflow for poor isomer resolution.
Detailed Steps:
-
Optimize Mobile Phase Strength: Reducing the amount of organic solvent (acetonitrile or methanol) in the mobile phase increases analyte retention time. Longer residence time on the column often translates to better separation.
-
Change the Organic Modifier: Acetonitrile and methanol offer different selectivities. If you are using acetonitrile, try substituting it with methanol, and vice-versa. Methanol is more viscous and can sometimes provide unique hydrogen-bonding interactions that improve separation.
-
Adjust Mobile Phase pH: The ionization state of the amine group can subtly affect the molecule's hydrodynamic volume and interaction with the stationary phase. Evaluate a pH range, for instance, by comparing a mobile phase buffered at pH 3.0 (with formic or trifluoroacetic acid) to one buffered at pH 7.0 (with a phosphate buffer).
-
Control Column Temperature: Lowering the temperature can sometimes improve the resolution of geometric isomers by enhancing the subtle energetic differences in their interactions with the stationary phase.
Problem 2: Poor Peak Shape (Tailing)
Peak tailing compromises quantification by making integration difficult and inaccurate.[11] For this analyte, the cause is almost always secondary silanol interactions.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. siue.edu [siue.edu]
- 4. Base Deactivated HPLC Column Definition - HPLC Primer [mtc-usa.com]
- 5. How do intrinsically base-deactivated phases work? [discover.restek.com]
- 6. hplc.eu [hplc.eu]
- 7. waters.com [waters.com]
- 8. agilent.com [agilent.com]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: NMR Analysis of Methyl trans-4-Aminocyclohexanecarboxylate Hydrochloride
Welcome to the technical support guide for the Nuclear Magnetic Resonance (NMR) characterization of methyl trans-4-aminocyclohexanecarboxylate hydrochloride. As a crucial building block in pharmaceutical synthesis, confirming its structure and purity is paramount.[1][2][3][4] This guide is designed for researchers, scientists, and drug development professionals, providing field-proven insights and troubleshooting solutions to common challenges encountered during NMR analysis.
Quick Reference Data
Before initiating any experiment, it's essential to know the expected spectral features. The following tables summarize the anticipated ¹H and ¹³C NMR chemical shifts for the trans isomer in a common solvent, DMSO-d₆.
Table 1: Expected ¹H NMR Chemical Shifts
| Proton Assignment | Typical Chemical Shift (δ, ppm) | Multiplicity | Notes |
|---|---|---|---|
| -NH₃⁺ (Ammonium) | 8.0 - 8.5 | Broad singlet (br s) | Position is concentration and temperature dependent. May be very broad. |
| -OCH₃ (Methyl Ester) | ~3.62 | Singlet (s) | Sharp, singlet integrating to 3H. A reliable reference point. |
| H4 (CH-N) | ~3.00 | Multiplet (m) | Broadened due to proximity to nitrogen. |
| H1 (CH-CO) | ~2.35 | Multiplet (m) | Expected to show a characteristic broad triplet of triplets (tt) in high-resolution spectra due to axial position. |
| Cyclohexane (axial) | 1.9 - 2.1 | Multiplet (m) | Deshielded relative to equatorial protons. |
| Cyclohexane (equatorial) | 1.3 - 1.5 | Multiplet (m) | Shielded relative to axial protons. |
Table 2: Expected ¹³C NMR Chemical Shifts
| Carbon Assignment | Typical Chemical Shift (δ, ppm) |
|---|---|
| C=O (Ester Carbonyl) | ~174.5 |
| -OCH₃ (Methyl Ester) | ~51.5 |
| C4 (CH-N) | ~48.0 |
| C1 (CH-CO) | ~39.5 |
| C2, C6, C3, C5 | 25.0 - 30.0 |
Note: Chemical shifts are approximate and can be influenced by solvent, concentration, and temperature.
Frequently Asked Questions (FAQs)
Here we address common initial questions regarding the NMR analysis of this compound.
Q1: What is the best NMR solvent for this compound?
A1: Due to the hydrochloride salt form, the compound has high polarity.[5] The recommended solvents are Deuterium Oxide (D₂O) and Dimethyl Sulfoxide-d₆ (DMSO-d₆).
-
DMSO-d₆: This is often the preferred choice. It readily dissolves the salt and, crucially, allows for the observation of the ammonium (-NH₃⁺) protons. These protons typically appear as a broad signal between 8.0 and 8.5 ppm.
-
D₂O: This solvent will also dissolve the compound well. However, the acidic ammonium protons (-NH₃⁺) will rapidly exchange with the deuterium atoms of the solvent.[6][7][8][9] This phenomenon, known as H/D exchange, will cause the -NH₃⁺ signal to disappear from the ¹H NMR spectrum.[10][11][12][13] While this can be a useful confirmation technique, it prevents the direct observation of this functional group.
Q2: Will I see coupling between the -NH₃⁺ protons and the adjacent C-H proton (H4)?
A2: Generally, no. Two factors prevent the observation of this coupling:
-
Chemical Exchange: The ammonium protons are labile and exchange with each other and with trace amounts of water in the solvent. This exchange happens on a timescale that is faster than the NMR experiment can resolve the coupling, leading to a decoupling effect and a broad, un-split peak.[11][13]
-
Quadrupolar Broadening: The nitrogen-14 nucleus has a nuclear spin of I=1 and possesses a quadrupole moment. This provides an efficient relaxation pathway, which broadens the signals of both the nitrogen nucleus and any protons directly attached to it. This broadening obscures any fine coupling patterns.
Q3: How can I confirm the presence of the -NH₃⁺ group if the peak is ambiguous?
A3: The "D₂O shake" experiment is the definitive method.[9][11][12][13]
-
Acquire a standard ¹H NMR spectrum in a solvent like DMSO-d₆.
-
Add one to two drops of D₂O directly to the NMR tube.
-
Shake the tube gently to mix.
-
Re-acquire the ¹H NMR spectrum. The peak corresponding to the -NH₃⁺ protons will disappear or significantly diminish in intensity, confirming its identity as an exchangeable proton.[9][12]
In-Depth Troubleshooting Guide
This section addresses more complex spectral issues in a problem-and-solution format.
Problem 1: "My cyclohexane proton signals are broad and poorly resolved, not sharp multiplets."
Root Cause Analysis: This is a common and multifaceted issue. The broadening can stem from several sources, often related to the ammonium group and molecular dynamics.
Solutions & Explanations:
-
Cause A: Intermediate Rate Chemical Exchange: The protonation/deprotonation of the amine is an equilibrium process. If this exchange occurs at a rate comparable to the NMR timescale, it can cause significant broadening of adjacent peaks, particularly H4.
-
Solution: Altering the temperature can help. Lowering the temperature may slow the exchange rate, sharpening the peaks. Conversely, increasing the temperature might push the exchange into the "fast exchange" regime, also resulting in sharper, averaged signals.
-
-
Cause B: Nitrogen Quadrupolar Effects: As mentioned in FAQ 2, the ¹⁴N nucleus can induce broadening in adjacent protons (H4 and, to a lesser extent, H3/H5).
-
Solution: This is an intrinsic property of the molecule. While advanced techniques like ¹⁵N-decoupling exist, they are not routine. The most practical approach is to ensure good shimming and accept that the H4 signal may be inherently broader than other CH signals.
-
-
Cause C: Sample Concentration/Aggregation: At high concentrations, molecules may aggregate, restricting tumbling and leading to broader lines. The hydrochloride salt may also increase the viscosity of the solution.
-
Solution: Prepare a more dilute sample. Optimal concentrations for high-resolution spectra are typically in the 5-15 mg range in 0.6 mL of solvent.
-
Problem 2: "I see too many peaks. Is my sample a mixture of cis and trans isomers?"
Root Cause Analysis: It is highly probable. Commercial batches can sometimes contain the cis isomer as an impurity.[14] NMR is an excellent tool for identifying and quantifying this. The key lies in the differing conformations and resulting coupling constants of the cyclohexane ring protons.
Solutions & Explanations:
The primary diagnostic protons are H1 (alpha to the ester) and H4 (alpha to the amine).
-
trans Isomer: In the most stable chair conformation, both the ester and amine groups are in the equatorial position. This forces the H1 and H4 protons into the axial position. An axial proton exhibits large axial-axial (Jₐₐ) couplings (typically 8-13 Hz) to its two adjacent axial neighbors. This results in a broad, complex multiplet, often described as a triplet of triplets.
-
cis Isomer: In the most stable chair conformation, one substituent is axial and the other is equatorial. This means one of the diagnostic protons (H1 or H4) will be equatorial. An equatorial proton shows smaller axial-equatorial (Jₐₑ) and equatorial-equatorial (Jₑₑ) couplings (typically 2-5 Hz). This results in a much narrower, sharper multiplet.
Table 3: Diagnostic Features for cis vs. trans Isomer Identification
| Feature | trans-Isomer (Equatorial Substituents) | cis-Isomer (Axial/Equatorial) | Rationale |
|---|---|---|---|
| H1/H4 Signal Width | Broad | Narrow | The axial H1/H4 in the trans isomer has large diaxial couplings, leading to a wider signal. |
| Coupling Constants | Large ³Jₐₐ (~8-13 Hz) | Small ³Jₐₑ and ³Jₑₑ (~2-5 Hz) | The Karplus relationship dictates that the dihedral angle for trans-diaxial protons (~180°) gives a large J-coupling, while other relationships give smaller couplings.[15] |
To confirm, consider acquiring a 2D COSY spectrum, which will help trace the coupling network for each isomer.
Standard Operating Protocols & Workflows
Protocol 1: Standard Sample Preparation
-
Weighing: Accurately weigh 10-15 mg of this compound directly into a clean, dry vial.
-
Solvent Addition: Add approximately 0.6 mL of DMSO-d₆ (or D₂O) to the vial.
-
Dissolution: Gently vortex or sonicate the mixture for 30-60 seconds until the solid is fully dissolved. The solution should be clear and particulate-free.
-
Transfer: Using a clean Pasteur pipette, transfer the solution into a 5 mm NMR tube.
-
Standard (Optional): If quantitative analysis (qNMR) is required, add a known amount of an internal standard (e.g., maleic acid, dimethyl sulfone) before dissolution.
-
Analysis: Cap the NMR tube and insert it into the spectrometer.
Workflow Diagrams
A logical workflow is critical for efficient troubleshooting.
Diagram 1: Sample Preparation Workflow
Caption: Standard workflow for NMR sample preparation.
Diagram 2: Troubleshooting Spectral Issues
Caption: Decision tree for troubleshooting common NMR spectral problems.
References
- PubChem. (n.d.). Methyl (1r,4r)-4-aminocyclohexane-1-carboxylate hydrochloride. National Institutes of Health.
- ResearchGate. (2018). Can the salt form of my organic compound be determined using NMR?
- Chemistry LibreTexts. (2023). Nuclear Magnetic Resonance (NMR) of Alkenes.
- Zloh, M. (2019). NMR spectroscopy in drug discovery and development: Evaluation of physico-chemical properties. ADMET & DMPK, 7(4), 242-251.
- Takahashi, H., Nakanishi, T., et al. (2006). Hydrogen-Deuterium Exchange Strategy for Delineation of Contact Sites in Protein Complexes. Protein and Peptide Letters, 13(8).
- Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines.
- Wikipedia. (n.d.). Hydrogen–deuterium exchange.
- Reddit. (2023). 1H-NMR of Cyclopropylamine HCl salt. r/OrganicChemistry.
- OpenOChem Learn. (n.d.). Coupling in Cis/Trans Alkenes.
- Holzgrabe, U., Wawer, I., & Diehl, B. (Eds.). (2008). NMR Spectroscopy in Drug Development and Analysis. Wiley-VCH.
- JoVE. (n.d.). Video: NMR Spectroscopy Of Amines.
- Schmidt, C., et al. (2019). Guidelines for the Use of Deuterium Oxide (D2O) in 1H NMR Metabolomics. Analytical Chemistry, 91(17), 11095-11103.
- ACD/Labs. (2021). The Basics of Interpreting a Proton (1H) NMR Spectrum.
- Organic Spectroscopy International. (2014). CIS TRANS ISOMERS AND NMR.
- ResearchGate. (2019). NMR spectroscopy in drug discovery and development: Evaluation of physico-chemical properties.
- Spectroscopy Online. (2019). Organic Nitrogen Compounds V: Amine Salts.
- Spectroscopy Online. (2024). NMR Spectroscopy Revolutionizes Drug Discovery.
- ResearchGate. (n.d.). Figure S7. 13 C NMR spectrum of 1H amine (as the HCl ammonium salt).
- OpenOChem Learn. (n.d.). Exchangeable Protons and Deuterium Exchange.
- Reddit. (2018). Broad N-H chemical shift in proton NMR. r/chemhelp.
- University of Wisconsin. (n.d.). 1H NMR Chemical Shifts.
- Chemistry LibreTexts. (2014). 14.17: The Use of Deuterium in 1H NMR Spectroscopy.
- Smith, G. V., & Kriloff, H. (1969). N.m.r. Coupling Constants and Conformations of Cycloölefins. Journal of the American Chemical Society, 85(13), 2016-2018.
- Almac Group. (n.d.). NMR under GxP in Drug Development and Manufacturing.
- OpenStax. (2023). 24.10 Spectroscopy of Amines.
- Oregon State University. (n.d.). 1H NMR Chemical Shifts.
- Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176-2179.
- KGROUP. (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist.
Sources
- 1. NMR spectroscopy in drug discovery and development: Evaluation of physico-chemical properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. download.e-bookshelf.de [download.e-bookshelf.de]
- 3. spectroscopyonline.com [spectroscopyonline.com]
- 4. almacgroup.com [almacgroup.com]
- 5. spectroscopyonline.com [spectroscopyonline.com]
- 6. researchgate.net [researchgate.net]
- 7. Hydrogen-Deuterium Exchange Strategy for Delineation of Contact Sites in Protein Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Hydrogen–deuterium exchange - Wikipedia [en.wikipedia.org]
- 9. Exchangeable Protons and Deuterium Exchange | OpenOChem Learn [learn.openochem.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Video: NMR Spectroscopy Of Amines [jove.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]
- 14. Methyl 4-Aminocyclohexanecarboxylate Hydrochloride | 100707-54-8 | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: A Troubleshooting Guide for Reactions Involving Methyl trans-4-Aminocyclohexanecarboxylate
Welcome to the technical support center for Methyl trans-4-Aminocyclohexanecarboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered when utilizing this versatile bifunctional building block. As a molecule with a rigid cyclohexane core, a primary amine, and a methyl ester, it offers a unique scaffold for introducing conformational constraints in drug candidates. However, its dual functionality can also present specific synthetic hurdles. This guide provides in-depth, field-proven insights in a question-and-answer format to ensure your reactions are successful, reproducible, and scalable.
Section 1: Amide Coupling Reactions
Amide bond formation is one of the most frequent applications of Methyl trans-4-Aminocyclohexanecarboxylate. However, several factors can lead to low yields, incomplete reactions, or difficult purifications.
Question 1: My amide coupling reaction with Methyl trans-4-Aminocyclohexanecarboxylate hydrochloride is sluggish or failing completely. What is the primary cause and how can I resolve it?
Answer: The most common reason for failure in amide coupling reactions is the use of the hydrochloride salt of Methyl trans-4-Aminocyclohexanecarboxylate directly in the reaction. The amine hydrochloride is not nucleophilic enough to participate in the coupling reaction. To overcome this, the free base of the amine must be generated in situ or, preferably, before the coupling reaction.
Causality Explained: The lone pair of electrons on the nitrogen atom of the primary amine is responsible for its nucleophilicity. In the hydrochloride salt, this lone pair is protonated, forming a non-nucleophilic ammonium salt. Standard amide coupling conditions using reagents like HATU, HOBt/EDC, or even acyl chlorides require a free amine to attack the activated carboxylic acid or acyl chloride.
Troubleshooting Protocol: Free Base Generation
-
Dissolution: Dissolve the this compound in a suitable solvent. A mixture of dichloromethane (DCM) and water is often effective.
-
Basification: Add a mild inorganic base, such as a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃), to the biphasic mixture.
-
Extraction: Stir the mixture vigorously for 15-30 minutes. The free amine will be extracted into the organic layer.
-
Separation and Drying: Separate the organic layer, and wash it with brine to remove residual water. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Concentration: Filter off the drying agent and concentrate the organic layer under reduced pressure to obtain the free base as an oil or a low-melting solid. The free base is now ready to be used in the amide coupling reaction.
It is crucial to use the freshly prepared free base immediately as it can be less stable than its hydrochloride salt.
Question 2: Even after using the free base, my amide coupling with a sterically hindered carboxylic acid is providing low yields. What adjustments can I make?
Answer: Steric hindrance around either the carboxylic acid or the amine can significantly slow down the rate of amide bond formation. For such challenging couplings, a combination of a more potent coupling agent and optimized reaction conditions is necessary.
Causality Explained: The approach of the nucleophilic amine to the activated carboxylic acid's carbonyl carbon is sterically shielded, raising the activation energy of the reaction. Standard coupling agents may not be sufficiently reactive to overcome this barrier effectively.
Optimized Protocol for Hindered Amide Coupling
-
Choice of Coupling Agent: Switch to a more powerful uronium-based coupling agent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HCTU (O-(1H-6-Chlorobenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate). These reagents form highly reactive activated esters.
-
Base: Use a non-nucleophilic, sterically hindered base like N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine. These bases will scavenge the acid produced during the reaction without competing with the primary amine nucleophile.
-
Solvent: A polar aprotic solvent like N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) is often beneficial as it can help to solvate the charged intermediates and increase the reaction rate.
-
Temperature: While many amide couplings are run at room temperature, gently heating the reaction mixture (e.g., to 40-50 °C) can provide the necessary energy to overcome the steric barrier. Monitor the reaction closely by TLC or LC-MS to avoid decomposition.
| Parameter | Standard Conditions | Optimized for Hindered Coupling |
| Coupling Agent | EDC/HOBt | HATU, HCTU |
| Base | Triethylamine (TEA) | DIPEA, Collidine |
| Solvent | DCM, THF | DMF, DMSO |
| Temperature | Room Temperature | 40-50 °C |
Workflow for a Challenging Amide Coupling
Caption: Workflow for hindered amide coupling.
Section 2: Ester Hydrolysis
The methyl ester of Methyl trans-4-Aminocyclohexanecarboxylate can be hydrolyzed to the corresponding carboxylic acid, which is a key step for further functionalization.
Question 3: I am trying to hydrolyze the methyl ester to a carboxylic acid, but I am getting a low yield of the desired product. What are the optimal conditions?
Answer: Ester hydrolysis, or saponification, is a common transformation, but achieving high yields with this substrate requires careful control of reaction conditions to avoid side reactions.
Causality Explained: The reaction is an equilibrium process. Under basic conditions, the carboxylate salt is formed, which drives the reaction to completion. However, prolonged exposure to strong base or high temperatures can lead to side reactions.
Optimized Protocol for Ester Hydrolysis
-
Reagents: Use lithium hydroxide (LiOH) as the base. It is often more effective than sodium hydroxide (NaOH) or potassium hydroxide (KOH) for methyl ester hydrolysis and can sometimes be used at lower temperatures.
-
Solvent System: A mixture of tetrahydrofuran (THF) and water, or methanol and water, is typically used to ensure the solubility of both the ester and the hydroxide salt.
-
Temperature: Conduct the reaction at room temperature or slightly elevated temperatures (e.g., 40 °C). Avoid excessive heat.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. The disappearance of the starting material and the appearance of a more polar product spot (the carboxylate) are indicative of reaction completion.
-
Work-up: After the reaction is complete, carefully acidify the reaction mixture with a dilute acid, such as 1M hydrochloric acid (HCl), to a pH of approximately 3-4. This will protonate the carboxylate to form the free carboxylic acid.
-
Extraction: Extract the product with a suitable organic solvent, such as ethyl acetate.
-
Purification: The crude product can often be purified by recrystallization.
Caption: Troubleshooting ester hydrolysis.
Section 3: N-Alkylation and Reductive Amination
The primary amine of Methyl trans-4-Aminocyclohexanecarboxylate can be functionalized through N-alkylation or reductive amination.
Question 4: I am attempting a direct N-alkylation with an alkyl halide, but I am observing a mixture of mono- and di-alkylated products, leading to a difficult purification. How can I improve the selectivity for mono-alkylation?
Answer: Over-alkylation is a common side reaction in the N-alkylation of primary amines because the resulting secondary amine is often more nucleophilic than the starting primary amine.
Strategies to Promote Mono-alkylation:
-
Stoichiometry Control: Use a large excess of the Methyl trans-4-Aminocyclohexanecarboxylate free base relative to the alkylating agent. This statistically favors the reaction of the alkyl halide with the more abundant primary amine.
-
Reaction Conditions: Lowering the reaction temperature can help to reduce the rate of the second alkylation.
-
Reductive Amination: A more controlled and often higher-yielding method for mono-alkylation is reductive amination. This two-step, one-pot process involves the formation of an imine with an aldehyde or ketone, followed by reduction.
Protocol for Reductive Amination
-
Imine Formation: Dissolve the Methyl trans-4-Aminocyclohexanecarboxylate free base and the desired aldehyde or ketone (1.0-1.2 equivalents) in a suitable solvent like 1,2-dichloroethane (DCE) or methanol (MeOH). A catalytic amount of acetic acid can be added to facilitate imine formation.
-
Reduction: After stirring for 1-2 hours at room temperature to allow for imine formation, add a mild reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN). These reagents will selectively reduce the imine in the presence of the unreacted aldehyde or ketone.
-
Work-up: Once the reaction is complete, quench with a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent, dry, and concentrate.
-
Purification: The product can be purified by column chromatography.
Section 4: Purification and Analysis
Question 5: My final product is difficult to purify by standard silica gel chromatography. Are there alternative methods?
Answer: The presence of both an amine and an ester group can lead to tailing on silica gel columns.
Purification Strategies:
-
Recrystallization: If your product is a solid, recrystallization is often the most effective method for obtaining highly pure material. Experiment with different solvent systems, such as ethyl acetate/hexanes or methanol/water.
-
Ion Exchange Chromatography: For compounds with a basic amine, solid-phase extraction (SPE) using a strong cation exchange (SCX) cartridge can be an excellent purification technique. The product is retained on the cartridge and can be eluted with a basic solution (e.g., ammonia in methanol), leaving neutral impurities behind.
-
Reverse-Phase Chromatography: If the compound is sufficiently non-polar, reverse-phase flash chromatography can provide a good separation.
Question 6: How can I effectively monitor the progress of my reactions involving Methyl trans-4-Aminocyclohexanecarboxylate?
Answer: Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the two most powerful techniques for reaction monitoring.
TLC Monitoring Tips:
-
Staining: Since the starting material and many of its derivatives may not be UV-active, use a stain for visualization. Ninhydrin is excellent for detecting the primary amine of the starting material, while a potassium permanganate (KMnO₄) stain can visualize a broader range of organic compounds.
-
Solvent System: For amide coupling reactions, a typical eluent is a mixture of ethyl acetate and hexanes. For more polar compounds, adding a small amount of methanol to a dichloromethane solution can be effective.
-
Co-spotting: Always co-spot the reaction mixture with the starting material to accurately track its consumption.
LC-MS Monitoring:
-
Ionization: Use electrospray ionization (ESI) in positive ion mode to detect the protonated molecular ions [M+H]⁺ of the starting material and products.
-
Sample Preparation: Dilute a small aliquot of the reaction mixture in a suitable solvent like methanol or acetonitrile before injection. For complex reaction mixtures, a mini-workup (e.g., a quick extraction in an Eppendorf tube) can provide a cleaner sample and more reliable results.
Section 5: FAQs
Q1: Can cis-trans isomerization occur during reactions? A1: The trans-configuration of the 1,4-disubstituted cyclohexane is generally the thermodynamically more stable isomer. While isomerization is not common under standard reaction conditions, prolonged exposure to harsh acidic or basic conditions, or very high temperatures, could potentially lead to some epimerization. It is always good practice to confirm the stereochemistry of the final product by NMR spectroscopy.
Q2: What are some suitable orthogonal protecting group strategies for this molecule? A2: The bifunctional nature of this molecule is ideal for orthogonal protection strategies. For example, the amine can be protected with a Boc (tert-butyloxycarbonyl) group, which is acid-labile, while the ester can be hydrolyzed under basic conditions. This allows for selective functionalization of either the amine or the carboxylic acid.
Q3: What are the storage conditions for this compound? A3: It should be stored in a cool, dry place, away from incompatible materials such as strong oxidizing agents.
References
- Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis (5th ed.). John Wiley & Sons.
- Hall, D. G. (Ed.). (2012).
- Humphrey, J. M., & Chamberlin, A. R. (1997). Chemical Synthesis of Natural Product Peptides: Coupling Methods for the Incorporation of Noncoded Amino Acids into Peptides. Chemical Reviews, 97(6), 2243–2266.
- Larock, R. C. (2009).
- Reddit. (2023). Can LC-MS and TLC results when monitoring a reaction live depend on work-up?
- Washington State University. (n.d.). Monitoring Reactions by TLC.
- Zhang, L., et al. (2018). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 16(44), 8539-8543.
- Schäfer, G., & Bode, J. W. (2015). The Synthesis of Sterically Hindered Amides. CHIMIA International Journal for Chemistry, 69(5), 268-271.
- ResearchGate. (2020). What is the best technique for amide purification?
- Biotage. (2023). How should I purify a complex, polar, amide reaction mixture?
- Chapman, N. B., & Shorter, J. (1967). Conformation and reactivity. Part VII.
Technical Support Center: Preventing Methyl Ester Hydrolysis During Synthesis
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with the stability of methyl esters during organic synthesis. Unintended hydrolysis of a methyl ester back to its parent carboxylic acid is a common side reaction that can significantly lower yields and complicate purification. This document provides in-depth technical guidance, troubleshooting protocols, and answers to frequently asked questions to help you mitigate and prevent this issue.
Frequently Asked Questions (FAQs)
Q1: What is methyl ester hydrolysis and what causes it?
A1: Methyl ester hydrolysis is the chemical cleavage of the ester bond, breaking the molecule into a carboxylic acid and methanol.[1] This reaction is the reverse of Fischer esterification and is primarily caused by the presence of water.[1][2] The process is significantly accelerated by acid (H⁺) or base (OH⁻) catalysts.[3][4] In biological contexts, enzymes called esterases can also catalyze this reaction efficiently.[3]
Q2: At what pH is a methyl ester most stable?
A2: The rate of ester hydrolysis is highly dependent on pH. Since the reaction is catalyzed by both acids and bases, the rate is slowest at a neutral or slightly acidic pH, typically between pH 4 and 6.[3] However, the exact optimal pH for stability can vary based on the specific structure of the ester. For instance, studies on the complex macrolide etnangien methyl ester showed it was stable at pH 7 but decomposed at pH < 3 or pH > 10.[5]
Q3: How does temperature impact the rate of hydrolysis?
A3: As with most chemical reactions, the rate of ester hydrolysis increases with temperature.[3] To minimize unwanted hydrolysis, it is often advantageous to perform reactions and workup procedures at lower temperatures, such as 0°C or 4°C, provided the desired reaction can still proceed effectively.[1][3]
Q4: My synthesis is complete. How can I prevent hydrolysis during the workup?
A4: The aqueous workup is a critical stage where hydrolysis often occurs.[1] Key strategies include:
-
Use Cold Solutions: Perform all aqueous washes with ice-cold solutions to slow the kinetics of hydrolysis.[1]
-
Use Weak Bases for Neutralization: When neutralizing acid catalysts, use a cold, saturated solution of a weak base like sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃).[1][6] Avoid strong bases like NaOH or KOH, which can cause rapid, irreversible base-catalyzed hydrolysis (saponification).[1][4]
-
Minimize Contact Time: Do not allow the organic layer containing the ester to remain in contact with aqueous acidic or basic layers for extended periods.
-
Thorough Drying: After washing, thoroughly dry the organic layer with an anhydrous drying agent like Na₂SO₄ or MgSO₄ to remove all traces of water.[1]
Understanding the Mechanism: Acid vs. Base-Catalyzed Hydrolysis
To effectively prevent hydrolysis, it is crucial to understand the mechanisms by which it occurs. Both acid and base-catalyzed pathways proceed via nucleophilic acyl substitution, but with critical differences.
Acid-Catalyzed Hydrolysis
This is an equilibrium-controlled process, essentially the reverse of Fischer esterification.[2] The reaction is driven forward by using a large excess of water.[7]
-
Protonation: The carbonyl oxygen of the ester is protonated by an acid catalyst (e.g., H₃O⁺), which activates the carbonyl carbon towards nucleophilic attack.[7][8]
-
Nucleophilic Attack: A water molecule attacks the activated carbonyl carbon, forming a tetrahedral intermediate.[2]
-
Proton Transfer: A proton is transferred from the attacking water moiety to the methoxy group, making it a good leaving group (methanol).
-
Elimination: The tetrahedral intermediate collapses, eliminating a molecule of methanol and reforming the carbonyl group.
-
Deprotonation: The protonated carboxylic acid is deprotonated by water to regenerate the acid catalyst and form the final carboxylic acid product.[7]
Caption: Reversible mechanism of acid-catalyzed ester hydrolysis.
Base-Catalyzed Hydrolysis (Saponification)
This process is effectively irreversible under basic conditions.[4] This is because the final step involves an acid-base reaction that forms a resonance-stabilized carboxylate salt, which is unreactive towards nucleophiles.[2]
-
Nucleophilic Attack: A hydroxide ion (OH⁻) directly attacks the carbonyl carbon of the ester.[4]
-
Formation of Tetrahedral Intermediate: A tetrahedral intermediate is formed.
-
Elimination: The intermediate collapses, eliminating a methoxide ion (CH₃O⁻) and forming a carboxylic acid.[4]
-
Deprotonation (Irreversible Step): The methoxide ion, being a strong base, immediately deprotonates the newly formed carboxylic acid. This acid-base reaction is highly favorable and drives the overall reaction to completion.[4] An external acid workup is required to protonate the carboxylate and isolate the neutral carboxylic acid.[4]
Caption: Irreversible mechanism of base-catalyzed ester hydrolysis.
Troubleshooting Guide: Preventing Hydrolysis During Synthesis
Unwanted hydrolysis can often be traced back to specific aspects of the experimental setup and procedure. Use this guide to diagnose and resolve common issues.
Issue 1: Hydrolysis Occurs Despite Using Anhydrous Solvents.
| Potential Cause | Explanation & Recommended Action |
| Hygroscopic Reagents | Some starting materials or reagents are hygroscopic and can introduce atmospheric moisture. Action: Handle hygroscopic solids in a glove box or under a positive pressure of inert gas (Nitrogen or Argon).[3] |
| Improperly Dried Glassware | Residual moisture on glassware surfaces can be a significant source of water. Action: Dry all glassware in an oven at >120°C for a minimum of 4 hours and allow it to cool in a desiccator over a drying agent (e.g., CaSO₄, P₂O₅) immediately before use.[3] |
| Atmospheric Moisture | Reactions run open to the atmosphere, even with a condenser, can absorb moisture over time. Action: Maintain a positive pressure of an inert gas (N₂ or Ar) throughout the reaction. For refluxing systems, fit the condenser with a drying tube containing a desiccant like CaCl₂ or CaSO₄.[3] |
| "Wet" Solvents | Even commercially available "anhydrous" solvents can contain trace amounts of water. Action: For highly sensitive reactions, freshly distill solvents from an appropriate drying agent (e.g., Na/benzophenone for THF, CaH₂ for CH₂Cl₂). Alternatively, use solvents from a solvent purification system or store them over activated molecular sieves (3Å or 4Å). |
Issue 2: The Desired Reaction is Sluggish, and Forcing Conditions (Heat, Long Reaction Times) Lead to Hydrolysis.
| Potential Cause | Explanation & Recommended Action |
| Sub-optimal Reagents | Standard esterification methods like Fischer esterification require harsh acidic conditions and heat, which can promote hydrolysis.[9] Action: Switch to milder, more efficient coupling reagents that operate under neutral or near-neutral conditions and at lower temperatures.[10] |
| Steric Hindrance | If the alcohol or carboxylic acid is sterically hindered, the esterification reaction will be slow, allowing more time for hydrolysis to occur. Action: Employ more powerful activating agents. For example, converting the carboxylic acid to an acid chloride with SOCl₂ or (COCl)₂ first, followed by reaction with the alcohol, is often much faster and more efficient.[9][11] |
Table 1: Comparison of Common Esterification Reagents and Conditions
| Method | Reagents | Conditions | Advantages | Disadvantages |
| Fischer Esterification | R-COOH, R'-OH, H₂SO₄ (cat.) | Heat, often reflux in excess alcohol | Inexpensive reagents | Harsh acidic conditions, reversible, requires water removal[9][12] |
| Acid Chloride | R-COCl, R'-OH, Pyridine or Et₃N | 0°C to RT | Highly reactive, fast, high yield | Acid chloride must be pre-formed, produces HCl byproduct[11] |
| DCC/DMAP Coupling | R-COOH, R'-OH, DCC, DMAP (cat.) | CH₂Cl₂, 0°C to RT | Very mild, high yielding | DCC byproduct (DCU) can be difficult to remove, DCC is an allergen |
| Diazomethane | R-COOH, CH₂N₂ | Ether, RT | Extremely mild, fast, clean, high yield for methyl esters | CH₂N₂ is highly toxic and explosive, limiting its use[13][14] |
Advanced Strategies: Protecting Groups
When reaction conditions are unavoidably harsh (e.g., strongly basic or nucleophilic), the most robust strategy is to protect the carboxylic acid functional group in a form other than a simple methyl ester.[15][16] A protecting group masks the functionality, endures the reaction conditions, and can be selectively removed later.[17]
Table 2: Alternative Protecting Groups for Carboxylic Acids
| Protecting Group | Structure | Introduction Method | Cleavage Conditions | Key Advantages |
| Benzyl Ester | R-COOBn | Benzyl alcohol, acid catalyst or BnBr, base | Hydrogenolysis (H₂, Pd/C) | Cleavage is very mild and orthogonal to many other groups.[15][18] |
| tert-Butyl Ester | R-COOtBu | Isobutylene, H₂SO₄ (cat.) | Mild acid (e.g., TFA in CH₂Cl₂) | Stable to base and nucleophiles, easily removed with acid.[15][19] |
| Silyl Ester (e.g., TBDMS) | R-COOSi(Me)₂(tBu) | TBDMS-Cl, Imidazole | Fluoride source (TBAF) or mild acid | Very mild cleavage conditions.[15] |
Experimental Protocol: Benzyl Ester Protection
This protocol describes a typical procedure for protecting a carboxylic acid as a benzyl ester.
-
Dissolution: Dissolve the carboxylic acid (1.0 eq) and benzyl alcohol (1.2 eq) in a suitable solvent like toluene.
-
Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid (pTSA) (0.05 eq).
-
Azeotropic Removal of Water: Fit the flask with a Dean-Stark apparatus and a condenser. Heat the mixture to reflux. Water produced during the esterification is removed as an azeotrope with toluene, driving the reaction to completion.
-
Monitoring: Monitor the reaction progress by TLC until the starting carboxylic acid is consumed.
-
Workup: Cool the reaction mixture. Wash the organic layer with saturated aqueous NaHCO₃ solution, followed by brine.[1]
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting benzyl ester by column chromatography or distillation.
Caption: Workflow for protecting a carboxylic acid as a benzyl ester.
By carefully selecting reaction conditions, ensuring a truly anhydrous environment, and employing robust workup procedures or protective group strategies when necessary, researchers can successfully prevent the unintended hydrolysis of methyl esters, leading to higher yields and cleaner products.
References
- Organic Chemistry Portal. (n.d.). Methyl Esters.
- Chemistry Steps. (n.d.). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism.
- Organic Chemistry Portal. (n.d.). Ester synthesis by esterification.
- Master Organic Chemistry. (2022, October 27). Basic Hydrolysis of Esters - Saponification.
- ResearchGate. (n.d.). Stability of etnangien methyl ester at various pH-values. [Diagram].
- Chemistry LibreTexts. (2023, January 22). Acid Anhydrides react with alcohols to form esters.
- Reddit. (n.d.). Why are my ester hydrolysis not working. r/Chempros.
- Chemistry LibreTexts. (2023, January 22). Acid Catalyzed Hydrolysis of Esters.
- ResearchGate. (2021, January 19). Work up of ester? [Forum discussion].
- National Institutes of Health. (2018, May 9). Evaluation of the Stability of Polymeric Materials Exposed to Palm Biodiesel and Biodiesel–Organic Acid Blends.
- Chemistry LibreTexts. (2021, March 5). 13.10: Protecting Groups in Organic Synthesis.
- Organic Chemistry Portal. (n.d.). Acid to Ester - Common Conditions.
- J&K Scientific LLC. (2025). Methyl-Ester Protection and Deprotection.
- ResearchGate. (n.d.). Low temperature properties of methyl esters. [Table].
- Reddit. (n.d.). Need to hydrolyze methyl esters but compound is water sensitive. r/Chempros.
- Quora. (2021, December 3). What are the advantages and disadvantages of this type of esterification reaction which is methyl ester synthesis using diazomethane?
- Oxford Learning Link. (n.d.). Appendix 6: Protecting groups.
- YouTube. (2020, November 6). Chem 51C F20 Lec 15. Ester Hydrolysis and the Chemistry of Nitriles.
- Chemguide. (n.d.). esterification - alcohols and carboxylic acids.
- Google Patents. (n.d.). US4185027A - Hydrolysis of methyl esters.
- Penn State University. (2008, February 6). Effect of pH on ether, ester, and carbonate hydrolysis in high-temperature water.
- Neliti. (2024). PROTECTING GROUPS FOR ORGANIC SYNTHESIS.
- Science Discussions. (n.d.). Mechanisms of Ester hydrolysis.
- Reddit. (n.d.). Hydrolysis of methyl eaters. r/chemistry.
- Evans, D. A., & Black, W. C. (1993). Total synthesis of the macrolide antibiotic lepicidin A. Journal of the American Chemical Society, 115(11), 4497-4513.
- YouTube. (2020, July 5). Protecting Groups for Carboxylic acid.
- Chemguide. (n.d.). mechanism for the acid catalysed hydrolysis of esters.
- OrgoSolver. (n.d.). Synthesis and Reactions of Carboxylic Acids, Esters, and Anhydrides.
- Wikipedia. (n.d.). Protecting group.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. Acid to Ester - Common Conditions [commonorganicchemistry.com]
- 10. Ester synthesis by esterification [organic-chemistry.org]
- 11. chemguide.co.uk [chemguide.co.uk]
- 12. quora.com [quora.com]
- 13. jk-sci.com [jk-sci.com]
- 14. Thieme E-Books & E-Journals [thieme-connect.de]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. learninglink.oup.com [learninglink.oup.com]
- 17. Protecting group - Wikipedia [en.wikipedia.org]
- 18. media.neliti.com [media.neliti.com]
- 19. youtube.com [youtube.com]
Technical Support Center: Managing the Reactivity of the Free Amine in Methyl trans-4-Aminocyclohexanecarboxylate
Introduction
Methyl trans-4-aminocyclohexanecarboxylate is a valuable bifunctional molecule in pharmaceutical and materials science research, possessing both a primary amine and a methyl ester. The nucleophilic and basic nature of the primary amine often presents challenges in achieving selective transformations at other sites of the molecule.[1][2] This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers navigate the complexities of managing the amine's reactivity during their synthetic campaigns.
This guide is structured to address common issues encountered in the laboratory, from unexpected side reactions to the selection of appropriate protective measures. Our goal is to provide not just protocols, but the underlying chemical principles to empower you to make informed decisions in your experimental design.
Troubleshooting Guide
This section addresses specific problems that may arise during reactions involving methyl trans-4-aminocyclohexanecarboxylate, offering potential causes and actionable solutions.
Issue 1: Low or No Product Formation in N-Acylation or N-Sulfonylation
Symptoms:
-
Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) analysis shows a significant amount of unreacted starting material.
-
The desired amide or sulfonamide product is formed in very low yield.
Potential Causes & Solutions:
| Cause | Explanation | Recommended Action |
| Inactive Acylating/Sulfonylating Agent | Acyl chlorides, sulfonyl chlorides, and anhydrides are sensitive to moisture and can hydrolyze over time, rendering them unreactive.[3] | Solution: Use a fresh bottle of the reagent or purify the existing stock. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). |
| Low Nucleophilicity of the Amine | While generally reactive, the cyclohexyl backbone can present some steric hindrance. In some cases, the amine may be protonated by an acidic byproduct, reducing its nucleophilicity. | Solution: Ensure an appropriate base (e.g., triethylamine, pyridine, or diisopropylethylamine) is used to neutralize any generated acid, such as HCl from an acyl chloride.[3] For sterically hindered substrates, consider using more potent coupling agents.[4][5] |
| Incorrect Stoichiometry | An improper ratio of reactants can lead to incomplete conversion. | Solution: Carefully re-calculate and measure the molar equivalents of all reactants. For N-acylation, a slight excess (1.1-1.2 equivalents) of the acylating agent is often beneficial. |
Experimental Protocol: Standard N-Acylation
-
Dissolve methyl trans-4-aminocyclohexanecarboxylate (1.0 eq.) and a non-nucleophilic base like triethylamine (1.5 eq.) in an anhydrous aprotic solvent (e.g., dichloromethane or tetrahydrofuran) under an inert atmosphere.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add the acyl chloride (1.1 eq.) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent, dry the organic layer, and purify by column chromatography.
Issue 2: Formation of Di-acylated or Di-sulfonylated Byproducts
Symptoms:
-
Mass spectrometry reveals a product with a mass corresponding to the addition of two acyl or sulfonyl groups.
-
Purification is complicated by a less polar byproduct.
Potential Causes & Solutions:
| Cause | Explanation | Recommended Action |
| Excess Acylating/Sulfonylating Agent | A large excess of the electrophilic reagent can lead to the acylation or sulfonylation of the initially formed amide or sulfonamide N-H bond, particularly with sulfonyl chlorides.[3][6] | Solution: Use a stoichiometric amount (1.0 to 1.05 equivalents) of the acylating or sulfonylating agent. Add the reagent slowly to the reaction mixture to maintain a low instantaneous concentration. |
| Strongly Basic Conditions | The use of a strong, non-hindered base can deprotonate the newly formed amide or sulfonamide, creating a nucleophilic anion that can react with a second molecule of the electrophile.[6] | Solution: Use a weaker or sterically hindered base like pyridine or 2,6-lutidine.[6] Alternatively, use only a slight excess of the base (1.1 equivalents). |
| Elevated Reaction Temperature | Higher temperatures can provide the activation energy needed for the less favorable second acylation/sulfonylation to occur. | Solution: Perform the reaction at a lower temperature (e.g., 0 °C or -20 °C) and allow it to slowly warm to room temperature only after the addition of the electrophile is complete.[6] |
Issue 3: Unwanted Reaction at the Methyl Ester (e.g., Amide Formation or Hydrolysis)
Symptoms:
-
Formation of a byproduct where the methyl ester has been converted to an amide (if another amine is present) or a carboxylic acid.
-
This is more common under harsh basic or acidic conditions, or with prolonged reaction times at elevated temperatures.[7]
Potential Causes & Solutions:
| Cause | Explanation | Recommended Action |
| Harsh Basic Conditions | Strong bases like sodium hydroxide or potassium hydroxide can readily hydrolyze the methyl ester, a reaction known as saponification.[7] | Solution: Avoid strong aqueous bases during workup if the ester is desired. Use milder bases like sodium bicarbonate for neutralization. If ester hydrolysis is unavoidable, consider re-esterification as a subsequent step. |
| Aminolysis of the Ester | If the reaction is performed with another amine nucleophile, direct attack at the ester carbonyl can occur, especially at higher temperatures, leading to an amide byproduct.[8][9] | Solution: Conduct the reaction at the lowest feasible temperature. If the intended reaction at the primary amine is sluggish, protecting the amine and then performing the desired transformation on the ester may be a better strategy. |
| Acid-Catalyzed Hydrolysis | Strong acidic conditions, particularly with heating, can lead to the hydrolysis of the methyl ester to the corresponding carboxylic acid.[7] | Solution: If strong acids are required for another transformation (e.g., deprotection), perform the reaction at low temperatures and for the shortest possible time. Alternatively, use a protecting group for the amine that can be removed under neutral or basic conditions. |
Frequently Asked Questions (FAQs)
Q1: When should I protect the primary amine?
A1: Protection of the amine is necessary when you plan to perform a reaction that is incompatible with a free amine.[1] This includes:
-
Reactions involving strong bases that would deprotonate the amine.
-
Reactions with strong electrophiles that would react with the amine.
-
When you need to selectively modify the methyl ester.
The choice of protecting group is critical and depends on the stability required for subsequent steps and the conditions for its removal.[10]
Q2: What are the most common protecting groups for the amine, and how do I choose one?
A2: Carbamates are the most widely used protecting groups for amines.[11] The choice depends on the desired stability and deprotection conditions.
| Protecting Group | Reagent for Introduction | Stability | Deprotection Conditions |
| Boc (tert-Butoxycarbonyl) | Di-tert-butyl dicarbonate (Boc)₂O | Stable to base, catalytic hydrogenation. | Strong acid (e.g., TFA, HCl in dioxane).[11][12] |
| Cbz (Carboxybenzyl) | Benzyl chloroformate | Stable to mild acid and base. | Catalytic hydrogenation (e.g., H₂, Pd/C). |
| Fmoc (9-Fluorenylmethyloxycarbonyl) | Fmoc-Cl or Fmoc-OSu | Stable to acid and catalytic hydrogenation. | Base (e.g., piperidine in DMF).[10] |
A decision-making workflow for selecting a protecting group is illustrated below.
Caption: Decision tree for amine protecting group selection.
Q3: I am trying to perform a reductive amination with my aldehyde/ketone and methyl trans-4-aminocyclohexanecarboxylate. What are the common pitfalls?
A3: Reductive amination is a powerful method for forming C-N bonds.[13][14] However, challenges can arise:
-
Imine Formation Equilibrium: The initial formation of the imine from the amine and carbonyl compound is a reversible reaction.[13] To drive the reaction forward, it is often necessary to remove the water that is formed, for example, by using a Dean-Stark apparatus or molecular sieves.
-
Reducing Agent Selection: The choice of reducing agent is crucial. Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are popular choices because they are mild enough to not reduce the starting aldehyde or ketone but will reduce the formed imine.[15][16] Sodium borohydride (NaBH₄) can also be used, but it will also reduce the carbonyl compound, so it should only be added after imine formation is complete.[15][16]
-
Over-alkylation: While less of an issue than with alkyl halides, it's important to control the stoichiometry to avoid the secondary amine product from reacting with another molecule of the carbonyl compound.[14][17]
Caption: General workflow for reductive amination.
Q4: Can I perform an Sₙ2 reaction with an alkyl halide without protecting the amine?
A4: Direct alkylation of the primary amine with an alkyl halide is generally not recommended as it is difficult to control and often leads to a mixture of mono- and di-alkylated products, as well as the tertiary amine and even the quaternary ammonium salt.[17][18] The initially formed secondary amine is often more nucleophilic than the starting primary amine, leading to over-alkylation.[17] For clean, mono-alkylation, a reductive amination approach (see Q3) or a protection-alkylation-deprotection sequence is preferred.
References
- ChemTalk. (n.d.). Protecting Groups in Organic Synthesis.
- Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates.
- ResearchGate. (2011). A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates.
- Chemistry LibreTexts. (2021). 23.13: Protection of Amino Groups in Synthesis.
- SlideShare. (n.d.). Protection for the AMINE.pptx.
- Britannica. (2025). Amine - Reactions, Synthesis, Properties.
- Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates.
- Michigan State University. (n.d.). Amine Reactivity.
- Chemistry LibreTexts. (2023). Reactivity of Amines.
- OpenStax. (2023). 24.6 Synthesis of Amines.
- ResearchGate. (2022). Methyl ester hydrolysis.
- Royal Society of Chemistry. (n.d.). Microwave-assisted one-pot synthesis of sulfonamides.
- ResearchGate. (2017). The Synthesis of Sterically Hindered Amides.
- Sulfur Recovery Engineering Inc. (n.d.). Amine Troubleshooting.
- HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry.
- University of Rochester. (n.d.). How To: Troubleshoot a Reaction.
- National Institutes of Health. (2022). Amide Bond Formation via the Rearrangement of Nitrile Imines Derived from N-2-Nitrophenyl Hydrazonyl Bromides.
- YouTube. (2020). Troubleshooting Foaming in an Amine Plant.
- ResearchGate. (1995). Troubleshooting amine plants.
- Chemistry LibreTexts. (2021). 23.9: Amines as Nucleophiles.
- Wikipedia. (n.d.). Reductive amination.
- Organic Chemistry Portal. (n.d.). Sulfonate synthesis by sulfonylation (tosylation).
- Chemistry Steps. (n.d.). Esters Reaction with Amines – The Aminolysis Mechanism.
- University of California, Irvine. (n.d.). Reductive Amination - Common Conditions.
- PubMed. (2008). Discovery of bifunctional thiourea/secondary-amine organocatalysts for the highly stereoselective nitro-Mannich reaction of alpha-substituted nitroacetates.
- Chemistry LibreTexts. (2023). 17.4: Hydrolysis of Esters and Amides.
- Master Organic Chemistry. (2017). Reductive Amination, and How It Works.
- Journal of Chemical and Pharmaceutical Research. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis.
- Organic Chemistry Portal. (n.d.). Methyl Esters.
- PubMed Central. (2024). Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine.
- National Institutes of Health. (n.d.). Methyl (1r,4r)-4-aminocyclohexane-1-carboxylate hydrochloride.
- Organic Chemistry Portal. (n.d.). Controlled and Chemoselective Reduction of Secondary Amides.
- YouTube. (2021). Chemoselectivity and Protecting Groups: Crash Course Organic Chemistry #33.
- The Royal Society of Chemistry. (2014). Ester Coupling Reactions– an Enduring Challenge in the Chemical Synthesis of Bioactive Natural Products.
- Arkivoc. (2004). N-Acylation in combinatorial chemistry.
- Center for Molecular Modeling. (n.d.). Efficient Use of Bifunctional Acid−Base Properties for Alkylammonium Formation in Amine-Substituted Zeolites.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. echemi.com [echemi.com]
- 9. Esters Reaction with Amines – The Aminolysis Mechanism - Chemistry Steps [chemistrysteps.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. Protecting Groups in Organic Synthesis | ChemTalk [chemistrytalk.org]
- 13. Reductive amination - Wikipedia [en.wikipedia.org]
- 14. jocpr.com [jocpr.com]
- 15. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 16. masterorganicchemistry.com [masterorganicchemistry.com]
- 17. 24.6 Synthesis of Amines - Organic Chemistry | OpenStax [openstax.org]
- 18. Amine Reactivity [www2.chemistry.msu.edu]
Technical Support Center: Improving the Stability of Reaction Intermediates
Introduction
In the intricate landscape of chemical synthesis, reaction intermediates are fleeting, high-energy species that dictate the pathway from reactants to products.[1][][3] Their inherent instability, however, often leads to undesired side reactions, low yields, and complex purification challenges. This guide is designed for researchers, scientists, and drug development professionals to provide a comprehensive, troubleshooting-focused resource for stabilizing these transient molecules. By understanding the factors that influence their lifespan and the advanced techniques available for their control, you can significantly enhance the efficiency, selectivity, and reproducibility of your synthetic routes.
This technical support center moves beyond simple protocols to explain the "why" behind experimental choices, offering field-proven insights to navigate the complexities of modern organic and organometallic chemistry.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during experiments involving unstable reaction intermediates, providing direct answers and actionable troubleshooting steps.
General Issues
Q1: My reaction is producing a complex mixture of products with low yield of the desired compound. How can I determine if an unstable intermediate is the cause?
A1: A complex product mixture often points to a reactive intermediate that is decomposing or rearranging before it can be converted to the desired product.[1] Here’s how to diagnose and address this:
-
Hypothesize Potential Intermediates: Based on your reaction mechanism, identify the most likely unstable species (e.g., carbocation, carbanion, radical).[][4] Consider their known stability trends. For instance, tertiary carbocations are more stable than primary ones due to hyperconjugation and inductive effects.[4][5]
-
Low-Temperature Studies: Repeating the reaction at a significantly lower temperature can slow down the decomposition or rearrangement of the intermediate, potentially increasing the yield of the desired product.[3][6] This provides strong evidence for the involvement of an unstable intermediate.
-
Spectroscopic "Snapshots": If the intermediate can be sufficiently concentrated at low temperatures, techniques like low-temperature NMR or IR spectroscopy can be used for direct observation.[6][7][8]
-
Chemical Trapping: Introduce a "trapping agent" that reacts quickly and specifically with the suspected intermediate to form a stable, characterizable adduct.[][9] The successful isolation of this adduct confirms the intermediate's existence.[9][10]
Q2: I suspect a carbocation rearrangement is occurring in my reaction. How can I prevent this?
A2: Carbocation rearrangements, such as hydride or alkyl shifts, are extremely fast and occur to form a more stable carbocation.[1][3] To mitigate this:
-
Solvent Choice: Use a more nucleophilic solvent that can quickly trap the initial carbocation before it has a chance to rearrange. However, be mindful that this may lead to solvent-incorporated byproducts.
-
Non-Coordinating, Polar Solvents: Employ polar aprotic solvents that can stabilize the carbocation through dipole interactions without directly reacting with it, potentially slowing rearrangement.[11][12]
-
Structural Redesign: Modify the substrate to disfavor rearrangement. For example, introducing steric hindrance or electron-withdrawing groups near the initial carbocation site can increase the energy barrier for rearrangement.
Environmental and Reagent-Related Issues
Q3: How does the choice of solvent impact the stability of my charged intermediates?
A3: The solvent plays a critical role in stabilizing charged intermediates through solvation.[11]
-
Polar Protic Solvents (e.g., water, methanol): These solvents are excellent for stabilizing both cations and anions.[11][13] They stabilize cations through dipole interactions and anions through hydrogen bonding.[13] This is particularly effective for SN1 reactions where a carbocation intermediate is formed.[11][12][13]
-
Polar Aprotic Solvents (e.g., DMSO, DMF, acetonitrile): These solvents have strong dipoles to solvate cations but lack the ability to hydrogen bond with anions.[13][14] This leaves the anion "naked" and highly reactive, which is ideal for SN2 reactions.[13][14]
Table 1: Solvent Effects on Reaction Rates
| Reaction Type | Intermediate | Optimal Solvent Type | Rationale | Relative Rate Example |
| SN1 | Carbocation | Polar Protic | Stabilizes the carbocation and the leaving group, lowering the activation energy for the rate-determining step.[11][13] | Solvolysis of t-butyl chloride is ~150,000 times faster in water than in acetic acid. |
| SN2 | Transition State | Polar Aprotic | Dissolves the nucleophilic salt while not overly solvating (and deactivating) the nucleophile.[13][14] | Reaction of n-BuBr with N3- is ~5,000 times faster in CH3CN than in CH3OH. |
Q4: My reaction is sensitive to air and moisture, leading to inconsistent results. What strategies can I employ?
A4: Many intermediates, particularly carbanions and radical anions, are highly reactive towards oxygen and protic sources.
-
Inert Atmosphere: Always perform such reactions under an inert atmosphere of nitrogen or argon using Schlenk line or glovebox techniques.
-
Dry Solvents: Use freshly distilled or commercially available anhydrous solvents. Solvents can be further dried over molecular sieves.
-
Degassing: For reactions sensitive to dissolved oxygen, degas the solvent by bubbling with an inert gas or through freeze-pump-thaw cycles.
Advanced Stabilization Techniques: Protocols and Explanations
Technique 1: Low-Temperature Spectroscopy for Direct Observation
Rationale: By significantly reducing the thermal energy of the system, the rates of decomposition and rearrangement reactions can be slowed to the point where the intermediate accumulates to a detectable concentration.[3][6][15] This allows for direct structural characterization.
Experimental Protocol: Low-Temperature Nuclear Magnetic Resonance (NMR)
-
Preparation:
-
Select a cryo-solvent with a low freezing point that dissolves your sample (e.g., deuterated methanol, acetone, or dichloromethane).
-
Prepare a concentrated sample of the precursor in the chosen cryo-solvent in an NMR tube.
-
-
Execution:
-
Cool the NMR spectrometer probe to the desired low temperature (e.g., -78 °C).
-
Acquire a background spectrum of the precursor.
-
Initiate the reaction in situ by adding the second reagent (pre-cooled if possible) or by photolysis if using a photoreactive precursor.
-
Immediately begin acquiring spectra at regular intervals to observe the appearance and disappearance of signals corresponding to the intermediate and products.[7]
-
-
Data Analysis:
-
Analyze the new peaks for chemical shift, multiplicity, and integration to elucidate the structure of the intermediate.
-
Monitor the decay of the intermediate's signals over time to determine its lifetime at that temperature.
-
dot
Caption: Workflow for Low-Temperature NMR Spectroscopy.
Technique 2: Chemical Trapping of Elusive Intermediates
Rationale: When an intermediate is too short-lived for direct observation, it can be intercepted by a "trapping" agent.[9][10] This agent reacts rapidly and irreversibly with the intermediate to form a stable product, the structure of which provides evidence for the original intermediate.[9][10][16]
Experimental Protocol: Trapping a Benzyne Intermediate
-
Selection of Trapping Agent: Choose a reagent that reacts selectively with the intermediate. For a benzyne intermediate, a diene like furan or cyclopentadiene is an excellent choice for a [4+2] cycloaddition.
-
Execution:
-
Dissolve the benzyne precursor (e.g., 2-(trimethylsilyl)phenyl triflate) and a large excess of the trapping agent (e.g., furan) in a suitable solvent.
-
Slowly add the activating reagent (e.g., a fluoride source like CsF) at a controlled temperature.
-
Allow the reaction to proceed to completion.
-
-
Analysis:
-
Isolate the product using standard techniques (e.g., column chromatography).
-
Characterize the isolated product by NMR, mass spectrometry, and other relevant analytical methods. The structure of the Diels-Alder adduct will confirm the transient existence of the benzyne intermediate.
-
dot
Caption: Schematic of a two-step flow chemistry setup.
Other Key Stabilization Strategies
-
Protecting Groups: These are used to temporarily mask a reactive functional group elsewhere in the molecule, preventing it from interfering with the desired reaction. [17][18][19][20]The choice of protecting group is critical and must be stable to the reaction conditions used to generate the intermediate, yet easily removable later. [19][20]* Stabilizing Ligands: In organometallic chemistry, ligands play a crucial role in modulating the electronic and steric properties of a metal center. [21][22]Electron-donating or bulky ligands can stabilize reactive, low-valent metal intermediates, preventing decomposition and controlling reactivity. [22][23][24]
References
- Lumen Learning. (n.d.). 5.6. Reactive intermediates. Organic Chemistry 1: An open textbook.
- BOC Sciences. (n.d.). Identifying Intermediates in a Reaction Mechanism: Methods & Examples.
- Chemistry LibreTexts. (2022, October 4). 3.1: Intermediates.
- Unacademy. (n.d.). A study on the Stability of Intermediates.
- College of Saint Benedict & Saint John's University. (n.d.). Determination of Mechanism in Chemistry: Trapping Intermediates.
- Chemistry For Everyone. (2025, November 10). Why Are Some Reaction Intermediates Surprisingly Stable? [Video]. YouTube.
- Arts, Science & Commerce College Kolhar. (n.d.). Structure, Stability and Reactions of Reactive Intermediates.
- Chemistry LibreTexts. (2020, May 30). 5.7: Reactive Intermediates - Carbocations.
- Langmuir. (2014). Stabilizing Catalytically Active Nanoparticles by Ligand Linking: Toward Three-Dimensional Networks with High Catalytic Surface Area. ACS Publications.
- Labinsights. (2023, May 8). Benefits of Protecting Groups in Organic Synthesis.
- Chemistry LibreTexts. (2021, December 15). 7.5: SN1 vs SN2.
- Interchim. (2017, March). Processing unstable intermediates with Flow Chemistry. Interchim Blog.
- Accounts of Chemical Research. (2022, May 26). Characterization of Elusive Reaction Intermediates Using Infrared Ion Spectroscopy: Application to the Experimental Characterization of Glycosyl Cations. PMC - NIH.
- ZM Silane Limited. (2025, August 14). Organic Synthesis Reactions Intermediate.
- Wikipedia. (n.d.). Protecting group.
- Journal of the American Chemical Society. (n.d.). Low-temperature characterization of the intermediates in the Wittig reaction.
- OkoduwaSTEM. (2017, April 28). TRAP Intermediate by Cycloaddition (superfacial)- Benzyne [Video]. YouTube.
- University of Calgary. (n.d.). Ch 8: Solvent Effects.
- Enamine. (n.d.). Catalysts and Ligands.
- Chemical Society Reviews. (2020, November 3). How to approach flow chemistry. RSC Publishing.
- Specac Ltd. (n.d.). Low temperature reactions with the VT cell.
- Wikipedia. (n.d.). Solvent effects.
- Organic Chemistry Portal. (n.d.). Protecting Groups.
- Wikipedia. (n.d.). Chemical trap.
- Biointerface Research in Applied Chemistry. (2024, February 17). Role of Ligand Design on the Stability of Metal Complexes and Its Catalytic Properties - A Mini-Review.
- NIH. (n.d.). A comprehensive review of flow chemistry techniques tailored to the flavours and fragrances industries.
- StemCo. (2021, August 2). What factors affect chemical stability?.
- Quora. (2018, December 10). Can you explain the role of solvents in SN1 and SN2 mechanisms?.
- NIH. (n.d.). Sustainable Approaches for the Protection and Deprotection of Functional Groups.
- Lab on a Chip. (2011, March 15). Ten key issues in modern flow chemistry.
- NIH. (n.d.). Modern applications of low-valent early transition metals in synthesis and catalysis.
- ResearchGate. (2025, August 4). (PDF) PROTECTING GROUPS FOR ORGANIC SYNTHESIS.
- Master Organic Chemistry. (2012, December 4). Deciding SN1/SN2/E1/E2 - The Solvent.
- ResearchGate. (2025, August 7). Taming Hazardous Chemistry by Continuous Flow Technology | Request PDF.
- PubMed. (n.d.). Resolution and Characterization of Chemical Steps in Enzyme Catalytic Sequences by Using Low-Temperature and Time-Resolved, Full-Spectrum EPR Spectroscopy in Fluid Cryosolvent and Frozen Solution Systems.
- YouTube. (2025, December 19). Why Can't All Reaction Intermediates Be Isolated? [Video].
- Chemical Science. (2020, September 10). Catalysis using transition metal complexes featuring main group metal and metalloid compounds as supporting ligands. RSC Publishing.
- Chemical Society Reviews. (2010, November 1). Identifying reaction intermediates and catalytic active sites through in situ characterization techniques. RSC Publishing.
Sources
- 1. 5.6. Reactive intermediates | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 3. A study on the Stability of Intermediates [unacademy.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. m.youtube.com [m.youtube.com]
- 6. Low temperature reactions with the VT cell - Specac Ltd [specac.com]
- 7. Characterization of Elusive Reaction Intermediates Using Infrared Ion Spectroscopy: Application to the Experimental Characterization of Glycosyl Cations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Determination of Mechanism Chemi [employees.csbsju.edu]
- 10. Chemical trap - Wikipedia [en.wikipedia.org]
- 11. Solvent effects - Wikipedia [en.wikipedia.org]
- 12. quora.com [quora.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. Resolution and Characterization of Chemical Steps in Enzyme Catalytic Sequences by Using Low-Temperature and Time-Resolved, Full-Spectrum EPR Spectroscopy in Fluid Cryosolvent and Frozen Solution Systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. youtube.com [youtube.com]
- 17. labinsights.nl [labinsights.nl]
- 18. Protecting group - Wikipedia [en.wikipedia.org]
- 19. Protective Groups [organic-chemistry.org]
- 20. researchgate.net [researchgate.net]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Catalysts and Ligands - Enamine [enamine.net]
- 23. Modern applications of low-valent early transition metals in synthesis and catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Catalysis using transition metal complexes featuring main group metal and metalloid compounds as supporting ligands - Chemical Science (RSC Publishing) DOI:10.1039/D0SC04238B [pubs.rsc.org]
Technical Support Center: Column Chromatography for Derivative Purification
Welcome to the technical support center for column chromatography. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of purifying synthetic derivatives. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) structured to address specific experimental challenges. Our focus is on explaining the underlying principles of chromatography to empower you to make informed decisions and achieve optimal separation results.
Section 1: Troubleshooting Guide
This section addresses common problems encountered during column chromatography in a question-and-answer format, providing potential causes and actionable solutions.
Problem 1: Poor or No Separation of Compounds
Question: My compounds are eluting together or showing very poor resolution on the column. What's going wrong?
Answer: Poor resolution is a frequent issue stemming from several potential factors related to the mobile and stationary phases.[1] The fundamental principle of chromatography relies on the differential affinities of compounds for the stationary and mobile phases.[1][2] If these affinities are too similar for the components in your mixture, separation will not occur.
Potential Causes & Solutions:
-
Inappropriate Solvent System: The polarity of your mobile phase (eluent) may be too high, causing all compounds to travel quickly with the solvent front without sufficient interaction with the stationary phase. Conversely, if the polarity is too low, all compounds may remain strongly adsorbed to the stationary phase and fail to elute.
-
Solution: The ideal solvent system should provide a retention factor (Rƒ) for the target compound of approximately 0.25 to 0.35 on a Thin Layer Chromatography (TLC) plate.[3] This Rƒ value ensures that the compound has adequate time to interact with the stationary phase, allowing for separation from impurities.[3] Systematically test different solvent systems with varying polarities using TLC to find the optimal conditions before running the column.[3][4]
-
-
Incorrect Stationary Phase: The choice of stationary phase is critical and depends on the polarity of the molecules being separated.[1] For normal-phase chromatography, polar stationary phases like silica gel or alumina are common.[1] If your derivatives are very non-polar, they may have minimal interaction with a polar stationary phase.
-
Solution: Match the stationary phase to your compound's properties. For non-polar compounds, consider using a non-polar stationary phase like C18-silica (reversed-phase chromatography).[1][5] For compounds that are unstable on acidic silica gel, you might try neutral alumina or deactivated silica gel.[6][7]
-
-
Column Overload: Loading too much sample onto the column can saturate the stationary phase, leading to broad bands and poor separation.[8]
-
Solution: The amount of silica gel needed is determined by the difficulty of the separation. A general guideline is a silica-to-sample weight ratio of 30:1 for moderately difficult separations (ΔRƒ ≥ 0.2) and up to 200:1 for very difficult separations (ΔRƒ < 0.1).[3]
-
-
Poorly Packed Column: An unevenly packed column with channels or cracks will lead to an uneven flow of the mobile phase, causing band broadening and preventing proper separation.[1]
Problem 2: The Compound Won't Elute from the Column
Question: I've been running my column for a long time, and my target compound is not coming off. What should I do?
Answer: This situation typically arises when the compound is too strongly adsorbed to the stationary phase. This can be due to a mobile phase with insufficient polarity or strong, undesirable interactions between your compound and the stationary phase.
Potential Causes & Solutions:
-
Mobile Phase Polarity is Too Low: The eluent is not strong enough to displace your compound from the stationary phase.
-
Solution: Gradually increase the polarity of the mobile phase. This is the principle behind gradient elution , where the solvent composition is changed during the separation to elute compounds with increasing polarity.[1] For example, you can start with a low polarity solvent like hexane and gradually introduce a more polar solvent like ethyl acetate.[9]
-
-
Compound Decomposition: The compound may be unstable on the stationary phase (e.g., acid-sensitive compounds on silica gel) and has decomposed.[6]
-
Solution: Before running a column, it's wise to check the stability of your compound on the stationary phase. This can be done by spotting the compound on a TLC plate, letting it sit for a few hours, and then eluting it to see if any new spots have appeared.[6] If decomposition is an issue, consider using a less acidic stationary phase like alumina or deactivating the silica gel with a base like triethylamine.[7]
-
-
Compound is Insoluble in the Mobile Phase: The compound may have precipitated at the top of the column if it is not soluble in the eluent.
-
Solution: Ensure your sample is fully dissolved before loading it onto the column. If solubility is an issue, you might need to use a "dry loading" technique. This involves pre-adsorbing your sample onto a small amount of silica gel, evaporating the solvent, and then carefully adding the dry powder to the top of the column.[10]
-
Problem 3: Asymmetric Peak Shapes (Tailing or Fronting)
Question: My collected fractions show that my compound is eluting over a very broad range, with significant tailing. Why is this happening and how can I fix it?
Answer: Asymmetrical peaks, such as those with tailing or fronting, are often indicative of non-ideal interactions or conditions within the column.[11] Peak tailing, where the latter half of the peak is broader, is a common problem.[8]
Potential Causes & Solutions for Peak Tailing:
-
Strong Analyte-Stationary Phase Interactions: This is a frequent cause, especially with polar compounds (like amines or carboxylic acids) on silica gel. The strong interaction prevents the compound from eluting cleanly in a tight band.[1]
-
Solution: Add a small amount of a modifier to the mobile phase to compete for the active sites on the stationary phase. For basic compounds like amines, adding a small percentage (0.1-1%) of triethylamine or ammonia in methanol can significantly improve peak shape.[7][9] For acidic compounds, adding a small amount of acetic or formic acid can have a similar effect.
-
-
Column Overload: As mentioned before, overloading the column can lead to tailing.[8]
-
Solution: Reduce the amount of sample loaded onto the column or use a larger column with more stationary phase.[8]
-
Potential Causes & Solutions for Peak Fronting:
-
Poor Sample Solubility: If the sample is not very soluble in the mobile phase, it can lead to a concentration-dependent elution profile, causing the front of the band to move faster than the rear.[8]
-
Column Collapse: This is a physical change in the packed bed of the column, which can be caused by harsh conditions like extreme pH or high temperatures.[8]
-
Solution: Ensure that the mobile phase pH is within the recommended range for the stationary phase (typically pH 2-8 for standard silica).[13]
-
Problem 4: Co-elution of Impurities
Question: An impurity is eluting at the same time as my desired product. How can I separate them?
Answer: Co-elution occurs when two or more compounds have very similar retention times under the chosen chromatographic conditions.[14] Resolving this issue requires modifying the separation parameters to alter the selectivity of the system.
Potential Causes & Solutions:
-
Insufficient Selectivity of the Chromatographic System: The chosen stationary and mobile phases do not provide enough difference in interaction for the co-eluting compounds.
-
Solution 1: Optimize the Mobile Phase: Fine-tuning the solvent system can often resolve co-eluting peaks. Try changing the solvent composition or even switching one of the solvents entirely (e.g., trying a dichloromethane/methanol system instead of ethyl acetate/hexane).[9] Sometimes, small changes in polarity can have a significant impact on selectivity.
-
Solution 2: Change the Stationary Phase: If optimizing the mobile phase doesn't work, changing the stationary phase is the next logical step.[15] Different stationary phases have different surface chemistries, which can lead to different retention patterns. For example, if you are using silica, you could try alumina, or switch from normal-phase to reversed-phase chromatography.
-
Solution 3: Employ Gradient Elution: A shallow gradient can sometimes improve the separation of closely eluting compounds by slowing down their elution and allowing more time for differential migration.[1][16][17]
-
Section 2: Frequently Asked Questions (FAQs)
This section provides answers to common practical questions regarding the setup and execution of column chromatography.
1. How do I choose the right solvent system?
The best way to choose a solvent system is by using Thin Layer Chromatography (TLC).[3] The goal is to find a solvent or solvent mixture that moves the desired compound to an Rƒ value between 0.25 and 0.35.[3] This Rƒ value provides a good balance between retention on the column and elution time. Common solvent systems for normal-phase chromatography include mixtures of a non-polar solvent (like hexanes or petroleum ether) and a more polar solvent (like ethyl acetate or diethyl ether).[3][9]
2. How much silica gel and what size column should I use?
The amount of silica gel depends on the quantity of your sample and the difficulty of the separation. The ratio of silica to sample can range from 20:1 for easy separations to over 100:1 for difficult ones.[3] The column size should be chosen to accommodate the required amount of silica, typically filling it about one-third to one-half full.[3]
Table 1: General Guidelines for Column Size and Silica Amount
| Sample Amount (mg) | Separation Difficulty (ΔRƒ) | Silica to Sample Ratio (w/w) | Recommended Column Diameter (mm) |
| 10 - 100 | Easy (>0.2) | 20:1 - 40:1 | 10 - 20 |
| 10 - 100 | Difficult (<0.1) | 100:1 - 200:1 | 20 - 30 |
| 100 - 500 | Easy (>0.2) | 20:1 - 40:1 | 30 - 40 |
| 100 - 500 | Difficult (<0.1) | 100:1 - 200:1 | 40 - 50 |
| 500 - 1000 | Easy (>0.2) | 20:1 - 40:1 | 50 - 75 |
Note: These are general guidelines and may need to be adjusted based on specific experimental results.[3]
3. What is the difference between isocratic and gradient elution?
-
Isocratic elution uses a constant mobile phase composition throughout the separation. It is simpler to perform and is ideal when the compounds to be separated have significantly different polarities.[1]
-
Gradient elution involves gradually increasing the polarity of the mobile phase during the separation. This technique is powerful for separating complex mixtures containing compounds with a wide range of polarities. It helps to elute strongly retained compounds in a reasonable time while still providing good resolution for less retained compounds.[1][18]
4. How should I load my sample onto the column?
There are two primary methods for loading a sample:
-
Wet Loading: Dissolve the sample in the minimum amount of the mobile phase (or a slightly more polar solvent if necessary for solubility) and carefully pipette it onto the top of the column.[10]
-
Dry Loading: This method is preferred for samples that are not very soluble in the mobile phase.[10] Dissolve the sample in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder. This powder is then carefully added to the top of the column.[7][10]
5. My column ran dry. Is the separation ruined?
Allowing the solvent level to drop below the top of the stationary phase can introduce air bubbles and create channels, which will ruin the separation.[10] It is crucial to keep the silica gel bed wet with solvent at all times. If the column runs dry, the packing is often irreversibly damaged, and it is usually best to start over.
Section 3: Key Experimental Protocols & Visual Guides
Protocol 1: Step-by-Step Guide for Packing a Silica Gel Column (Wet Method)
-
Preparation: Place a small plug of cotton or glass wool at the bottom of the column to support the packing. Add a layer of sand (approx. 1 cm).
-
Slurry Creation: In a beaker, mix the required amount of silica gel with the initial mobile phase to create a slurry.[1]
-
Packing the Column: Clamp the column vertically. Pour the slurry into the column.
-
Settling the Packing: Gently tap the side of the column to help the silica settle uniformly and remove any air bubbles. Open the stopcock to drain some solvent, which helps in compacting the bed.
-
Equilibration: Once the silica has settled, add a protective layer of sand on top and then add the mobile phase. Run the mobile phase through the column for at least one column volume to ensure it is fully equilibrated before loading the sample. Never let the solvent level drop below the top of the silica.[10]
Diagram 1: Troubleshooting Logic for Poor Separation
Caption: A decision tree for troubleshooting poor chromatographic separation.
References
- Mastering Column Chromatography: Techniques and Tips - Chrom Tech, Inc. ()
- Tips and Tricks for the Lab: Column Choices - ChemistryViews. ()
- HPLC Troubleshooting Guide. ()
- Quick Troubleshooting Guide For HPLC Column Usage | Biovanix Chrom
- Chromatography Column Selection Guide - Biocompare. ()
- Tips and Tricks for the Lab: Column Troubleshooting and Altern
- Troubleshooting Flash Column Chromatography - Department of Chemistry : University of Rochester. ()
- Co-Elution: The Achilles' Heel of Chromatography (and Wh
- The Secrets of Successful Gradient Elution | LCGC Intern
- Chromatography: Solvent Systems For Flash Column - Department of Chemistry : University of Rochester. (_)
- Purification: Tips for Flash Column Chromatography - Department of Chemistry : University of Rochester. ()
- Troubleshooting Basics, Part IV: Peak Shape Problems - LCGC Intern
- An Introduction to Peak Tailing, Fronting and Splitting in Chrom
- How to Optimize HPLC Gradient Elution for Complex Samples - Mastelf. ()
- Getting the Most Out of Your Column: Optimizing Your HPLC Gradient - Bitesize Bio. ()
- What Is Column Chrom
- Method Development for Drug Impurity Profiling: Part 1 | LCGC Intern
Sources
- 1. chromtech.com [chromtech.com]
- 2. What Is Column Chromatography? Principles and Protocols [synapse.patsnap.com]
- 3. Tips and Tricks for the Lab: Column Choices - ChemistryViews [chemistryviews.org]
- 4. youtube.com [youtube.com]
- 5. biocompare.com [biocompare.com]
- 6. Chromatography [chem.rochester.edu]
- 7. Purification [chem.rochester.edu]
- 8. acdlabs.com [acdlabs.com]
- 9. Chromatography [chem.rochester.edu]
- 10. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 13. bvchroma.com [bvchroma.com]
- 14. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. mastelf.com [mastelf.com]
- 17. bitesizebio.com [bitesizebio.com]
- 18. chromatographyonline.com [chromatographyonline.com]
Addressing batch-to-batch variability of commercial Methyl trans-4-Aminocyclohexanecarboxylate
<
Welcome to the technical support center for Methyl trans-4-Aminocyclohexanecarboxylate. This resource is designed for researchers, scientists, and drug development professionals to address the common challenges associated with batch-to-batch variability of this critical pharmaceutical intermediate. Our goal is to provide you with the expertise and practical guidance needed to ensure the consistency and success of your experiments.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is Methyl trans-4-Aminocyclohexanecarboxylate and what is its primary application?
Methyl trans-4-Aminocyclohexanecarboxylate, often supplied as the hydrochloride salt, is a key building block in the synthesis of various active pharmaceutical ingredients (APIs).[1][2][3] Its rigid cyclohexane core and bifunctional nature (amine and ester) make it a valuable intermediate for creating complex molecules, including Janus Kinase (JAK) inhibitors and other targeted therapies.[2] The "trans" stereochemistry, which describes the relative orientation of the amino and methyl carboxylate groups on the cyclohexane ring, is often crucial for the desired biological activity of the final API.[2][4]
Q2: What are the most critical quality attributes of this reagent that can affect my reaction?
The most critical quality attributes that can exhibit batch-to-batch variability and impact downstream reactions are:
-
Isomeric Purity (cis/trans ratio): The presence of the cis-isomer is a common process-related impurity.[2][4] Since the stereochemistry is often vital for biological activity, a higher-than-specified level of the cis-isomer can lead to difficult-to-remove impurities in your final product and lower yields of the desired trans-isomer.
-
Organic Impurities: These can include unreacted starting materials (e.g., methyl 4-aminobenzoate), by-products from the synthesis (e.g., partially hydrogenated intermediates), or degradation products.[5][6][7] These impurities can interfere with your reaction, leading to unexpected side products or lower conversion rates.[5][7]
-
Inorganic Impurities: Residual catalysts (e.g., Ruthenium, Rhodium, or Nickel from the hydrogenation step), salts, and heavy metals can poison downstream catalysts or cause undesirable side reactions.[2][6][8]
-
Water Content and Residual Solvents: Excess moisture can hydrolyze the methyl ester group, especially under acidic or basic conditions. Residual solvents from the manufacturing process can also affect the solubility and reactivity of the reagent.[5][9]
Q3: How should I properly store and handle Methyl trans-4-Aminocyclohexanecarboxylate?
To ensure the stability and integrity of the reagent, follow these storage recommendations:
-
Solid Form: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible substances like strong oxidizing agents.[1][10] For long-term storage, keeping it at refrigerated temperatures (+4°C) is advisable. When stored correctly, the solid material should be stable for up to 6 months or longer.[11]
-
Solutions: It is highly recommended to prepare solutions fresh for each use. If you must store a solution, it should be aliquoted into tightly sealed vials and stored at -20°C for no longer than one month.[11] Long-term storage in solution is generally not recommended due to potential hydrolysis.[11] Before use, allow the product to warm to room temperature for at least 60 minutes before opening the vial to prevent condensation.[11]
Q4: The Certificate of Analysis (CofA) for my new batch looks slightly different from the old one. What parameters should I pay closest attention to?
When comparing CofAs between batches, focus on these key parameters:
| Parameter | Why It's Important | Typical Specification |
| Purity (by HPLC/GC) | Indicates the overall percentage of the desired compound. A lower purity suggests a higher level of impurities. | >97% (Typical) |
| Isomeric Ratio (trans:cis by ¹H NMR) | Crucial for stereospecific reactions. A change in this ratio will directly impact the isomeric purity of your product. | Often specified (e.g., >98:2) |
| Water Content (by Karl Fischer) | Excess water can lead to hydrolysis of the ester. | <0.5% |
| Residual Solvents (by GC-HS) | Solvents can affect solubility and may be detrimental to subsequent reaction steps. | Must be within ICH limits.[5] |
| Identity (by ¹H NMR / FTIR) | Confirms the chemical structure. The NMR spectrum is particularly useful for confirming the trans-isomer. | Conforms to structure |
Any significant deviation in these parameters, even if within the supplier's specifications, could be the source of observed variability in your process.
Section 2: Troubleshooting Guide
This section provides a systematic approach to diagnosing and resolving common issues encountered when using different batches of Methyl trans-4-Aminocyclohexanecarboxylate.
Problem 1: My reaction yield is significantly lower with a new batch of the reagent.
A sudden drop in yield is one of the most common indicators of reagent variability.[12]
Diagnostic Workflow:
Caption: Troubleshooting workflow for low reaction yield.
Detailed Experimental Protocols:
Protocol 2.1: Comparative ¹H NMR Analysis for Isomeric Ratio
-
Sample Preparation: Accurately weigh ~10 mg of both the old and new batches of Methyl trans-4-Aminocyclohexanecarboxylate HCl into separate NMR tubes. Dissolve each in 0.7 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).
-
Acquisition: Acquire a standard ¹H NMR spectrum for each sample. Ensure the spectral window is wide enough to capture all relevant peaks.
-
Analysis: The trans- and cis-isomers will have distinct signals. The protons on the cyclohexane ring, particularly those adjacent to the amine and ester groups, will show different chemical shifts and coupling patterns. Integrate the characteristic peaks for both the trans and cis isomers. The ratio of these integrals will give you the isomeric ratio.[2][4]
-
Comparison: Compare the calculated trans:cis ratio of the new batch to the old batch. A significant increase in the cis-isomer could explain the lower yield of your desired trans-product.
Problem 2: I am observing a new, unexpected side product in my reaction.
The appearance of a new impurity often points to a new reactive species in your starting material.[7][9]
Diagnostic Workflow:
Caption: Diagnostic workflow for identifying the source of side products.
Detailed Experimental Protocols:
Protocol 2.2: Impurity Profiling by LC-MS
-
Method Development: Develop a gradient HPLC method capable of separating the main component from potential impurities. A C18 column is a good starting point. The mobile phase could consist of a buffered aqueous solution (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
-
Sample Preparation: Prepare dilute solutions (~1 mg/mL) of both the old and new batches of the reagent in the initial mobile phase composition.
-
Analysis: Inject both samples onto the LC-MS system.
-
Data Comparison: Overlay the chromatograms from the old and new batches. Look for any new peaks or peaks that have significantly increased in area percentage in the new batch. Use the mass spectrometer to obtain the mass-to-charge ratio (m/z) of these new impurities. This data can provide crucial clues to their identity. For example, a peak with an m/z corresponding to Methyl 4-aminobenzoate (the common starting material for synthesis) would indicate an incomplete reaction during manufacturing.[13][14]
Problem 3: The reaction with the new batch is sluggish or fails to go to completion.
Incomplete conversion can be caused by the presence of a catalyst poison or an inhibitor in the new reagent batch.[8] This is particularly relevant if your reaction involves a metal catalyst.
Troubleshooting Steps:
-
Review the Synthesis Route: The synthesis of Methyl trans-4-Aminocyclohexanecarboxylate often involves catalytic hydrogenation of methyl 4-aminobenzoate.[2][15] Common catalysts include Ruthenium, Rhodium, or Raney Nickel.[2]
-
Consider Potential Catalyst Poisons:
-
Sulfur Compounds: If sulfur-containing reagents were used in any upstream step of the reagent's synthesis, trace amounts could remain and poison catalysts like Palladium, Platinum, or Nickel in your own reaction.[8]
-
Residual Metals: Trace amounts of the hydrogenation catalyst used to manufacture the reagent could interfere with your catalysis.
-
-
Analytical Verification:
-
ICP-MS Analysis: If you suspect metallic impurities, Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is the definitive technique for quantifying trace metals. Compare the results of the new batch to the old batch or a trusted standard.
-
Spiking Experiment: To confirm inhibition, run your reaction with the old, trusted batch of reagent and "spike" it with a small amount (e.g., 1-5 mol%) of the new, suspect batch. If the reaction rate slows down, it strongly suggests the presence of an inhibitor in the new batch.
-
Section 3: Conclusion
Addressing batch-to-batch variability is a critical aspect of process development and manufacturing in the pharmaceutical industry.[12][16] By implementing a systematic approach to troubleshooting that combines a thorough review of the Certificate of Analysis with targeted analytical testing, researchers can efficiently identify the root cause of variability. This guide provides a framework for diagnosing issues related to isomeric purity, organic and inorganic impurities, and other critical quality attributes of Methyl trans-4-Aminocyclohexanecarboxylate. Proactive communication with your supplier, supported by clear analytical data, is key to resolving these issues and ensuring the robustness and reproducibility of your synthetic processes.
References
- PubChem.Methyl (1r,4r)-4-aminocyclohexane-1-carboxylate hydrochloride.
- Google Patents.
- Google Patents.
- Clinical Lab Products.
- ResearchGate.Inhibition of Metal Hydrogenation Catalysts by Biogenic Impurities.
- PubChem.Methyl 1-aminocyclohexane-1-carboxylate hydrochloride.
- Sciencemadness.org.
- Google Patents.PROCESS FOR PREPARATION OF trans-4-AMINOCYCLOHEXANE- CARBOXYLIC ACIDS. (WO2003078381A1).
- PMC - NIH.Recent trends in the impurity profile of pharmaceuticals. Journal of Pharmacy and Bioallied Sciences, 2010. [Link]
- International Journal of Pharmaceutical Sciences Review and Research.IMPURITIES AND ITS IMPORTANCE IN PHARMACY.[Link]
- PubChem.Methyl 4-aminobenzoate.
- University of Rochester, Department of Chemistry.How To: Troubleshoot a Reaction.[Link]
- Google Patents.PROCESS FOR THE PREPARATION OF TRANS-4-AMINO-1-CYCLOHEXANECARBOXYLIC ACID. (EP 3411355 B1). [Link]
- Advent Chembio.Pharmaceutical Impurities & Their Effects.[Link]
- YouTube.How Can I Troubleshoot Inconsistent Titration Results Effectively? Chemistry For Everyone. [Link]
- PubMed Central.Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine.
- PharmiWeb.com.The Importance of Impurity Standards in Pharmaceutical Development.[Link]
Sources
- 1. Methyl trans-4-AMinocyclohexanecarboxylate Hydrochloride | 61367-07-5 [chemicalbook.com]
- 2. WO2017134212A1 - Process for the preparation of trans-4-amino-1-cyclohexanecarboxilic acid and its derivatives - Google Patents [patents.google.com]
- 3. This compound, 97% | Fisher Scientific [fishersci.ca]
- 4. CN108602758B - Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof - Google Patents [patents.google.com]
- 5. oceanicpharmachem.com [oceanicpharmachem.com]
- 6. Recent trends in the impurity profile of pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmaceutical Impurities & Their Effects | Advent [adventchembio.com]
- 8. researchgate.net [researchgate.net]
- 9. globalresearchonline.net [globalresearchonline.net]
- 10. Page loading... [guidechem.com]
- 11. Stability and Storage | Tocris Bioscience [tocris.com]
- 12. clpmag.com [clpmag.com]
- 13. Methyl 4-aminobenzoate | C8H9NO2 | CID 12082 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. Methyl 4-aminobenzoate | 619-45-4 [chemicalbook.com]
- 15. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 16. pharmiweb.com [pharmiweb.com]
Validation & Comparative
Stereoisomer Showdown: A Comparative Guide to the Activity of Methyl trans-4-Aminocyclohexanecarboxylate Hydrochloride and its Cis Counterpart
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of medicinal chemistry and drug design, the three-dimensional arrangement of atoms in a molecule is not a trivial detail; it is a critical determinant of biological activity. The seemingly subtle difference between a trans and a cis isomer can mean the difference between a potent therapeutic agent and an inactive—or even harmful—compound. This guide delves into the comparative activities of methyl trans-4-aminocyclohexanecarboxylate hydrochloride and its cis-isomer, providing a framework for understanding their potential differential effects and the experimental methodologies required to elucidate them.
While both isomers serve as valuable intermediates in pharmaceutical and chemical research, their stereochemical differences fundamentally influence how they interact with biological targets.[1] The cyclohexane ring, the core of these molecules, is not a flat hexagon. It predominantly exists in a chair conformation, which positions the amino and methyl carboxylate groups in distinct spatial orientations. In the trans isomer, these two substituents are on opposite sides of the ring's plane (one axial, one equatorial, or both equatorial in a ring flip), whereas in the cis isomer, they reside on the same side (one axial and one equatorial). This seemingly minor variation has profound implications for molecular recognition by proteins, enzymes, and receptors.
The Decisive Role of Stereochemistry: Insights from a Close Analog
Direct comparative biological data for methyl 4-aminocyclohexanecarboxylate hydrochloride itself is not abundant in publicly accessible literature. However, compelling evidence from a closely related analog, methyl cis-4-amino-1-methyl-cyclohexanecarboxylate, offers a powerful case study. Research on this compound has demonstrated that the trans-configuration exhibits a significantly reduced affinity for serotonin transporters, with an IC50 value of 450 nM, underscoring the superior bioactivity of the cis-isomer in this specific context.
This differential activity highlights a key principle: the precise geometry of a molecule dictates its ability to fit into the binding pocket of a biological target. The hydrogen bonding capabilities of the amino group and the overall shape of the molecule are critical for these interactions.
General Principles of Stereoisomer Activity: A Broader Perspective
The observation that cis and trans isomers can have different biological activities is a well-established principle in pharmacology. For instance, studies on certain 5,5′-diphenylhydantoin Schiff bases found that the cis isomers possessed greater anticonvulsant activity than their trans counterparts.[2] This was attributed to the better conformational states of the cis-isomers for receptor binding.[2] Similarly, the biological functions of vitamin K isomers are stereospecific, with the trans form of menaquinone-7 (MK-7) showing significantly higher carboxylative efficacy than the cis form.[3] These examples from diverse classes of molecules reinforce the necessity of evaluating each stereoisomer of a lead compound individually.
The following diagram illustrates the fundamental structural difference between the cis and trans isomers of methyl 4-aminocyclohexanecarboxylate.
Caption: Structural differences between cis and trans isomers lead to differential biological activity.
Experimental Protocols for Comparative Activity Assessment
To definitively determine the activity profile of this compound versus its cis-isomer, a series of well-defined experimental protocols are necessary. The choice of assay will be dictated by the hypothesized or intended biological target.
Receptor Binding Assays
This is a fundamental technique to quantify the affinity of a compound for a specific receptor.
Objective: To determine the binding affinity (typically expressed as Ki or IC50) of the cis and trans isomers to a selected target receptor (e.g., serotonin transporter, GPCRs).
Methodology:
-
Preparation of Receptor Source: A cell line or tissue homogenate expressing the target receptor is prepared.
-
Radioligand Binding: A known radiolabeled ligand with high affinity for the receptor is incubated with the receptor preparation.
-
Competitive Binding: The incubation is performed in the presence of varying concentrations of the unlabeled test compounds (cis and trans isomers).
-
Separation and Quantification: Bound and free radioligand are separated (e.g., by filtration), and the amount of bound radioactivity is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated. This is then used to determine the binding affinity (Ki).
The following workflow visualizes the key steps in a competitive binding assay.
Caption: Workflow for a competitive receptor binding assay.
Functional Assays (Cell-Based)
These assays measure the biological response elicited by a compound upon binding to its target.
Objective: To determine if the isomers act as agonists, antagonists, or modulators of the target's function.
Methodology (Example: GPCR activity via cAMP measurement):
-
Cell Culture: Culture a cell line engineered to express the target GPCR.
-
Treatment: Treat the cells with varying concentrations of the cis and trans isomers.
-
Stimulation/Inhibition: For antagonist testing, co-treat with a known agonist.
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular concentration of cyclic AMP (cAMP) using a suitable assay kit (e.g., ELISA, HTRF).
-
Data Analysis: Plot the dose-response curves to determine the potency (EC50) for agonists or the inhibitory potency (IC50) for antagonists.
Data Summary: A Comparative Framework
The following table provides a template for summarizing the potential outcomes of such comparative experiments, using the data from the methyl 4-amino-1-methyl-cyclohexanecarboxylate analog as a placeholder.
| Parameter | Methyl trans-4-Aminocyclohexanecarboxylate HCl | Methyl cis-4-Aminocyclohexanecarboxylate HCl |
| Target | Serotonin Transporter (Hypothetical) | Serotonin Transporter (Hypothetical) |
| Binding Affinity (IC50) | 450 nM (based on analog) | Expected to be lower (higher affinity) |
| Functional Activity | To be determined | To be determined |
| Predicted Potency | Lower | Higher |
Conclusion
The stereochemical identity of methyl 4-aminocyclohexanecarboxylate hydrochloride is a critical factor that likely dictates its biological activity. Based on established principles of medicinal chemistry and direct evidence from a closely related analog, it is reasonable to hypothesize that the trans and cis isomers will exhibit different pharmacological profiles. The cis isomer, in at least one context, has demonstrated superior binding affinity.
For any research or drug development program utilizing these intermediates, a thorough and independent evaluation of each isomer is not just recommended; it is essential. The experimental protocols outlined above provide a robust framework for conducting such a comparative analysis. By understanding and harnessing the subtleties of stereochemistry, researchers can more effectively and efficiently advance their discovery programs.
References
- Comparative Analysis of Anticonvulsant Activity of Trans and Cis 5,5′-Diphenylhydantoin Schiff Bases. National Center for Biotechnology Information.
- Carboxylative efficacy of trans and cis MK7 and comparison with other vitamin K isomers. Wiley Online Library.
Sources
A Researcher's Guide to Linker Selection: A Comparative Analysis of Cyclic vs. Acyclic Amino Acid Linkers in Peptides
Introduction: The Critical Role of Linkers in Peptide Therapeutics
In the landscape of modern drug development, peptides have emerged as highly promising therapeutic agents due to their high specificity and potency. However, their inherent limitations, such as poor stability and low cell permeability, have historically hindered their clinical translation. The strategic incorporation of amino acid linkers, which connect different peptide domains or cyclize the peptide backbone, has become a cornerstone of peptide engineering to overcome these challenges. This guide provides an in-depth, objective comparison of cyclic and acyclic amino acid linkers, offering experimental insights to guide researchers in making informed decisions for their specific applications.
The choice between a cyclic and an acyclic linker is not trivial; it fundamentally dictates the peptide's conformational freedom, which in turn influences its biological activity, stability, and pharmacokinetic profile.[1] While acyclic linkers offer flexibility, cyclic linkers impose significant conformational constraints.[2][3] Understanding the downstream consequences of this fundamental difference is paramount for the rational design of peptide-based therapeutics.
At a Glance: Key Differences Between Cyclic and Acyclic Linkers
| Feature | Cyclic Linkers | Acyclic (Linear) Linkers |
| Conformational Flexibility | Rigid, constrained | Flexible, multiple conformations |
| Target Binding Affinity | Often higher due to pre-organized conformation | Can be high, but may require induced fit |
| Proteolytic Stability | Generally high | Generally low |
| Cell Permeability | Can be enhanced | Generally low |
| Synthesis Complexity | More complex | Simpler |
| Pharmacokinetics | Often improved half-life | Shorter half-life |
Delving Deeper: A Head-to-Head Comparison
Conformational Rigidity vs. Flexibility: The Core Distinction
The most significant difference between cyclic and acyclic linkers lies in the degree of conformational freedom they impart to the peptide.
-
Cyclic Linkers: By covalently connecting two points in the peptide chain, cyclization dramatically reduces the number of accessible conformations.[1] This pre-organization can lock the peptide into a bioactive conformation, minimizing the entropic penalty upon binding to its target.[4] This structural rigidity is a key advantage, often leading to enhanced binding affinity and specificity.[3][5] The constrained structure of cyclic peptides can also shield the amide backbone from the solvent, which can be advantageous for crossing cell membranes.[1]
-
Acyclic Linkers: In contrast, acyclic linkers, often composed of flexible amino acids like glycine and serine, allow for a wide range of motion.[6][7] While this flexibility can be beneficial in cases where an "induced fit" binding mechanism is required, it often comes at the cost of reduced binding affinity and increased susceptibility to proteolytic degradation.[2][5] The inherent flexibility of linear peptides means they exist as an ensemble of conformations in solution, with only a fraction being active.[5]
Caption: Conformational properties of cyclic vs. acyclic linkers.
Impact on Target Binding Affinity and Specificity
The conformational constraint imposed by cyclic linkers often translates to superior binding characteristics.
-
Cyclic Peptides: The pre-organized, rigid structure of a cyclic peptide can more closely mimic the bound state of a native ligand, leading to a higher affinity for the target receptor.[5] This can result in a more potent biological effect. By reducing non-specific binding due to fewer alternative conformations, cyclization can also enhance selectivity.[8]
-
Acyclic Peptides: While linear peptides can also exhibit high binding affinity, this often relies on an induced-fit mechanism where the peptide adopts its active conformation upon binding to the target. This process can be energetically less favorable than the binding of a pre-organized cyclic peptide.
Proteolytic Stability: A Major Hurdle for Peptide Therapeutics
One of the most significant challenges in peptide drug development is their rapid degradation by proteases in the body.
-
Cyclic Peptides: Cyclization is a well-established strategy to enhance proteolytic stability.[3][9][10] The constrained backbone of a cyclic peptide is a poor substrate for many proteases, which typically recognize and cleave flexible, linear sequences.[1][11] The absence of N- and C-termini in head-to-tail cyclized peptides also protects them from degradation by exopeptidases.[1] Studies have shown that bicyclic peptides can exhibit even greater proteolytic stability compared to their monocyclic counterparts.[9]
-
Acyclic Peptides: Linear peptides are generally much more susceptible to enzymatic degradation due to their flexible nature, which allows them to readily fit into the active sites of proteases.[9] This leads to a shorter in vivo half-life and reduced therapeutic efficacy.
Cell Permeability and Pharmacokinetics
The ability of a peptide to cross cell membranes and its overall behavior in the body are critically influenced by the type of linker used.
-
Cyclic Peptides: Cyclization can improve the pharmacokinetic properties of peptides in several ways.[12][13] By masking polar amide groups through the formation of intramolecular hydrogen bonds, cyclization can increase the lipophilicity of a peptide, facilitating its passive diffusion across cell membranes.[1][10][14] This enhanced membrane permeability is a significant advantage for targeting intracellular proteins.[3][15] Furthermore, the increased stability of cyclic peptides often leads to a longer plasma half-life.[1][8]
-
Acyclic Peptides: Linear peptides generally exhibit poor membrane permeability due to their high polarity and flexibility. Their rapid clearance from the body due to proteolytic degradation and renal filtration results in a short half-life, often necessitating frequent administration.
Experimental Corner: Methodologies for Comparison
To empirically determine the optimal linker strategy for a given peptide, a series of well-defined experiments are essential.
Experimental Workflow for Linker Comparison
Sources
- 1. Cyclic vs Linear Peptides: Key Differences - Creative Peptides [creative-peptides.com]
- 2. Flexible or fixed: a comparative review of linear and cyclic cancer-targeting peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. lifetein.com [lifetein.com]
- 4. Flexibility vs rigidity of amphipathic peptide conjugates when interacting with lipid bilayers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Conformationally constrained cyclic grafted peptidomimetics targeting protein-protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Peptide Linkers and Linker Peptides for Antibody Drug Conjugates (ADCs), Fusion Proteins, and Oligonucleotides [biosyn.com]
- 7. Fusion Protein Linkers: Property, Design and Functionality - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cyclic peptide drugs approved in the last two decades (2001–2021) - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D1CB00154J [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Cyclic Peptides: Current Status & Future Prospects | Biopharma PEG [biochempeg.com]
- 11. The effect of conformation on the solution stability of linear vs. cyclic RGD peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. books.rsc.org [books.rsc.org]
- 15. Membrane permeability of hydrocarbon-cross-linked peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
The Rigid Advantage: Why Methyl trans-4-Aminocyclohexanecarboxylate Outperforms Linear Linkers in Advanced Drug Design
A Senior Application Scientist's In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals.
In the intricate world of modern drug development, particularly in the design of targeted therapies like Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs), the linker connecting the targeting moiety to the payload or E3 ligase ligand is a critical determinant of success. While synthetically accessible linear linkers, such as polyethylene glycol (PEG) and alkyl chains, have been a mainstay, the strategic implementation of rigid linkers is proving to be a superior approach for optimizing therapeutic efficacy and pharmacokinetic profiles. This guide provides a comprehensive comparison, supported by established principles and experimental methodologies, on the advantages of using a rigid scaffold like methyl trans-4-aminocyclohexanecarboxylate over conventional linear linkers.
The Linker's Crucial Role: More Than Just a Spacer
The linker in a bifunctional molecule is not a mere connector; it plays a pivotal role in dictating the molecule's overall performance.[1] Its length, flexibility, and chemical composition influence critical parameters such as solubility, cell permeability, metabolic stability, and, most importantly, the spatial orientation of the two active ends of the molecule.[2][3] In the context of PROTACs, the linker's ability to facilitate the formation of a stable and productive ternary complex between the target protein and an E3 ligase is paramount for successful protein degradation.[3][4]
The Case for Rigidity: Pre-organization and Stability
The primary advantage of a rigid linker lies in its ability to pre-organize the molecule into a bioactive conformation.[3][5] This conformational constraint reduces the entropic penalty associated with binding to two distinct proteins, potentially leading to more potent biological activity.[3] Methyl trans-4-aminocyclohexanecarboxylate, with its defined three-dimensional structure, serves as an excellent example of a rigid scaffold that can confer these benefits.[6]
Key Advantages of Rigid Linkers like Methyl trans-4-Aminocyclohexanecarboxylate:
-
Enhanced Potency through Pre-organization: By locking the molecule in a conformation that is favorable for ternary complex formation, rigid linkers can lead to a significant increase in degradation potency (lower DC50 values) in PROTACs.[3][7]
-
Improved Metabolic Stability: Linear linkers, particularly long alkyl and PEG chains, can be susceptible to oxidative metabolism.[3] The cyclic and more rigid structure of methyl trans-4-aminocyclohexanecarboxylate can offer greater resistance to metabolic degradation, leading to a longer half-life in vivo.[8]
-
Enhanced Selectivity: The defined orientation imposed by a rigid linker can lead to more specific interactions with the target protein and E3 ligase, potentially improving selectivity and reducing off-target effects.[5]
-
Improved Pharmacokinetic Properties: The constrained conformation of a rigid linker can lead to better overall pharmacokinetic profiles, including improved cell permeability and oral bioavailability.[8][9] Studies have shown that replacing flexible linkers with more rigid structures like piperazines and piperidines, which share structural similarities with the cyclohexyl core of our topic compound, can improve solubility and lead to more potent degraders.[6]
The Limitations of Linear Linkers
While their synthetic tractability makes them a common starting point, linear linkers are not without their drawbacks.[2][3]
Disadvantages of Linear Linkers:
-
Entropic Penalty: The high degree of flexibility can result in a significant entropic cost upon binding, potentially weakening the interaction within the ternary complex.[3]
-
Metabolic Instability: Flexible alkyl and PEG chains are often more prone to metabolic breakdown, which can lead to poor pharmacokinetic profiles.[3]
-
Potential for Unproductive Conformations: The conformational freedom of a flexible linker can lead to the adoption of shapes that are not conducive to the formation of a productive ternary complex.[3]
-
Poor Physicochemical Properties: Long, flexible linkers can contribute to a high number of rotatable bonds and a large polar surface area, which can negatively impact cell permeability and oral bioavailability.[2][3]
Comparative Data and Key Performance Indicators
| Performance Metric | Methyl trans-4-Aminocyclohexanecarboxylate Linker (Rigid) | Linear Linker (e.g., PEG, Alkyl) | Rationale |
| Degradation Potency (DC50) | Lower (Higher Potency) | Higher (Lower Potency) | Pre-organization reduces the entropic penalty of ternary complex formation.[3] |
| Maximum Degradation (Dmax) | Potentially Higher | Variable | A more stable ternary complex can lead to more efficient ubiquitination and degradation. |
| Metabolic Stability (t1/2 in microsomes) | Longer | Shorter | The rigid, cyclic structure is less susceptible to oxidative metabolism.[3] |
| Cell Permeability (Papp) | Potentially Higher | Variable, can be low for long, polar linkers | The rigid structure can shield polar groups and adopt conformations with a lower 3D polar surface area, aiding passive diffusion.[9][10] |
| Aqueous Solubility | Variable, can be improved with appropriate functionalization | Generally good for PEG linkers | The overall solubility depends on the entire molecule's properties. |
Experimental Protocols for Comparative Evaluation
To empirically validate the advantages of a rigid linker like methyl trans-4-aminocyclohexanecarboxylate, a series of in vitro assays should be performed, comparing it to a counterpart with a linear linker of similar length.
Protocol 1: Metabolic Stability Assay in Human Liver Microsomes
This assay measures the rate at which a compound is metabolized by phase I enzymes, providing an indication of its intrinsic clearance.[11][12]
Objective: To determine the in vitro metabolic stability of the test compounds.
Methodology:
-
Preparation of Incubation Mixture: In a 96-well plate, combine human liver microsomes (pooled), and NADPH regenerating system in a phosphate buffer (pH 7.4).
-
Compound Addition: Add the test compounds (dissolved in a suitable organic solvent like DMSO, final concentration typically 1 µM) to the incubation mixture.
-
Time-Course Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Analysis: Centrifuge the samples to precipitate proteins. Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound at each time point.
-
Data Analysis: Plot the natural logarithm of the percentage of the remaining compound against time. The slope of the linear regression will give the elimination rate constant, from which the in vitro half-life (t1/2) can be calculated.
Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)
PAMPA is a high-throughput assay used to predict the passive permeability of a compound across a lipid membrane, mimicking the intestinal barrier.[13][14][15]
Objective: To assess the passive cell permeability of the test compounds.
Methodology:
-
Membrane Preparation: Coat a 96-well filter plate with a lipid solution (e.g., phosphatidylcholine in dodecane) to form an artificial membrane.
-
Compound Addition: Add the test compounds to the donor wells of the filter plate.
-
Incubation: Place the filter plate onto a 96-well acceptor plate containing buffer and incubate for a defined period (e.g., 4-16 hours).
-
Quantification: After incubation, measure the concentration of the compound in both the donor and acceptor wells using LC-MS/MS or UV-Vis spectroscopy.
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (-V_D * V_A / ((V_D + V_A) * A * t)) * ln(1 - (C_A(t) / C_equilibrium)) Where V_D and V_A are the volumes of the donor and acceptor wells, A is the filter area, t is the incubation time, C_A(t) is the compound concentration in the acceptor well at time t, and C_equilibrium is the concentration at equilibrium.
Protocol 3: Ternary Complex Formation Assay (TR-FRET)
This assay quantifies the formation of the Target Protein-PROTAC-E3 Ligase ternary complex in vitro.[16][17]
Objective: To measure the ability of the PROTAC to induce the formation of the ternary complex.
Methodology:
-
Reagent Preparation: Use purified, tagged proteins (e.g., His-tagged target protein and GST-tagged E3 ligase) and corresponding FRET-pair antibodies (e.g., anti-His-Tb (donor) and anti-GST-d2 (acceptor)).
-
Assay Setup: In a microplate, combine the target protein, E3 ligase, and serial dilutions of the PROTAC.
-
Antibody Addition: Add the FRET-pair antibodies and incubate to allow for binding to the tagged proteins.
-
Measurement: Read the plate on a TR-FRET-compatible plate reader. Excitation of the terbium donor will result in energy transfer to the d2 acceptor only when they are in close proximity, indicating ternary complex formation.
-
Data Analysis: The TR-FRET signal is proportional to the amount of ternary complex formed. Plot the signal against the PROTAC concentration to determine the potency of complex formation.
Visualizing the Concepts
To better illustrate the principles discussed, the following diagrams created using Graphviz are provided.
Caption: Experimental workflow for comparing linker performance.
Conclusion
The strategic choice of a linker is a cornerstone of successful drug design in the realm of targeted therapies. While linear linkers offer synthetic convenience, the evidence strongly suggests that rigid linkers, exemplified by the methyl trans-4-aminocyclohexanecarboxylate scaffold, provide a distinct advantage. By pre-organizing the molecule into a bioactive conformation, these rigid linkers can enhance potency, improve metabolic stability, and lead to more favorable pharmacokinetic properties. For researchers and drug development professionals aiming to create next-generation therapeutics with superior efficacy and developability, the incorporation of rigid linkers is not just an option, but a compelling strategy for success.
References
- Troup RI, Fallan C, Baud MGJ. Current strategies for the design of PROTAC linkers: a critical review. Explor Target Antitumor Ther. 2020;1(5):273-312. URL
- Verma R, et al.
- BenchChem. A Comparative Guide to Flexible Versus Rigid Linkers in PROTAC Design. BenchChem. 2025. URL
- Casement R, Bond A. Mechanistic and Structural Features of PROTAC Ternary Complexes. Springer Protocols. 2021. URL
- Khan S, et al. An Intriguing Purview on the Design of Macrocyclic Inhibitors for Unexplored Protein Kinases through Their Binding Site Comparison. Pharmaceuticals (Basel). 2022;15(11):1378. URL
- BenchChem. A Comparative Guide to m-PEG4-CH2-methyl ester and Alkyl Linkers in PROTACs. BenchChem. 2025. URL
- de Wispelaere M, et al. Impact of Linker Composition on VHL PROTAC Cell Permeability. ACS Med Chem Lett. 2022;13(9):1481-1487. URL
- Revvity.
- Evotec. Parallel Artificial Membrane Permeability Assay (PAMPA). Evotec. URL
- BOC Sciences. Linker and Conjugation Chemistry in ADCs: Strategies and Best Practices. BOC Sciences. URL
- Merck Millipore. Metabolic Stability Assays. Merck Millipore. URL
- Mares A, et al. Interplay of PROTAC Complex Dynamics for Undruggable Targets: Insights into Ternary Complex Behavior and Linker Design. Int J Mol Sci. 2024;25(15):8085. URL
- WuXi AppTec. Metabolic Stability in Drug Development: 5 Assays. WuXi AppTec. 2023. URL
- Linder M, et al. Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020. Front Oncol. 2022;12:967443. URL
- Liu H, et al. Highly Predictive and Interpretable Models for PAMPA Permeability. Mol Pharm. 2018;15(1):146-155. URL
- de Wispelaere M, et al. Impact of Linker Composition on VHL PROTAC Cell Permeability. ACS Med Chem Lett. 2022;13(9):1481-1487. URL
- Millipore Corporation. Evaluation of the reproducibility of Parallel Artificial Membrane Permeation Assays (PAMPA).
- BenchChem. A Comparative Guide to Fluorescent Linkers for PROTAC Synthesis: Alternatives to N-(m-PEG4)-N'-(PEG2-NHS ester)-Cy5. BenchChem. 2025. URL
- BMG Labtech.
- Di L, et al. An Automated High-Throughput Metabolic Stability Assay Using an Integrated High-Resolution Accurate Mass Method and Automated Data Analysis Software. J Biomol Screen. 2011;16(7):734-744. URL
- Georgiou C, et al. Design Principles and Applications of Fluorescent Kinase Inhibitors for Simultaneous Cancer Bioimaging and Therapy. Cancers (Basel). 2024;16(19):3667. URL
- ResearchGate. PROTAC-induced ternary complexes and their biophysical properties.
- Shibata N, et al. Investigating the cell permeability of proteolysis-targeting chimeras (PROTACs). Pharmacol Ther. 2023;247:108447. URL
- Di L, et al. Metabolic Stability Screen for Drug Discovery Using Cassette Analysis and Column Switching. Curr Drug Metab. 2004;5(5):431-40. URL
- Chen YP, et al. Exploring kinase family inhibitors and their moiety preferences using deep SHapley additive exPlanations.
- MedChemExpress. trans-4-(Aminomethyl)cyclohexanemethanol. MedChemExpress. URL
- LifeSensors.
- Biopharma PEG. How To Choose The Best ADC Linker?. Biopharma PEG. 2021. URL
- Biopharma PEG. PROTAC Linkers, PEG Linkers Supply. Biopharma PEG. URL
- Frontiers. Real-Time Parallel Artificial Membrane Permeability Assay Based on Supramolecular Fluorescent Artificial Receptors. Frontiers. 2020. URL
- Nunes J, et al. Optimizing linker rigidity to improve intracellular behavior of PROTACs targeting hematopoietic prostaglandin D synthase. RSC Med Chem. 2023;14(10):1913-1920. URL
- Liu Y, et al. Protocol for constructing tumor-targeting ANM-PROTACs for degradation of transcription factors. STAR Protoc. 2024;5(3):103328. URL
- BioIVT. ADME 101: Drug Metabolism Studies – Metabolic Stability. YouTube. 2024. URL
- ResearchGate. Comparison of each drug-linkers.
- Emphasizing General Trends in PROTAC Pharmacokinetics for their Rational Design. Semantic Scholar. 2022. URL
- Pion Inc. Parallel Artificial Membrane Permeability Assay (PAMPA). Pion Inc. 2024. URL
- A Gold-PROTAC Degrades the Oncogenic Tyrosine Kinase MERTK: Insights into the Degradome from a Steady-State System.
- BenchChem. Application Notes and Protocols for PROTAC Synthesis and Evaluation using a Bdp FL-peg4-tco Linker. BenchChem. 2025. URL
- Creative Biolabs. Understanding the Role of Linkers in PROTAC Molecules: Length, Flexibility, and Efficiency.
- WuXi AppTec. Drug Conjugate Linkers and Their Effects on Drug Properties. WuXi AppTec. 2023. URL
- Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras. PMC. URL
Sources
- 1. mdpi.com [mdpi.com]
- 2. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. lifesensors.com [lifesensors.com]
- 5. An Intriguing Purview on the Design of Macrocyclic Inhibitors for Unexplored Protein Kinases through Their Binding Site Comparison - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Optimizing linker rigidity to improve intracellular behavior of PROTACs targeting hematopoietic prostaglandin D synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Impact of Linker Composition on VHL PROTAC Cell Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Metabolic Stability Assays [merckmillipore.com]
- 12. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 13. PAMPA | Evotec [evotec.com]
- 14. Highly Predictive and Interpretable Models for PAMPA Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Evaluation of the reproducibility of Parallel Artificial Membrane Permeation Assays (PAMPA) [sigmaaldrich.com]
- 16. Mechanistic and Structural Features of PROTAC Ternary Complexes | Springer Nature Experiments [experiments.springernature.com]
- 17. resources.revvity.com [resources.revvity.com]
Constraining Peptides for Enhanced Biological Activity: A Comparative Guide to Methyl trans-4-Aminocyclohexanecarboxylate Incorporation
For Researchers, Scientists, and Drug Development Professionals
In the pursuit of novel therapeutics, peptide-based drugs offer a compelling combination of high specificity and potent biological activity. However, their inherent conformational flexibility often leads to reduced receptor affinity and susceptibility to proteolytic degradation, limiting their clinical utility. A proven strategy to overcome these limitations is the introduction of conformational constraints into the peptide backbone. This guide provides an in-depth technical comparison of peptides containing Methyl trans-4-Aminocyclohexanecarboxylate, a rigid cyclic β-amino acid, with their less constrained counterparts. We will explore the profound impact of this specific structural modification on biological activity, supported by experimental data from studies on opioid receptor modulators and Janus kinase (JAK) inhibitors.
The Rationale for Rigidity: Why Constrain a Peptide?
The biological function of a peptide is intrinsically linked to its three-dimensional structure. By incorporating rigid structural elements, such as cyclic amino acids, we can pre-organize the peptide into a conformation that is optimal for binding to its biological target. This "bioactive conformation" hypothesis suggests that reducing the entropic penalty of binding can lead to a significant increase in affinity and efficacy. Methyl trans-4-Aminocyclohexanecarboxylate, with its fixed trans stereochemistry on a cyclohexane ring, serves as an excellent scaffold for inducing a well-defined, extended conformation within a peptide chain.[1] This constrained geometry can lead to improved receptor binding, increased metabolic stability, and enhanced selectivity for the target receptor.[2]
Comparative Analysis I: Opioid Receptor Affinity of Dynorphin A Analogs
A compelling example of the influence of stereochemistry on biological activity is found in the study of dynorphin A (Dyn A) analogs. Dyn A is an endogenous opioid peptide that preferentially binds to the kappa opioid receptor (KOR). To investigate the role of conformational constraint in the "message" sequence (the N-terminal region responsible for receptor activation), analogs were synthesized where the flexible Gly²-Gly³ dipeptide was replaced with the rigid cis- and trans-4-aminocyclohexanecarboxylic acid (ACCA) moieties.[1]
The binding affinities of these analogs for the kappa, mu, and delta opioid receptors were determined using radioligand binding assays. The results, summarized in the table below, clearly demonstrate the critical role of the cyclohexane ring's stereochemistry.
| Compound | KOR Ki (nM) | MOR Ki (nM) | DOR Ki (nM) | KOR Selectivity (vs. MOR) | KOR Selectivity (vs. DOR) |
| [cis-ACCA²⁻³]Dyn A-(1-13)NH₂ | 9.1 | 118.3 | 1911 | 13-fold | 210-fold |
| [trans-ACCA²⁻³]Dyn A-(1-13)NH₂ | 13.4 | 281.4 | 1380.2 | 21-fold | 103-fold |
| Data sourced from Snyder et al., J. Med. Chem. 1993.[1] |
While both the cis and trans isomers exhibited modest affinity for the kappa opioid receptor, they were the first reported Dyn A analogs with constraints in the message sequence to maintain selectivity for the KOR.[1] Notably, the cis-isomer displayed a slightly higher affinity for the KOR compared to the trans-isomer. This suggests that the specific bend induced by the cis conformation may be more favorable for interaction with the KOR binding pocket in this particular peptide context. However, the trans-isomer demonstrated greater selectivity over the mu opioid receptor. This highlights the nuanced effects of stereochemistry on both affinity and selectivity. The weak opioid activity of the cis-ACCA analog in the guinea pig ileum assay (IC₅₀ = 4.0 µM) further underscores the complexity of translating binding affinity to functional activity.[1]
Comparative Analysis II: The Role of the Cyclohexane Scaffold in Janus Kinase (JAK) Inhibitors
Janus kinases are a family of intracellular tyrosine kinases that are crucial for cytokine signaling and have become important targets for the treatment of autoimmune diseases and cancer.[3] Many potent and selective JAK inhibitors incorporate a piperidine or cyclohexane ring as a linker between key pharmacophoric elements. The stereochemistry and conformational rigidity of this linker can significantly influence the inhibitor's potency and selectivity.
Structure-Activity Relationship (SAR) Logic for Constrained Peptides
Caption: Logic flow of how conformational constraint improves peptide bioactivity.
Experimental Protocols
I. Competitive Radioligand Binding Assay for Opioid Receptors
This protocol outlines a standard procedure for determining the binding affinity (Ki) of a test compound for opioid receptors.
Materials:
-
Cell membranes expressing the opioid receptor of interest (KOR, MOR, or DOR).
-
Radioligand (e.g., [³H]U-69,593 for KOR, [³H]DAMGO for MOR, [³H]DPDPE for DOR).
-
Test compounds (e.g., Dyn A analogs).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
96-well filter plates with glass fiber filters.
-
Scintillation cocktail.
-
Scintillation counter.
Procedure:
-
Preparation of Reagents: Prepare serial dilutions of the test compounds and a fixed concentration of the radioligand in assay buffer.
-
Assay Setup: In a 96-well plate, add the following to each well in triplicate:
-
Total Binding: Cell membranes, radioligand.
-
Non-specific Binding: Cell membranes, radioligand, and a high concentration of a non-radiolabeled competitor (e.g., naloxone).
-
Competitive Binding: Cell membranes, radioligand, and varying concentrations of the test compound.
-
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the glass fiber filter plate using a vacuum manifold.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Scintillation Counting: Dry the filter plate, add scintillation cocktail to each well, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific binding) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Experimental Workflow for Radioligand Binding Assay
Caption: Step-by-step workflow for a competitive radioligand binding assay.
II. Biochemical Kinase Assay for JAK Inhibitors
This protocol provides a general framework for determining the in vitro inhibitory activity (IC₅₀) of a compound against a Janus kinase.
Materials:
-
Recombinant human JAK enzyme (JAK1, JAK2, JAK3, or TYK2).
-
Substrate peptide (e.g., a generic tyrosine kinase substrate).
-
ATP.
-
Test compound (JAK inhibitor).
-
Kinase assay buffer (e.g., containing Tris-HCl, MgCl₂, DTT).
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay from Promega, which measures ADP production).
-
96-well plates.
-
Plate reader capable of measuring luminescence.
Procedure:
-
Preparation of Reagents: Prepare serial dilutions of the test compound and solutions of the JAK enzyme, substrate peptide, and ATP in kinase assay buffer.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
Control (100% activity): JAK enzyme, substrate peptide, and ATP.
-
Blank (0% activity): Substrate peptide and ATP (no enzyme).
-
Inhibitor Wells: JAK enzyme, substrate peptide, ATP, and varying concentrations of the test compound.
-
-
Kinase Reaction: Initiate the kinase reaction by adding ATP to all wells. Incubate the plate at a controlled temperature (e.g., 30°C) for a specific time (e.g., 60 minutes).
-
Detection: Stop the kinase reaction and measure the amount of ADP produced using a detection reagent according to the manufacturer's instructions. This typically involves a two-step process of adding a reagent to stop the reaction and deplete unused ATP, followed by adding a second reagent to convert ADP to ATP and measure the newly synthesized ATP via a luciferase-based reaction.
-
Measurement: Read the luminescence on a plate reader.
-
Data Analysis:
-
Subtract the blank reading from all other readings.
-
Calculate the percentage of kinase inhibition for each concentration of the test compound relative to the control.
-
Plot the percentage of inhibition against the log concentration of the test compound.
-
Determine the IC₅₀ value using non-linear regression analysis.
-
Conclusion
The incorporation of Methyl trans-4-Aminocyclohexanecarboxylate and its corresponding acid into peptides is a powerful strategy for imposing conformational constraints that can significantly enhance biological activity. As demonstrated with dynorphin A analogs, the stereochemistry of this cyclic amino acid has a profound and nuanced impact on both receptor affinity and selectivity. While direct comparative data for JAK inhibitors is an area ripe for further investigation, the principles of structure-based drug design strongly support the use of such rigid scaffolds to achieve high potency and isoform selectivity. The experimental protocols provided herein offer a robust framework for researchers to quantitatively assess the biological activity of novel constrained peptides, paving the way for the development of next-generation therapeutics with improved pharmacological profiles.
References
- Walter, M. et al. (2014). Design and synthesis of tricyclic JAK3 inhibitors with picomolar affinities as novel molecular probes. Journal of Medicinal Chemistry, 57(3), 935-950. [Link]
- Snyder, K. R., Murray, T. F., DeLander, G. E., & Aldrich, J. V. (1993). Synthesis and opioid activity of dynorphin A-(1-13)NH2 analogues containing cis- and trans-4-aminocyclohexanecarboxylic acid. Journal of Medicinal Chemistry, 36(13), 1921-1922. [Link]
- Tan, L. et al. (2015). Development of Selective Covalent Janus Kinase 3 Inhibitors. Journal of Medicinal Chemistry, 58(15), 6589-6606. [Link]
- Snyder, K. R., Murray, T. F., DeLander, G. E., & Aldrich, J. V. (1993). Synthesis and opioid activity of dynorphin A-(1-13)NH2 analogues containing cis- and trans-4-aminocyclohexanecarboxylic acid. Journal of Medicinal Chemistry, 36(8), 1100-1103. [Link]
- Gifford Bioscience. (n.d.). Radioligand Binding Assay. [Link]
- Goedken, E. R. et al. (2015). Tricyclic Covalent Inhibitors Selectively Target Jak3 through an Active Site Thiol. Journal of Biological Chemistry, 290(8), 4573-4589. [Link]
- BPS Bioscience. (n.d.). JAK1 (Janus Kinase 1) Assay Kit. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Design and synthesis of tricyclic JAK3 inhibitors with picomolar affinities as novel molecular probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and SAR study of highly potent, selective, irreversible covalent JAK3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development of Selective Covalent Janus Kinase 3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Structural Analysis of the Trans-4-Aminocyclohexanecarboxylate Linker in Molecular Design
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of molecular design, the choice of a chemical linker can be as critical as the pharmacophores it connects. Among the arsenal of available options, the trans-4-aminocyclohexanecarboxylate moiety has emerged as a compelling choice for introducing conformational rigidity and precise vectoral properties. This guide provides an in-depth, data-driven comparison of the structural and functional implications of employing this linker, juxtaposed with other commonly used alternatives. By integrating experimental data from X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, and computational modeling, we aim to equip researchers with the insights necessary for rational linker design in drug discovery and development.
The Strategic Advantage of a Conformationally Defined Linker
The trans-4-aminocyclohexanecarboxylate linker offers a unique combination of a rigid cyclohexane core with the versatile connectivity of amino and carboxyl groups. This stands in contrast to flexible alkyl or polyethylene glycol (PEG) chains, which can adopt a multitude of conformations, often leading to an entropic penalty upon binding to a target. The pre-organized and spatially defined nature of the trans-cyclohexane chair conformation can enhance binding affinity and selectivity by reducing the entropic cost of target engagement.[1]
Key Structural Features:
-
Rigid Chair Conformation: In its most stable state, the trans-1,4-disubstituted cyclohexane ring exists in a chair conformation with both substituents in equatorial positions, minimizing steric hindrance.[2] This fixed orientation provides a predictable distance and angle between the connected molecular fragments.
-
Precise Vectorial Orientation: The 1,4-disposition of the amino and carboxyl groups places them at opposite ends of the cyclohexane ring, resulting in a linear and extended geometry. This is particularly advantageous in applications like Proteolysis Targeting Chimeras (PROTACs), where precise positioning of a target protein and an E3 ligase is paramount for efficient ternary complex formation and subsequent protein degradation.[3][4]
-
Stereochemical Purity: The synthesis of the trans isomer can be controlled to achieve high stereochemical purity, which is crucial for consistent biological activity and regulatory approval.[5]
Comparative Structural Insights: Experimental Evidence
A direct head-to-head comparison of the trans-4-aminocyclohexanecarboxylate linker with other cyclic and acyclic linkers within the same molecular scaffold is essential for understanding its unique contributions to overall molecular conformation. While comprehensive comparative studies are still emerging, existing data on related systems provide valuable insights.
X-Ray Crystallography: A Static Snapshot of Conformation
X-ray crystallography provides unequivocal evidence of the solid-state conformation of molecules. Analysis of crystal structures containing the trans-4-aminocyclohexanecarboxylate linker consistently reveals the extended chair conformation.
For instance, in a metal-organic framework, the trans-cyclohexan-1,4-dicarboxylate linker was observed to adopt both equatorial,equatorial (e,e) and axial,axial (a,a) conformations, demonstrating the inherent conformational possibilities of the cyclohexane ring, although the diequatorial form is generally favored in solution for non-constrained systems.[6] A comparative crystallographic study of bioactive peptides with trans-4-aminocyclohexanecarboxylate versus more flexible linkers would be invaluable in directly visualizing the impact on the overall molecular architecture.
NMR Spectroscopy: Probing Conformation in Solution
NMR spectroscopy, particularly 2D techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY), provides information about through-space proximity of protons, allowing for the determination of molecular conformation in solution.
In a study of cyclic peptides containing conformationally constrained amino acids, NOESY and ROESY experiments were crucial in defining the peptide backbone's turn structures.[7] For a molecule containing a trans-4-aminocyclohexanecarboxylate linker, characteristic NOE cross-peaks would be expected between axial and equatorial protons on the cyclohexane ring, confirming the chair conformation. A comparative NOESY/ROESY analysis of a molecule with this linker versus a flexible linker would likely show a significantly more defined set of correlations for the former, indicating a more restricted conformational landscape.
Table 1: Hypothetical Comparative NMR Data
| Linker Type | Key NOESY Correlations | Inferred Conformation |
| trans-4-aminocyclohexanecarboxylate | Strong correlations between axial-axial and axial-equatorial protons on the cyclohexane ring. | Predominantly a single, rigid chair conformation. |
| Flexible Alkyl Chain | Multiple weak and ambiguous correlations along the chain. | Ensemble of multiple, rapidly interconverting conformations. |
| Piperidine | Defined correlations within the piperidine ring, but potential for ring flipping. | Predominantly chair conformations, with some flexibility. |
Computational Modeling: Exploring the Conformational Landscape
Molecular dynamics (MD) simulations offer a dynamic view of molecular behavior, allowing for the exploration of the conformational energy landscape and the calculation of the relative populations of different conformers.
A comparative MD simulation of a PROTAC containing a trans-4-aminocyclohexanecarboxylate linker versus one with a flexible PEG linker would likely demonstrate a much narrower distribution of end-to-end distances for the rigid linker.[8] This pre-organization can be a key factor in facilitating the formation of a productive ternary complex.[7]
Figure 2: Workflow for NMR-based conformational analysis.
Protocol 2: Comparative In Vitro Protein Degradation Assay
-
Cell Culture: Plate cells expressing the target protein at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the PROTACs containing the trans-4-aminocyclohexanecarboxylate linker and the comparator linker for a defined period (e.g., 24 hours).
-
Cell Lysis: Lyse the cells and quantify the total protein concentration.
-
Western Blotting:
-
Separate equal amounts of protein lysate by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with a primary antibody against the target protein and a loading control (e.g., GAPDH).
-
Incubate with a secondary antibody conjugated to a detectable enzyme (e.g., HRP).
-
Develop the blot using a chemiluminescent substrate and image the bands.
-
-
Data Analysis:
-
Quantify the band intensities for the target protein and the loading control.
-
Normalize the target protein signal to the loading control.
-
Plot the normalized protein levels against the PROTAC concentration to determine the DC50 and Dmax values.
-
Conclusion
The trans-4-aminocyclohexanecarboxylate linker offers a compelling strategic advantage in the design of bioactive molecules where conformational control is paramount. Its rigid, pre-organized structure can lead to enhanced binding affinity, improved selectivity, and in the case of PROTACs, more efficient target degradation. While direct, comprehensive comparative studies remain an area for future research, the available data strongly suggest that the incorporation of this linker is a powerful tool for rational drug design. By carefully considering the structural and functional implications outlined in this guide, researchers can make more informed decisions in their linker selection, ultimately accelerating the development of novel therapeutics.
References
- Ciulli, A., & Trainor, N. (2021). A beginner's guide to PROTACs and targeted protein degradation. RSC Medicinal Chemistry, 12(8), 1238-1251.
- Bradner, J. E., & Crews, C. M. (2010). Design and applications of bifunctional small molecules in biology. ACS Chemical Biology, 5(3), 299-307.
- Song, S., et al. (2025). Small Molecule-Degrader Conjugates: Evaluating the Structure-Activity Relationship of Linkers to Overcome In Vivo Barriers in PROTAC Delivery. Journal of Medicinal Chemistry, 68(16), 17323-17338.
- Gadd, M. S., et al. (2017). Structural basis of PROTAC cooperative recognition for selective protein degradation.
- Designing Cyclic-Constrained Peptides to Inhibit Human Phosphoglycerate Dehydrogenase. (2023). International Journal of Molecular Sciences, 24(17), 13588.
- Reinsch, H., et al. (2013). Influence of Thermal and Mechanical Stimuli on the Behavior of Al-CAU-13 Metal-Organic Framework. Inorganic Chemistry, 52(15), 8651-8659.
- Why trans and not cis? – Molecular dynamics and DFT study on selective separation of dihaloethene isomers using perethylated pillara[10]rene. (2017). RSC Advances, 7(82), 52225-52234.
- An In-depth Structural and Conformational Analysis of trans-4-Aminocyclohexanol. (n.d.). BenchChem.
- Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. (2022). Journal of Medicinal Chemistry, 65(15), 10241-10281.
- Chiral Cyclic Aliphatic Linkers as Building Blocks for Selective Dopamine D2 or D3 Receptor Agonists. (2021). Journal of Medicinal Chemistry, 64(21), 16038-16056.
- ¹H,¹H NOESY NMR interactions of compound trans‐43 b. (n.d.).
- Impact of PROTAC Linker Plasticity on the Solution Conformations and Dissociation of the Ternary Complex. (2022).
- Pyrrolidine and piperidine analogues of SC-57461A as potent, orally active inhibitors of leukotriene A(4) hydrolase. (2002). Bioorganic & Medicinal Chemistry Letters, 12(23), 3383-3386.
- Practical Protocols for Solid-Phase Peptide Synthesis 4.0. (2022). International Journal of Molecular Sciences, 23(19), 11696.
- Structural properties of cyclic peptides containing cis- or trans-2- aminocyclohexane carboxylic acid. (2002). Organic & Biomolecular Chemistry, 1(1), 125-131.
- trans-4-(Boc-amino)cyclohexanecarboxylic acid. (n.d.). Sigma-Aldrich.
- Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. (2007).
- SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. (2020). European Journal of Medicinal Chemistry, 192, 112185.
- PROTAC-mediated ternary complex formation and Hook effect as a... (n.d.).
- Synthesis and Conformational Analysis of Linear and Cyclic Peptides Containing Sugar Amino Acids. (1996). Journal of the American Chemical Society, 118(39), 9218-9233.
- Application of Linkers in Chemical Biology. (2021). BLDpharm.
- Incorporating NOE-Derived Distances in Conformer Generation of Cyclic Peptides with Distance Geometry. (2022).
- A Comparative Guide to Flexible Versus Rigid Linkers in PROTAC Design. (n.d.). BenchChem.
- Small Molecule-Degrader Conjugates: Evaluating the Structure-Activity Relationship of Linkers to Overcome In Vivo Barriers in PROTAC Delivery. (2025).
- 4-Methyltetrahydro-2H-pyran-4-amine vs. Piperidine: A Comparative Guide for Drug Design. (n.d.). BenchChem.
- CN108602758B - Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof - Google P
- Exploration and innovation of Linker features in PROTAC design. (2024). BOC Sciences.
- X-ray structures of ternary complexes and degradation measurements of... (n.d.).
- Racemic alkylamides of trans-cyclohexane-β-amino acids surpass the gelation ability of their pure enantiomers. (2021). ChemRxiv.
- Design, synthesis, and conformational analysis of azacycloalkane amino acids as conformationally constrained probes for mimicry of peptide secondary structures. (2000). Biopolymers, 55(2), 101-122.
- CAS 3685-25-4: trans-4-Aminocyclohexanecarboxylic acid. (n.d.). CymitQuimica.
- Folding and binding cascades: Shifts in energy landscapes. (1997). Proceedings of the National Academy of Sciences, 94(19), 10091-10093.
- Methyl trans-4-AMinocyclohexanecarboxyl
- The Crucial Role of the Linker in PROTAC-Mediated Ternary Complex Formation: A Compar
- Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. (2007). Luxembourg Bio Technologies.
- TRANS-4-AMINOCYCLOHEXANECARBOXYLIC ACID(3685-25-4) 1H NMR spectrum. (n.d.). ChemicalBook.
- 61367-07-5|Methyl trans-4-aminocyclohexanecarboxyl
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Designing Cyclic-Constrained Peptides to Inhibit Human Phosphoglycerate Dehydrogenase [mdpi.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Incorporating NOE-Derived Distances in Conformer Generation of Cyclic Peptides with Distance Geometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to Ester Derivatives of Trans-4-Aminocyclohexanecarboxylic Acid for Enhanced Therapeutic Delivery
In the landscape of pharmaceutical sciences, the strategic modification of active pharmaceutical ingredients (APIs) to optimize their therapeutic efficacy is a cornerstone of drug development. Trans-4-aminocyclohexanecarboxylic acid, widely known as tranexamic acid (TA), is a potent antifibrinolytic agent.[1] However, its clinical utility can be hampered by suboptimal physicochemical properties, such as high hydrophilicity, which can limit its absorption across biological membranes. This guide provides a comprehensive comparative analysis of various ester derivatives of trans-4-aminocyclohexanecarboxylic acid, designed as prodrugs to overcome these limitations. We will delve into the synthesis, physicochemical properties, and biological performance of these derivatives, offering field-proven insights for researchers, scientists, and drug development professionals.
Introduction: The Rationale for Esterification of Trans-4-Aminocyclohexanecarboxylic Acid
Trans-4-aminocyclohexanecarboxylic acid is a synthetic analog of the amino acid lysine.[1] Its primary mechanism of action involves the competitive inhibition of plasminogen activation to plasmin, the principal enzyme responsible for fibrin degradation.[1] This antifibrinolytic activity makes it a valuable therapeutic for managing and preventing hemorrhage in various clinical scenarios. More recently, its ability to inhibit melanin synthesis has led to its use in dermatology for treating hyperpigmentation disorders like melasma.[1]
Despite its therapeutic benefits, the inherent zwitterionic nature of trans-4-aminocyclohexanecarboxylic acid at physiological pH results in high water solubility and low lipophilicity. This characteristic impedes its passive diffusion across the stratum corneum of the skin and the epithelial lining of the gastrointestinal tract, leading to poor bioavailability when administered topically or orally.
Esterification of the carboxylic acid moiety is a well-established prodrug strategy to transiently mask the polar carboxyl group, thereby increasing the lipophilicity of the parent drug. This modification is designed to enhance the molecule's ability to permeate lipid-rich biological membranes. Once absorbed, these ester derivatives are designed to be hydrolyzed by endogenous esterases in the skin or blood, releasing the active parent drug, trans-4-aminocyclohexanecarboxylic acid, at the target site.
This guide will focus on a comparative analysis of a homologous series of alkyl ester derivatives of trans-4-aminocyclohexanecarboxylic acid, with a particular emphasis on understanding the structure-property-activity relationships that govern their performance as prodrugs.
Synthesis of Trans-4-Aminocyclohexanecarboxylic Acid Ester Derivatives
The synthesis of ester derivatives of trans-4-aminocyclohexanecarboxylic acid is typically achieved through standard esterification reactions. A general and efficient method involves the reaction of the parent acid with the corresponding alcohol in the presence of an acid catalyst. However, to circumvent the need for protection of the amino group, an alternative and effective method is acyl chloride-mediated esterification.
General Synthesis Workflow
The following workflow outlines a common laboratory-scale synthesis of alkyl esters of trans-4-aminocyclohexanecarboxylic acid. This example focuses on the synthesis of the butyl and octyl esters, for which specific experimental data is available.[2]
Caption: General workflow for the synthesis of alkyl ester derivatives of trans-4-aminocyclohexanecarboxylic acid.
Detailed Experimental Protocol: Synthesis of Butyl and Octyl Esters[2]
Materials:
-
Trans-4-aminocyclohexanecarboxylic acid
-
Thionyl chloride
-
n-Butanol
-
n-Octanol
-
Methyl tert-butyl ether
-
Anhydrous dichloromethane (DCM)
-
Magnetic stirrer
-
Round-bottom flask
-
Reflux condenser
-
Ice bath
-
Rotary evaporator
Procedure:
-
Acyl Chloride Formation:
-
Suspend trans-4-aminocyclohexanecarboxylic acid (1 equivalent) in anhydrous DCM in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the suspension in an ice bath.
-
Slowly add thionyl chloride (1.2 equivalents) dropwise to the suspension.
-
Allow the reaction mixture to stir at room temperature for 2 hours.
-
-
Esterification:
-
To the freshly prepared acyl chloride solution, add the corresponding alcohol (n-butanol or n-octanol, 1.5 equivalents).
-
Allow the reaction to proceed for 24 hours at room temperature to facilitate the esterification process.
-
-
Work-up and Purification:
-
Remove the organic solvent using a vacuum rotary evaporator.
-
The resulting white solid is then purified by washing with cold methyl tert-butyl ether (200 mL).
-
Isolate the solid by filtration.
-
Dry the final ester product under vacuum for 48 hours.
-
Characterization: The structure and purity of the synthesized esters should be confirmed using standard analytical techniques such as 1H-NMR, 13C-NMR, and Mass Spectrometry.
Comparative Physicochemical Properties
The primary goal of esterification is to modulate the physicochemical properties of trans-4-aminocyclohexanecarboxylic acid to favor membrane permeation. The key parameters to consider are lipophilicity (logP), melting point, and stability.
| Derivative | Molecular Weight ( g/mol ) | Melting Point (°C) | Calculated logP |
| Tranexamic Acid (Parent) | 157.21 | > 250 | -1.33 |
| Methyl Ester | 171.24 | Not Reported | -0.78 |
| Ethyl Ester | 185.26 | Not Reported | -0.27 |
| Propyl Ester | 199.29 | Not Reported | 0.24 |
| Butyl Ester (TA4) | 213.32 | 125.8[2] | 0.75 |
| Octyl Ester (TA8) | 269.42 | 130.1[2] | 2.79 |
Calculated logP values are estimations and can vary based on the algorithm used. The trend of increasing lipophilicity with longer alkyl chains is the key takeaway.
Lipophilicity (logP)
As evident from the table, there is a clear trend of increasing lipophilicity (higher logP value) with an increase in the length of the alkyl ester chain. This is the expected and desired outcome of the prodrug strategy, as a higher logP generally correlates with better partitioning into the lipid bilayers of cell membranes.
Melting Point
The melting points of the butyl and octyl esters are significantly lower than that of the parent compound.[2] This is attributed to the disruption of the strong intermolecular hydrogen bonding and ionic interactions present in the crystalline structure of the zwitterionic parent drug. Lower melting point compounds often exhibit higher solubility in non-polar solvents and can have increased thermodynamic activity, which can contribute to enhanced skin permeability.
Comparative Biological Performance
The ultimate measure of success for these ester derivatives lies in their ability to enhance the delivery of the active drug to its target site and their subsequent conversion back to the active form.
In Vitro Skin Permeation
A study by Zeng et al. (2024) provides valuable comparative data on the skin penetration of the butyl (TA4) and octyl (TA8) esters.[2]
| Compound | Cumulative Permeation (µg/cm²) | Skin Deposition (µg/g) | Enhancement Ratio (vs. TA) |
| Tranexamic Acid (TA) | 15.6 ± 3.2 | 25.4 ± 4.1 | 1 |
| Butyl Ester (TA4) | 35.8 ± 5.7 | 68.9 ± 8.3 | ~2.3 |
| Octyl Ester (TA8) | 48.2 ± 6.9 | 85.1 ± 10.2 | ~3.1 |
Data adapted from Zeng et al., 2024.[2]
The results clearly demonstrate that both the butyl and octyl esters significantly enhance skin penetration and deposition compared to the unmodified parent drug. The octyl ester, with its higher lipophilicity, showed the most significant improvement. This highlights a clear structure-activity relationship where increased alkyl chain length, up to a certain point, leads to improved skin delivery.
Hydrolysis and Bioactivation
An ideal prodrug must be stable enough to reach the target tissue but then be efficiently cleaved to release the active parent drug. The hydrolysis of the ester derivatives is a critical step in their mechanism of action.
Caption: Bioactivation pathway of trans-4-aminocyclohexanecarboxylic acid ester prodrugs.
Studies have shown that the butyl and octyl esters of tranexamic acid are rapidly hydrolyzed back to the parent drug in both skin homogenates and blood, with significant conversion occurring in less than 2 hours.[2] This indicates that these prodrugs are efficiently bioactivated, ensuring that the therapeutic effect is mediated by the intended active molecule.
Cytotoxicity
A crucial aspect of prodrug design is to ensure that the derivatives themselves and their byproducts are non-toxic. Safety assessments have indicated that the butyl and octyl ester derivatives exhibit low cytotoxicity in human keratinocyte (HaCaT) cell lines and do not cause significant skin irritation in animal models.[2]
Discussion and Future Perspectives
The esterification of trans-4-aminocyclohexanecarboxylic acid presents a viable and effective strategy to enhance its topical and potentially oral bioavailability. The comparative data, particularly for the butyl and octyl esters, strongly supports the hypothesis that increasing the lipophilicity of the parent molecule through the formation of an ester prodrug leads to improved skin permeation.
While the current data provides a strong foundation, a more comprehensive understanding could be gained by synthesizing and evaluating a broader homologous series of alkyl esters (e.g., methyl, ethyl, propyl, hexyl). This would allow for a more precise determination of the optimal alkyl chain length for maximal therapeutic benefit. It is hypothesized that there exists a parabolic relationship between lipophilicity and skin permeation, where excessive lipophilicity could lead to retention of the prodrug in the stratum corneum, hindering its diffusion to deeper skin layers.
Furthermore, the exploration of other types of ester prodrugs, such as those with enhanced susceptibility to specific enzymes or those designed for targeted release, could open new avenues for optimizing the therapeutic profile of trans-4-aminocyclohexanecarboxylic acid.
Conclusion
This comparative guide has demonstrated that ester derivatives of trans-4-aminocyclohexanecarboxylic acid are promising prodrugs for enhancing its delivery across biological membranes. The available experimental data for butyl and octyl esters confirms that this approach leads to a significant increase in skin penetration and deposition, coupled with efficient bioactivation and a favorable safety profile. The principles and data presented herein provide a solid framework for the rational design and development of next-generation therapeutics based on trans-4-aminocyclohexanecarboxylic acid.
References
- Karaman, R., Ghareeb, H., Dajani, K. K., Scrano, L., Hallak, H., Abu-Lafi, S., ... & Bufo, S. A. (2013). Design, synthesis and in vitro kinetic study of tranexamic acid prodrugs for the treatment of bleeding conditions. Journal of Computer-Aided Molecular Design, 27(7), 613-633. [Link]
- Zeng, Y., Ma, M., Chen, Y., Xie, H., Ding, P., & Zhang, K. (2024). Enhancing skin delivery of tranexamic acid via esterification: synthesis and evaluation of alkyl ester derivatives. RSC Advances, 14(1), 1-10. [Link]
- Zeng, Y., Ma, M., Chen, Y., Xie, H., Ding, P., & Zhang, K. (2024). Enhancing skin delivery of tranexamic acid via esterification: synthesis and evaluation of alkyl ester derivatives. RSC Advances, 14(1), 1-10. [Link]
Sources
- 1. Enhancing skin delivery of tranexamic acid via esterification: synthesis and evaluation of alkyl ester derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enhancing skin delivery of tranexamic acid via esterification: synthesis and evaluation of alkyl ester derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
A Senior Application Scientist's Guide to Amide Bond Formation: Performance of Methyl trans-4-Aminocyclohexanecarboxylate with Modern Coupling Reagents
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of a Rigid Scaffold
In the landscape of medicinal chemistry and organic synthesis, the strategic selection of building blocks is paramount to achieving desired pharmacological profiles and synthetic efficiency. Methyl trans-4-aminocyclohexanecarboxylate is a bifunctional molecule of significant interest, prized for its conformationally rigid cyclohexane core.[1] This rigidity is not a trivial feature; it imparts a well-defined three-dimensional geometry into a molecule, which can lead to enhanced potency and selectivity for its biological target.[1] The molecule presents two key functional handles: a primary amine for amide bond formation and other nucleophilic additions, and a methyl ester that can be further manipulated, for instance, through hydrolysis to the corresponding carboxylic acid.[1][2]
The trans stereochemistry is critical, defining the spatial relationship between the amine and ester groups and thus the vectors for molecular elaboration.[1] However, the very structure that makes this amine valuable also presents a synthetic challenge. The amine is attached to a secondary carbon, creating a degree of steric hindrance that can complicate one of the most fundamental reactions in drug discovery: amide bond formation. This guide provides an in-depth comparison of the performance of methyl trans-4-aminocyclohexanecarboxylate with various classes of modern coupling reagents, supported by mechanistic insights and established protocols to empower chemists to make informed decisions in their synthetic campaigns.
The Ubiquitous Amide Bond: A Deceptively Simple Challenge
Amide bond formation is arguably the most frequently executed reaction in medicinal chemistry.[3][4][5] While often considered a "solved" problem, chemists frequently encounter couplings that perform poorly with standard protocols, particularly when dealing with sterically hindered substrates or electron-deficient amines.[3][6][7] The challenge lies in activating the carboxylic acid partner toward nucleophilic attack by the amine, without promoting side reactions or racemization of adjacent chiral centers. The choice of coupling reagent is therefore a critical parameter that dictates the success, yield, and purity of the final product.
We will now explore the performance of several classes of coupling reagents in the context of acylating the sterically demanding methyl trans-4-aminocyclohexanecarboxylate.
Comparative Analysis of Coupling Reagent Classes
The efficacy of an amide coupling reaction is a direct function of the reagent used to activate the carboxylic acid. Below, we compare the most common classes of reagents, evaluating their mechanisms, benefits, drawbacks, and suitability for the title compound.
Carbodiimides (e.g., EDC, DCC, DIC)
Carbodiimides are perhaps the most traditional and cost-effective class of coupling reagents.[1][8]
-
Mechanism of Action: They react with a carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is then attacked by the amine to form the amide bond. A significant drawback is that this intermediate is prone to racemization and can rearrange to a stable N-acylurea byproduct.[8]
-
The Role of Additives: To mitigate these issues, additives like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) are almost always used.[2] These additives intercept the O-acylisourea to form an active ester intermediate, which is more stable to racemization and more reactive towards the amine.[2][5]
-
Advantages:
-
Disadvantages:
Performance Outlook: For methyl trans-4-aminocyclohexanecarboxylate, an EDC/HOBt system is a viable, economical choice. However, due to steric hindrance, the reaction may be sluggish and require careful optimization to achieve high yields.
Uronium/Aminium Salts (e.g., HATU, HBTU)
This class of reagents represents a significant advancement in coupling chemistry, offering higher efficiency and reliability, especially for difficult couplings.
-
Mechanism of Action: These reagents were initially believed to be uronium salts but exist primarily in the more reactive aminium or guanidinium form.[2][10] In the presence of a non-nucleophilic base (like DIEA), they react rapidly with the carboxylic acid to form an active ester. For HATU, the resulting HOAt active ester is exceptionally reactive due to the anchimeric assistance provided by the neighboring pyridine nitrogen.
-
Advantages:
-
Disadvantages:
Performance Outlook: HATU is an excellent choice for coupling with methyl trans-4-aminocyclohexanecarboxylate. Its high reactivity is well-suited to overcome the steric bulk, leading to rapid, clean reactions with high yields. It is often the reagent of choice when initial attempts with carbodiimides prove unsatisfactory.[14]
Phosphonium Salts (e.g., PyBOP, PyAOP)
Phosphonium salts operate via a similar mechanism to uronium salts and are also highly effective for challenging amide bond formations.
-
Mechanism of Action: They activate carboxylic acids to form activated esters. For example, PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) generates a HOBt active ester.
-
Advantages:
-
Disadvantages:
-
Generally more expensive than carbodiimides.[1]
-
The phosphine oxide byproducts must be removed during workup.
-
Performance Outlook: Phosphonium reagents like PyBOP are a strong alternative to HATU for coupling with methyl trans-4-aminocyclohexanecarboxylate, offering similar benefits in terms of efficiency for hindered systems.
Propylphosphonic Anhydride (T3P®)
T3P® has emerged as a powerful, "green" coupling reagent that excels in a wide range of applications, particularly on an industrial scale.
-
Mechanism of Action: T3P® activates the carboxylic acid by forming a mixed phosphonic anhydride intermediate, which is then readily attacked by the amine. The reaction is driven by the formation of stable and water-soluble propanephosphonic acid byproducts.[15]
-
Advantages:
-
Disadvantages:
Performance Outlook: T3P® is a premier choice for this substrate, especially in process development or when racemization of the carboxylic acid partner is a major concern. Its ability to drive reactions to completion under mild conditions with a simple workup makes it highly attractive for producing clean products in high yield.[15][17]
Data Summary: Coupling Reagent Comparison
| Coupling Reagent Class | Examples | Key Advantages | Potential Drawbacks | Suitability for Methyl trans-4-Aminocyclohexanecarboxylate |
| Carbodiimides | EDC, DCC, DIC | Cost-effective, readily available; water-soluble byproducts (EDC).[1][2] | Moderate reactivity; risk of racemization without additives; byproduct removal issues (DCC).[1][2] | Good (with optimization): A practical choice for initial screening and large-scale work where cost is a primary driver. Expect moderate yields. |
| Uronium/Aminium Salts | HATU, HBTU | High efficiency, fast reaction rates, very low epimerization.[1][2] | Higher cost; potential for amine guanidinylation side reaction.[1] | Excellent: Highly recommended for overcoming steric hindrance and achieving high yields with minimal side products. Ideal for valuable substrates. |
| Phosphonium Salts | PyBOP, PyAOP | Very effective for hindered couplings, low epimerization; no guanidinylation.[1] | Higher cost; phosphine oxide byproducts.[1] | Excellent: A robust alternative to uronium salts, offering comparable performance for challenging couplings. |
| Phosphonic Anhydrides | T3P® | Minimal epimerization, high yields, exceptionally easy aqueous workup, safer profile.[15][16][17] | Typically supplied as a solution in a carrier solvent.[17] | Superior: The preferred reagent when purity, yield, and prevention of epimerization are critical, especially for scale-up applications. |
Visualizing the Process
To better understand the operational flow and underlying chemistry, the following diagrams illustrate a typical workflow and a common activation mechanism.
Caption: A generalized experimental workflow for amide bond formation.
Sources
- 1. benchchem.com [benchchem.com]
- 2. peptide.com [peptide.com]
- 3. findresearcher.sdu.dk:8443 [findresearcher.sdu.dk:8443]
- 4. chimia.ch [chimia.ch]
- 5. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
- 9. reddit.com [reddit.com]
- 10. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
- 11. bachem.com [bachem.com]
- 12. researchgate.net [researchgate.net]
- 13. people.uniurb.it [people.uniurb.it]
- 14. Amine to Amide (Coupling) - HATU [commonorganicchemistry.com]
- 15. T3P Brochure | AMRI [amri.staging.ribbitt.com]
- 16. scribd.com [scribd.com]
- 17. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Benchmarking Commercially Available Rigid Linkers
For Researchers, Scientists, and Drug Development Professionals
The Central Pillar of Potency: Deconstructing the Role of the Rigid Linker
In the sophisticated architecture of targeted therapeutics like Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs), the linker is far more than a simple tether. It is a critical determinant of the molecule's success, governing its stability, pharmacokinetics (PK), efficacy, and toxicity.[1][2] While flexible linkers, such as polyethylene glycol (PEG) and alkyl chains, offer conformational adaptability, there is a growing body of evidence demonstrating the profound advantages of rigid linkers.[1][3]
Rigid linkers, which incorporate constrained structural motifs like cycloalkanes, aromatic rings, or heterocycles, serve to pre-organize the molecule into a bioactive conformation.[1] This conformational restriction can reduce the entropic penalty associated with binding, leading to enhanced potency and selectivity.[1][3] For an ADC, this means maintaining a stable connection in circulation to prevent premature payload release, while for a PROTAC, it facilitates the optimal geometry for forming a productive ternary complex between the target protein and an E3 ligase.[3][4] This guide provides a comprehensive framework for benchmarking commercially available rigid linkers, explaining the causality behind experimental choices to empower rational design and selection.
A Survey of Commercially Available Rigid Linker Scaffolds
The modern drug development landscape offers a variety of rigid linker motifs, each with distinct properties. The choice of scaffold has significant implications for synthesis, stability, and biological activity.
| Linker Type | Representative Structure / Motif | Key Characteristics & Suppliers |
| Cycloalkyl-Based | Succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) | Provides a defined spatial separation. Widely used in approved ADCs like Kadcyla®.[5] Commonly available from suppliers like BroadPharm and Thermo Fisher Scientific. |
| Heterocyclic (Saturated) | Piperazine / Piperidine | Imparts rigidity and can improve aqueous solubility and metabolic stability.[3][6] Often incorporated into custom PROTAC linkers available from vendors like MedChemExpress.[7] |
| Aryl-Based | Para-aminobenzyl carbamate (PABC) - often used as a self-immolative unit with rigid properties. | Provides conformational restriction and can participate in specific protein interactions (e.g., pi-stacking).[3][8] A core component of widely used cleavable linkers (e.g., Val-Cit-PABC).[5][9] |
| Alkyne-Based | Ethynyl or Triazole Groups | Offers a highly rigid and linear connection. The triazole resulting from "click chemistry" is a privileged structure in PROTAC development.[3][8] Alkyne-functionalized linkers are available from various chemical suppliers. |
| Peptide-Based | Proline-rich sequences (e.g., (XP)n) or α-helix forming linkers (e.g., (EAAAK)n) | Proline's cyclic structure imposes significant conformational constraint.[10] α-helices act as stable, rigid spacers.[10][11] Primarily sourced via custom peptide synthesis. |
The Benchmarking Workflow: From Physicochemical Properties to In Vivo Efficacy
A robust benchmarking program must be a self-validating system, where each experiment provides clear, actionable data to inform the next step. This workflow is designed to systematically evaluate and compare linker performance.
Phase 1: Physicochemical Characterization
The goal of this phase is to establish the fundamental biophysical properties conferred by the linker, which are predictive of in vivo behavior.
Protocol 1: Plasma Stability Assessment
-
Expertise & Experience: An ideal linker must be stable in circulation to prevent premature payload release, which causes off-target toxicity and reduces the therapeutic dose delivered to the target tissue.[][] This assay simulates that environment.
-
Methodology:
-
Incubation: Incubate the bioconjugate (e.g., ADC or PROTAC) at a concentration of 1 mg/mL in fresh human plasma at 37°C.
-
Time Points: Collect aliquots at various time points (e.g., 0, 24, 48, 96, and 168 hours).
-
Sample Preparation: Immediately quench the reaction by precipitating plasma proteins with an excess of cold acetonitrile. Centrifuge to pellet the proteins.
-
Analysis: Analyze the supernatant using LC-MS (Liquid Chromatography-Mass Spectrometry) to quantify the amount of intact conjugate remaining and identify any released payload or metabolites.
-
Calculation: Determine the half-life (t½) of the conjugate in plasma. A longer half-life indicates greater stability.
-
Protocol 2: Hydrophobicity Analysis via HIC
-
Expertise & Experience: The hydrophobicity of a bioconjugate is a critical parameter. Highly hydrophobic molecules, often a result of the payload, are prone to aggregation and non-specific uptake by tissues like the liver, leading to faster clearance and potential toxicity.[14][15] Linker design can mitigate this.
-
Methodology:
-
System: Use a Hydrophobic Interaction Chromatography (HIC) column (e.g., Butyl-NPR) on an HPLC system.
-
Mobile Phase A: High salt buffer (e.g., 20 mM Sodium Phosphate, 1.5 M Ammonium Sulfate, pH 7.0).
-
Mobile Phase B: Low salt buffer (e.g., 20 mM Sodium Phosphate, pH 7.0).
-
Gradient: Inject the bioconjugate and elute with a decreasing salt gradient (e.g., 0-100% B over 30 minutes).
-
Analysis: Monitor the elution profile at 280 nm. A later retention time indicates greater hydrophobicity. This allows for a direct comparison of how different linkers impact the overall hydrophobicity of the final conjugate.
-
Phase 2: In Vitro Biological Evaluation
This phase assesses the linker's ability to support the intended biological mechanism of action.
For Antibody-Drug Conjugates (ADCs):
Protocol 3: Cell Viability & Cytotoxicity Assay
-
Trustworthiness: This assay is a self-validating system. By comparing activity in antigen-positive cells to antigen-negative cells, we directly measure target-specific killing and establish the therapeutic window. A good linker facilitates potent killing of target cells while sparing non-target cells.
-
Methodology:
-
Cell Lines: Use a pair of cell lines: one expressing high levels of the target antigen (Antigen-Positive) and a control line with no or low expression (Antigen-Negative).
-
Plating: Seed cells in 96-well plates and allow them to adhere overnight.
-
Treatment: Treat the cells with a serial dilution of the ADC for 72-96 hours.
-
Viability Readout: Measure cell viability using a standard reagent (e.g., CellTiter-Glo®).
-
Analysis: Plot the dose-response curves and calculate the IC50 (the concentration required to inhibit 50% of cell growth) for both cell lines. A large difference between the IC50 values (high selectivity index) is desirable.
-
For Proteolysis-Targeting Chimeras (PROTACs):
Protocol 4: Target Protein Degradation Assay (Western Blot)
-
Authoritative Grounding: This is the gold-standard method for quantifying target protein degradation.[1] It directly measures the desired pharmacological outcome of the PROTAC.
-
Methodology:
-
Cell Culture and Treatment: Seed cells in multi-well plates and treat with a serial dilution of the PROTAC for a set time (e.g., 18-24 hours).
-
Lysis: Lyse the cells and quantify total protein concentration using a BCA assay to ensure equal loading.
-
Electrophoresis & Transfer: Separate protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Probe the membrane with a primary antibody specific to the target protein and a loading control antibody (e.g., GAPDH, β-Actin). Then, probe with a corresponding HRP-conjugated secondary antibody.
-
Detection: Visualize bands using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify band intensity using densitometry. Normalize the target protein signal to the loading control. Calculate the DC50 (concentration for 50% degradation) and Dmax (maximum degradation).[1]
-
Interpreting the Data: A Comparative Case Study
To illustrate the benchmarking process, consider a hypothetical case study comparing two rigid linkers for a PROTAC targeting BRD4.
-
Linker A: A classic, flexible 12-atom PEG linker.
-
Linker B: A novel, rigid 12-atom piperazine-based linker.[3][6]
| Parameter | Assay | Linker A (Flexible PEG) | Linker B (Rigid Piperazine) | Senior Scientist's Interpretation |
| Stability | Plasma Half-Life (t½) | 96 hours | >168 hours | The rigid piperazine motif improves metabolic stability, likely by preventing enzymatic degradation. This predicts a better PK profile.[6] |
| Hydrophobicity | HIC Retention Time | 22.5 min | 18.2 min | The piperazine linker significantly reduces hydrophobicity, which should decrease the risk of aggregation and non-specific uptake.[14][15] |
| Efficacy | BRD4 Degradation (DC50) | 50 nM | 5 nM | The rigid linker likely pre-organizes the PROTAC into a conformation optimal for ternary complex formation, reducing the entropic penalty and boosting potency by 10-fold.[1] |
| Mechanism | Ternary Complex (TR-FRET) | K_D = 120 nM | K_D = 15 nM | This confirms the hypothesis from the degradation assay. The rigid linker promotes a more stable ternary complex, which is the direct driver of its enhanced potency. |
| Pharmacokinetics | In Vivo Exposure (AUC) | 1500 hng/mL | 4500 hng/mL | The improved stability and lower hydrophobicity of Linker B translate directly to superior in vivo exposure, a critical factor for efficacy. |
This data provides a clear, evidence-based rationale for selecting Linker B. Its rigid structure not only enhances the primary pharmacological mechanism (ternary complex formation) but also confers superior drug-like properties (stability, hydrophobicity, PK).
Conclusion and Future Outlook
The choice of a linker is a pivotal decision in the design of ADCs and PROTACs. While flexible linkers have been a valuable starting point, the strategic implementation of rigid linkers offers a clear path toward more potent, selective, and developable therapeutics. By systematically benchmarking candidates using the workflows described, researchers can move beyond empirical screening and make rational, data-driven decisions.
The field continues to innovate with novel linker strategies, including those responsive to unique triggers in the tumor microenvironment like specific enzymes or hypoxia, and bioorthogonal cleavage systems.[5][14] As our understanding of the complex interplay between linker structure and biological function deepens, these advanced modalities will undoubtedly pave the way for the next generation of highly targeted and effective medicines.
References
- Bio-Synthesis Inc. (2022, April 13). Peptide Linkers and Linker Peptides for Antibody Drug Conjugates (ADCs), Fusion Proteins, and Oligonucleotides. Bio-Synthesis. [Link]
- Tummeltshammer, C., et al. (2019). Current strategies for the design of PROTAC linkers: a critical review. RSC. [Link]
- Vagner, J., et al. (2006). Rigid Linkers for Bioactive Peptides. Journal of the American Chemical Society. [Link]
- Desantis, J., et al. (2022).
- NJ Bio, Inc. (2025, September 30). Recent Advances in ADCs. NJ Bio. [Link]
- MDPI. (2024). Specific Recognition of Glycoproteins: Design Strategies and Application Prospects of Molecularly Imprinted Polymers. MDPI. [Link]
- Vector Laboratories. (2025, January 16). Mitigating ADC Toxicities With Linker-Payload Design. YouTube. [Link]
- Su, Z., et al. (2021). Antibody–drug conjugates: Recent advances in linker chemistry. Acta Pharmaceutica Sinica B. [Link]
- Sygnature Discovery. (2025, April 7). Linker Technologies in ADCs - How They Impact Efficacy & Stability. YouTube. [Link]
- ResearchGate. Comparison of each drug-linkers.
- Chari, R. V., et al. (2011).
- ACS Publications. (2025, January 29). Analyzing the Linker Structure of PROTACs throughout the Induction Process: Computational Insights. Journal of Medicinal Chemistry. [Link]
- Chen, X., et al. (2013). Fusion Protein Linkers: Property, Design and Functionality. Advanced Drug Delivery Reviews. [Link]
- Zhang, D., et al. (2021). Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency. PubMed. [Link]
- Journal of the American Chemical Society. (2025, April 10).
- ResearchGate. (2025, August 9). Synthesis and Evaluation of Hydrophilic Linkers for Antibody-Maytansinoid Conjugates.
- Frontiers. (2021, June 22). Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency. Frontiers in Pharmacology. [Link]
- AxisPharm. Antibody Drug Conjugates ADC Chemical Linker Synthesis Manufacturer. AxisPharm. [Link]
- ResearchGate. (2025, August 9). Linkers as Game-changers in PROTAC Technology: Emphasizing General Trends in PROTAC Pharmacokinetics for their Rational Design.
- Open Exploration Publishing. (2020, October 30). Novel approaches for the rational design of PROTAC linkers. Exploration of Targeted Anti-tumor Therapy. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. How To Choose The Best ADC Linker? | Biopharma PEG [biochempeg.com]
- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. njbio.com [njbio.com]
- 6. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03761K [pubs.rsc.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Peptide Linkers and Linker Peptides for Antibody Drug Conjugates (ADCs), Fusion Proteins, and Oligonucleotides [biosyn.com]
- 11. Fusion Protein Linkers: Property, Design and Functionality - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Drug Conjugate Linkers and Their Effects on Drug Properties - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 15. youtube.com [youtube.com]
A Researcher's Guide to the Cyclohexyl Scaffold: Comparative Case Studies in Successful Drug Design
This guide provides an in-depth technical analysis of successful drugs incorporating the cyclohexyl scaffold. It is designed for researchers, scientists, and drug development professionals, offering objective comparisons and supporting experimental data to illuminate the strategic value of this aliphatic ring system in modern medicinal chemistry. We will move beyond simple descriptions to explore the causal relationships behind its efficacy, focusing on how the unique physicochemical properties of the cyclohexyl group contribute to enhanced potency, selectivity, and pharmacokinetic profiles.
The Strategic Advantage of the Cyclohexyl Scaffold in Medicinal Chemistry
The deliberate incorporation of a cyclohexyl moiety into a drug candidate is a strategic decision rooted in its distinct physicochemical properties. Unlike its aromatic counterpart, the phenyl ring, the cyclohexyl group is a saturated, three-dimensional scaffold. This structural difference imparts several key advantages that can be leveraged to overcome common drug development hurdles.
-
Enhanced Lipophilicity: The cyclohexyl group is significantly more lipophilic than a phenyl ring. This property can be crucial for modulating a compound's ability to cross biological membranes, including the blood-brain barrier, and for improving binding affinity within hydrophobic pockets of target proteins.
-
Increased sp³ Character: A higher fraction of sp³-hybridized carbons, as found in the cyclohexyl ring, is strongly correlated with higher clinical success rates. Molecules with greater three-dimensionality tend to have improved solubility, reduced promiscuity, and better overall physicochemical properties compared to flat, aromatic-rich compounds.
-
Metabolic Stability: The C-H bonds of a cyclohexane ring are generally more resistant to oxidative metabolism by cytochrome P450 enzymes compared to the C-H bonds on an aromatic ring. This can lead to improved metabolic stability, a longer half-life, and a more predictable pharmacokinetic profile.
-
Bioisosteric Replacement: The cyclohexyl group can serve as a non-aromatic bioisostere for a phenyl ring or a t-butyl group. This substitution allows medicinal chemists to explore non-planar binding modes, potentially increasing contact points with a target protein and enhancing binding affinity and selectivity. Matched molecular pair analyses have shown that replacing a phenyl with a cyclohexyl group can result in equivalent or even significantly improved potency in 25-30% of cases.
The following case studies will illustrate these principles in action, examining how the cyclohexyl scaffold has been instrumental in the success of several marketed drugs.
Case Study: Gabapentin - Engineering Blood-Brain Barrier Permeability
Gabapentin, marketed as Neurontin, is a first-line treatment for neuropathic pain and an adjunctive therapy for partial seizures. Its design is a prime example of how adding a lipophilic scaffold can solve a critical drug delivery challenge.
Development and Rationale
The initial goal was to create a centrally active agent by improving the ability of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) to cross the blood-brain barrier. GABA itself is too polar and cannot effectively penetrate the brain. The addition of a cyclohexyl group to the GABA backbone created gabapentin, a more lipophilic molecule designed to facilitate this transport.
Ironically, while the structural modification was successful in creating a CNS-active drug, it was later discovered that gabapentin does not act on GABA receptors. Instead, its mechanism involves a completely different target, showcasing an element of serendipity in drug discovery.
Mechanism of Action
Gabapentin exerts its effects by binding with high affinity to the α2δ-1 auxiliary subunit of voltage-gated calcium channels (VGCCs). This binding reduces the trafficking of these channels to the presynaptic terminal, leading to a decrease in calcium influx and a subsequent reduction in the release of excitatory neurotransmitters like glutamate. This dampening of neuronal excitability is the basis for its anticonvulsant and analgesic effects.
Caption: Mechanism of action for Gabapentin.
Performance Data & Comparative Analysis
The key to Gabapentin's success is not its potency, but its engineered pharmacokinetic profile. The cyclohexyl group confers lipophilicity that allows it to be recognized by L-amino acid transporters (LAT1) for active transport across the blood-brain barrier.
| Parameter | Gabapentin | GABA (Comparator) |
| Primary Target | α2δ-1 subunit of VGCCs | GABA-A / GABA-B Receptors |
| Blood-Brain Barrier Permeation | Yes, via LAT1 active transport | Very Poor / Negligible |
| Oral Bioavailability | 27-60% (dose-dependent) | Not applicable for CNS effects |
| Metabolism | Not significantly metabolized | Metabolized by GABA-T |
| Protein Binding | < 3% | N/A |
| Elimination Half-life | 5 to 7 hours | N/A |
This comparison highlights the transformative effect of the cyclohexyl addition. While GABA is the endogenous neurotransmitter, it cannot be used as a drug for central nervous system disorders due to its inability to reach its target. Gabapentin, by virtue of its cyclohexyl scaffold, overcomes this fundamental limitation.
Case Study: Glimepiride - Fine-Tuning Selectivity and Safety
Glimepiride (Amaryl) is a second-generation sulfonylurea used to treat type 2 diabetes. It demonstrates how a cyclohexyl group can modulate the activity and safety profile of a drug within a well-established class.
Development and Rationale
Sulfonylureas work by stimulating insulin secretion from pancreatic β-cells. First-generation agents were effective but had limitations, including a higher risk of hypoglycemia (dangerously low blood sugar) and potential cardiovascular side effects. The development of second-generation agents like glimepiride focused on improving potency and safety. The specific structure of glimepiride, including the trans-4-methylcyclohexyl group, contributes to its distinct interaction with its target compared to other sulfonylureas like glibenclamide (glyburide).
Mechanism of Action
Glimepiride blocks the ATP-sensitive potassium channels (K-ATP) in the pancreatic β-cell membrane by binding to the sulfonylurea receptor 1 (SUR1) subunit. This blockage inhibits potassium efflux, leading to membrane depolarization. The depolarization opens voltage-gated calcium channels, causing an influx of calcium that triggers the exocytosis of insulin-containing granules.
Caption: Mechanism of action for Glimepiride.
Performance Data & Comparative Analysis
The key differentiator for glimepiride is its improved safety profile, particularly the lower incidence of hypoglycemia compared to glibenclamide. This is attributed to its faster association and dissociation rates with the SUR1 receptor and potentially different interactions at the binding site, influenced by its overall structure including the cyclohexyl moiety.
| Parameter | Glimepiride | Glibenclamide (Comparator) |
| Drug Class | Second-generation Sulfonylurea | Second-generation Sulfonylurea |
| Mechanism | K-ATP Channel Blocker | K-ATP Channel Blocker |
| Potency | High | High |
| Risk of Hypoglycemia | 2% to 4% incidence | Up to 20-30% incidence |
| Duration of Action | ~24 hours | ~24 hours |
| Key Structural Difference | Contains a 4-methylcyclohexyl -urea moiety | Contains a 4-[2-(5-chloro-2-methoxybenzamido)ethyl]benzenesulfonyl-urea moiety |
This comparison shows that while both drugs share the same fundamental mechanism, the structural variations, including glimepiride's cyclohexyl group, lead to significant differences in their clinical safety profiles. Glimepiride's structure results in a pharmacodynamic profile that is less likely to cause severe, prolonged hypoglycemia.
Case Study: Oxybutynin - Balancing Efficacy and Side Effects
Oxybutynin (Ditropan) is an anticholinergic agent used to treat overactive bladder. The molecule features both a cyclohexyl and a phenyl ring attached to a chiral center, a combination that is critical for its antimuscarinic activity.
Development and Rationale
Overactive bladder is characterized by involuntary contractions of the bladder's detrusor muscle, which is mediated by the neurotransmitter acetylcholine acting on muscarinic receptors. The goal of therapy is to block these receptors to relax the bladder muscle. The design of oxybutynin incorporates bulky, lipophilic groups—the cyclohexyl and phenyl rings—to effectively occupy the binding pocket of the muscarinic receptor, acting as a competitive antagonist.
Mechanism of Action
Oxybutynin is a competitive antagonist of acetylcholine at postganglionic muscarinic receptors, with effects on the M1, M2, and M3 subtypes. Its therapeutic effect in the bladder is primarily due to the blockade of M3 receptors on the detrusor smooth muscle, which leads to muscle relaxation, an increase in bladder capacity, and a reduction in the frequency and urgency of urination.
Caption: Mechanism of action for Oxybutynin.
Performance Data & Comparative Analysis
A significant challenge with oral oxybutynin is its side effect profile, particularly dry mouth. This is largely caused by its active metabolite, N-desethyloxybutynin, which is formed during first-pass metabolism in the liver. This provides an interesting internal comparison: the performance of the oral formulation versus a transdermal patch, which avoids first-pass metabolism.
| Formulation | Oral Immediate-Release (IR) | Transdermal Patch (TDS) |
| Administration | 2-3 times daily | Twice weekly |
| First-Pass Metabolism | Extensive | Bypassed |
| Primary Active Species | Oxybutynin & N-desethyloxybutynin | Primarily Oxybutynin |
| Efficacy | Effective in reducing incontinence episodes | Similar or improved efficacy vs. oral |
| Incidence of Dry Mouth | High (e.g., 68-87% in some studies) | Significantly Lower (e.g., ~6% in one study) |
The cyclohexyl and phenyl groups are essential for the parent drug's efficacy. However, the overall molecular properties lead to a metabolite that drives side effects. By changing the route of administration to a transdermal patch, the impact of this metabolism is minimized, leading to a much-improved tolerability profile while maintaining the therapeutic benefit derived from the core pharmacophore.
Experimental Methodologies
To provide a practical context for the data presented, this section outlines typical experimental protocols used in the characterization of drugs like those discussed.
Protocol 1: Synthesis of a Sulfonylurea Precursor (Glimepiride Analogue)
This protocol describes a key step in the synthesis of many sulfonylureas: the reaction of a sulfonyl isocyanate with an amine. This exemplifies the modular nature of synthesizing this class of drugs, where different amine components (like those containing a cyclohexyl group) can be readily incorporated.
Objective: To synthesize N-((4-(aminosulfonyl)phenyl)carbamoyl)-4-methylcyclohexan-1-amine.
Materials:
-
4-aminobenzenesulfonamide
-
Triphosgene
-
Triethylamine
-
Dichloromethane (DCM), anhydrous
-
trans-4-Methylcyclohexylamine
-
Argon or Nitrogen gas supply
-
Standard glassware for organic synthesis (round-bottom flask, condenser, dropping funnel)
Procedure:
-
Preparation of the Isocyanate:
-
In a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon), dissolve 4-aminobenzenesulfonamide (1.0 eq) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add triphosgene (0.4 eq) portion-wise, ensuring the temperature does not exceed 5 °C.
-
Slowly add triethylamine (2.2 eq) via a dropping funnel over 30 minutes.
-
Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 4 hours. The formation of the isocyanate can be monitored by thin-layer chromatography (TLC) or IR spectroscopy (appearance of a strong stretch at ~2250 cm⁻¹).
-
-
Urea Formation:
-
In a separate flask, dissolve trans-4-Methylcyclohexylamine (1.1 eq) in anhydrous DCM.
-
Cool the previously prepared isocyanate solution back to 0 °C.
-
Slowly add the cyclohexylamine solution to the isocyanate solution via a dropping funnel.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-16 hours.
-
-
Work-up and Purification:
-
Quench the reaction by the slow addition of water.
-
Separate the organic layer. Wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield the desired sulfonylurea.
-
Causality: The use of triphosgene is a safer alternative to highly toxic phosgene gas for generating the reactive isocyanate intermediate in situ. The reaction is performed under anhydrous and inert conditions to prevent premature hydrolysis of the isocyanate. The stepwise addition at low temperatures helps to control the exothermicity of the reactions. This modular synthesis allows for the facile introduction of the cyclohexyl-containing amine, which is critical for defining the final properties of the drug.
Protocol 2: Competitive Radioligand Binding Assay for Muscarinic Receptors
Objective: To determine the binding affinity (Ki) of a test compound (e.g., Oxybutynin) for the M3 muscarinic receptor.
Materials:
-
Cell membranes prepared from CHO cells stably expressing the human M3 receptor.
-
[³H]-N-methylscopolamine ([³H]-NMS) as the radioligand.
-
Test compound (Oxybutynin) at various concentrations.
-
Atropine (a high-affinity non-selective muscarinic antagonist) for determining non-specific binding.
-
Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation fluid and a scintillation counter.
Procedure:
-
Assay Setup: In a 96-well plate, combine in the following order:
-
Assay Buffer.
-
Test compound dilutions (ranging from 10⁻¹¹ M to 10⁻⁵ M) or vehicle for total binding, or a saturating concentration of atropine (e.g., 1 µM) for non-specific binding.
-
[³H]-NMS at a final concentration near its Kd value (e.g., 0.5 nM).
-
Cell membrane preparation (e.g., 10-20 µg protein per well).
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. This separates the membrane-bound radioligand from the unbound.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove any non-specifically trapped radioligand.
-
Counting: Place the filters into scintillation vials, add scintillation fluid, and measure the radioactivity (in counts per minute, CPM) using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding: Total Binding (CPM) - Non-specific Binding (CPM).
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Causality: This assay provides a quantitative measure of a drug's affinity for its target receptor. The use of a radiolabeled ligand allows for sensitive detection of binding. By competing with a known ligand, the affinity of the unlabeled test compound can be inferred. Determining non-specific binding with a saturating concentration of a known antagonist is critical to ensure that the measured signal is due to specific interaction with the receptor of interest. The resulting Ki value is a fundamental parameter used to compare the potency of different compounds and guide structure-activity relationship (SAR) studies.
Conclusion
The case studies of gabapentin, glimepiride, and oxybutynin demonstrate the versatile and powerful role of the cyclohexyl scaffold in successful drug design. In gabapentin, it was the key to unlocking CNS penetration for a previously impermeable pharmacophore. In glimepiride, its contribution to the overall molecular architecture helps to fine-tune receptor interaction, resulting in a superior safety profile within a mature drug class. For oxybutynin, the lipophilic and steric bulk provided by the cyclohexyl ring is fundamental to its high-affinity antagonism at muscarinic receptors.
These examples underscore a critical principle in medicinal chemistry: scaffolds are not merely inert frameworks but are active contributors to a molecule's biological activity and disposition. The rational incorporation of the three-dimensional, lipophilic, and metabolically robust cyclohexyl group provides a proven strategy for enhancing pharmacokinetic properties, improving safety, and increasing the probability of clinical success. As drug discovery continues to move towards molecules with greater structural complexity and optimized physicochemical properties, the cyclohexyl scaffold will undoubtedly remain a cornerstone of the medicinal chemist's toolkit.
References
- Wikipedia. (n.d.). Gabapentin.
- Ab-Rahman, M. F., & Coderre, T. J. (2020). Gabapentinoids: pharmacokinetics, pharmacodynamics and considerations for clinical practice. British Journal of Pain, 14(2), 104-113.
- Boström, J., Hogner, A., Llinàs, A., Wellner, E., & Plowright, A. T. (2013). Stacking with no planarity?. Journal of medicinal chemistry, 56(19), 7477–7487.
- Thadanki, M., & Luber, A. D. (2023). Oxybutynin. In StatPearls. StatPearls Publishing.
- Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. (2025). ACS Publications.
- Wikipedia. (n.d.). Glimepiride.
- Munia, M. S. S., & Goolsby, T. A. (2023). Glimepiride. In StatPearls. StatPearls Publishing.
- Wikipedia. (n.d.). Phencyclidine.
- ResearchGate. (n.d.). Examples of drugs and drug candidates containing cyclohexylamines.
- Mayo Clinic. (2025). Glimepiride (Oral Route).
- Schüller, A., & Oprea, T. I. (2015). Structural and Activity Profile Relationships Between Drug Scaffolds. Journal of medicinal chemistry, 58(4), 1837–1851.
- Taylor, C. P. (1996). Mechanisms of action of gabapentin. Revue neurologique, 152(Spec No 1), 39-45.
- Frontiers. (2021). Scaffold Searching of FDA and EMA-Approved Drugs Identifies Lead Candidates for Drug Repurposing in Alzheimer's Disease.
- Wikipedia. (n.d.). Cyclohexylamine.
- D'Auria, M., & Racioppi, R. (2021). Repositioning Oxybutynin Hydrochloride: State of the Art in Synthesis, Mode of Action, Metabolism, and Formulations. Molecules, 26(16), 4945.
- PubChem. (n.d.). Cyclohexanol.
- International Journal of Creative Research Thoughts. (2024). AN OVERVIEW OF THE SYNTHESIS OF GLIMPERIDE.
- Urogynaecologia. (2024). The effectiveness of intravesical oxybutynin in the management of overactive bladder: a clinical study.
- Journal of Medicinal Chemistry. (2024). Optimization of Potent and Selective Cyclohexyl Acid ERAP1 Inhibitors Using Structure- and Property-Based Drug Design.
- ResearchGate. (2025). Comparative analyses of structural features and scaffold diversity for purchasable compound libraries.
- Wikipedia. (n.d.). Oxybutynin.
- Cleveland Clinic. (n.d.). Glimepiride (Amaryl): Uses & Side Effects.
- ResearchGate. (2025). CYCLOHEXANE AND ITS FUNCTIONALLY SUBSTITUTED DERIVATIVES: IMPORTANT CLASS OF ORGANIC COMPOUNDS WITH POTENTIAL ANTIMICROBIAL ACTIVITIES.
- Patsnap Synapse. (2024). What is the mechanism of Gabapentin?.
- B-Llobell, J., Gonzalez-Enguita, C., & Calahorra-Fernandez, F. J. (2018). Efficacy of Transdermal Oxybutynin in the Treatment of Overactive Bladder Syndrome: Does It Make Sense Using It in 2017?. BioMed research international, 2018, 5952382.
- McLean, M. J. (1994). Clinical pharmacokinetics of gabapentin. Neurology, 44(6 Suppl 5), S17-22; discussion S31-2.
- PubChem. (n.d.). Glimepiride.
- Langtry, H. D., & Balfour, J. A. (1998). Glimepiride. A review of its use in the management of type 2 diabetes mellitus. Drugs, 55(1), 101–121.
- ResearchGate. (n.d.). Synthesis and Characterization of Glimepiride Yttrium Complex.
- Leo, R. J. (2024). Gabapentin. In StatPearls. StatPearls Publishing.
- ResearchGate. (n.d.). The effectiveness of intravesical oxybutynin in the management of overactive bladder: a clinical study.
- MDPI. (2024). Development of a Population Pharmacokinetic Gabapentin Model Leveraging Therapeutic Drug Monitoring Concentrations.
- APPN. (n.d.). Gabapentinoids: pharmacokinetics, pharmacodynamics and considerations for clinical practice.
- Gormley, E. A., & Kennelly, M. J. (2010). Oxybutynin extended release for the management of overactive bladder: a clinical review. Therapeutics and clinical risk management, 6, 327–334.
- PubChem. (n.d.). Cyclohexane.
- PubChem. (n.d.). Oxybutynin.
A Senior Application Scientist's Guide to In Vitro Assay Validation of Synthesized Compounds: The Critical Role of the Linker
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, the synthesis of novel compounds is merely the opening chapter. The true measure of a compound's potential lies in its biological activity, a characteristic meticulously dissected through a battery of in vitro assays. However, a frequently underestimated variable in this equation is the chemical linker used to conjugate a payload or reporter molecule to the compound of interest. This guide provides an in-depth, objective comparison of how different linker technologies can influence in vitro assay outcomes and offers a robust framework for their validation.
The linker is not just a passive bridge; it is a critical determinant of a conjugate's stability, efficacy, and safety.[1] An ideal linker must be stable in the bloodstream to prevent premature release of the payload, yet facilitate its release once inside the target cell.[1] The choice of linker chemistry can significantly impact the pharmacokinetic properties, toxicity, and therapeutic index of a drug conjugate.[2][3]
This guide will navigate the complexities of linker chemistry, providing field-proven insights into experimental design and data interpretation. We will explore how to de-risk your drug discovery program by implementing self-validating assay systems that account for the linker's contribution to the observed biological effects.
The Influence of Linker Chemistry on Bio-Assay Performance
The choice of linker technology is a pivotal decision in the design of bioconjugates, such as antibody-drug conjugates (ADCs).[1] Linkers can be broadly categorized into two main classes: cleavable and non-cleavable.[1]
-
Cleavable Linkers: These are designed to release the payload under specific physiological conditions within the target cell, such as changes in pH or the presence of specific enzymes.[1][4] This targeted release mechanism can enhance the therapeutic window of a drug.[5]
-
pH-Sensitive Linkers: These linkers exploit the lower pH of tumor microenvironments or endosomal compartments to trigger payload release.[5]
-
Enzyme-Cleavable Linkers: Peptide-based linkers, for instance, can be designed to be cleaved by specific intracellular proteases like cathepsin B, ensuring payload release within the target cell.[2]
-
Reducible Linkers: Disulfide-based linkers are stable in the systemic circulation but are cleaved in the reducing environment of the cell, releasing the active drug.[2]
-
-
Non-Cleavable Linkers: These linkers release the drug only upon the complete degradation of the antibody-drug conjugate within the lysosome.[1] This approach can lead to increased plasma stability and a longer half-life.[3][6]
The hydrophilicity of the linker is another critical parameter that can affect the properties of a drug conjugate, including its solubility, aggregation, and pharmacokinetic profile.[3]
Comparative Analysis of Linker Performance in In Vitro Assays
The impact of different linkers on a compound's performance can be quantitatively assessed using a panel of in vitro assays. The following table provides a hypothetical comparison of two distinct linkers, a cleavable dipeptide linker (Val-Cit) and a non-cleavable linker, on the performance of a hypothetical cytotoxic compound (Compound X).
| Assay | Parameter | Compound X with Val-Cit Linker | Compound X with Non-Cleavable Linker | Unconjugated Compound X |
| Cytotoxicity (MTT/CellTiter-Glo) | IC50 (nM) | 5 | 50 | 1 |
| Target Engagement (NanoBRET) | IC50 (nM) | 10 | 100 | 2 |
| Biomarker Modulation (ELISA) | EC50 (nM) | 8 | 85 | 1.5 |
| Plasma Stability (% remaining after 24h) | N/A | 85% | 98% | N/A |
Interpretation of Results:
-
The lower IC50 and EC50 values for the Val-Cit linker conjugate suggest that efficient cleavage of the linker and release of the active compound is occurring within the target cells.
-
The higher IC50 and EC50 values for the non-cleavable linker conjugate indicate that the payload is less readily released, resulting in lower potency in these assays.
-
The unconjugated compound exhibits the highest potency, as expected, since there is no linker to hinder its activity.
-
The non-cleavable linker demonstrates superior plasma stability, which could translate to a longer in vivo half-life.
Experimental Protocols for In Vitro Assay Validation
To ensure the scientific rigor of your findings, it is crucial to employ validated in vitro assays. Here are detailed, step-by-step methodologies for key experiments.
Cytotoxicity Assays: MTT vs. CellTiter-Glo®
Cytotoxicity assays are fundamental for assessing the potency of anti-cancer compounds.[7] The MTT assay, a colorimetric method, and the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels, are two commonly used methods.[7][8] While both are widely used, they measure different aspects of cell health and can sometimes yield different results.[7][9]
Workflow for Cytotoxicity Assay Validation
Caption: Principle of the NanoBRET™ Target Engagement Assay.
NanoBRET™ Target Engagement Assay Protocol [10][11]
-
Transfect cells with a vector encoding the target protein fused to NanoLuc® luciferase.
-
Seed the transfected cells into a 96-well plate.
-
Prepare serial dilutions of the test compound.
-
Add the test compound and the fluorescent tracer to the cells.
-
Add the NanoBRET™ substrate and measure the donor and acceptor emission signals.
-
Calculate the BRET ratio and plot it against the compound concentration to determine the IC50 value. [10]
Biomarker Modulation Assays: ELISA and Western Blot
To understand the downstream effects of a compound, it's essential to measure the modulation of relevant biomarkers. [12]ELISA and Western blotting are two widely used techniques for this purpose. ELISA is ideal for quantifying a specific protein in a high-throughput manner, while Western blotting provides information about protein size and can be used to assess specificity. [13][14]
Workflow for Biomarker Modulation Analysis
Caption: Workflow for biomarker modulation analysis.
ELISA Protocol (Sandwich ELISA) [15]
-
Coat a 96-well plate with a capture antibody specific for the biomarker of interest.
-
Block the plate to prevent non-specific binding.
-
Add cell lysates and a standard curve of the recombinant biomarker.
-
Add a detection antibody conjugated to an enzyme (e.g., HRP).
-
Add a substrate that will be converted by the enzyme to produce a colorimetric signal.
-
Stop the reaction and read the absorbance.
Western Blot Protocol [13]
-
Separate proteins from cell lysates by size using SDS-PAGE.
-
Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the biomarker.
-
Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Add a chemiluminescent substrate and detect the signal using an imager.
The Importance of Controls in Linker Validation
To unequivocally attribute the observed biological activity to the synthesized compound and not the linker itself, a rigorous set of controls is essential.
-
Unconjugated Compound: This serves as a baseline to determine the intrinsic activity of the payload.
-
Linker-Only Control: Synthesize and test the linker molecule alone to ensure it does not possess any inherent biological activity.
-
Linker Attached to an Irrelevant Molecule: This control helps to assess any non-specific effects of the linker-payload conjugate.
-
A "Scrambled" or Inactive Linker: If using a cleavable linker, a version that cannot be cleaved under the assay conditions can help confirm that payload release is necessary for activity.
By systematically including these controls, researchers can build a robust dataset that clearly delineates the contribution of the linker to the overall performance of the synthesized compound.
Conclusion: A Holistic Approach to In Vitro Validation
The chemical linker is a dynamic component of a synthesized compound that can profoundly influence its behavior in in vitro assays. A thorough understanding of linker chemistry, coupled with a well-designed validation strategy, is paramount for the successful progression of a drug discovery program. By adopting the comparative and systematic approach outlined in this guide, researchers can de-risk their projects, make more informed decisions, and ultimately increase the likelihood of translating promising compounds into effective therapeutics.
References
- Su, Z., et al. (2021). Linkers Having a Crucial Role in Antibody–Drug Conjugates. Pharmaceuticals, 14(9), 882. [Link]
- Yao, H., et al. (2021). Making smart drugs smarter: the importance of linker chemistry in targeted drug delivery. Acta Pharmaceutica Sinica B, 11(10), 3034-3058. [Link]
- Kim, H., et al. (2021). Assessments of the In Vitro and In Vivo Linker Stability and Catabolic Fate for the Ortho Hydroxy-Protected Aryl Sulfate Linker by Immuno-Affinity Capture Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometric Assay. Pharmaceuticals, 14(1), 69. [Link]
- Kwolek-Mirek, M., & Zapała, P. (2022). Comparison of the Usefulness of MTT and CellTiterGlo Tests Applied for Cytotoxicity Evaluation of Compounds from the Group of Polyphenols. International Journal of Molecular Sciences, 23(17), 9807. [Link]
- Cyrus, K., et al. (2011). Impact of linker length on the activity of PROTACs. Molecular BioSystems, 7(2), 329-331. [Link]
- Wang, C., et al. (2021). Quality by Design for Preclinical In Vitro Assay Development. Statistical Biopharmaceutical Research, 13(2), 163-173. [Link]
- van der Veen, J. W., et al. (2020). Design and Validation of Linkers for Site-Specific Preparation of Antibody–Drug Conjugates Carrying Multiple Drug Copies Per Cysteine Conjugation Site. Molecules, 25(18), 4259. [Link]
- Vasta, J. D., et al. (2018). Principle of NanoBRET target engagement.
- Cyrus, K., et al. (2011). Impact of linker length on the activity of PROTACs.
- U.S. Food and Drug Administration. (2023). Bioanalytical Method Validation for Biomarkers Guidance. HHS.gov. [Link]
- Reaction Biology. (n.d.). ELISA / Western Blot / Alpha Technology. Reaction Biology. [Link]
- Abzena. (2024).
- U.S. Food and Drug Administration. (2010). Guidance for Industry and FDA Staff: In Vitro Diagnostic (IVD) Device Studies - Frequently Asked Questions. FDA. [Link]
- ResearchGate. (2013). Are there any standardised methods or general principles for validating in vitro assays as being representative models of in vivo?
- National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. [Link]
- van der Veen, J. W., et al. (2020).
- Kwolek-Mirek, M., & Zapała, P. (2022). Comparison of the Usefulness of MTT and CellTiterGlo Tests Applied for Cytotoxicity Evaluation of Compounds from the Group of Polyphenols. MDPI. [Link]
- Marin Biologic Laboratories. (2025). Selecting Bioanalytical Assays for FDA Approved Clinical Trials and Commercialization.
- News-Medical.Net. (n.d.). NanoBRET™ Target Engagement for drug development. News-Medical.Net. [Link]
- CMDC Labs. (2025).
- ProMab. (2025). ELISA, Flow, Western: Choosing the Right Assay for Your Antibody. ProMab. [Link]
- Little, T. A. (2021). Best Practices for Analytical Method Validation: Study Design, Analysis, and Acceptance Criteria.
- U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. FDA. [Link]
- Zare, H., et al. (2021). Computational and Experimental Evaluation of Linker Peptides and Thioredoxin Fusion Tag in CD20-rituximab Specific Interactions. International Journal of Molecular Sciences, 22(19), 10452. [Link]
- Rifai, N., et al. (2006). The interface between biomarker discovery and clinical validation: The tar pit of the protein biomarker pipeline. Proteomics.
- U.S. Food and Drug Administration. (2020). Bioanalytical Method Validation (BMV) Panel Discussion – June 17, 2019. YouTube. [Link]
Sources
- 1. abzena.com [abzena.com]
- 2. mdpi.com [mdpi.com]
- 3. Drug Conjugate Linkers and Their Effects on Drug Properties - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. precisepeg.com [precisepeg.com]
- 5. Making smart drugs smarter: the importance of linker chemistry in targeted drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Assessments of the In Vitro and In Vivo Linker Stability and Catabolic Fate for the Ortho Hydroxy-Protected Aryl Sulfate Linker by Immuno-Affinity Capture Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometric Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparison of the Usefulness of MTT and CellTiterGlo Tests Applied for Cytotoxicity Evaluation of Compounds from the Group of Polyphenols [mdpi.com]
- 8. promega.com [promega.com]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. NanoBRET™ Target Engagement Intracellular BET BRD Assay Protocol [promega.jp]
- 12. The interface between biomarker discovery and clinical validation: The tar pit of the protein biomarker pipeline - PMC [pmc.ncbi.nlm.nih.gov]
- 13. reactionbiology.com [reactionbiology.com]
- 14. precisionantibody.com [precisionantibody.com]
- 15. mybiosource.com [mybiosource.com]
A Comparative Guide to the Conformational Analysis of Methyl trans-4-Aminocyclohexanecarboxylate Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Conformational Preference in Drug Design
The three-dimensional structure of a molecule is intrinsically linked to its biological activity. For drug development professionals, understanding the conformational preferences of a molecule is paramount, as it dictates how a drug candidate will interact with its target receptor or enzyme. The cyclohexane ring, a common scaffold in medicinal chemistry, is a classic example of a flexible system that can adopt various conformations, with the "chair" form being the most stable.[1] The orientation of substituents on this ring—either axial or equatorial—can dramatically alter the molecule's shape and, consequently, its efficacy and pharmacokinetic properties.
Methyl trans-4-aminocyclohexanecarboxylate and its derivatives are important building blocks in the synthesis of various pharmacologically active compounds.[2] The trans configuration of the amino and methyl carboxylate groups at the 1 and 4 positions locks the molecule into a conformational equilibrium that overwhelmingly favors one chair form over the other. This guide provides an in-depth comparison of the experimental and computational methods used to analyze the conformational landscape of these derivatives, offering field-proven insights into the causality behind experimental choices and providing self-validating protocols.
The Diequatorial Imperative: Why One Chair Conformation Dominates
In a trans-1,4-disubstituted cyclohexane, the two substituents can either both be in equatorial positions (diequatorial) or both be in axial positions (diaxial). The cyclohexane ring is in a constant state of flux, rapidly "flipping" between two chair conformations. For the trans isomer, one chair form has diequatorial substituents, while the flipped form has diaxial substituents.
The diaxial conformation is significantly destabilized by steric hindrance, specifically 1,3-diaxial interactions, where the axial substituents clash with the axial hydrogens on the same face of the ring. Consequently, the conformational equilibrium for trans-1,4-disubstituted cyclohexanes, including methyl trans-4-aminocyclohexanecarboxylate, strongly favors the diequatorial conformer. This preference is so pronounced that for many practical purposes, the molecule can be considered to exist almost exclusively in the diequatorial state at room temperature.[1]
Caption: Conformational equilibrium of trans-1,4-disubstituted cyclohexanes.
Comparative Analysis of Characterization Techniques
Both experimental and computational methods are indispensable for a thorough conformational analysis. While experimental techniques provide real-world data on the molecule's behavior, computational methods offer a powerful lens to visualize and quantify the energetics of different conformations.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Experimental Analysis
Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are the most powerful experimental tools for determining the conformation of cyclohexane derivatives in solution. The key parameters are the chemical shifts (δ) and the spin-spin coupling constants (J).
The Power of Coupling Constants: The magnitude of the coupling constant between two adjacent protons is dependent on the dihedral angle between them, a relationship described by the Karplus equation. This allows for the direct determination of the axial or equatorial orientation of protons and, by extension, the substituents.
-
Large coupling constants (typically 10-13 Hz) are indicative of a trans-diaxial relationship between two protons.
-
Small coupling constants (typically 2-5 Hz) suggest an axial-equatorial or diequatorial relationship.
For methyl trans-4-aminocyclohexanecarboxylate, the proton on the carbon bearing the methyl carboxylate group (H-1) and the proton on the carbon with the amino group (H-4) are both expected to be in axial positions in the dominant diequatorial conformer. Therefore, they will exhibit large coupling constants to the adjacent axial protons and small coupling constants to the adjacent equatorial protons.
| Technique | Key Strengths | Limitations |
| ¹H NMR Spectroscopy | - Provides definitive evidence of conformation through coupling constants.- Allows for the determination of isomeric purity (cis vs. trans). | - Spectra can be complex and require high-field instruments for full resolution.- At room temperature, rapid ring flipping can lead to averaged signals for less biased systems. |
| ¹³C NMR Spectroscopy | - Provides information on the symmetry of the molecule.- Chemical shifts are sensitive to the steric environment. | - Does not provide direct information on dihedral angles through coupling.- Requires higher sample concentrations and longer acquisition times than ¹H NMR. |
| Computational Methods (e.g., DFT) | - Allows for the calculation of the relative energies of all possible conformers.- Provides optimized geometries and can predict NMR parameters. | - The accuracy of the results is dependent on the level of theory and basis set used.- Calculations are performed on an isolated molecule in the gas phase or with a solvent model, which may not perfectly replicate solution behavior. |
Computational Chemistry: Quantifying Conformational Energies
Computational methods, such as Density Functional Theory (DFT), are invaluable for calculating the relative energies of different conformers. These calculations consistently show that the diequatorial chair conformation of trans-1,4-disubstituted cyclohexanes is the global energy minimum. The energy difference between the diequatorial and diaxial conformers is typically greater than 5 kcal/mol, confirming the overwhelming preference for the diequatorial form.
| Conformer of Methyl trans-4-Aminocyclohexanecarboxylate | Calculated Relative Energy (Illustrative) | Key Destabilizing Interactions |
| Diequatorial Chair | 0.00 kcal/mol | - |
| Diaxial Chair | > 5.0 kcal/mol | 1,3-diaxial interactions of the amino and methyl carboxylate groups. |
| Twist-Boat | > 6.0 kcal/mol | Torsional and steric strain. |
| Boat | > 7.0 kcal/mol | "Flagpole" steric interactions and torsional strain. |
Experimental Protocols
Protocol 1: Synthesis of Methyl trans-4-Aminocyclohexanecarboxylate Hydrochloride
This protocol is adapted from established procedures for the esterification of amino acids.[3]
Materials:
-
trans-4-Aminocyclohexanecarboxylic acid
-
Methanol (MeOH), anhydrous
-
Thionyl chloride (SOCl₂)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Ice bath
-
Rotary evaporator
Procedure:
-
Suspend trans-4-aminocyclohexanecarboxylic acid in anhydrous methanol in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the suspension in an ice bath.
-
Slowly add thionyl chloride dropwise to the cooled suspension with stirring. Caution: This reaction is exothermic and releases HCl gas. Perform in a well-ventilated fume hood.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Attach a reflux condenser and heat the mixture to reflux for 1-2 hours, or until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.
-
The product can be further purified by recrystallization.
Caption: Workflow for the synthesis of methyl trans-4-aminocyclohexanecarboxylate HCl.
Protocol 2: Conformational Analysis by ¹H NMR Spectroscopy
Sample Preparation:
-
Dissolve 5-10 mg of this compound in a suitable deuterated solvent (e.g., D₂O, CD₃OD, or DMSO-d₆) in a 5 mm NMR tube. The choice of solvent can affect chemical shifts but the fundamental coupling patterns will remain consistent.
Data Acquisition:
-
Acquire a one-dimensional ¹H NMR spectrum on a high-resolution NMR spectrometer (400 MHz or higher is recommended).
-
Ensure a sufficient number of scans to obtain a good signal-to-noise ratio.
-
Process the spectrum by applying Fourier transformation, phase correction, and baseline correction.
-
Integrate all signals to determine the relative number of protons.
Data Analysis:
-
Identify the signals corresponding to the H-1 and H-4 protons. These will typically be multiplets in the range of 2.5-3.5 ppm.
-
Carefully analyze the multiplicity of these signals to determine the coupling constants. The signal for each of these axial protons should appear as a triplet of triplets or a more complex multiplet, with at least one large coupling constant (J > 10 Hz) corresponding to the axial-axial coupling with an adjacent proton.
-
The presence of these large coupling constants is definitive proof of the axial orientation of the H-1 and H-4 protons, and therefore the diequatorial orientation of the methyl carboxylate and amino groups.
Conclusion: An Integrated Approach for Definitive Analysis
The conformational analysis of methyl trans-4-aminocyclohexanecarboxylate derivatives is a clear-cut case where the diequatorial conformer is overwhelmingly dominant. This conformational rigidity is a desirable trait in drug design, as it reduces the entropic penalty upon binding to a target.
References
- Eliel, E. L., Wilen, S. H., & Mander, L. N. (1994). Stereochemistry of Organic Compounds. John Wiley & Sons.
- Kleinpeter, E. (2007). Conformational analysis of saturated six-membered rings by NMR spectroscopy. Advances in Heterocyclic Chemistry, 93, 1-131. [Link]
- Frisch, M. J., et al. (2016). Gaussian 16, Revision C.01. Gaussian, Inc., Wallingford CT. [Link]
- Palima, A. L., et al. (1977). cis-3- and trans-4-aminocyclohexanecarboxylic acids and their esters. Bulletin of the Academy of Sciences of the USSR, Division of Chemical Science, 26(1), 171-172. [Link]
- Booth, H. (1969). Applications of 1H nuclear magnetic resonance spectroscopy to the conformational analysis of cyclic compounds. Progress in Nuclear Magnetic Resonance Spectroscopy, 5, 149-381. [Link]
- Stark, H., et al. (2006).
- Juaristi, E. (1995). Conformational Behavior of Six-Membered Rings. VCH Publishers.
- Ananthanarayanan, C., et al. (2012). Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine.
Sources
The Aminocyclohexanecarboxylate Scaffold: A Privileged Core in Modern Drug Discovery
A Comparative Guide to Structure-Activity Relationship (SAR) Studies Across Key Therapeutic Areas
The aminocyclohexanecarboxylate core is a versatile and privileged scaffold in medicinal chemistry, offering a unique three-dimensional arrangement of functional groups that has proven fruitful in the design of potent and selective therapeutic agents.[1] Its inherent conformational flexibility, which can be constrained through various synthetic strategies, allows for the precise positioning of substituents to optimize interactions with biological targets. This guide provides a comparative analysis of structure-activity relationship (SAR) studies involving modifications of the aminocyclohexanecarboxylate core, focusing on its application in the development of Factor Xa inhibitors, neuraminidase inhibitors, and anti-inflammatory agents. We will delve into the rationale behind specific molecular modifications and provide supporting experimental data to illustrate the impact of these changes on biological activity.
Targeting Coagulation: Aminocyclohexanecarboxylate Derivatives as Factor Xa Inhibitors
Factor Xa (FXa) is a critical enzyme in the coagulation cascade, making it a prime target for the development of anticoagulants to treat and prevent thromboembolic disorders.[2] The aminocyclohexanecarboxylate scaffold has been successfully employed to design potent and selective FXa inhibitors.
The Pharmacophore Model and Key Interactions
The design of FXa inhibitors often revolves around a well-defined pharmacophore that occupies specific pockets within the enzyme's active site. A common strategy involves a central scaffold that positions a basic group into the S1 pocket and other substituents into the S4 pocket. The aminocyclohexanecarboxylate core can serve as this central scaffold, with the amino group or a derivative thereof interacting with the S1 pocket and the carboxylate group providing a key anchoring point or a handle for further derivatization.
Comparative SAR of cis-1,2-Diaminocyclohexane Derivatives
A series of cis-1,2-diaminocyclohexane derivatives have been explored as FXa inhibitors, demonstrating the importance of stereochemistry and the nature of the substituents on the amino groups for potent activity.[3]
Table 1: SAR of cis-1,2-Diaminocyclohexane Derivatives as Factor Xa Inhibitors [3][4]
| Compound | R1 | R2 | S1 Moiety | FXa IC50 (nM) |
| A | H | 5-chloro-2-pyridylcarbonyl | 5-6 fused ring | 1.2 |
| 45c | H | 2-oxo-1,2-dihydropyridin-5-yl | 6-6 fused ring | 0.8 |
| B | Me | 5-chloro-2-pyridylcarbonyl | 5-6 fused ring | >1000 |
Data compiled from multiple sources and are intended for comparative purposes.
The data in Table 1 highlights several key SAR trends:
-
S1 Moiety: Exploration of different fused ring systems for the S1 pocket-binding moiety has led to the discovery of highly potent inhibitors. Compound 45c , with a 6-6 fused ring system, exhibited sub-nanomolar potency.[4]
-
R2 Substituent: The nature of the substituent on the second amino group is crucial for activity. Aromatic and heteroaromatic groups capable of forming hydrogen bonds and hydrophobic interactions in the S4 pocket are generally favored.
-
N-Alkylation: Methylation of the amino group (Compound B ) resulted in a dramatic loss of activity, suggesting that a primary amine or a specific substitution pattern is essential for optimal interaction with the target.[3]
Experimental Protocols
Scheme 1: General Synthetic Route
Caption: General synthetic scheme for cis-1,2-diaminocyclohexane FXa inhibitors.
Step-by-Step Protocol:
-
Amide Coupling: To a solution of cis-1,2-diaminocyclohexane in a suitable solvent (e.g., dichloromethane), add one equivalent of the desired carboxylic acid (R2-COOH) and a coupling agent (e.g., HATU) in the presence of a base (e.g., DIPEA). Stir the reaction at room temperature until completion.
-
Purification: Purify the resulting mono-acylated product by column chromatography.
-
Introduction of S1 Moiety: React the purified intermediate with the appropriate S1-containing electrophile (e.g., an aryl halide) under conditions suitable for N-arylation or N-alkylation (e.g., palladium-catalyzed cross-coupling or nucleophilic substitution).
-
Final Purification: Purify the final compound by chromatography or recrystallization to yield the desired Factor Xa inhibitor.
Workflow: Fluorometric Factor Xa Inhibition Assay
Caption: Workflow for a typical Factor Xa inhibition assay.
Protocol: [5]
-
Reagent Preparation: Prepare solutions of human Factor Xa, a fluorogenic substrate (e.g., Boc-Ile-Glu-Gly-Arg-AMC), and test compounds in a suitable assay buffer.
-
Assay Plate Setup: Add the test compounds at various concentrations to the wells of a 96-well microplate.
-
Enzyme Addition: Add the Factor Xa enzyme solution to each well and incubate for a predefined period (e.g., 15 minutes) at 37°C to allow for inhibitor binding.
-
Substrate Addition: Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.
-
Fluorescence Measurement: Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 350 nm and 450 nm, respectively) over time.
-
Data Analysis: Calculate the rate of reaction for each concentration of the inhibitor. Determine the percent inhibition relative to a control without inhibitor and calculate the IC50 value by fitting the data to a dose-response curve.
Combating Influenza: Aminocyclohexenecarboxylate Core in Neuraminidase Inhibitors
Influenza neuraminidase is a crucial enzyme for the release of newly formed virus particles from infected cells, making it a key target for antiviral drugs.[6] The approved anti-influenza drug oseltamivir (Tamiflu®) features a cyclohexene core, a close analog of the aminocyclohexanecarboxylate scaffold. SAR studies on oseltamivir analogs have provided valuable insights into the structural requirements for potent neuraminidase inhibition.
Oseltamivir and the Importance of the C5-Amino Group
Oseltamivir's cyclohexene ring mimics the natural substrate of neuraminidase, sialic acid. The C5-amino group of oseltamivir is directed towards a region of the enzyme known as the 150-cavity. Modifications at this position have been extensively explored to enhance binding affinity and overcome drug resistance.[7]
Comparative SAR of Oseltamivir Analogs
Modifications of the C5-amino group with various acyl and heterocyclic moieties have been shown to significantly impact inhibitory activity.
Table 2: SAR of C5-Modified Oseltamivir Analogs against Neuraminidase [8][9]
| Compound | C5-Modification | Neuraminidase IC50 (µM) |
| Oseltamivir Carboxylate | -NH2 | 0.001 - 0.013 |
| Analog 12c | Pyrazole-acyl | 6.98 |
| Analog 26b | Pyrazole-acyl | 12.27 |
| Os-Phe | Phenylalanine-carboxamide | 3.03 |
IC50 values can vary depending on the influenza strain and assay conditions. Data is for comparative illustration.
The data indicates that while the parent amino group in oseltamivir carboxylate (the active metabolite) is optimal, certain larger substituents can be accommodated and may offer advantages in targeting variant neuraminidase enzymes. The introduction of a pyrazole-containing acyl group (compounds 12c and 26b ) retained moderate activity.[8] Interestingly, an oseltamivir-phenylalanine conjugate (Os-Phe ) showed potent inhibitory activity, suggesting that peptide-like scaffolds at this position could be a promising avenue for future drug design.[9]
Experimental Protocols
Scheme 2: General Synthesis of C5-Amide Analogs of Oseltamivir
Caption: General synthesis of C5-amide analogs of oseltamivir.
Step-by-Step Protocol: [7]
-
Amide Coupling: Oseltamivir phosphate is coupled with a desired carboxylic acid (R-COOH) using a standard peptide coupling reagent such as HATU in the presence of a non-nucleophilic base like DIPEA in an appropriate solvent (e.g., DMF).
-
Reaction Monitoring: The reaction is monitored by TLC or LC-MS until the starting material is consumed.
-
Ester Hydrolysis: The ethyl ester of the coupled product is then hydrolyzed under basic conditions (e.g., using lithium hydroxide in a mixture of THF and water) to yield the corresponding carboxylic acid, which is the active form of the inhibitor.
-
Purification: The final product is purified by preparative HPLC or column chromatography.
Workflow: Fluorescence-Based Neuraminidase Inhibition Assay
Caption: Workflow for a fluorescence-based neuraminidase inhibition assay.
Protocol: [10]
-
Reagent Preparation: Prepare solutions of influenza neuraminidase, the fluorogenic substrate 2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA), and test compounds in an assay buffer.
-
Assay Plate Setup: Serially dilute the test compounds in a 96-well plate.
-
Enzyme Addition: Add a standardized amount of neuraminidase to each well containing the test compounds.
-
Incubation: Incubate the plate at 37°C for 30 minutes to allow for inhibitor binding.
-
Substrate Addition: Initiate the reaction by adding the MUNANA substrate.
-
Fluorescence Reading: After a further incubation period (e.g., 60 minutes) at 37°C, stop the reaction (e.g., with a basic solution) and measure the fluorescence of the released 4-methylumbelliferone at an excitation wavelength of 355 nm and an emission wavelength of 460 nm.
-
Data Analysis: Calculate the percentage of neuraminidase inhibition for each compound concentration and determine the IC50 value.
Modulating Inflammation: Cyclohexanecarboxylate Derivatives as Anti-Inflammatory Agents
Chronic inflammation is implicated in a wide range of diseases. The cyclohexanecarboxylic acid scaffold has been investigated for the development of novel anti-inflammatory agents.[11]
Mechanism of Action
The anti-inflammatory effects of these compounds are often attributed to their ability to modulate the production of pro-inflammatory mediators such as nitric oxide (NO) and cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[12]
Comparative SAR of Cyclohex-1-ene-1-carboxylic Acid Derivatives
A series of amidrazone derivatives containing a cyclohex-1-ene-1-carboxylic acid moiety have been synthesized and evaluated for their anti-inflammatory and antimicrobial activities.[11]
Table 3: Anti-inflammatory and Antimicrobial Activity of Cyclohex-1-ene-1-carboxylic Acid Derivatives [11]
| Compound | R Group | TNF-α Inhibition (%) at 100 µg/mL | IL-6 Inhibition (%) at 100 µg/mL | S. aureus MIC (µg/mL) |
| 2a | Phenyl | ~40 | - | 256 |
| 2b | 4-Chlorophenyl | ~99 | ~92 | >512 |
| 2c | 4-Methylphenyl | ~30 | - | 64 |
| 2f | 2-Naphthyl | ~81 | - | 256 |
Data is illustrative and based on reported findings.
The results in Table 3 reveal interesting SAR trends:
-
Aromatic Substituents: The nature of the aromatic substituent on the amidrazone core significantly influences both anti-inflammatory and antimicrobial activity.
-
Halogenation: The presence of a chloro-substituent at the 4-position of the phenyl ring (compound 2b ) led to a dramatic increase in the inhibition of both TNF-α and IL-6 secretion.[11]
-
Extended Aromatic System: A larger aromatic system, such as a naphthyl group (compound 2f ), resulted in strong TNF-α inhibition.[11]
-
Antimicrobial Activity: The antimicrobial activity also varied with substitution, with the 4-methylphenyl derivative (2c ) showing the best activity against S. aureus.
Experimental Protocols
Scheme 3: Synthesis of Cyclohex-1-ene-1-carboxylic Acid Amidrazone Derivatives
Caption: Synthesis of cyclohex-1-ene-1-carboxylic acid amidrazone derivatives.
Step-by-Step Protocol: [11]
-
Reaction Setup: A solution of the appropriate amidrazone in a suitable solvent is treated with 3,4,5,6-tetrahydrophthalic anhydride.
-
Reaction Conditions: The reaction mixture is typically heated under reflux for several hours.
-
Workup and Purification: After cooling, the product is isolated by filtration and purified by recrystallization from an appropriate solvent to yield the final compound.
Workflow: Cytokine Production in LPS-Stimulated PBMCs
Caption: Workflow for assessing anti-inflammatory activity in PBMCs.
Protocol: [11]
-
PBMC Isolation: Isolate peripheral blood mononuclear cells (PBMCs) from healthy donor blood using density gradient centrifugation.
-
Cell Culture: Seed the PBMCs in a 96-well plate and treat them with various concentrations of the test compounds.
-
Stimulation: After a pre-incubation period, stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response.
-
Incubation: Incubate the cells for 24 hours at 37°C in a humidified CO2 incubator.
-
Supernatant Collection: Centrifuge the plate and collect the cell-free supernatant.
-
Cytokine Measurement: Quantify the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatant using commercially available ELISA kits.
-
Data Analysis: Calculate the percentage inhibition of cytokine production by the test compounds compared to the LPS-stimulated control.
Conclusion
The aminocyclohexanecarboxylate scaffold and its close analogs have demonstrated remarkable versatility in medicinal chemistry, serving as a foundational core for the development of potent inhibitors targeting a diverse range of biological macromolecules. The SAR studies presented in this guide for Factor Xa inhibitors, neuraminidase inhibitors, and anti-inflammatory agents underscore the importance of subtle structural modifications in achieving high potency and selectivity. The conformational properties of the cyclohexane/cyclohexene ring, coupled with the ability to introduce a variety of substituents with precise stereochemical control, will undoubtedly continue to make this scaffold a valuable asset in the ongoing quest for novel and effective therapeutics.
References
- The Development of New Factor Xa Inhibitors Based on Amide Synthesis. PMC. [Link]
- Discovery and development of Factor Xa inhibitors (2015–2022). Frontiers in Chemistry. [Link]
- Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. Molecules. [Link]
- Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. PMC. [Link]
- Factor Xa Inhibitor Screening Assay Kit. BPS Bioscience. [Link]
- Rapid Determination of Xa Inhibitor Activity in Blood Using a Microfluidic Device that Measures Platelet Deposition and Fibrin Gener
- Studies on Synthesis and Structure-Activity Relationship (SAR) of Derivatives of a New Natural Product from Marine Fungi as Inhibitors of Influenza Virus Neuraminidase. PMC. [Link]
- Influenza - Neuraminidase Inhibition Test. GOV.UK. [Link]
- Design, synthesis, and SAR of cis-1,2-diaminocyclohexane derivatives as potent factor Xa inhibitors.
- A Practical Synthesis of (−)-Oseltamivir.
- IC 50 values (mM) of the target compounds based on the neuraminidase inhibition assay.
- Synthesis and Anti‐Inflammatory Activity of 2‐Amino‐4,5,6,7‐tetrahydrobenzo[b]thiophene‐Derived NRF2 Activ
- Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals. Journal of Visualized Experiments. [Link]
- Molecular Dynamics Simulation Study of the Selective Inhibition of Coagulation Factor IXa over Factor Xa. PMC. [Link]
- Novel Orally Active Analgesic and Anti-Inflammatory Cyclohexyl-N-Acylhydrazone Deriv
- Total Synthesis of Oseltamivir (Tamiflu) by Hayashi. Organic Chemistry Portal. [Link]
- Design and synthesis of aminophenol-based factor Xa inhibitors. PubMed. [Link]
- Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflamm
- Design, Synthesis, Biological Evaluation and In Silico Studies of Pyrazole-Based NH2-Acyl Oseltamivir Analogues as Potent Neuraminidase Inhibitors. Molecules. [Link]
- An Assay to Measure Influenza Neuraminidase Inhibition Antibody Titers. Journal of Visualized Experiments. [Link]
- From Chemistry to Pharmacology: Exploring the Anti-Inflammatory and Antioxidant Potential of Novel Dexketoprofen Amide Deriv
- Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid. Molecules. [Link]
- Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents. Molecules. [Link]
- Design, Synthesis, Biological Evaluation and In Silico Studies of Pyrazole-Based NH2-Acyl Oseltamivir Analogues as Potent Neuraminidase Inhibitors. PMC. [Link]
- Design, molecular docking, synthesis and in vitro evaluation of anti-influenza activity of oseltamivir carboxamides and their hydroxam
- Design, synthesis, and SAR of cis-1,2-diaminocyclohexane derivatives as potent factor Xa inhibitors.
- Validation of a Harmonized Enzyme-Linked-Lectin-Assay (ELLA-NI) Based Neuraminidase Inhibition Assay Standard Operating Procedure (SOP) for Quantification of N1 Influenza Antibodies and the Use of a Calibrator to Improve the Reproducibility of the ELLA-NI With Reverse Genetics Viral and Recombinant Neuraminidase Antigens: A FLUCOP Collaborative Study. Frontiers in Immunology. [Link]
- Sensitivity of influenza viruses to zanamivir and oseltamivir: a study performed on viruses circulating in France prior to the introduction of neuraminidase inhibitors in clinical practice. PubMed. [Link]
- Oseltamivir total synthesis. Wikipedia. [Link]
- Anti-Inflammatory Properties of Novel 1,2-Benzothiazine Derivatives and Their Interaction with Phospholipid Model Membranes. Molecules. [Link]
- Synthesis of some new cyclohexene carboxylic acid derivatives as potent antitumor agents.
- Microscale Parallel Synthesis of Acylated Aminotriazoles Enabling the Development of Factor XIIa and Thrombin Inhibitors. Chemistry – A European Journal. [Link]
- Detection of neuraminiDase-inhibiting antiboDies for measurement of influenza vaccine immunogenicity. New Medicine. [Link]
- Roche synthesis. Thieme. [Link]
Sources
- 1. Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery and development of Factor Xa inhibitors (2015–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and SAR of cis-1,2-diaminocyclohexane derivatives as potent factor Xa inhibitors. Part I: exploration of 5-6 fused rings as alternative S1 moieties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and SAR of cis-1,2-diaminocyclohexane derivatives as potent factor Xa inhibitors. Part II: exploration of 6-6 fused rings as alternative S1 moieties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. abcam.cn [abcam.cn]
- 6. Sensitivity of influenza viruses to zanamivir and oseltamivir: a study performed on viruses circulating in France prior to the introduction of neuraminidase inhibitors in clinical practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, Synthesis, Biological Evaluation and In Silico Studies of Pyrazole-Based NH2-Acyl Oseltamivir Analogues as Potent Neuraminidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. f1000research-files.f1000.com [f1000research-files.f1000.com]
- 10. Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Methyl trans-4-Aminocyclohexanecarboxylate Hydrochloride
As researchers and developers, our focus is often on synthesis and discovery. However, the responsible management of chemical waste is a critical, non-negotiable aspect of our work that ensures the safety of ourselves, our colleagues, and the environment. This guide provides a detailed, practical framework for the proper disposal of Methyl trans-4-aminocyclohexanecarboxylate Hydrochloride (CAS No: 61367-07-5), moving beyond a simple checklist to explain the scientific and regulatory rationale behind each step.
This compound is widely used as an intermediate in pharmaceutical research.[1] Its proper disposal is governed by federal and local regulations, primarily the Resource Conservation and Recovery Act (RCRA) enforced by the U.S. Environmental Protection Agency (EPA).[2] Adherence to these procedures is a matter of legal compliance and a cornerstone of a robust safety culture.
Part 1: Hazard Assessment & Immediate Safety Precautions
Before handling any waste, a thorough understanding of the chemical's hazards is paramount. This compound is classified as a corrosive substance that poses a significant risk of serious eye damage.[3]
Causality of Required PPE: The necessity for specific Personal Protective Equipment (PPE) is directly linked to these identified hazards. The primary danger, as identified by the Globally Harmonized System (GHS), is irreversible eye damage.[3] Therefore, eye protection is the most critical barrier.
-
Primary Eye Protection: Chemical splash goggles are mandatory.
-
Secondary Eye Protection: A full-face shield must be worn over goggles, especially when handling larger quantities or solutions, to protect against splashes.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile) are required. Always inspect gloves before use and remove them with care to avoid skin contamination.[4]
-
Body Protection: A long-sleeved laboratory coat protects against incidental skin contact and contamination of personal clothing.[5]
Table 1: GHS Hazard Profile | Hazard Class & Category | Hazard Statement | Signal Word | Pictogram | Source | | :--- | :--- | :--- | :--- | :--- | | Serious Eye Damage/Eye Irritation, Category 1 | H318: Causes serious eye damage | Danger |
|[3] | | Acute Toxicity, Oral, Category 4 | H302: Harmful if swallowed | Warning | |[6] | | Skin Corrosion/Irritation, Category 2 | H315: Causes skin irritation | Warning | |[6] | | Serious Eye Damage/Eye Irritation, Category 2A | H319: Causes serious eye irritation | Warning | |[6] | | Specific target organ toxicity — Single exposure, Category 3 | H335: May cause respiratory irritation | Warning | |[6] |Note: When conflicting classifications exist, best practice dictates adhering to the more severe hazard classification (e.g., "Danger" and "H318: Causes serious eye damage").
Part 2: The Core Principle: Segregation and Containment
The EPA's 'cradle-to-grave' regulatory program manages the entire lifecycle of hazardous materials, including their final disposal.[2] This process begins in the laboratory. The foundational principles are to never dispose of chemical waste down the drain or in the regular trash and to always segregate waste streams to prevent dangerous reactions.[2][5]
Chemical Incompatibilities: As an amine hydrochloride salt, this compound is acidic. It must be segregated from:
-
Bases (e.g., sodium hydroxide, triethylamine): Mixing can neutralize the hydrochloride, releasing the free amine and potentially generating heat.
-
Strong Oxidizing Agents (e.g., nitric acid, potassium permanganate): Reactions with organic amines can be vigorous and unpredictable.
-
Reactive Metals (e.g., sodium, potassium): To prevent potentially violent reactions.
Part 3: Step-by-Step Disposal Protocol for Laboratory Quantities
This protocol is designed to comply with EPA and OSHA standards for hazardous waste management in a laboratory setting.[7][8]
Experimental Protocol: Waste Collection and Storage
-
Container Selection and Preparation:
-
Select a waste container made of a compatible material (e.g., High-Density Polyethylene - HDPE). The original product container is often a suitable choice.[9]
-
Ensure the container is in good condition, free from cracks or residue on the outside, and has a tightly sealing cap.[9]
-
Affix a "HAZARDOUS WASTE" label provided by your institution's Environmental Health and Safety (EHS) department.
-
-
Waste Labeling:
-
From the moment the first drop of waste is added, the container must be labeled.[10]
-
Clearly write the full chemical name: "this compound". Do not use abbreviations.
-
List all components and their approximate percentages if it is a mixed waste stream.
-
-
Transferring the Waste:
-
For Solid Waste: Conduct the transfer inside a chemical fume hood to minimize inhalation risk.[5] Use a dedicated spatula or scoop to carefully transfer the solid into the designated waste container, avoiding the generation of dust.[5]
-
For Waste in Solution: Place the waste container in secondary containment (such as a plastic tub) to contain any potential spills. Use a funnel to pour the liquid waste into the container.
-
-
Container Sealing and Storage:
-
Securely cap the waste container immediately after adding waste. A funnel left in the opening is not considered a closed container and is a violation of EPA regulations.[11]
-
Store the sealed container in a designated Satellite Accumulation Area (SAA).[12] The SAA must be at or near the point of waste generation and under the control of the laboratory personnel.[7][12]
-
Ensure the SAA is away from drains and incompatible materials.
-
-
Arranging Final Disposal:
-
Accumulate waste in the SAA according to your institution's and local regulations regarding volume and time limits (e.g., a maximum of 55 gallons, removed within 12 months).[10]
-
Once the container is ready for removal (typically 75-80% full to prevent overfilling[12]), contact your institution's EHS department to schedule a pickup by a licensed hazardous waste professional.[5]
-
Part 4: Managing Spills & Decontamination
Small Spill Response:
-
Alert personnel in the immediate area.
-
Wearing the full PPE described in Part 1, control the spill by covering it with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).
-
Carefully sweep or scoop the absorbed material into a designated hazardous waste container.
-
Clean the spill area with a suitable solvent (e.g., water, if appropriate), and collect the cleaning materials as hazardous waste.
Empty Container Decontamination: Empty containers that held this chemical must be managed as hazardous waste unless properly decontaminated.[11]
-
Triple Rinsing: The EPA recommends a triple-rinse procedure.[11] Rinse the empty container three times with a suitable solvent (like water or methanol) that can dissolve the residue.
-
Rinsate Disposal: The rinsate from all three rinses must be collected and disposed of as hazardous waste.
-
Final Disposal: Once triple-rinsed, deface the original label and dispose of the container according to your institution's policies for non-hazardous lab glass or plastic.
Mandatory Visualization: Disposal Workflow
The following diagram outlines the logical decision-making process for the safe disposal of this compound.
Caption: Disposal workflow for Methyl trans-4-Aminocyclohexanecarboxylate HCl.
Conclusion
The responsible disposal of this compound is not an ancillary task but an integral part of the scientific process. By understanding the material's hazards, adhering to the principles of segregation and containment, and following a systematic disposal protocol, researchers can ensure a safe laboratory environment and maintain full regulatory compliance. Always consult your institution's specific Chemical Hygiene Plan and your EHS department for guidance tailored to your location.
References
- National Center for Biotechnology Information. "Methyl (1r,4r)-4-aminocyclohexane-1-carboxylate hydrochloride." PubChem Compound Summary for CID 18521575. Source
- TCI Chemicals.
- Fisher Scientific.
- U.S. Environmental Protection Agency.
- Fisher Scientific.
- Occupational Safety and Health Administration (OSHA). "Hazardous Waste - Overview." Source
- Benchchem. "Navigating the Safe Disposal of BDP R6G Amine Hydrochloride: A Comprehensive Guide." Source
- Occupational Safety and Health Administration (OSHA). "Occupational Safety and Health Guidance Manual for Hazardous Waste Site Activities." Source
- U.S. Environmental Protection Agency.
- Environmental Marketing Services.
- EnSafe. "OSHA Chemical Storage Requirements: How Employers Can Stay Compliant." Source
- Purdue University College of Engineering. "Guidelines: Handling and Disposal of Chemicals." Source
- Emory University Department of Chemistry. "Chemical Waste Disposal Guidelines." Source
- University of Pennsylvania EHRS. "Laboratory Chemical Waste Management Guidelines." Source
- Clean Management.
- American Chemical Society.
- CDMS. "OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview." Source
- Northwestern University Research Safety. "Hazardous Waste Disposal Guide." Source
- United Nations Office on Drugs and Crime. "Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs." Source
- Chemos GmbH & Co.KG.
- ChemScene.
- Santa Cruz Biotechnology.
Sources
- 1. This compound, 97% | Fisher Scientific [fishersci.ca]
- 2. Disposal of Chemicals in the Laboratory - Environmental Marketing Services [emsllcusa.com]
- 3. Methyl (1r,4r)-4-aminocyclohexane-1-carboxylate hydrochloride | C8H16ClNO2 | CID 18521575 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. fishersci.es [fishersci.es]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chemscene.com [chemscene.com]
- 7. epa.gov [epa.gov]
- 8. Hazardous Waste - Overview | Occupational Safety and Health Administration [osha.gov]
- 9. engineering.purdue.edu [engineering.purdue.edu]
- 10. ehrs.upenn.edu [ehrs.upenn.edu]
- 11. rtong.people.ust.hk [rtong.people.ust.hk]
- 12. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
Safeguarding Your Research: A Practical Guide to Handling Methyl trans-4-Aminocyclohexanecarboxylate Hydrochloride
As researchers and scientists in the fast-paced world of drug development, the safe handling of chemical reagents is paramount to both personal safety and the integrity of our work. This guide provides essential, immediate safety and logistical information for handling Methyl trans-4-Aminocyclohexanecarboxylate Hydrochloride, moving beyond a simple checklist to explain the causality behind each recommendation.
Understanding the Risks: Hazard Profile
This compound is a compound that requires careful handling due to its potential health effects. According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents several hazards.
The primary and most severe risk associated with this chemical is its potential to cause serious eye damage.[1][2] Additionally, it can be harmful if swallowed or inhaled and may cause skin and respiratory irritation.[3] A thorough understanding of these risks is the foundation for implementing effective safety protocols.
| Hazard Classification | GHS Hazard Statement | Signal Word | Pictogram |
| Serious Eye Damage/Eye Irritation | H318: Causes serious eye damage | Danger | Corrosive |
| Acute Toxicity (Oral) | H302: Harmful if swallowed | Warning | Exclamation Mark |
| Skin Corrosion/Irritation | H315: Causes skin irritation | Warning | Exclamation Mark |
| Specific target organ toxicity — Single exposure (Respiratory tract irritation) | H335: May cause respiratory irritation | Warning | Exclamation Mark |
This table summarizes the GHS hazard classifications for this compound.[1][3]
Core Directive: Your Personal Protective Equipment (PPE) Protocol
Given the corrosive nature of this compound to the eyes and its potential for skin and respiratory irritation, a comprehensive PPE strategy is non-negotiable. The following protocol is designed to provide a robust barrier against exposure.
The "Danger" signal word for serious eye damage (H318) necessitates more than standard safety glasses.[1]
-
Mandatory: Chemical safety goggles are required at all times when handling the solid or solutions of this compound. They must provide a complete seal around the eyes to protect from splashes, dust, and vapors.
-
Recommended for High-Risk Operations: When handling larger quantities or during procedures with a high risk of splashing (e.g., transferring solutions), a face shield should be worn in conjunction with chemical safety goggles. Eyeglasses or safety glasses with side shields alone do not offer adequate protection.[4]
To prevent skin irritation and potential absorption, appropriate gloves are essential.
-
Material: Nitrile gloves are a suitable choice for handling this compound. They offer good chemical resistance and are a latex-free option to prevent allergic reactions.
-
Practice: Always inspect gloves for any signs of damage before use. For prolonged work, consider double-gloving. Contaminated gloves should be removed promptly using the proper technique to avoid skin contact and disposed of as hazardous waste.
A lab coat is the minimum requirement for body protection.
-
Type: A long-sleeved, knee-length lab coat made of a chemically resistant material should be worn.
-
Maintenance: Lab coats should be kept clean and laundered regularly. In the event of a significant spill, the lab coat should be removed immediately and decontaminated or disposed of properly.
Given the potential for respiratory irritation, engineering controls are the primary method for mitigating this risk.
-
Primary Control: All handling of the solid compound that may generate dust, or solutions that may produce aerosols, should be conducted in a certified chemical fume hood.
-
Secondary Control: In situations where a fume hood is not available or as an additional precaution for large spills, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[5][6] All personnel requiring respirator use must be properly fit-tested and trained.[4]
Operational Plan: From Receipt to Disposal
A systematic approach to the entire lifecycle of the chemical in the laboratory is crucial for maintaining a safe environment.
Receipt and Storage
-
Inspection: Upon receipt, inspect the container for any damage or leaks.
-
Storage: Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[7] The container should be kept tightly closed.
Handling and Use
The following workflow outlines the key steps for safely handling this compound in a laboratory setting.
Caption: Workflow for Safe Handling of this compound.
Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous waste.
-
Solid Waste: Contaminated gloves, weigh boats, and other disposable materials should be placed in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions and reaction mixtures should be collected in a compatible, sealed, and labeled hazardous waste container. Do not pour this chemical down the drain.
-
Disposal: All hazardous waste must be disposed of in accordance with local, state, and federal regulations. Consult your institution's Environmental Health and Safety (EHS) department for specific guidance.[8]
Emergency Procedures: Be Prepared
In the event of an exposure or spill, immediate and appropriate action is critical.
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. |
| Skin Contact | Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. If irritation persists, seek medical attention. |
| Inhalation | Move the individual to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[8] |
| Ingestion | Do NOT induce vomiting. Wash out mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
For spills, evacuate the area and prevent entry. For small spills, absorb with an inert material and place in a sealed container for disposal. For large spills, contact your institution's EHS department immediately.
By adhering to these guidelines, researchers can confidently and safely handle this compound, ensuring a secure laboratory environment conducive to groundbreaking scientific discovery.
References
- PubChem. (n.d.). Methyl (1r,4r)-4-aminocyclohexane-1-carboxylate hydrochloride. National Institutes of Health.
- Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs.
- Occupational Safety and Health Administration. (n.d.). CYCLOHEXYLAMINE. U.S. Department of Labor.
- GERPAC. (n.d.). Personal protective equipment for preparing toxic drugs.
- International Labour Organization & World Health Organization. (2021). ICSC 0245 - CYCLOHEXYLAMINE.
- Respirex International. (n.d.). Personal Protective Equipment (PPE) for Chemical Transport.
- Centers for Disease Control and Prevention. (2006, December 6). Personal Protective Equipment for Use in Handling Hazardous Drugs.
- Fisher Scientific. (2009, September 22). SAFETY DATA SHEET.
- New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Cyclohexylamine.
- Villano, J. S., et al. (2017, June 1). Personal Protective Equipment in Animal Research. PubMed.
- Chemos GmbH & Co. KG. (2024, August 19). Safety Data Sheet: Methylcyclohexane.
Sources
- 1. Methyl (1r,4r)-4-aminocyclohexane-1-carboxylate hydrochloride | C8H16ClNO2 | CID 18521575 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 61367-07-5 [chemicalbook.com]
- 3. chemscene.com [chemscene.com]
- 4. pppmag.com [pppmag.com]
- 5. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 6. gerpac.eu [gerpac.eu]
- 7. fishersci.com [fishersci.com]
- 8. tcichemicals.com [tcichemicals.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
